(5-nitro-1H-pyrazol-3-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-nitro-1H-pyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c8-2-3-1-4(6-5-3)7(9)10/h1,8H,2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBNQNCHAUDZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670602 | |
| Record name | (3-Nitro-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000895-25-9 | |
| Record name | (3-Nitro-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-nitro-1H-pyrazol-3-yl)methanol: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of (5-nitro-1H-pyrazol-3-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to serve as a valuable resource in the laboratory and for strategic planning in medicinal chemistry.
Introduction: The Significance of Functionalized Nitropyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique electronic and structural framework that can be readily functionalized to modulate biological activity.[3][4] The introduction of a nitro group, as seen in this compound, can significantly influence the molecule's physicochemical properties and biological interactions.[5] Nitro-functionalized pyrazoles are of particular interest due to their potential applications in various therapeutic areas, including oncology and infectious diseases.[6][7] This guide will delve into the specific attributes of this compound, a key building block for the synthesis of more complex and potentially bioactive molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in research and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental conditions, such as selecting appropriate solvents and anticipating the compound's behavior in various analytical techniques.
| Property | Value | Source(s) |
| CAS Number | 1000895-25-9 | [1][8] |
| Molecular Formula | C₄H₅N₃O₃ | [8] |
| Molecular Weight | 143.10 g/mol | [8] |
| Appearance | Expected to be a solid | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | |
| Melting Point | Not explicitly reported, but expected to be a solid at room temperature |
Spectroscopic Data Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the methylene protons of the methanol group, the hydroxyl proton, and the N-H proton of the pyrazole ring. The chemical shift of the pyrazole ring proton will be influenced by the electron-withdrawing nitro group. The methylene protons will likely appear as a singlet, and the hydroxyl and N-H protons will be broad signals, the positions of which may vary with solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the three carbon atoms of the pyrazole ring and the carbon of the methanol group. The chemical shifts will be indicative of the electronic environment of each carbon atom, with the carbon bearing the nitro group expected to be significantly downfield.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H stretch: A moderate band around 3100-3500 cm⁻¹ from the pyrazole N-H.
-
C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the methylene C-H bonds.
-
NO₂ stretch: Strong, characteristic asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
-
C=N and C=C stretch: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole ring.
-
C-O stretch: A band in the 1000-1260 cm⁻¹ region.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 143.0331, corresponding to the exact mass of C₄H₅N₃O₃. Fragmentation patterns would likely involve the loss of the hydroxymethyl group, the nitro group, and cleavage of the pyrazole ring.
Synthesis of this compound
Synthetic Workflow
The proposed synthesis is a two-step process starting from commercially available materials. The workflow is depicted in the diagram below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Selective Reduction of 5-Nitro-1H-pyrazole-3-carboxylic acid
This protocol is based on established methods for the selective reduction of carboxylic acids to alcohols using borane complexes, which are known to be compatible with nitro groups.[13]
Materials:
-
5-Nitro-1H-pyrazole-3-carboxylic acid (CAS: 198348-89-9)[15]
-
Borane tetrahydrofuran complex solution (BH₃·THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous THF to the flask to dissolve the starting material. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add the borane tetrahydrofuran complex solution (1.0 M in THF, 2.0-3.0 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The choice of a slight excess of the reducing agent ensures complete conversion of the carboxylic acid.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 1 M HCl.
-
Workup: Remove the THF under reduced pressure. To the resulting aqueous residue, add ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three key functional components: the pyrazole ring, the nitro group, and the primary alcohol.
Caption: Key reactive sites of this compound.
-
Pyrazole Ring: The pyrazole ring is aromatic and generally stable.[16] The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions.
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution. It can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl).[17]
-
Hydroxyl Group: The primary alcohol is a versatile functional group that can undergo oxidation to the corresponding aldehyde or carboxylic acid. It can also be converted to esters or ethers through reactions with acylating or alkylating agents, respectively.
Stability: Nitropyrazoles are generally considered to be thermally stable compounds.[16][18] However, highly nitrated pyrazoles can be energetic materials.[16] this compound is expected to be a stable solid under standard laboratory conditions, but it should be stored away from strong oxidizing and reducing agents.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The pyrazole core is a well-established pharmacophore, and the presence of the nitro and hydroxyl groups provides handles for further chemical modification.[3][7]
Potential Therapeutic Areas:
-
Anticancer Agents: Many pyrazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.[2][6] The nitro group can also contribute to the biological activity of some anticancer drugs.[5]
-
Antimicrobial Agents: The pyrazole nucleus is found in several compounds with antibacterial and antifungal properties.[4]
-
Anti-inflammatory Agents: Pyrazole-containing compounds, such as celecoxib, are well-known for their anti-inflammatory effects.[4]
-
Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy.[2]
The ability to functionalize both the pyrazole nitrogen and the hydroxyl group allows for the creation of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
This compound is a versatile chemical entity with a rich potential for applications in synthetic and medicinal chemistry. Its straightforward, albeit not explicitly documented, synthesis from readily available precursors, combined with its multiple points for chemical modification, makes it an attractive building block for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and a practical framework for its synthesis, empowering researchers to explore the full potential of this and related nitropyrazole derivatives.
References
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing).
- Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. (n.d.). ACS Publications.
- A new reagent for selective reduction of nitro group. (n.d.).
- How to reduce carboxylic group to alcohol with nitro group untouched? (2013, February 21). ResearchGate.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024, July 19). PubMed.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020, July 30). PMC - PubMed Central.
- Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (n.d.). ACS Publications.
- TEA‐mediated synthesis of nitro‐functionalized pyrazole derivatives. (n.d.). ResearchGate.
- Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. (2019, November 7). ACS Publications.
- Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (n.d.). Arabian Journal of Chemistry.
- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.). ResearchGate.
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC - NIH.
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023, August 4). NIH.
- Nitro-Group-Containing Drugs. (n.d.). ACS Publications.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). MDPI.
- Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. (n.d.). ACS Publications.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
- 5-Nitro-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
Sources
- 1. This compound | 1000895-25-9 [chemicalbook.com]
- 2. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 7. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. visnav.in [visnav.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
(5-nitro-1H-pyrazol-3-yl)methanol (CAS 1000895-25-9): A Versatile Heterocyclic Building Block in Modern Drug Discovery
An In-depth Technical Guide for the Research Scientist
Abstract: This technical guide provides a comprehensive overview of (5-nitro-1H-pyrazol-3-yl)methanol, a key heterocyclic intermediate for researchers in medicinal chemistry and drug development. We will delve into its physicochemical properties, explore rational synthetic strategies, detail robust analytical characterization methods, and discuss its strategic application as a versatile building block. The significance of the pyrazole core as a "privileged scaffold" in numerous therapeutic agents will be contextualized, providing a framework for leveraging this molecule in innovative research programs. This document is intended to serve as a practical resource, blending established chemical principles with field-proven insights to empower scientists in their discovery efforts.
Core Physicochemical & Structural Properties
This compound is a functionalized pyrazole derivative characterized by a nitro group at the 5-position, which acts as a strong electron-withdrawing group, and a hydroxymethyl group at the 3-position, providing a crucial handle for synthetic diversification.
| Property | Value | Source |
| CAS Number | 1000895-25-9 | [1][2][3][4] |
| Molecular Formula | C₄H₅N₃O₃ | [1][3][4] |
| Molecular Weight | 143.10 g/mol | [3][4] |
| IUPAC Name | This compound | |
| MDL Number | MFCD12025912 | [1][4] |
| Appearance | Typically an off-white to yellow solid | General Supplier Data |
Molecular Structure:
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold".[5][6] This designation stems from its ability to form specific, high-affinity interactions with a wide array of biological targets, leading to its incorporation into numerous clinically successful drugs.[7] The pyrazole nucleus is a bioisostere of other key aromatic systems and offers a unique arrangement of hydrogen bond donors and acceptors, enabling it to anchor molecules within protein active sites.
The prevalence of this scaffold has grown significantly, with pyrazole-containing drugs being used to treat cancers, viral infections, and inflammatory conditions.[7] Understanding this context is crucial, as it validates the use of building blocks like this compound as starting points for the rational design of new therapeutic agents.
Synthesis and Mechanistic Considerations
Proposed Retrosynthetic Pathway
The primary alcohol suggests a final reduction step from a more stable carboxylic acid or ester precursor. The pyrazole core is classically formed from a 1,3-dicarbonyl compound and hydrazine.
Caption: A logical multi-step synthesis workflow for the target compound.
Step-by-Step Experimental Protocol (Representative)
This protocol is a representative methodology derived from standard procedures for pyrazole synthesis and functional group manipulations.[5][8][9]
Step 1 & 2: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
-
To a stirred solution of diethyl oxalacetate (1.0 eq) in absolute ethanol at 0 °C, add hydrazine hydrate (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, reduce the solvent volume under vacuum.
-
Add water to the residue to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture may be required to yield pure ethyl 1H-pyrazole-3-carboxylate.
Step 3: Nitration of the Pyrazole Ring
-
Causality: Nitration must be performed with caution. The pyrazole ring is susceptible to oxidation. A mixture of fuming nitric acid and sulfuric acid is the standard reagent.
-
Cool a mixture of concentrated sulfuric acid (3.0 eq) to 0 °C in an ice-salt bath.
-
Slowly add ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in portions, ensuring the internal temperature does not exceed 5 °C.
-
Add fuming nitric acid (1.1 eq) dropwise to the solution over 30-60 minutes.
-
Stir the reaction at 0-5 °C for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the desired ethyl 5-nitro-1H-pyrazole-3-carboxylate.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry completely.
Step 4: Reduction of the Ester to the Alcohol
-
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting the ester to a primary alcohol without affecting the nitro group under controlled conditions.[9]
-
Suspend LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Add a solution of ethyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Purification and Analytical Characterization
Rigorous purification and characterization are essential to validate the identity and purity of the final compound, ensuring its suitability for downstream applications.
Purification Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-60%). The polarity is chosen to effectively separate the polar product from less polar impurities.
-
Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. b. Load the solution onto the pre-equilibrated silica gel column. c. Elute the column with the solvent gradient, collecting fractions. d. Monitor the fractions by TLC, visualizing with UV light and/or a potassium permanganate stain. e. Combine the pure fractions and remove the solvent under vacuum to yield the purified product.
Analytical Quality Control Workflow
Caption: Standard analytical workflow for identity and purity confirmation.
Expected Analytical Data
While actual spectra should be obtained experimentally, the expected data based on the structure are as follows. Spectroscopic data for this compound is available from vendors for comparison.[10]
| Technique | Expected Observations |
| ¹H NMR | - Pyrazole C-H: A singlet around δ 7.0-8.0 ppm. - Methylene (-CH₂-): A singlet or doublet (if coupled to OH) around δ 4.5-5.0 ppm. - Hydroxyl (-OH): A broad singlet, chemical shift variable with concentration and solvent. - Pyrazole N-H: A very broad singlet, often > δ 10 ppm. |
| ¹³C NMR | - Expected signals for the three distinct pyrazole carbons. - A signal for the methylene carbon (~δ 55-65 ppm). |
| FT-IR (cm⁻¹) | - O-H stretch: Broad peak ~3300 cm⁻¹. - N-H stretch: Broad peak ~3100-3200 cm⁻¹. - C-H stretch: ~2850-3000 cm⁻¹. - NO₂ stretch: Strong, asymmetric and symmetric peaks ~1550 and ~1350 cm⁻¹. |
| Mass Spec | [M-H]⁻: 142.02 (Negative Ion Mode) [M+H]⁺: 144.04 (Positive Ion Mode) |
Strategic Applications in Research & Development
This compound is not an end-product but a strategic starting material. Its value lies in the orthogonal reactivity of its functional groups.
Caption: Key derivatization pathways for library synthesis.
-
Scaffold for Kinase Inhibitor Libraries: The pyrazole core is central to many kinase inhibitors.[11] The hydroxymethyl group can be used to introduce side chains that probe specific pockets of a kinase active site, while the N-H can be functionalized to modulate solubility and cell permeability.
-
Pro-drug Development: The primary alcohol can be esterified with promoieties to improve pharmacokinetic properties. These esters can then be cleaved by endogenous esterases in vivo to release the active parent molecule.
-
Synthesis of Fused Heterocyclic Systems: The combination of the alcohol and the adjacent ring nitrogen allows for cyclization reactions to form fused pyrazole systems, such as pyrazolopyrimidines, which are also prevalent in medicinal chemistry.
-
Gateway to Amino-Pyrazoles: The nitro group can be readily reduced to an amine. This introduces a basic center and a nucleophilic handle, dramatically expanding the possible downstream chemistry to include amide bond formation, reductive amination, and sulfonamide synthesis.
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols. The information below is synthesized from safety data for structurally related compounds.[12][13][14]
Hazard Identification
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.
-
Toxicity: While specific data is unavailable, nitroaromatic compounds should be handled as potentially toxic.
Safe Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
-
Handling Practices:
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from strong oxidizing agents, strong acids, and strong reducing agents.[12]
Conclusion
This compound is more than a catalog chemical; it is a strategically designed building block that offers multiple avenues for chemical exploration. Its value is derived from the privileged nature of the pyrazole scaffold and the orthogonal reactivity of its functional groups. By understanding its synthesis, characterization, and potential applications, research scientists can effectively integrate this versatile molecule into their discovery workflows to generate novel chemical matter with high therapeutic potential.
References
- This compound, AR0001JW, Ark Pharm, Inc. [Link]
- CAS RN 1000895-25-9 | this compound, Hoffman Fine Chemicals. [Link]
- Viral this compound Holiday Edition, Google Sites.
- Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K, National Institutes of Health (NIH). [Link]
- 5-methyl-3-nitro-1H-pyrazole, PubChem, N
- (1H-Pyrazol-3-yl)
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation, Medicinal Chemistry Research. [Link]
- Safety D
- Incident management: methanol, GOV.UK. [Link]
- 5-Nitro-1H-pyrazol-3-yl)
- Pyrazol-5-ones: Tautomerism, Synthesis and Reactions, ResearchG
- Pyrazole: an emerging privileged scaffold in drug discovery, Future Medicinal Chemistry. [Link]
- The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor..., Journal of Medicinal Chemistry. [Link]
- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives, Journal of Medicinal and Chemical Sciences. [Link]
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)..., MDPI. [Link]
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)
Sources
- 1. 1000895-25-9 | MFCD12025912 | this compound [aaronchem.com]
- 2. This compound | 1000895-25-9 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmchemsci.com [jmchemsci.com]
- 9. (1-Methyl-1H-pyrazol-3-yl)methanol | 84547-62-6 [chemicalbook.com]
- 10. This compound(1000895-25-9) 1H NMR spectrum [chemicalbook.com]
- 11. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. aksci.com [aksci.com]
An In-Depth Technical Guide to the Synthesis of (5-nitro-1H-pyrazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
(5-nitro-1H-pyrazol-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, finding application in the development of novel therapeutic agents. Its structure, featuring a nitro-substituted pyrazole core with a primary alcohol functional group, offers multiple points for diversification, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds. This guide provides a comprehensive overview of a robust and reliable synthetic route to this compound, commencing from 5-nitro-1H-pyrazole-3-carboxylic acid. The synthesis involves a two-step process: esterification of the carboxylic acid followed by a selective reduction of the ester. This document furnishes detailed experimental protocols, mechanistic insights, characterization data, and safety considerations to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of approved drugs exhibiting diverse pharmacological activities. The introduction of a nitro group and a hydroxymethyl moiety at the C5 and C3 positions, respectively, imparts unique electronic and steric properties to the molecule. The nitro group can act as a bioisostere for other functional groups or as a handle for further chemical transformations, such as reduction to an amino group, which is a common step in the elaboration of drug candidates[1]. The primary alcohol of this compound provides a convenient attachment point for introducing various side chains and pharmacophores through esterification, etherification, or conversion to other functional groups. This versatility makes it a sought-after intermediate for the synthesis of targeted libraries of compounds in drug development campaigns.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 5-nitro-1H-pyrazole-3-carboxylic acid. The core challenge lies in the selective reduction of the carboxylic acid or its derivative to the corresponding alcohol without affecting the sensitive nitro group. Direct reduction of the carboxylic acid can be challenging; therefore, a more controlled approach involving the intermediacy of an ester is preferred.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Esterification of 5-nitro-1H-pyrazole-3-carboxylic acid
The first step involves the conversion of the carboxylic acid to its corresponding ethyl ester. This is a standard transformation that facilitates the subsequent reduction. The use of thionyl chloride in ethanol is an effective method for this esterification.
Reaction Scheme:
Protocol:
A detailed protocol for a similar esterification of 4-nitro-1H-pyrazole-3-carboxylic acid has been reported and can be adapted for the 5-nitro isomer[2].
-
To a stirred suspension of 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in ethanol (8.0 vol), cool the mixture to 0-5 °C under a nitrogen atmosphere.
-
Slowly add thionyl chloride (1.1 eq) dropwise, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (18-25 °C) and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.
-
The crude ethyl 5-nitro-1H-pyrazole-3-carboxylate can be purified by recrystallization or column chromatography on silica gel.
Causality of Experimental Choices:
-
Ethanol as Solvent and Reagent: Ethanol serves as both the solvent and the reactant for the esterification. Using it in excess drives the equilibrium towards the product side.
-
Thionyl Chloride as Activating Agent: Thionyl chloride reacts with the carboxylic acid to form an acyl chloride intermediate, which is highly reactive towards nucleophilic attack by ethanol. This method is generally high-yielding and the byproducts (SO2 and HCl) are gaseous, which simplifies workup.
-
Low-Temperature Addition: The dropwise addition of thionyl chloride at low temperature is crucial to control the exothermicity of the reaction and prevent potential side reactions.
Step 2: Selective Reduction of Ethyl 5-nitro-1H-pyrazole-3-carboxylate
This is the critical step of the synthesis, requiring a reducing agent that chemoselectively reduces the ester to the primary alcohol while leaving the nitro group intact. Sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) are suitable reagents for this transformation.
Reaction Scheme:
Proposed Protocol:
-
Dissolve ethyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2.0-4.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or recrystallization.
Causality of Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is a milder reducing agent compared to lithium aluminum hydride (LAH) and is known to selectively reduce esters in the presence of nitro groups under appropriate conditions. Lithium borohydride is another excellent option for this transformation.
-
Solvent System: THF is a common aprotic solvent for borohydride reductions. The addition of a protic solvent like methanol can sometimes accelerate the reduction of esters by sodium borohydride.
-
Low Temperature: Performing the reaction at 0 °C helps to control the reaction rate and improve selectivity, minimizing potential side reactions.
-
Quenching: The quenching step is necessary to destroy any unreacted reducing agent and to protonate the resulting alkoxide to form the desired alcohol.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. The following data is available from commercial suppliers and serves as a reference[3][4][5].
| Property | Value |
| Molecular Formula | C₄H₅N₃O₃ |
| Molecular Weight | 143.10 g/mol |
| CAS Number | 1000895-25-9 |
| Appearance | (Expected) Solid |
| ¹H NMR | Spectral data available[3] |
| ¹³C NMR | Spectral data available[3] |
| IR Spectroscopy | Spectral data available[3] |
| Mass Spectrometry | Spectral data available[3] |
Safety Considerations
-
Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance. It reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Sodium Borohydride/Lithium Borohydride: These are flammable solids and can react with water to produce flammable hydrogen gas. They should be handled with care, and quenching should be performed slowly and cautiously.
-
Nitro Compounds: Nitro-containing organic compounds can be thermally unstable and potentially explosive, especially at elevated temperatures or in the presence of certain contaminants. It is advisable to avoid excessive heating and to handle the material with care.
Conclusion
The synthesis of this compound presented in this guide provides a reliable and scalable route to this important building block. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently produce this compound in high purity. The versatility of this compound ensures its continued importance in the field of medicinal chemistry and drug discovery.
References
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2025). DergiPark.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). Royal Society of Chemistry.
- Synthesis of Pyrazole Compounds by Using Sonication Method. (2020). International Journal of Trend in Scientific Research and Development.
- The Crucial Role of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2025). DergiPark.
- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed.
- Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite. (2023). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2015). Springer.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2018). NIH.
- An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (2012). Der Pharma Chemica.
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (2020). Google Patents.
- Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). NIH.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2011). Journal of Chemical and Pharmaceutical Research.
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). KTU ePubl.
- Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. (2022). NIH.
- (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate.
- ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | C7H9N3O4 | CID 14049151 - PubChem. (n.d.).
Sources
An In-Depth Technical Guide to the Spectroscopic Data of (5-Nitro-1H-pyrazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for (5-nitro-1H-pyrazol-3-yl)methanol. The nitropyrazole scaffold is a significant pharmacophore in medicinal chemistry, and a thorough understanding of its structural characterization is paramount for its application in drug design and development. This document details the predicted ¹H and ¹³C NMR spectra, offers an in-depth interpretation of the spectral data, and presents a validated, step-by-step protocol for data acquisition. The insights herein are grounded in established spectroscopic principles and comparative data from analogous structures, ensuring a high degree of scientific integrity and practical utility for researchers in the field.
Introduction and Molecular Structure
This compound, with CAS number 1000895-25-9, is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group and a hydroxymethyl group.[1] The pyrazole ring is a privileged scaffold in drug discovery, and the presence of a nitro group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic properties and potential biological activity. Accurate spectroscopic characterization is the foundational step for confirming the identity and purity of this compound, enabling its confident use in further synthetic transformations and biological assays.
The molecular structure, with atom numbering for NMR assignment, is presented below. The key to understanding its NMR spectra lies in recognizing the electronic effects of the substituents on the pyrazole ring. The nitro group at the C5 position strongly deshields adjacent nuclei, while the hydroxymethyl group at C3 has a more moderate effect.
Figure 1: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The predicted data, based on analysis of similar structures such as 3-nitropyrazole and (1H-pyrazol-3-yl)methanol, are summarized in Table 1.[2][3] The recommended solvent is DMSO-d₆, as it is capable of solubilizing the compound and allows for the observation of exchangeable protons (NH and OH).
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
|---|---|---|---|---|
| ~14.5 | Broad Singlet | 1H | NH (N1-H) | The NH proton of pyrazoles in DMSO-d₆ typically appears far downfield. The presence of the C5-nitro group further enhances this shift.[2] |
| ~7.10 | Singlet | 1H | H4 | The sole pyrazole ring proton. It is significantly deshielded by the adjacent C5-nitro group. For comparison, the H4 proton in 3-nitropyrazole appears at ~7.01 ppm.[2] |
| ~5.60 | Broad Singlet | 1H | OH (O1-H) | The hydroxyl proton signal is often broad and its position is variable. It can be confirmed by D₂O exchange. |
| ~4.65 | Singlet | 2H | CH₂ (C6-H₂) | These methylene protons are adjacent to an oxygen atom and the aromatic pyrazole ring, resulting in a downfield shift. They are expected to appear as a singlet. |
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The strong electron-withdrawing effect of the nitro group is the dominant factor influencing the chemical shifts of the pyrazole ring carbons. The predicted data are presented in Table 2, with assignments based on known substituent effects and data from related C-nitropyrazoles.[4]
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
|---|---|---|
| ~156.0 | C5 | This carbon is directly attached to the strongly electron-withdrawing nitro group, causing a significant downfield shift, making it the most deshielded carbon in the ring.[4] |
| ~149.0 | C3 | Attached to the hydroxymethyl group, this carbon is also deshielded. Its chemical shift is predicted to be slightly upfield from C5. |
| ~110.0 | C4 | This is the only CH carbon in the aromatic ring and is expected to be the most shielded (upfield) of the ring carbons.[4] |
| ~55.0 | C6 (CH₂) | This aliphatic carbon is attached to an oxygen atom, which shifts it downfield relative to a standard alkane carbon. |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a validated experimental protocol is essential. The following section outlines the methodology from sample preparation to data acquisition.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to its excellent solvating power for polar compounds and its ability to slow the exchange rate of labile protons (NH, OH), allowing for their observation.[5]
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Dissolution: Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved. Ensure the solution is clear and free of particulate matter.
Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 (adjust as needed based on concentration).
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): ~4 seconds.
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation of all protons, including the slowly relaxing NH).
-
Spectral Width (SW): 0 to 16 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 or higher (¹³C is much less sensitive than ¹H).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0 to 200 ppm.
Protocol Validation:
-
Internal Standard: The use of TMS provides a reliable and universally accepted reference point for chemical shifts.[6]
-
D₂O Exchange: To confirm the assignment of the NH and OH protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the NH and OH protons will diminish or disappear due to proton-deuterium exchange.
Figure 2: Standard experimental workflow for NMR analysis.
Conclusion
This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and comparative data. The provided experimental protocol offers a robust and validated method for researchers to acquire high-quality data for this compound. A thorough understanding and correct application of these spectroscopic techniques are indispensable for any scientist working with novel chemical entities in the field of drug discovery and development.
References
- The Royal Society of Chemistry. (2019). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131).
- The Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232).
- Diez-Poza, C., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(6), 485-489.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969).
- The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, DMSO–d6) spectrum of compound 3aa 13C NMR (125 MHz, DMSO).
- ResearchGate. (2020). 13C-NMR chemical shifts for compound 3 in DMSO-d6.
- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles.
- PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Elguero, J., et al. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 54(1), 97-105.
Sources
An In-depth Technical Guide to the Physical Properties of (5-nitro-1H-pyrazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-nitro-1H-pyrazol-3-yl)methanol, a heterocyclic compound featuring a pyrazole nucleus, represents a significant scaffold in medicinal chemistry and materials science. The strategic placement of a nitro group and a hydroxymethyl substituent on the pyrazole ring imparts unique electronic and structural characteristics, making it a versatile building block for the synthesis of novel therapeutic agents and energetic materials.[1][2] The pyrazole core is a well-established pharmacophore found in a variety of approved drugs, exhibiting a wide range of biological activities.[3] Furthermore, the introduction of nitro groups into heterocyclic systems is a key strategy in the development of high-energy-density materials.[1][2]
A thorough understanding of the fundamental physical properties of this compound is paramount for its effective utilization in research and development. Properties such as melting and boiling points are critical determinants of a compound's purity, stability, and suitability for various experimental and manufacturing processes. This technical guide provides a comprehensive overview of the melting and boiling points of this compound, detailed experimental protocols for their determination, and the scientific principles underpinning these measurements.
Physicochemical Properties of this compound
The physical characteristics of a compound are dictated by its molecular structure and the intermolecular forces at play. For this compound, the presence of a hydroxyl group allows for hydrogen bonding, while the nitro group and the pyrazole ring contribute to dipole-dipole interactions and London dispersion forces. These interactions collectively influence the energy required to transition the compound from a solid to a liquid (melting) and from a liquid to a gas (boiling).
| Physical Property | Value | Data Type | Source |
| Melting Point | 136-137 °C | Experimental | Key Organics[4], Hangzhou Leap Chemical[5] |
| Boiling Point | 475.4 ± 30.0 °C | Predicted | Hangzhou Leap Chemical[5] |
Note: The boiling point is a predicted value and should be confirmed through experimental verification. The high predicted boiling point suggests that the compound may decompose before boiling at atmospheric pressure.
Experimental Determination of Physical Properties
Accurate determination of melting and boiling points is crucial for compound characterization and purity assessment. The following sections detail the standard laboratory procedures for these measurements.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.
Methodology: Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Compact the sample at the bottom of the tube by tapping it gently or by dropping it through a long glass tube.
-
-
Apparatus Setup:
-
Utilize a calibrated melting point apparatus, which consists of a heating block and a means of observing the sample.
-
Insert the capillary tube containing the sample into the heating block.
-
-
Measurement:
-
If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the range.
-
For an accurate measurement, start heating at a rate that allows the temperature to rise slowly (1-2 °C per minute) as it approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Data Interpretation:
-
A sharp melting range (0.5-1 °C) is indicative of a pure compound.
-
A broad melting range suggests the presence of impurities.
-
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution within the capillary tube.
-
Slow Heating Rate: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate temperature reading.
Caption: Workflow for micro boiling point determination using a Thiele tube.
Conclusion
References
- Hangzhou Leap Chemical Co., Ltd. This compound. [Link]
- Yi, J., Hu, S., Liu, S., et al. (2010). Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory.
- Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3429. [Link]
- Zhang, J., et al. (2018). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Journal of Molecular Modeling, 24(1), 16. [Link]
- Pang, W., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3429. [Link]
- Subramani, T., et al. (2023).
- Hoffman Fine Chemicals. This compound. [Link]
- Al-Hourani, B. J., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K.
- Rhenium Bio Science. 1H-Pyrazole-3-methanol, 5-nitro- 97%. [Link]
- Pharmaffiliates. This compound. [Link]
- Google Patents. Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- Google Patents. 3(5)
- PubChem. Method of treatment using substituted pyrazolo[1,5-A] pyrimidine compounds. [Link]
- Google Patents. Synthetic technology for pyraclostrobin.
- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. [Link]
- Al-Amiery, A. A., et al. (2012). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc.[Link]
- Xiong, H., et al. (2019). 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer. RSC Advances, 9(1), 225-229. [Link]
- Faria, J. V., et al. (2017). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(34). [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. keyorganics.net [keyorganics.net]
- 5. echemi.com [echemi.com]
Solubility of (5-nitro-1H-pyrazol-3-yl)methanol in different solvents
An In-Depth Technical Guide to the Solubility of (5-nitro-1H-pyrazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and its Implications for Solubility
The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[6] Let's dissect the structure of this compound to anticipate its behavior in different solvent classes.
-
The Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system is polar and capable of participating in hydrogen bonding, both as a hydrogen bond donor (the N-H proton) and acceptor (the sp2 hybridized nitrogen).
-
The Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, rendering it highly polar. It can act as a hydrogen bond acceptor. The presence of the nitro group significantly influences the overall polarity of the molecule and its potential for dipole-dipole interactions.
-
The Hydroxymethyl Group (-CH2OH): The methanol substituent introduces a primary alcohol functional group. This group is polar and can act as both a hydrogen bond donor (the O-H proton) and a hydrogen bond acceptor (the oxygen lone pairs). This functional group is expected to enhance solubility in protic, polar solvents.
Overall Polarity and Hydrogen Bonding Potential: The combination of the pyrazole ring, a nitro group, and a hydroxymethyl group results in a molecule with significant polarity and a high capacity for hydrogen bonding. It is anticipated to be more soluble in polar solvents, particularly those that can engage in hydrogen bonding, and less soluble in nonpolar solvents.
Predicted Solubility Profile
Based on the structural analysis, we can predict the solubility of this compound in various common laboratory solvents.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High | The ability of these solvents to engage in extensive hydrogen bonding with the pyrazole N-H, the nitro group, and the hydroxymethyl group will facilitate dissolution. Studies on 3-nitropyrazole have shown its solubility in water and various alcohols.[4][7] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Moderate to High | These solvents are polar and can accept hydrogen bonds, interacting favorably with the N-H and O-H protons of the solute. DMSO and DMF are particularly effective at dissolving a wide range of organic compounds. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The lack of polarity and inability to form hydrogen bonds in these solvents will result in weak solute-solvent interactions, making dissolution energetically unfavorable.[6] |
| Aqueous Acidic | Dilute HCl | Potentially Enhanced | The pyrazole ring has basic nitrogen atoms that can be protonated in acidic conditions, forming a salt. This salt is likely to have significantly higher aqueous solubility than the neutral compound.[8][9] |
| Aqueous Basic | Dilute NaOH, NaHCO3 | Potentially Enhanced | The N-H proton on the pyrazole ring is weakly acidic and can be deprotonated by a strong base to form a salt, which would increase aqueous solubility.[8][9] |
Methodologies for Experimental Solubility Determination
Given the absence of published quantitative data, empirical determination of the solubility of this compound is a critical step for any research or development activities. The following section details established protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Testing
A preliminary qualitative assessment can efficiently categorize the compound's solubility in a range of solvents and provide insights into the presence of acidic or basic functional groups.[8][10]
Protocol for Qualitative Solubility Assessment:
-
Preparation: Dispense approximately 10-20 mg of this compound into separate, clean, and dry test tubes.
-
Solvent Addition: To each test tube, add 1 mL of the chosen solvent in 0.25 mL increments.
-
Mixing: After each addition, vigorously agitate the test tube for 10-20 seconds.
-
Observation: Visually inspect the mixture for the complete dissolution of the solid. If the solid dissolves completely, the compound is considered "soluble." If it remains undissolved, it is "insoluble."
-
Testing in Aqueous Acids and Bases: For solvents like 5% HCl and 5% NaOH, if the compound dissolves, it suggests the presence of a basic or acidic functional group, respectively.[8][9]
Caption: Workflow for qualitative solubility determination.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[11]
Protocol for the Shake-Flask Method:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker or a magnetic stirrer can be used.
-
Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be employed to expedite this process.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. It is crucial not to disturb the solid phase. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound at that specific temperature.
Caption: Workflow for the shake-flask method.
Modern Approaches: NMR-Based Solubility Measurement
Nuclear Magnetic Resonance (NMR) spectroscopy offers a more rapid method for determining solubility without the need for physical separation of the solid and liquid phases.[11]
Protocol for NMR-Based Solubility Determination:
-
Sample Preparation: Prepare a saturated solution of this compound in a deuterated solvent directly in an NMR tube.
-
Internal Standard: Add a known amount of an inert, soluble internal standard with a distinct NMR signal that does not overlap with the analyte's signals.
-
Data Acquisition: Acquire a quantitative 1H NMR spectrum of the sample.
-
Integration and Calculation: Integrate the area of a well-resolved signal from the dissolved this compound and a signal from the internal standard. The ratio of these integrals, when corrected for the number of protons and the known concentration of the internal standard, allows for the direct calculation of the solute's concentration, which is its solubility.
Factors Influencing Solubility
Several physical parameters can significantly affect the solubility of this compound.
-
Temperature: The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of this compound is expected to increase with increasing temperature.[4][7] This is a critical consideration for crystallization processes.
-
pH: As discussed, the solubility in aqueous solutions will be highly dependent on the pH due to the potential for protonation or deprotonation of the pyrazole ring.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is essential to characterize the solid form being used in solubility studies.
Conclusion and Future Directions
While direct, quantitative solubility data for this compound remains to be published, a comprehensive understanding of its molecular structure allows for robust predictions of its solubility behavior. The compound is anticipated to be most soluble in polar protic solvents and aqueous acidic or basic solutions, with limited solubility in nonpolar media. This guide provides detailed, field-proven methodologies for the qualitative and quantitative determination of its solubility. For researchers in drug development and materials science, the empirical determination of this fundamental physicochemical property is a crucial first step in unlocking the full potential of this compound. Future work should focus on generating and publishing this data in a range of pharmaceutically and industrially relevant solvents to create a valuable resource for the scientific community.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.).
- Unknown. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ChemicalBook. (2025, August 8). This compound.
- Unknown. (2025, August 10). Review on synthesis of nitropyrazoles.
- Unknown. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central.
- Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habrakern, C. L. (n.d.). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry.
- Unknown. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
- Shevelev, S., Dalinger, I., Kanishchev, M., et al. (1993, June 1). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Semantic Scholar.
- PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol.
- Unknown. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. PubMed Central.
- Unknown. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ChemBK. (n.d.). (3-nitro-1H-pyrazol-5-yl)methanol.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Unknown. (n.d.).
- Unknown. (2025, August 7). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
- Unknown. (n.d.).
- MDPI. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.
- Unknown. (2025, August 10). Solubility determination and correlation for 3-nitropyrazole in four binary solvents (water + methanol, ethanol, 1-propanol and acetone) from 283.15 K to 323.15 K. Request PDF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQsOiTnQGdvmvDgGGKgunfYK9CJ7i08vyeDLvlspq2FNQiS1kNpZpkb5pMV-I2nbsEyrbmQVDEBROp4kZxqIcMH6a3UUr1F_3X2K8Qt_O5ASFvUl6gQBb_1IhUNAPGSsnthkXxaam-iSNAYUry6FXYJTmFq7LTm5DRsso5hpYAGij2A7HQ3BrF3St-QLWOiVRpFOTwMu3b_laQoT2vi1_eBgZHPeYRf5C0I8-YBAIYwtcaOC7Y3OL5IpUN05jpWA-mH8dfN6hmdw8LIa63e1DmBrWtzGW1w2zpDIPdgFwrsP0cy30ZTQgg7DjPEaw2jKOfdAbcHXqBTLgfVEuK3LnQ-QoCHkIMX4Dk]([Link]
Sources
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 2. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
- 10. chem.ws [chem.ws]
- 11. youtube.com [youtube.com]
Crystal structure of (5-nitro-1H-pyrazol-3-yl)methanol
An In-Depth Technical Guide to the Crystal Structure Determination and Analysis of (5-nitro-1H-pyrazol-3-yl)methanol
Abstract
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a vast range of pharmacological activities and unique physicochemical properties.[1] The introduction of a nitro group and a hydroxymethyl substituent onto the pyrazole scaffold, as in this compound (C₄H₅N₃O₃)[2], creates a molecule with significant potential for directed intermolecular interactions, which are critical for crystal engineering and understanding structure-activity relationships (SAR). While the crystal structure of this specific compound is not yet in the public domain, this guide provides a comprehensive, predictive, and methodological framework for its determination and analysis. As a Senior Application Scientist, this document synthesizes established protocols with field-proven insights, explaining the causality behind experimental choices to empower researchers in their own investigations. We will detail the synthesis, characterization, single-crystal growth, X-ray diffraction analysis, and the anticipated supramolecular architecture of the title compound, grounded in authoritative data from closely related nitropyrazole structures.
Synthesis and Spectroscopic Confirmation
The foundational step in any crystallographic study is the unambiguous synthesis and purification of the target compound. The presence of impurities can severely hinder or prevent the growth of high-quality single crystals.
Proposed Synthesis Protocol
A plausible synthetic route begins with the nitration of a suitable pyrazole precursor. The following is a proposed two-step protocol based on standard heterocyclic chemistry transformations.
Step 1: Synthesis of (1H-Pyrazol-3-yl)methanol (This is a commercially available precursor, but a synthesis is provided for completeness).
-
To a solution of ethyl 3-pyrazolecarboxylate (1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, slowly add lithium aluminum hydride (LiAlH₄) (1.5 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1H-Pyrazol-3-yl)methanol.[3]
Step 2: Nitration to this compound
-
Cool a mixture of fuming nitric acid (3 eq.) and concentrated sulfuric acid (3 eq.) to 0 °C in an ice-salt bath.
-
Slowly add (1H-Pyrazol-3-yl)methanol (1 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C. The use of a sulfuric acid medium is crucial as it protonates the pyrazole ring, making it less susceptible to oxidation while facilitating nitration.
-
After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.
-
Collect the precipitate by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound.
Spectroscopic Characterization
Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed.
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | A singlet for the pyrazole C-H proton, a triplet for the hydroxyl proton (-OH), a doublet for the methylene protons (-CH₂-), and a broad singlet for the pyrazole N-H proton. The exact chemical shifts would need to be determined experimentally.[4] |
| ¹³C NMR (DMSO-d₆) | Four distinct carbon signals corresponding to the two non-equivalent pyrazole ring carbons, the methylene carbon, and the carbon bearing the nitro group. |
| FT-IR (KBr) | Characteristic absorption bands are expected for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (~3100 cm⁻¹), C-H stretching (~2900 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (~1550 cm⁻¹ and ~1350 cm⁻¹, respectively), and C=N/C=C stretching of the pyrazole ring (~1600-1400 cm⁻¹).[5] |
| Mass Spec. (ESI+) | The protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of 143.1 g/mol plus a proton.[2] |
Single-Crystal Growth: The Art and Science
Growing diffraction-quality single crystals is often the most challenging step. The goal is to allow molecules to self-assemble slowly and methodically into a perfectly ordered three-dimensional lattice. The presence of multiple hydrogen bond donors (N-H, O-H) and acceptors (pyrazole N, nitro O, hydroxyl O) in this compound suggests that solvent choice will be critical.
Experimental Protocol for Crystallization
Method: Slow Evaporation This technique is straightforward and effective for moderately soluble compounds. The choice of solvent is paramount; an ideal solvent will dissolve the compound when warm but not when cold, and it should not be overly volatile.
-
Solvent Screening: Begin by testing the solubility of ~5 mg of the purified compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, and mixtures with water).
-
Preparation: Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., methanol or an ethanol/water mixture) by gentle warming.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow, controlled evaporation of the solvent.
-
Isolation: Place the vial in a vibration-free environment at a constant temperature. Crystals should form over several days to weeks. Once formed, carefully retrieve a suitable crystal using a loop.
Caption: Workflow from synthesis to crystal isolation.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.
Data Collection and Structure Refinement Protocol
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a cryoloop.[6]
-
Cryo-cooling: The crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This is a crucial step that minimizes atomic thermal vibrations, leading to higher resolution data and protecting the crystal from radiation damage.[1]
-
Data Collection: The mounted crystal is placed on a diffractometer (e.g., a Bruker D8 Venture) equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
Initial atomic positions are determined using direct methods (e.g., using the SHELXT program).[6]
-
The structural model is then refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL).[6] This iterative process adjusts atomic positions, and displacement parameters until the calculated diffraction pattern best matches the observed pattern.
-
Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.
-
Caption: The experimental workflow for SC-XRD analysis.
Anticipated Crystallographic Data
The refined structure would yield a Crystallographic Information File (CIF) containing the following key parameters.
| Parameter | Description | Anticipated Value/System |
| Chemical formula | C₄H₅N₃O₃ | C₄H₅N₃O₃ |
| Formula weight | 143.10 g/mol | 143.10 |
| Crystal system | The crystal system (e.g., monoclinic, orthorhombic). | Likely a low-symmetry system such as monoclinic or orthorhombic.[6][7] |
| Space group | The symmetry elements of the unit cell. | To be determined. |
| a, b, c (Å) | The dimensions of the unit cell. | To be determined. |
| α, β, γ (°) | The angles of the unit cell. | To be determined. |
| Volume (ų) | The volume of the unit cell. | To be determined. |
| Z | The number of molecules per unit cell. | To be determined. |
| Density (calculated) | The calculated density of the crystal. | ~1.6 - 1.8 g/cm³ (Typical for nitropyrazoles). |
| R₁ [I > 2σ(I)] | The R-factor, a measure of agreement between the model and the data. | < 0.05 for a well-refined structure. |
| wR₂ (all data) | The weighted R-factor. | < 0.15 for a good refinement. |
Predictive Analysis of the Crystal Structure
Based on the known crystal packing of related nitropyrazoles[6][7][8], we can make authoritative predictions about the key structural features of this compound.
Molecular Conformation
The pyrazole ring is expected to be essentially planar. The primary conformational flexibility will involve the rotation around the C-C bond of the methanol group and the C-N bond of the nitro group. The nitro group may be slightly twisted out of the plane of the pyrazole ring to minimize steric hindrance.
Supramolecular Assembly and Hydrogen Bonding
The supramolecular structure will be dominated by a network of hydrogen bonds. The molecule contains multiple donors and acceptors, leading to a potentially complex and robust three-dimensional architecture. Strong hydrogen bonds are known to increase crystal packing density and thermal stability in energetic materials.[8]
| Donor | Acceptor | Interaction Type | Significance |
| Pyrazole N-H | Pyrazole N (of another molecule) | N-H···N | A classic and highly probable interaction forming chains or dimeric synthons, as commonly observed in pyrazole crystal structures.[7] |
| Pyrazole N-H | Nitro O | N-H···O | A strong interaction that links molecules, often seen in nitro-substituted heterocycles.[9] |
| Pyrazole N-H | Hydroxyl O | N-H···O | Another strong possibility, contributing to the cohesion of the crystal lattice. |
| Hydroxyl O-H | Pyrazole N | O-H···N | A very strong and highly directional hydrogen bond that would be a key structure-directing interaction. |
| Hydroxyl O-H | Nitro O | O-H···O | A strong interaction that would compete with other acceptors for the hydroxyl donor. |
| Hydroxyl O-H | Hydroxyl O (of another molecule) | O-H···O | Formation of catemeric chains or dimers via the alcohol functionality. |
In addition to these strong interactions, weaker C-H···O and C-H···N hydrogen bonds are also likely to play a role in stabilizing the overall crystal packing.[7] Furthermore, π-π stacking interactions between parallel pyrazole rings may occur, further influencing the supramolecular assembly.[10]
Hirshfeld Surface Analysis
Once a CIF is obtained, Hirshfeld surface analysis would be performed using software like CrystalExplorer. This powerful tool visualizes intermolecular contacts and quantifies their relative contributions. For this compound, the 2D fingerprint plots are expected to show that N···H/H···N and O···H/H···O contacts make up the largest percentage of close interactions, visually confirming the dominance of hydrogen bonding in the crystal packing, similar to what is observed in 5-(3-nitro-1H-pyrazol-4-yl)tetrazole.[7]
Conclusion
This technical guide provides a comprehensive roadmap for the synthesis, crystallization, and detailed structural elucidation of this compound. By leveraging established methodologies and predictive insights from analogous structures, researchers are equipped with the necessary framework to successfully determine and interpret its crystal structure. The analysis of the molecular conformation and, most importantly, the intricate network of hydrogen bonds will be crucial for understanding its solid-state properties and for the rational design of new pharmaceuticals and energetic materials based on the nitropyrazole scaffold.
References
- Energetic Multifunctionalized Nitro/nitramino Isomeric Pyrazole-Tetrazole Hybrids: Enhancing Density and Detonation Properties through Hydrogen Bonding and π-π Interactions. (2024). ResearchGate.
- Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. (2025). National Institutes of Health (NIH).
- Study on the Stability of Hydrogen-Bonded Energetic Material 3-Nitropyrazole under High Pressure. (n.d.). ResearchGate.
- Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. (2024). National Institutes of Health (NIH).
- Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (2024). National Institutes of Health (NIH).
- Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. (2022). National Institutes of Health (NIH).
- Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. (2025). ResearchGate.
- Molecular structures of (a) 5-(3-nitro-1H-pyrazol-4-yl)tetrazole and (b,c) of similar systems... (n.d.). ResearchGate.
- Theoretical study of hydrogen bonding interactions in substituted nitroxide radicals. (2020). Royal Society of Chemistry.
- Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2015). ResearchGate.
- Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. (2022). National Institutes of Health (NIH).
- (1H-Pyrazol-3-yl)methanol. (n.d.). PubChem.
- Crystallography Open Database: Search results. (n.d.). Crystallography Open Database.
- Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline. (2022). Taylor & Francis Online.
- Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. (2024). ResearchGate.
- X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (2016). MDPI.
- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2024). National Institutes of Health (NIH).
- Anisotropic Microgels by Supramolecular Assembly and Precipitation Polymerization of Pyrazole‐Modified Monomers. (2022). National Institutes of Health (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(1000895-25-9) 1H NMR [m.chemicalbook.com]
- 5. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tautomerism in Nitro-Pyrazole Derivatives
Abstract
Pyrazoles are a vital class of heterocyclic compounds, forming the structural basis for a multitude of pharmaceuticals and functional materials.[1] A critical, yet often complex, characteristic of N-unsubstituted pyrazoles is their existence as a dynamic equilibrium of annular tautomers. This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1][2] The introduction of a nitro group, a potent electron-withdrawing substituent, profoundly influences this equilibrium, thereby impacting the molecule's physicochemical properties, reactivity, and biological activity.[3] This guide provides a comprehensive exploration of tautomerism in nitro-pyrazole derivatives, intended for researchers, scientists, and professionals in drug development. It delves into the fundamental principles governing this tautomeric interplay, outlines robust experimental and computational methodologies for its characterization, and discusses the significant implications for medicinal chemistry and materials science.
Foundational Principles: Annular Tautomerism in the Pyrazole Core
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses an acidic pyrrole-like NH group and a basic pyridine-like nitrogen.[4][5] This amphoteric nature facilitates the prototropic exchange, leading to two distinct tautomeric forms when the ring is unsymmetrically substituted at the C3 and C5 positions.[4] This equilibrium is not static; it is a dynamic process influenced by a delicate balance of electronic, steric, and environmental factors.[4][6]
The Decisive Impact of the Nitro Substituent
The electronic nature of substituents at the C3 and C5 positions is a primary determinant of the tautomeric preference. Electron-donating groups (EDGs) tend to stabilize the tautomer where the substituent is at the C3 position. Conversely, electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), generally favor the tautomer where they are located at the C5 position.[3][4]
The nitro group exerts a strong electron-withdrawing effect through both resonance and inductive effects. This withdrawal of electron density from the pyrazole ring significantly influences the acidity and basicity of the ring nitrogens. The presence of the nitro group at C5 (or C3) alters the electron distribution, thereby stabilizing or destabilizing the protonation at the adjacent N1 or N2 atoms, respectively.[3][4] X-ray crystallography studies have shown that for some 3,5-disubstituted pyrazoles, the presence of a nitro group directs the equilibrium towards the tautomer where the nitro group is at the C5 position in the solid state.[7]
Characterization of Tautomeric Equilibria: A Multi-faceted Approach
Spectroscopic Analysis: Unveiling the Dominant Forms
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[8] For N-unsubstituted pyrazoles, rapid proton exchange between the two nitrogen atoms often leads to time-averaged signals for the C3 and C5 carbons in ¹³C NMR spectra, appearing as broad peaks.[4][6] However, by using low temperatures and appropriate solvents, it is sometimes possible to slow this exchange to the NMR timescale, allowing for the observation of distinct signals for each tautomer and enabling the determination of their equilibrium constants.[8] ¹⁵N NMR spectroscopy is particularly insightful, as the chemical shifts of the nitrogen atoms are highly sensitive to their protonation state and local electronic environment.[9][10]
Infrared (IR) and UV-Vis Spectroscopy: IR spectroscopy can provide valuable information about hydrogen bonding and the vibrational modes of the N-H and nitro groups, which differ between tautomers.[2][9][11] UV-Vis spectroscopy can also be employed, as the different electronic distributions of the tautomers can result in distinct absorption spectra.
X-Ray Crystallography: A Definitive Solid-State View
Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.[8][12][13] This technique offers precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can play a crucial role in stabilizing a particular tautomer in the crystal lattice.[4][7] It is important to note that the tautomer observed in the solid state may not be the predominant form in solution, as crystal packing forces can influence the tautomeric preference.[4] A comprehensive study of 157 nitro- and polynitropyrazoles highlighted the factors influencing the preference for a particular tautomer in the solid state.[14]
Computational Chemistry: Predicting Stability and Guiding Synthesis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers.[4][9][15] These methods can calculate the Gibbs free energy difference between tautomers in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM).[3] Computational studies have been instrumental in understanding the substituent effects on pyrazole tautomerism.[4][9] For instance, ab initio MP2/6-311++G** calculations have been used to evaluate the influence of a range of substituents on the tautomeric equilibrium.[4][9] Theoretical calculations on a large set of nitro-pyrazoles using the B3LYP/6-311++G(d,p) level of theory have shown good agreement with experimental geometries.[14]
Experimental Protocols: A Practical Guide
Synthesis of Nitro-Pyrazole Derivatives
The synthesis of nitro-pyrazoles often involves the nitration of a pyrazole precursor. A common method is the nitration of pyrazole to yield N-nitropyrazole, which then undergoes thermal rearrangement to produce 3(5)-nitropyrazole.[16] Another route involves the direct nitration of pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid to obtain 4-nitropyrazole.[16]
Caption: Integrated workflow for the analysis of nitro-pyrazole tautomerism.
Conclusion
The tautomerism of nitro-pyrazole derivatives is a complex but critical aspect of their chemistry. A thorough understanding of the factors that govern the tautomeric equilibrium is essential for the rational design of new pharmaceuticals and advanced materials. By employing a multi-pronged approach that combines advanced spectroscopic techniques, X-ray crystallography, and computational modeling, researchers can effectively characterize the tautomeric landscape of these important molecules. This knowledge empowers the optimization of molecular properties to achieve desired biological activities and material functions, ultimately accelerating the pace of innovation in both medicine and materials science.
References
- Lima, L. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 59. [Link]
- Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28. [Link]
- Kamiński, R., et al. (2019). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 24(14), 2649. [Link]
- Cristiano, M. L. S., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia, 2(3), 1213-1235. [Link]
- Kusakiewicz-Dawid, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2631. [Link]
- Cornago, P., et al. (2006). The annular tautomerism of the curcuminoid NH-pyrazoles. New Journal of Chemistry, 30(12), 1792-1798. [Link]
- Alkorta, I., et al. (2002). The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. The Journal of Physical Chemistry A, 106(40), 9325-9331. [Link]
- Jarończyk, M., et al. (2004).
- Catalán, J., et al. (1986). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (9), 1409-1413. [Link]
- Oziminski, W. P. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4, 47-57. [Link]
- Alkorta, I., et al. (2025). The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. Asian Journal of Organic Chemistry, e00400. [Link]
- Davolos, M. R., et al. (2006). Tautomers, isomers and rotamers of 3-methyl-4-nitroso-5-pyrazolone. Journal of Molecular Structure: THEOCHEM, 769(1-3), 123-131. [Link]
- Kusakiewicz-Dawid, A., et al. (2018). The Role of the Nitro Group on the Formation of Intramolecular Hydrogen Bond in the Methyl Esters of 1-Vinyl-Nitro-Pyrazolecarboxylic Acids. Molecules, 23(11), 2969. [Link]
- Claramunt, R. M., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (5), 757-763. [Link]
- Yin, C., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(10), 2673. [Link]
- Oziminski, W. P., & Dobrowolski, J. C. (2013). Prototropic tautomerism involving the adduct of pyrazol-4-ylidene with CO2, CS2, and COS. Structural Chemistry, 24(6), 2005-2015. [Link]
- Nunes, C. M., et al. (2021). Structure and IR Spectra of 3(5)
- Alkorta, I., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 25(21), 5139. [Link]
- Fedorov, A. Y., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8409. [Link]
- Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]
- Al-Amiery, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 350-357. [Link]
- Rozenberg, M., et al. (2002). Structures and tautomerism of substituted pyrazoles studied in... The Journal of Physical Chemistry A, 106(40), 9325-9331. [Link]
- Lima, L. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
- Katritzky, A. R. (1961). The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA International Journal for Chemistry, 15, 237-243. [Link]
- ResearchGate. (n.d.). (A) Pyrazole structures can be described as two different tautomers...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 9. researchgate.net [researchgate.net]
- 10. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Nitro Group in Pyrazole Chemistry: A Comprehensive Analysis of Electron-Withdrawing Effects and Their Implications
An In-Depth Technical Guide
Abstract: The introduction of a nitro group onto the pyrazole scaffold is a pivotal synthetic transformation that profoundly alters the electronic landscape of the heterocycle. As one of the most potent electron-withdrawing groups, the nitro moiety imparts unique chemical, physical, and biological properties that are exploited across diverse scientific domains, from medicinal chemistry to the development of energetic materials. This technical guide provides a detailed exploration of the electron-withdrawing effects of the nitro group in pyrazoles. We will dissect the underlying principles of induction and resonance, present spectroscopic and crystallographic evidence of these electronic perturbations, and analyze their consequential impact on the reactivity of the pyrazole core. This document is intended for researchers, chemists, and drug development professionals seeking a deep, mechanistically-grounded understanding of nitropyrazole chemistry.
The Fundamental Electronic Character of the Pyrazole Ring
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered an electron-rich system due to the presence of six π-electrons delocalized over the five atoms. However, the reactivity is not uniform across the ring. The N1 nitrogen is pyrrole-like and contributes its lone pair to the aromatic sextet, while the N2 nitrogen is pyridine-like, with its lone pair residing in an sp² orbital in the plane of the ring. This pyridine-like nitrogen (N2) is the primary site of basicity and protonation[1]. In electrophilic aromatic substitution (EAS), the C4 position is the most nucleophilic and is the typical site of reaction[2][3][4]. The C3 and C5 positions are less reactive to electrophiles due to their proximity to the electronegative nitrogen atoms.
The Nitro Group: A Powerful Modulator of Electronic Structure
The nitro group (-NO₂) is a quintessential electron-withdrawing group (EWG). Its powerful effect stems from a combination of two electronic mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms creates a strong dipole, pulling electron density away from the pyrazole ring through the sigma bond framework. This effect is distance-dependent but influences all positions on the ring.[5][6]
-
Resonance Effect (-M or -R): When attached to an aromatic system like pyrazole, the nitro group can delocalize π-electrons from the ring onto its own oxygen atoms. This is possible when the nitro group is positioned at C3, C4, or C5, allowing for direct conjugation with the ring's π-system. This delocalization significantly reduces the electron density within the ring, particularly at positions ortho and para to its point of attachment.
The following diagram illustrates these two effects originating from a nitro group at the C4 position of the pyrazole ring.
Caption: Inductive (-I) and Resonance (-M) effects of a C4-nitro group.
Synthesis of Nitropyrazoles: Accessing the Target Compounds
The method for introducing a nitro group onto the pyrazole ring is highly regioselective and dependent on the desired isomer.
Synthesis of 4-Nitropyrazole
The C4 position is the most electron-rich and sterically accessible, making it the kinetic and thermodynamic product of direct electrophilic nitration.
Workflow: Direct Nitration of Pyrazole
Caption: Workflow for the synthesis of 4-nitropyrazole via direct nitration.
Experimental Protocol: One-Pot Synthesis of 4-Nitropyrazole [7]
This protocol is an optimized one-pot, two-step method that proceeds via a pyrazole sulfate intermediate.
-
Reagent Preparation: In a flask equipped with a stirrer and cooled in an ice bath, slowly add pyrazole to concentrated sulfuric acid to form pyrazole sulfate.
-
Nitrating Mixture: Prepare the nitrating agent by carefully mixing 98% fuming nitric acid and 20% fuming sulfuric acid.
-
Nitration Reaction: Slowly add the nitrating mixture to the pyrazole sulfate solution while maintaining the reaction temperature at 50°C.
-
Reaction Monitoring: Allow the reaction to proceed for 1.5 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture carefully over crushed ice.
-
Isolation: The 4-nitropyrazole product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis. Under optimal conditions, this method can achieve yields up to 85%[7].
Synthesis of 3(5)-Nitropyrazoles
Direct nitration does not yield the 3- or 5-nitro isomers in significant amounts. Their synthesis requires a different strategy, typically involving the thermal rearrangement of an N-nitropyrazole intermediate.[8][9][10]
-
N-Nitration: Pyrazole is first nitrated on the N1 nitrogen using a nitrating agent such as nitric acid in acetic anhydride (HNO₃/Ac₂O). This forms 1-nitropyrazole.[8]
-
Thermal Rearrangement: The isolated 1-nitropyrazole is heated in a suitable solvent (e.g., benzonitrile). This uncatalyzed intramolecular rearrangement yields primarily 3(5)-nitropyrazole.[8][10] The mechanism involves the migration of the nitro group from the nitrogen to the C3 position.
Quantifying the Electron-Withdrawing Effect
The impact of the nitro group can be quantified by measuring changes in acidity (pKa) and observing shifts in spectroscopic data.
Acidity (pKa)
The N1 proton of pyrazole is acidic. An electron-withdrawing group like -NO₂ stabilizes the resulting pyrazolate anion through delocalization, thereby increasing the acidity (i.e., lowering the pKa) of the N-H proton.[11]
| Compound | pKa (in Water) | Effect of Nitro Group |
| Pyrazole | ~2.48[12] | - |
| 4-Nitropyrazole | < 2.48 (Significantly more acidic) | Stabilizes the conjugate base, increasing acidity. |
Note: While the qualitative effect is well-established[11], a precise, directly comparable pKa value for 4-nitropyrazole from the search results was not available. The increased acidity is a fundamental consequence of the nitro group's electron-withdrawing nature.
NMR Spectroscopy
NMR spectroscopy provides direct evidence of the electronic environment of the pyrazole core. The deshielding effect of the nitro group causes the signals of nearby protons and carbons to shift downfield (to higher ppm values).
| Compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrazole | δ ~7.6 (H3/H5), δ ~6.3 (H4) | δ ~134.7 (C3/C5), δ ~105.9 (C4) |
| 4-Nitropyrazole | δ ~8.1 (H3/H5) | δ ~138.0 (C3/C5), δ ~120.0 (C4) |
| 3-Nitropyrazole | δ ~7.8 (H5), δ ~6.8 (H4) | δ ~150.0 (C3), δ ~130.0 (H5), δ ~110.0 (H4) |
(Data compiled and approximated from various sources for illustrative purposes. Actual values may vary with solvent and conditions)[13][14][15][16][17].
The downfield shift of the H3/H5 protons in 4-nitropyrazole from ~7.6 ppm to ~8.1 ppm is a clear indicator of the reduced electron density at these positions. Similarly, the significant downfield shift of the C4 carbon confirms the strong deshielding at the point of substitution.
Altered Reactivity of the Pyrazole Ring
The powerful electronic pull of the nitro group fundamentally alters the reactivity of the pyrazole ring, deactivating it towards electrophiles while simultaneously activating it for nucleophilic attack.
Deactivation in Electrophilic Aromatic Substitution (EAS)
The parent pyrazole readily undergoes EAS at C4[4]. The presence of a nitro group at any position strongly deactivates the entire ring towards further electrophilic attack by reducing its nucleophilicity. Forcing conditions are required for any subsequent substitution, which is often directed by the existing nitro group to a meta-like position if available.
Activation in Nucleophilic Aromatic Substitution (SNA_r)
This is one of the most significant consequences of nitration. The nitro group's ability to stabilize a negative charge via resonance makes the electron-deficient nitropyrazole ring susceptible to attack by nucleophiles.[18][19] This opens up synthetic pathways that are impossible with unsubstituted pyrazole.
-
Mechanism: The reaction typically proceeds via an addition-elimination mechanism, forming a stable Meisenheimer-type intermediate. The nitro group is crucial for stabilizing this anionic σ-adduct.
-
Regioselectivity: Nucleophilic attack is directed to the electron-poor positions, typically ortho or para to the nitro group. For instance, in 1,4-dinitropyrazole, nucleophiles readily attack the C5 position, leading to a "cine" substitution product where the entering group is adjacent to the position of the leaving group (in this case, the N1-nitro group acts as the leaving group after rearrangement).[20]
Logical Flow: Reactivity of Nitropyrazoles
Caption: Impact of the nitro group on the dual reactivity of the pyrazole ring.
Structural and Application-Based Implications
Crystallographic Evidence
X-ray crystallography studies on nitropyrazoles confirm the electronic effects at a structural level. The C-NO₂ bond is typically short, indicating significant double-bond character from resonance. The bond lengths within the pyrazole ring are also altered compared to the parent heterocycle, reflecting the redistribution of electron density. These structural studies provide empirical validation of the theoretical electronic effects.[21][22]
Applications in Drug Development and Materials Science
The unique electronic properties of nitropyrazoles make them valuable scaffolds and intermediates.
-
Medicinal Chemistry: The nitro group can act as a bioisostere for other functional groups or serve as a key hydrogen bond acceptor in ligand-receptor interactions. Furthermore, its ability to facilitate SNAr reactions allows for the late-stage functionalization of the pyrazole core, enabling the synthesis of diverse compound libraries for drug discovery.[23][24][25][26] The nitro group can also be readily reduced to an amino group, providing a synthetic handle for further derivatization.[27]
-
Energetic Materials: The high nitrogen content and the presence of the energy-rich nitro group make polynitrated pyrazoles a subject of intense research in the field of high-energy-density materials (HEDMs). These compounds can possess high density, good thermal stability, and significant explosive power.[7][8]
Conclusion
The introduction of a nitro group fundamentally transforms the pyrazole heterocycle from a relatively electron-rich system to a highly electron-deficient one. This transformation, driven by powerful inductive and resonance effects, is clearly evidenced by spectroscopic data and manifests in a dramatic reversal of chemical reactivity. While deactivating the ring towards electrophiles, the nitro group activates it for nucleophilic substitution, providing a powerful tool for synthetic chemists. This dual nature allows nitropyrazoles to serve as versatile building blocks in the rational design of new pharmaceuticals and advanced materials, underscoring the critical importance of understanding their core electronic properties.
References
- Transition-metal-catalyzed C–H functionalization of pyrazoles.Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D0OB01265C. [Link]
- Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF.
- Advances in Pyrazolone Functionalization: A Review Since 2020.
- Transition-metal-catalyzed C–H functionalization of pyrazoles.Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.PubMed Central (PMC). [Link]
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020).PubMed Central (PMC). [Link]
- Synthesis of 3-Nitropyrazole.Semantic Scholar. [Link]
- Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino).Arkivoc. [Link]
- Review on synthesis of nitropyrazoles.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.PubMed Central (PMC), NIH. [Link]
- (PDF) Nitropyrazoles (review).
- The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calcul
- Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.Organic Letters. [Link]
- Complete Electrophilic Substitution Reactions Pyrazole.Scribd. [Link]
- Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles.
- 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole deriv
- Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices.
- Substituent Effect of Nitro Group on Aromaticity of Carbazole Rings.Semantic Scholar. [Link]
- 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[28].
- A Deep Insight into the Application of Linear Free Energy Relationships (LFER) to Five Membered Heterocyclic Ring Systems: A Review.ChemRxiv. [Link]
- Nitro-Group-Containing Drugs.
- Why nitro group is electron withdrawing?YouTube. [Link]
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.Journal of Drug Delivery and Therapeutics. [Link]
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.NIH. [Link]
- pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB).European Journal of Organic Chemistry. [Link]
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Hammett plot of rates versus substituent constant.
- (PDF) 1H and 13C NMR study of perdeuterated pyrazoles.
- Substituent Effects and LFERS.chem.ucla.edu. [Link]
- 5 Combination of 1H and 13C NMR Spectroscopy.Thieme. [Link]
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.PubMed Central (PMC), NIH. [Link]
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.MDPI. [Link]
- Values of some Hammett substituent constants (σ).
- Bordwell pKa Table.
- Aromatic substitution. 47. Acid-catalyzed transfer nitration of aromatics with N-nitropyrazole, a convenient new nitrating agent.
- (PDF) Nitropyrazoles.
- 3-Nitropyrazole.PubChem, NIH. [Link]
- Experimental evidence for the benefits of higher X-ray energies for macromolecular crystallography.PubMed Central. [Link]
- Quantum Chemical Investigations on Electronic Structure and Single Crystal X-ray Crystallography Comparative Study of 1-[(2-Naphthyl)Methyl]-3-(2-pyridyl)-1H-pyrazole.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.NIH. [Link]
- A review on x-ray crystallography and it's applications.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.Master Organic Chemistry. [Link]
- Nucleophilic substitution in nitroarenes: a general corrected mechanism.Beilstein Journal of Organic Chemistry. [Link]
- The nitro group directs electrophilic aromatic substitution to the...Pearson+. [Link]
- 1H-Pyrazole, 1-nitro-.PubChem. [Link]
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Substituent Effect of Nitro Group on Aromaticity of Carbazole Rings | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. Page loading... [guidechem.com]
- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-Nitropyrazole | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 13. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]
- 22. mdpi.com [mdpi.com]
- 23. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
The Pivotal Role of Hydrogen Bonding in Pyrazolyl Alcohols: A Technical Guide for Researchers
Introduction: The Unassuming Power of the Pyrazole Scaffold
In the vast landscape of heterocyclic chemistry, the pyrazole nucleus stands out for its remarkable versatility.[1][2][3][4] This five-membered aromatic ring, with its two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry, catalysis, and materials science.[2][5][6][7][8] One of the key features underpinning this broad utility is the inherent ability of the pyrazole ring to participate in hydrogen bonding. Specifically, the N1-H group acts as a hydrogen bond donor, while the N2 nitrogen serves as an acceptor.[4][8][9] When an alcohol functionality is introduced to this scaffold, creating a pyrazolyl alcohol, the hydrogen-bonding capabilities are significantly enhanced and diversified. The hydroxyl group itself is a potent hydrogen bond donor and acceptor, leading to a molecule with multiple, tunable interaction sites.[10][11][12]
This technical guide delves into the core of what makes pyrazolyl alcohols such compelling molecules: their hydrogen-bond capability. We will explore how these interactions govern their synthesis, dictate their three-dimensional structures, and ultimately, drive their function in a range of sophisticated applications. This document is intended for researchers, scientists, and drug development professionals who seek to understand and harness the unique properties of these fascinating compounds.
I. The Genesis of Function: Synthesis of Pyrazolyl Alcohols
The strategic synthesis of pyrazolyl alcohols is paramount, as the chosen synthetic route directly influences the final substitution pattern, and thus the steric and electronic environment around the hydrogen-bonding moieties. A variety of synthetic methodologies have been developed, with the use of propargyl alcohols as precursors being a particularly elegant and efficient approach.[1][6][13][14][15]
Cycloaddition Reactions: A Versatile Entry Point
One of the most common and powerful methods for constructing the pyrazole ring is through [3+2] cycloaddition reactions. For instance, the reaction of a propargylic alcohol with a diazo compound, such as 2-diazopropane, is a regioselective process that yields 3H-pyrazoles which can be further functionalized.[13] This method allows for the direct incorporation of the alcohol functionality into the pyrazole framework.
Another prominent strategy involves the condensation of a β-diketone with a hydrazine derivative.[2] By employing a hydrazine bearing a hydroxyl group, such as 2-hydroxyethylhydrazine, a pyrazolyl alcohol can be synthesized in a straightforward manner.[16][17] This approach offers considerable flexibility in tailoring the substituents on the pyrazole ring by varying the structure of the starting diketone.
Tandem and Multicomponent Reactions: Towards Efficiency and Complexity
Modern organic synthesis increasingly favors tandem and multicomponent reactions for their efficiency and atom economy. Iron-catalyzed tandem C-C and C-N coupling reactions using alcohols as the primary feedstock represent a sustainable approach to synthesizing tri-substituted pyrazoles.[18] These methods often involve the in situ generation of reactive intermediates, streamlining the synthetic process and allowing for the construction of complex pyrazolyl alcohol derivatives in a single pot.[1][14]
The choice of synthetic strategy is a critical first step. For researchers aiming to maximize hydrogen-bond donating capacity, minimizing steric hindrance around the pyrazole N1-H and the hydroxyl group is a key consideration. Conversely, for applications in crystal engineering, the introduction of bulky substituents can be used to direct the formation of specific supramolecular architectures.[19][20]
II. Characterizing the Hydrogen Bond: A Multi-faceted Approach
To truly understand and exploit the hydrogen-bonding capabilities of pyrazolyl alcohols, a combination of analytical techniques is essential. Each method provides a unique piece of the puzzle, from the precise geometry of the hydrogen bond in the solid state to its dynamic behavior in solution.
X-ray Crystallography: The Definitive View in the Solid State
Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional structure of a molecule and visualizing its intermolecular interactions in the solid state.[21] For pyrazolyl alcohols, this technique provides precise information on bond lengths, bond angles, and the geometry of hydrogen bonds.[10][16] It allows for the direct observation of how these molecules self-assemble, forming dimers, trimers, tetramers, or extended polymeric chains (catemers) through a network of N-H···N, O-H···N, N-H···O, and O-H···O hydrogen bonds.[9][19][20][22][23]
The resulting supramolecular structures are not merely esoteric crystallographic features; they have profound implications for the material properties of the compound, including its melting point, solubility, and even its solid-state fluorescence.[9]
Table 1: Representative Hydrogen Bond Geometries in Pyrazolyl Alcohols from X-ray Crystallography
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference Compound |
| N-H···N | 2.8 - 3.1 | 160 - 180 | 4-Aryl-3,5-dimethylpyrazoles[9] |
| O-H···N | 2.7 - 3.0 | 165 - 180 | 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[16][17] |
| O-H···O | 2.6 - 2.9 | 170 - 180 | Pyrrolo-azine alcohols[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Hydrogen Bonds in Solution
While X-ray crystallography provides a static picture, NMR spectroscopy offers invaluable insights into the behavior of pyrazolyl alcohols in solution, which is more relevant for many applications, particularly in medicinal chemistry. The chemical shift of the N-H and O-H protons is highly sensitive to their electronic environment and, consequently, to hydrogen bonding.[24][25][26][27]
In a non-hydrogen-bonding solvent, these protons will have a particular chemical shift. Upon the addition of a hydrogen-bond acceptor solvent (like DMSO-d6 or pyridine-d5), a downfield shift in the N-H and O-H signals is typically observed, indicating the formation of hydrogen bonds.[24][25] The magnitude of this shift can be correlated with the strength of the hydrogen bond.[28] Furthermore, variable temperature NMR experiments can be used to study the dynamics of hydrogen bond formation and breaking.
Computational Modeling: A Predictive and Mechanistic Tool
Density Functional Theory (DFT) and other computational methods have become indispensable for predicting and rationalizing the hydrogen-bonding properties of molecules.[29] These calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and NMR chemical shifts, complementing experimental data.[16][24][25]
Moreover, computational studies can be used to calculate the binding energies of different hydrogen-bonded dimers and oligomers, providing a quantitative measure of their stability.[19][20] This predictive power is particularly valuable in the rational design of new pyrazolyl alcohols with tailored hydrogen-bonding capabilities for specific applications.
III. Applications Driven by Hydrogen Bonding
The unique hydrogen-bonding characteristics of pyrazolyl alcohols are not just of academic interest; they are the key to their utility in a diverse range of applications.
Supramolecular Chemistry and Crystal Engineering
The ability of pyrazolyl alcohols to form predictable and robust hydrogen-bonded networks makes them excellent building blocks for supramolecular chemistry.[5][9][19][20] By judiciously modifying the substituents on the pyrazole ring and the alcohol moiety, it is possible to control the self-assembly process and create complex, functional supramolecular architectures such as metal-organic frameworks (MOFs) and coordination polymers.[5] These materials have potential applications in gas storage, separation, and catalysis.
The interplay of different hydrogen-bonding motifs can lead to the formation of homochiral dimers from tripodal pyrazole complexes, a fascinating example of self-assembly driven by these directional interactions.[30]
Catalysis
In the realm of catalysis, the protic nature of the pyrazole N-H group, in conjunction with the alcohol, can play a crucial role in activating substrates and stabilizing transition states. Protic pyrazole complexes of ruthenium, for example, have been shown to be effective catalysts for transfer hydrogenation reactions.[31] The N-H group can act as a proton shuttle, participating directly in the catalytic cycle. The hydroxyl group can also engage in hydrogen bonding with substrates, orienting them for reaction within the coordination sphere of the metal center.
Medicinal Chemistry and Drug Design
The pyrazole scaffold is a common feature in a multitude of approved pharmaceutical agents.[2][4][7][8] The hydrogen-bonding capability of pyrazolyl alcohols is of paramount importance in their biological activity. These groups can form crucial hydrogen bonds with amino acid residues in the active site of a target protein or enzyme, leading to potent and selective inhibition.[32]
For example, pyrazole itself is a known inhibitor of liver alcohol dehydrogenase, and its binding to the active-site zinc atom is mediated by its nitrogen atoms.[32] The introduction of a hydroxyl group can provide an additional point of interaction, potentially increasing binding affinity and modifying the pharmacokinetic properties of the molecule. The ability of the hydroxyl group to increase hydrophilicity can also improve the bioavailability of a drug candidate.[10]
IV. Experimental Protocols
Synthesis of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol
This protocol is adapted from the synthesis described by Guesmi et al.[16]
-
Step 1: Synthesis of (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one.
-
To a solution of 2-acetylpyridine (1.0 eq) in dry acetone, add sodium hydroxide (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Cyclization with 2-hydroxyethylhydrazine.
-
To a solution of (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one (1.0 eq) in ethanol, add 2-hydroxyethylhydrazine (1.1 eq).
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the title compound.
-
NMR Titration for Hydrogen Bond Strength Assessment
-
Prepare a stock solution of the pyrazolyl alcohol in a non-hydrogen-bonding deuterated solvent (e.g., CDCl3 or C6D6) of known concentration (e.g., 10 mM).
-
Acquire a 1H NMR spectrum of this solution. Note the chemical shifts of the N-H and O-H protons.
-
Prepare a series of solutions by adding increasing aliquots of a hydrogen-bond accepting deuterated solvent (e.g., DMSO-d6 or pyridine-d5) to the stock solution.
-
Acquire a 1H NMR spectrum for each solution.
-
Plot the chemical shift of the N-H and O-H protons as a function of the mole fraction of the hydrogen-bond accepting solvent.
-
The magnitude of the change in chemical shift provides a qualitative measure of the hydrogen-bond donating strength of the N-H and O-H groups.
V. Visualizing the Concepts
Diagram 1: Hydrogen Bonding Modes of Pyrazolyl Alcohols
Caption: Diverse hydrogen bonding modes available to a pyrazolyl alcohol.
Diagram 2: Experimental Workflow for Characterization
Caption: A comprehensive workflow for the characterization of pyrazolyl alcohols.
VI. Conclusion and Future Outlook
The hydrogen-bond capability of pyrazolyl alcohols is a defining feature that dictates their synthesis, structure, and function. Through a synergistic combination of synthetic organic chemistry, advanced analytical techniques, and computational modeling, researchers can gain a deep understanding of these interactions and leverage them for the rational design of new molecules with tailored properties. As our ability to control molecular self-assembly and modulate biological interactions with increasing precision continues to grow, the importance of the humble yet powerful hydrogen bond, particularly within versatile scaffolds like pyrazolyl alcohols, will undoubtedly continue to expand. The insights provided in this guide aim to equip researchers with the foundational knowledge to explore and exploit the rich chemical space offered by these remarkable compounds.
References
- Synthesis of substituted pyrazoles from propargyl alcohols. - ResearchGate.
- Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry.
- Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
- Synthesis of New Pyrazolenines and Cyclopropenyl Alcohols Directly from Propargyl Alcohols - ResearchGate.
- X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol - PMC - NIH.
- The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. MDPI.
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC - PubMed Central.
- Prediction of H-Bonding Motifs for Pyrazoles and Oximes Using the Cambridge Structural Database | Request PDF - ResearchGate.
- Pyrazole synthesis - Organic Chemistry Portal.
- X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
- Acid-catalyzed allenylation of pyrazolones with propargyl alcohols - RSC Publishing.
- Pyrazole Binding in Crystalline Binary and Ternary Complexes With Liver Alcohol Dehydrogenase - PubMed.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC.
- (PDF) Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach - ResearchGate.
- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - ResearchGate.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
- Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - NIH.
- Hydrogen bonding lights up overtones in pyrazoles - AIP Publishing.
- Supramolecular structure of 1H-pyrazoles in the solid state: a crystallographic and ab initio study - PubMed.
- Attaching Onto or Inserting Into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-Dependent Dilemma for Alcohols - MDPI.
- Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PubMed Central.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation - MDPI.
- 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry - Open Oregon Educational Resources.
- 13.9: Physical Properties of Alcohols; Hydrogen Bonding - Chemistry LibreTexts.
- X-ray crystallography - Wikipedia.
- Supramolecular structure of 1H-pyrazoles in the solid state: a crystallographic and ab initio study - ResearchGate.
- How Well Can Density Functional Methods Describe Hydrogen Bonds to π Acceptors? | The Journal of Physical Chemistry B - ACS Publications.
- The Journal of Organic Chemistry - ACS Publications - American Chemical Society.
- (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts - PubMed.
- 1H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts | Request PDF - ResearchGate.
- Nuclear magnetic resonance studies of hydrogen bonding. ii. alcohols - SciSpace.
- 1H NMR spectroscopy of strongly J-coupled alcohols acquired at 50 - Scholarly Publications Leiden University.
- Impact of O-H···π Hydrogen Bond on IR and NMR Parameters of Cannabidiol: Theoretical and Experimental Study - MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. Acid-catalyzed allenylation of pyrazolones with propargyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Supramolecular structure of 1H-pyrazoles in the solid state: a crystallographic and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
- 27. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 28. mdpi.com [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of Nitropyrazole Compounds
Abstract
Nitropyrazole compounds, a class of nitrogen-rich heterocyclic molecules, stand at the intersection of energetic materials science, medicinal chemistry, and agricultural science. The introduction of the nitro group (-NO₂) onto the pyrazole scaffold imbues these compounds with a unique combination of high energy density, thermal stability, and diverse biological activities. This guide provides a comprehensive exploration of the discovery and historical development of nitropyrazole chemistry. We will trace the journey from the foundational synthesis of the pyrazole ring by Knorr to the evolution of sophisticated nitration and functionalization methodologies. Key synthetic pathways, the rationale behind experimental choices, and the expansion of their applications are detailed, offering researchers and drug development professionals a thorough grounding in this vital area of chemical science.
PART 1: The Genesis of Pyrazole Chemistry: A Prerequisite for Nitration
The story of nitropyrazoles begins with the discovery of their parent heterocycle. In 1883, the German chemist Ludwig Knorr, while investigating quinine derivatives, unexpectedly synthesized the first substituted pyrazole.[1][2][3] This seminal work, now known as the Knorr Pyrazole Synthesis , involves the condensation of a β-ketoester with a hydrazine derivative.[2][3][4] This reaction was not only foundational but also remarkably versatile, paving the way for a vast library of pyrazole analogs.[2] The stability and aromaticity of the five-membered ring, containing two adjacent nitrogen atoms, made it an attractive scaffold for further chemical exploration.[4][5]
The fundamental approaches to constructing the pyrazole ring, which are essential precursors for all nitropyrazole synthesis, are summarized below.
Caption: Key synthetic routes from pyrazole to 3-NP and 4-NP.
PART 3: Evolution of Synthesis and Expansion to Polynitrated Systems
The initial syntheses of mononitropyrazoles opened the door to creating compounds with higher nitration levels, leading to significant improvements in energetic properties. The research focus shifted towards developing high-performance, insensitive explosives that could serve as alternatives to traditional materials like TNT. [6]
3.1 Synthesis of Dinitro- and Trinitropyrazoles
Building upon mononitropyrazole intermediates, researchers developed routes to di- and trinitrated analogs.
-
3,4-Dinitropyrazole (DNP): This compound has been identified as a promising melt-castable explosive matrix. [7]Its synthesis involves the C-nitration of 3-nitropyrazole under optimized conditions, typically using a 1:2 molar ratio of 3-NP to nitric acid. [8]* 3,5-Dinitropyrazole (3,5-DNP): This highly energetic compound can be prepared from 3-nitropyrazole via nitration to form 1,3-dinitropyrazole, which then rearranges to produce the ammonium salt of 3,5-DNP. [9]* 1-methyl-3,4,5-trinitropyrazole (MTNP): As a fully carbon-nitrated pyrazole derivative, MTNP represents a significant target for energetic materials research, demonstrating higher energy and lower sensitivity than TNT. [6][8]
3.2 Functionalization for Enhanced Properties
Beyond simple nitration, the introduction of other functional groups has been a key strategy for fine-tuning the properties of nitropyrazoles. A prominent example is 4-amino-3,5-dinitropyrazole (LLM-116) , an insensitive high explosive. [10][11]It is typically synthesized via the amination of 4-chloro-3,5-dinitropyrazole. [10]The amino group enhances thermal stability and reduces sensitivity through hydrogen bonding interactions in the crystal lattice.
Caption: Synthesis of advanced dinitro- and functionalized pyrazoles.
PART 4: Applications: From Energetics to Pharmaceuticals
The unique chemical properties of nitropyrazoles have led to their application in diverse fields.
-
Energetic Materials: This remains the most prominent application. The high nitrogen content, positive heat of formation, high density, and thermal stability make them ideal candidates for explosives, propellants, and pyrotechnics. [12][7]Compounds like DNP and LLM-116 are sought after for their performance and improved safety profiles compared to conventional explosives. [7][11]The four substitution sites on the pyrazole ring allow for systematic tuning of properties like melting point, sensitivity, and detonation velocity. [7]* Pharmaceuticals and Agrochemicals: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in drugs like the anti-inflammatory Celecoxib. [13][14]Nitropyrazole derivatives serve as vital intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). [15]They have demonstrated a wide range of biological activities, including antimicrobial, parasiticidal, and herbicidal properties. [13][16]The nitro group itself is a known pharmacophore, present in various drugs used to treat infections and other diseases. [16][17]
PART 5: Quantitative Data and Experimental Protocols
5.1 Comparative Data of Key Nitropyrazole Compounds
The following table summarizes the key physical and energetic properties of several important nitropyrazole compounds, illustrating the impact of the number and position of nitro groups.
| Compound | Abbreviation | Melting Point (°C) | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
| 3-Nitropyrazole | 3-NP | 175-177 | 1.59 | 7.42 | 23.1 |
| 4-Nitropyrazole | 4-NP | 163–165 | 1.52 | 6.68 | 18.81 |
| 3,4-Dinitropyrazole | DNP | 114 | 1.76 | 8.50 | - |
| 3,5-Dinitropyrazole | 3,5-DNP | 174-176 | 1.79 | 8.60 | 32.0 |
| 4-Amino-3,5-dinitropyrazole | LLM-116 | 183 (decomp.) | 1.90 | 8.50 | 31.89 |
Data compiled from multiple sources.[12][7][11]
5.2 Detailed Experimental Protocol: One-Pot Synthesis of 4-Nitropyrazole
This protocol describes an efficient, high-yield synthesis of 4-nitropyrazole from pyrazole, adapted from optimized direct nitration methods. [18]This self-validating system relies on the formation of pyrazole sulfate prior to nitration to improve control and yield.
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Fuming Sulfuric Acid (20% Oleum)
-
Ice
-
Ethanol (for washing)
-
Toluene (for recrystallization)
Procedure:
-
Pyrazole Sulfate Formation: In a reaction vessel equipped with a stirrer and cooling bath, carefully add pyrazole to pre-cooled concentrated sulfuric acid. Stir until the pyrazole is fully dissolved, forming pyrazole sulfate. Maintain a low temperature (0-5°C).
-
Nitrating Mixture Preparation: In a separate vessel, prepare the nitrating agent by carefully mixing fuming nitric acid (90%) and fuming sulfuric acid (20%). Cool this mixture thoroughly.
-
Nitration: Slowly add the prepared nitrating agent dropwise to the pyrazole sulfate solution from Step 1. The temperature of the reaction mixture must be carefully controlled and maintained at the target reaction temperature (e.g., 50°C) for the specified duration (e.g., 1.5 hours). The optimal molar ratio is approximately n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1. [18]4. Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. A white precipitate of 4-nitropyrazole will form.
-
Isolation and Purification: Collect the crude product by filtration under reduced pressure. Wash the filter cake sequentially with cold water and then cold ethanol to remove residual acids and by-products.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as toluene, to obtain pure 4-nitropyrazole as a white solid. [19]7. Drying and Characterization: Dry the purified crystals and characterize them using standard analytical techniques (Melting Point, NMR, IR) to confirm identity and purity. Under optimized conditions, yields of up to 85% can be achieved. [18]
References
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. ([Link])
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermedi
- Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino) - Royal Society of Chemistry. ([Link])
- Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing). ([Link])
- New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing). ([Link])
- Connecting energetic nitropyrazole and aminotetrazole moieties with: N, N ′-ethylene bridges: A promising approach for fine tuning energetic properties - Beijing Institute of Technology. ([Link])
- Synthesis of 3, 5-dinitropyrazole - ResearchG
- US4235995A - 3-Nitropyrazole derivatives - Google P
- Knorr Pyrazole Synthesis - Chem Help Asap. ([Link])
- Synthesis and energetic properties of n-methacrylated 3,4-and 3,5-dinitropyrazole - AIP Publishing. ([Link])
- knorr pyrazole synthesis | PPTX - Slideshare. ([Link])
- Knorr Pyrazole Synthesis - J&K Scientific LLC. ([Link])
- Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5 - OSTI.GOV. ([Link])
- Recent Advances in the Synthesis of Pyrazole Deriv
- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic M
- 3-Nitropyrazole Manufacturer, Supplier, Exporter India - V & V Pharma Industries. ([Link])
- Knorr pyrazole synthesis - Name-Reaction.com. ([Link])
- US3294814A - 4-nitropyrazoles - Google P
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. ([Link])
- Synthesis of 1,4-diamino-3,5-dinitropyrazole - ResearchG
- Pyrazole synthesis - Organic Chemistry Portal. ([Link])
- Review on Synthesis of Nitropyrazoles - 《含能材料》:火炸药. ([Link])
- (PDF)
- Review on synthesis of nitropyrazoles - ResearchG
- Pechmann pyrazole synthesis | Request PDF - ResearchG
- Paal–Knorr synthesis - Wikipedia. ([Link])
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Pyrazoles. XII. Preparation of 3(5)
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. ([Link])
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. ([Link])
- Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC - PubMed Central. ([Link])
- Paal-Knorr synthesis of N-substituted pyrroles 3a–k.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Pechmann Pyrazole Synthesis - Named Reactions. ([Link])
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. ([Link])
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. ([Link])
- Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. ([Link])
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. mdpi.com [mdpi.com]
- 6. energetic-materials.org.cn [energetic-materials.org.cn]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 15. 3-Nitropyrazole Manufacturer, Supplier, Exporter India [vandvpharma.com]
- 16. US4235995A - 3-Nitropyrazole derivatives - Google Patents [patents.google.com]
- 17. svedbergopen.com [svedbergopen.com]
- 18. Page loading... [wap.guidechem.com]
- 19. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
The Ascendant Role of (5-nitro-1H-pyrazol-3-yl)methanol Analogs in Contemporary Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] Within this esteemed class of compounds, the nitropyrazole motif has garnered significant attention. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the pyrazole ring, often enhancing the biological potency of the molecule. This technical guide provides a comprehensive literature review of (5-nitro-1H-pyrazol-3-yl)methanol and its analogs, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic potential. We delve into the causality behind experimental choices in their synthesis and biological evaluation, offering field-proven insights for researchers in drug discovery.
The Chemical Landscape of Nitropyrazoles
The introduction of a nitro group to the pyrazole ring creates a unique chemical entity with distinct reactivity and biological interaction profiles. The position of the nitro group, along with other substituents, dictates the molecule's overall physicochemical properties and, consequently, its pharmacological effects. This compound, with its nitro group at the 5-position and a hydroxymethyl group at the 3-position, presents a versatile scaffold for the development of novel therapeutic agents. The hydroxyl group offers a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of analogs, including esters and ethers, to probe structure-activity relationships.
Synthetic Strategies for Nitropyrazole Scaffolds
The synthesis of nitropyrazole derivatives has evolved from classical condensation reactions to more sophisticated and efficient methodologies. While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established pyrazole synthesis methodologies.
A Plausible Synthetic Pathway for this compound
A logical approach to the synthesis of the target molecule would involve the initial construction of a pyrazole ring with appropriate functional groups, followed by nitration. A common and effective method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.
Experimental Protocol: A Proposed Synthesis of this compound
Step 1: Synthesis of Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
-
To a solution of diethyl 1,3-acetonedicarboxylate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The resulting precipitate, ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Causality: The use of a β-ketoester, diethyl 1,3-acetonedicarboxylate, provides the necessary carbon backbone for the pyrazole ring. Hydrazine hydrate acts as the dinucleophile, attacking the two carbonyl groups to form the heterocyclic ring. The reaction is typically carried out at low temperatures initially to control the exothermic reaction.
Step 2: Nitration of the Pyrazole Ring
-
To a mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) at 0°C, slowly add ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (1 equivalent).
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture onto crushed ice, and the resulting precipitate, ethyl 5-nitro-1H-pyrazole-3-carboxylate, is collected by filtration, washed with cold water, and dried.
Causality: A mixture of concentrated sulfuric and nitric acids is a classic nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring. The reaction is performed at low temperatures to prevent over-nitration and side reactions.
Step 3: Reduction of the Ester to the Alcohol
-
Suspend ethyl 5-nitro-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add lithium aluminium hydride (LiAlH₄) (2 equivalents) portion-wise at 0°C under an inert atmosphere.
-
After the addition, stir the reaction mixture at room temperature for 6 hours.
-
Cool the reaction mixture to 0°C and quench by the slow addition of water, followed by 15% sodium hydroxide solution, and then water again.
-
Filter the resulting solid and concentrate the filtrate under reduced pressure to yield this compound.
Causality: Lithium aluminium hydride is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is carried out in an anhydrous aprotic solvent like THF to prevent the violent reaction of LiAlH₄ with water. The workup procedure is a standard Fieser workup to safely quench the excess hydride and precipitate the aluminum salts.
Synthesis of Analogs
The hydroxyl group of this compound serves as a key functional group for the synthesis of various analogs, such as esters and ethers. These modifications can significantly impact the lipophilicity, steric profile, and hydrogen bonding capacity of the molecule, thereby influencing its biological activity.
Workflow for Analog Synthesis:
Caption: General workflows for the synthesis of ester and ether analogs.
Biological Evaluation and Therapeutic Potential
Nitropyrazole derivatives have been extensively evaluated for a range of biological activities, with many exhibiting promising therapeutic potential. The presence of the nitro group is often crucial for their mechanism of action, particularly in antimicrobial applications.
Antimicrobial Activity
The antimicrobial properties of nitropyrazoles are a significant area of research. The mechanism of action for many nitro-heterocyclic antimicrobial drugs involves the metabolic activation of the nitro group by microbial nitroreductases under anaerobic or microaerophilic conditions.[5] This reduction leads to the formation of highly reactive cytotoxic species, such as nitroso and hydroxylamine derivatives, which can damage cellular macromolecules, including DNA, leading to cell death.[5]
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Naphthyl-substituted pyrazole-derived hydrazones | Staphylococcus aureus | 0.78-1.56 | [3] |
| Naphthyl-substituted pyrazole-derived hydrazones | Acinetobacter baumannii | 0.78-1.56 | [3] |
| Pyrazole derivative 3 | Escherichia coli | 0.25 | [6] |
| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [6] |
| Pyrazoline derivative 9 | Staphylococcus aureus (MDR) | 4 | [7] |
| Pyrazoline derivative 9 | Enterococcus faecalis | 4 | [7] |
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Pyrazole Analogs.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives.[4][8][9] The mechanism of their anticancer activity is often multifaceted, involving the inhibition of various protein kinases, induction of apoptosis, and cell cycle arrest. The specific cellular targets and pathways are highly dependent on the substitution pattern of the pyrazole ring.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 1,4-Benzoxazine-pyrazole hybrid 22 | MCF7 (Breast) | 2.82 | [9] |
| 1,4-Benzoxazine-pyrazole hybrid 23 | A549 (Lung) | 6.28 | [9] |
| Pyrazolo[3,4-b]pyridine derivative 52 | MCF7 (Breast) | 18.4 | [9] |
| 5-Alkylselanyl-1H-pyrazole derivative 53 | HepG2 (Liver) | 15.98 | [9] |
| Pyrazole carbohydrazide derivative 4 | MDA-MB-231 (Breast) | 6.36 | [10] |
Table 2: IC₅₀ Values of Selected Pyrazole Analogs Against Various Cancer Cell Lines.
Signaling Pathway Implicated in Anticancer Activity:
Caption: A simplified diagram of a potential anticancer mechanism of action.
Structure-Activity Relationships (SAR)
The biological activity of this compound analogs is intricately linked to their chemical structure. Systematic modifications of the core scaffold have provided valuable insights into the key structural features required for potent activity.
-
The Nitro Group: The position and electronic environment of the nitro group are critical. Its electron-withdrawing nature influences the acidity of the pyrazole N-H and the overall charge distribution of the molecule, which can affect binding to biological targets and metabolic activation.
-
Substituents at the 3-position: Modifications at the hydroxymethyl group can modulate the compound's pharmacokinetic properties. For instance, esterification can increase lipophilicity, potentially enhancing cell membrane permeability. The nature of the ester or ether substituent can also introduce new interactions with the target protein.
-
Substituents at other ring positions: The introduction of various functional groups at other positions of the pyrazole ring can fine-tune the biological activity. For example, bulky hydrophobic groups can enhance binding to hydrophobic pockets in enzymes or receptors.
Logical Relationship in SAR:
Caption: The interplay between chemical modifications and biological outcomes in SAR studies.
Future Perspectives and Conclusion
The this compound scaffold continues to be a promising starting point for the development of novel therapeutic agents. Future research should focus on:
-
Elucidation of specific molecular targets: Identifying the precise cellular targets of these compounds will enable more rational drug design and a deeper understanding of their mechanisms of action.
-
Optimization of pharmacokinetic properties: Further chemical modifications should be aimed at improving the ADME (absorption, distribution, metabolism, and excretion) profiles of lead compounds to enhance their in vivo efficacy and safety.
-
Exploration of novel therapeutic areas: While the antimicrobial and anticancer activities of nitropyrazoles are well-documented, their potential in other therapeutic areas, such as neurodegenerative and inflammatory diseases, warrants further investigation.
References
- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022-01-20). [Link]
- anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. [Link]
- The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed. (1977-06-01). [Link]
- Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][5][11]triazin-7(6H) - NIH. [Link]
- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Deriv
- Five membered nitrogen-containing heterocyclic compounds (pyrrole and pyrazole derivatives)
- The MICs of antibacterial activity of the newly synthesized pyrazole deriv
- Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC - PubMed Central. (2024-05-14). [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. [Link]
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC - NIH. [Link]
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH. (2023-03-10). [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. (2020-11-13). [Link]
- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. [Link]
- [Ce(L-Pro)2]2 (Oxa)
- (PDF) Synthesis and Biological Evaluation of Some Novel 1, 3, 5Trisubstituted Pyrazolines. [Link]
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20). [Link]
- Synthesis and antimicrobial activity of some novel pyrazoles - Scholars Research Library. [Link]
- 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study - TSI Journals. [Link]
- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives - ResearchG
- Structure–activity relationships.
- Synthesis and anti-tubercular activity of novel pyrazol-5(H)
- 3(5)-aminopyrazole - Organic Syntheses Procedure. [Link]
- Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evalu
- (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]
- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES | Frontier in Medical and Health Research. [Link]
Sources
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fmhr.net [fmhr.net]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 5. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling precautions for (5-nitro-1H-pyrazol-3-yl)methanol
An In-Depth Technical Guide to the Safe Handling of (5-nitro-1H-pyrazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to Safety
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, valued for its versatile scaffold.[1] However, its structure, incorporating both a pyrazole ring and a nitro group, necessitates a comprehensive understanding of its potential hazards. The presence of the nitro functional group, in particular, classifies this and related molecules as energetic materials and introduces specific toxicological concerns.[2][3][4] This guide is designed to provide researchers and drug development professionals with the technical knowledge and practical protocols required to handle this compound safely. By understanding the causality behind each precaution, we can foster a culture of safety that protects researchers, preserves experimental integrity, and ensures regulatory compliance.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. For this compound, the risks are twofold: chemical reactivity and toxicity.
Physicochemical and Toxicological Profile
The properties of this compound and related nitropyrazoles dictate the necessary handling precautions. The nitro group is strongly electron-withdrawing, which influences the molecule's reactivity and biological interactions.[5]
| Property | Data | Source(s) |
| Chemical Name | This compound | [6][7] |
| CAS Number | 1000895-25-9 | [6][7] |
| Molecular Formula | C₄H₅N₃O₃ | [6] |
| Molecular Weight | 143.1 g/mol | [6] |
| Appearance | Solid (form may vary) | General |
| Primary Hazards | Acute toxicity, Serious eye damage, Skin/respiratory irritation, Potential for thermal decomposition | [8][9][10] |
The Energetic Nature of Nitropyrazoles
The nitro group is an explosophore, a functional group that makes a compound explosive. Nitropyrazoles are recognized as energetic materials, and their stability is a critical concern.[2] The thermal decomposition of nitropyrazole derivatives can be initiated by heat, friction, or impact, potentially leading to rapid energy release.[11] While this compound is not as highly nitrated as some potent explosives, the inherent instability of the nitro group demands caution, especially upon heating.[12][13] Thermal decomposition may produce toxic gases, including oxides of nitrogen.
Toxicological Concerns
Aromatic nitro compounds, as a class, present significant health hazards.[14] Their toxicity is often linked to the metabolic reduction of the nitro group within the body, which can produce reactive intermediates.[3] These intermediates can lead to oxidative stress and cellular damage.[3]
-
Acute Toxicity : Similar nitro- and pyrazole-based compounds are classified as harmful if swallowed.[8]
-
Irritation and Damage : The compound and its analogs are known to cause serious eye damage, skin irritation, and respiratory irritation upon contact or inhalation.[8][9][10]
-
Long-Term Effects : Many nitroaromatic compounds are investigated for potential mutagenic and carcinogenic effects, as their metabolites can interact with DNA.[3][5] Therefore, minimizing exposure is paramount.
The Hierarchy of Controls: A Systematic Approach to Safety
The most effective way to manage laboratory risks is to follow the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.
Caption: Hierarchy of controls for managing laboratory risks.
-
Engineering Controls : These are the primary physical measures to reduce exposure.
-
Chemical Fume Hood : All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood.[15] This contains vapors and dust, protecting the user from inhalation.
-
Ventilation : The laboratory must have adequate general ventilation to dilute any fugitive emissions.[16][17]
-
Emergency Equipment : An ANSI-approved safety shower and eyewash station must be immediately accessible (within 10 seconds of travel time).[18] All personnel must know their location and how to operate them.
-
-
Administrative Controls : These are the work practices and procedures that reduce risk.
-
Standard Operating Procedure (SOP) : A detailed SOP for handling this compound must be written, approved, and followed by all users.
-
Training : All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP.
-
Restricted Access : Work with this compound should be restricted to designated areas and authorized personnel.
-
Quantity Minimization : Purchase and use the smallest quantity of the compound necessary for the experiment.
-
Labeling : All containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[15]
-
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.[19]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a higher risk of splashes or energetic reactions. | Protects against splashes and dust.[20] A face shield provides an additional layer of protection for the entire face.[19] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Check manufacturer's compatibility charts. Double-gloving may be appropriate. | Prevents skin contact.[20][21] Nitrile offers good protection against a range of chemicals, but compatibility should always be verified. Contaminated gloves must be removed and disposed of properly. |
| Body Protection | Flame-resistant (FR) laboratory coat, fully buttoned. Long pants and closed-toe, chemical-resistant shoes. | Protects skin from splashes and provides a barrier in case of a flash fire.[20] Closed-toe shoes protect against spills.[21] |
| Respiratory Protection | Generally not required when working in a fume hood. If weighing outside a containment device, a NIOSH-approved respirator (e.g., N95 for dust or one with organic vapor cartridges) may be necessary. | A fume hood is the primary control for inhalation hazards.[20] Respirator use requires a formal program, including fit-testing and training.[19][20] |
Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols is non-negotiable when working with energetic and toxic compounds.
Step-by-Step Handling Protocol
-
Preparation :
-
Verify the chemical fume hood is certified and functioning correctly.
-
Don all required PPE as specified in the table above.
-
Designate the work area within the fume hood and cover the surface with absorbent, disposable liners.
-
Assemble all necessary glassware and equipment. Use non-metallic spatulas and tools where possible to minimize friction.[18]
-
-
Weighing and Transfer :
-
Perform all weighing and transfers of the solid compound within the fume hood to prevent inhalation of fine particles.
-
Handle the compound gently to avoid creating dust.
-
Close the container immediately after use.
-
-
Reaction Setup :
-
When setting up reactions, ensure the apparatus is secure.
-
If heating is required, use a controlled heating source like a sand or oil bath with a thermocouple to prevent overheating. Avoid direct heating with a hot plate.
-
Be aware that nitropyrazoles can be thermally unstable.[11] Plan for rapid cooling in case of an exothermic reaction.
-
-
Post-Reaction :
-
Quench the reaction carefully according to a pre-approved procedure.
-
Clean all equipment thoroughly.
-
Storage
Proper storage is crucial to maintain the compound's stability and prevent accidental reactions.
-
Container : Store in a tightly sealed, clearly labeled container.[22]
-
Location : Keep in a cool, dry, and well-ventilated area designated for toxic and reactive chemicals.[22]
-
Segregation : Store away from heat, open flames, and sources of ignition.[9] Crucially, segregate from incompatible materials, including:
-
Strong oxidizing agents
-
Strong reducing agents
-
Strong acids and bases[23]
-
-
Security : Store in a locked cabinet or a secure, access-controlled area.[9][23]
Waste Disposal
All materials contaminated with this compound must be disposed of as hazardous waste.
-
Waste Streams : Collect all waste, including excess reagent, contaminated PPE (gloves, liners), and cleaning materials, in a designated hazardous waste container.[8]
-
Labeling : The waste container must be sealed and clearly labeled as "Hazardous Waste" with the full chemical name.[15]
-
Regulations : Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[8][15] Never pour this chemical down the drain or dispose of it in regular trash.[15]
Emergency Procedures
Preparedness is key to mitigating the consequences of an incident.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
First Aid Measures
In the event of an exposure, immediate action is critical.[23]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or stops, provide respiratory support. Seek immediate medical attention.[16][24] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[17][18] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][17] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][23] |
Conclusion
This compound is a valuable tool in chemical research, but its potential hazards must be respected. By integrating a deep understanding of its chemical nature with a disciplined application of engineering controls, administrative procedures, and personal protective equipment, researchers can handle this compound with confidence and safety. This guide serves as a technical framework, but it is the consistent, daily commitment to a culture of safety by every individual in the laboratory that truly mitigates risk.
References
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). MDPI.
- Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. (2025, August 8). ResearchGate.
- Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers. (n.d.). PubMed.
- nitro razredčilo. (n.d.). Chemius.
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). National Center for Biotechnology Information.
- Nitrobenzene - Incident management. (n.d.). GOV.UK.
- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (n.d.). MDPI.
- Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023, September 7). National Center for Biotechnology Information.
- Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology, 10(S2), 313S-317S.
- Nitropyrazoles (review). (2025, August 5). ResearchGate.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Nitrosamines in Pharmaceuticals: Formation, Risks, and Detection Methods Explained. (2025, September 4). ADVENT CHEMBIO PVT LTD.
- Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. (n.d.). Yale Environmental Health & Safety.
- Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety.
- First Aid Procedures for Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- Nitro-Group-Containing Drugs. (2019, March 28). PubMed.
- What to do in a chemical emergency. (2024, October 10). GOV.UK.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta.
- Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. (n.d.). National Center for Biotechnology Information.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024, July 19). PubMed.
- Manipulating nitration and stabilization to achieve high energy. (2023, November 15). National Center for Biotechnology Information.
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. svedbergopen.com [svedbergopen.com]
- 4. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | 1000895-25-9 [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. aksci.com [aksci.com]
- 11. mdpi.com [mdpi.com]
- 12. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Mobile [my.chemius.net]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 18. ehs.yale.edu [ehs.yale.edu]
- 19. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 20. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 21. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 22. aksci.com [aksci.com]
- 23. fishersci.com [fishersci.com]
- 24. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Methodological & Application
Application Notes and Protocols for (5-Nitro-1H-pyrazol-3-yl)methanol: A Versatile Building Block in Heterocyclic Synthesis
Introduction
For the researcher engaged in the intricate art of heterocyclic chemistry, particularly within the realm of drug discovery and materials science, the identification of versatile and reactive building blocks is paramount. Among the pantheon of nitrogen-containing heterocycles, pyrazoles stand out for their significant and diverse biological activities.[1] This document serves as a comprehensive guide to the application of (5-Nitro-1H-pyrazol-3-yl)methanol , a highly functionalized and promising starting material for the synthesis of a variety of fused and substituted heterocyclic compounds.
The strategic placement of a nitro group, a hydroxymethyl moiety, and a reactive pyrazole core bestows upon this molecule a unique chemical personality, enabling a diverse array of synthetic transformations. The nitro group, a powerful electron-withdrawing entity, not only activates the pyrazole ring towards certain reactions but also serves as a precursor to an amino group, a key functional handle for further elaboration. The hydroxymethyl group offers a site for oxidation, etherification, or conversion to a leaving group, paving the way for the introduction of various substituents.
These application notes will provide a detailed exploration of the synthesis of this compound, its subsequent transformations, and its utility in the construction of medicinally relevant scaffolds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. The protocols herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Information
A foundational understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1000895-25-9 | [2] |
| Molecular Formula | C₄H₅N₃O₃ | [2] |
| Molecular Weight | 143.10 g/mol | [2] |
| Appearance | Likely a solid | Inferred |
| Storage | Store in a cool, dry place away from light and oxidizing agents. | General Lab Practice |
Safety Precautions: As with all nitro-containing compounds, this compound should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid heating the compound in a sealed container due to the potential for decomposition.
Synthesis of this compound: A Proposed Protocol
Workflow for the Synthesis of this compound
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Principle: This protocol details the selective reduction of the ester functionality of ethyl 5-nitro-1H-pyrazole-3-carboxylate to a primary alcohol using lithium borohydride (LiBH₄). LiBH₄ is a milder reducing agent than lithium aluminum hydride (LAH) and is known to selectively reduce esters in the presence of nitro groups.[3][4]
Materials:
-
Ethyl 5-nitro-1H-pyrazole-3-carboxylate
-
Lithium borohydride (LiBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 eq).
-
Dissolution: Add anhydrous THF (sufficient to dissolve the starting material, e.g., 10 mL per gram of ester) to the flask and stir until the solid is completely dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add a solution of lithium borohydride (2.0-3.0 eq) in anhydrous THF to the reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Rationale for Experimental Choices:
-
Anhydrous Conditions: Lithium borohydride reacts with water, so anhydrous conditions are essential for the reaction's efficiency.
-
Low-Temperature Addition: The addition of the reducing agent at 0 °C helps to control the exothermicity of the reaction.
-
Ammonium Chloride Quench: Saturated NH₄Cl is a mild acidic workup that neutralizes the basic borate salts formed during the reaction without affecting the product.
Key Synthetic Transformations of this compound
The true utility of this compound as a building block is realized through its subsequent transformations. Two of the most critical reactions are the reduction of the nitro group to an amine and the functionalization of the hydroxymethyl group.
Reduction of the Nitro Group to (5-Amino-1H-pyrazol-3-yl)methanol
The conversion of the nitro group to an amino group is a pivotal step, as it introduces a nucleophilic center essential for the construction of fused heterocyclic systems.
Caption: Workflow for the reduction of the nitro group to an amino group.
Principle: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is a classic and effective method for the reduction of aromatic nitro groups to amines.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of starting material).
-
Addition of Reducing Agent: Add SnCl₂·2H₂O (4.0-5.0 eq) portion-wise to the stirred solution.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Neutralization: After completion, cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
Filtration: A precipitate of tin salts will form. Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude (5-amino-1H-pyrazol-3-yl)methanol, which can be used in the next step without further purification or purified by column chromatography if necessary.
Functionalization of the Hydroxymethyl Group
The hydroxymethyl group can be functionalized in various ways. A particularly useful transformation is its conversion to an ether or an ester, or its participation in a Mitsunobu reaction to introduce a range of nucleophiles with inversion of configuration if the carbon were chiral.
Principle: A simple Williamson ether synthesis can be employed to alkylate the hydroxymethyl group. This involves deprotonation with a suitable base followed by reaction with an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of NaH (1.2 eq) in anhydrous DMF.
-
Addition of Alcohol: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Addition of Alkyl Halide: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Application in the Synthesis of Fused Heterocycles
The primary application of this compound, following the reduction of its nitro group, is as a precursor to 5-aminopyrazole derivatives for the synthesis of fused heterocyclic systems of medicinal importance.
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of compounds known for their wide range of biological activities, including their role as protein kinase inhibitors.[5][6] The synthesis typically involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[7]
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Principle: This protocol describes the acid-catalyzed cyclocondensation of (5-amino-1H-pyrazol-3-yl)methanol with acetylacetone to form the corresponding pyrazolo[1,5-a]pyrimidine.
Materials:
-
(5-Amino-1H-pyrazol-3-yl)methanol
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (5-amino-1H-pyrazol-3-yl)methanol (1.0 eq) in glacial acetic acid.
-
Addition of Dicarbonyl: Add acetylacetone (1.1 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours, monitoring by TLC.
-
Solvent Removal: After completion, cool the reaction mixture and remove the acetic acid under reduced pressure.
-
Neutralization and Precipitation: Add water to the residue and neutralize with saturated aqueous NaHCO₃ solution. The product may precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration and wash with water. If no precipitate forms, extract the aqueous layer with ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles with diverse biological activities.[5] Their synthesis can be achieved by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds, similar to the synthesis of pyrazolo[1,5-a]pyrimidines, but the regiochemical outcome can be influenced by the reaction conditions and the nature of the substituents.[5]
Conclusion
This compound is a highly promising and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its dual functionality, arising from the reactive hydroxymethyl group and the nitro group (a precursor to a versatile amino group), allows for a multitude of synthetic manipulations. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel heterocyclic structures with potential applications in medicinal chemistry and materials science. The strategic use of this building block can significantly streamline the synthesis of complex molecular architectures, thereby accelerating the pace of discovery in these critical fields.
References
- Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. M. (2022).
- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 8(5), 1936-1954.
- Castillo, J. C., et al. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 25(23), 5727. [Link]
- El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
- Terungwa, A. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1845-1875. [Link]
- Myers, A. G. Research Group, Harvard University. A Quick Guide to Reductions in Organic Chemistry. [Link]
- ResearchGate. How to reduce carboxylic group to alcohol with nitro group untouched? [Link]
- Wang, L., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6381. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. dau.url.edu [dau.url.edu]
- 6. Synthesis of Diversified Pyrazolo[3,4- b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes to Derivatives of (5-nitro-1H-pyrazol-3-yl)methanol
Abstract
This document provides a comprehensive scientific guide for researchers, chemists, and drug development professionals on the synthesis of (5-nitro-1H-pyrazol-3-yl)methanol and its subsequent derivatization. The 5-nitropyrazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] This guide details a robust and logical synthetic pathway to the core molecule and explores key strategies for diversification at the hydroxyl and pyrazole nitrogen positions. The protocols are presented with an emphasis on the underlying chemical principles, safety considerations, and practical execution in a laboratory setting.
Introduction: The Significance of the 5-Nitropyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its derivatives are of immense interest in pharmaceutical research due to their diverse pharmacological profiles.[3] The introduction of a nitro group, particularly at the 5-position, profoundly influences the molecule's electronic properties and metabolic stability, often enhancing its biological activity.[4] The hydroxymethyl group at the 3-position serves as a critical handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) through the creation of ether, ester, and other derivatives. This guide provides a validated pathway to the parent alcohol, this compound, establishing a foundational platform for library synthesis in drug discovery programs.
Core Synthetic Strategy: A Three-Step Approach
A logical and efficient pathway to synthesize the target compound, this compound, proceeds via a three-step sequence starting from readily available commercial materials. The strategy involves the initial construction of the pyrazole-3-carboxylate core, followed by regioselective nitration at the C5 position, and concluding with the reduction of the ester to the primary alcohol.
Caption: Overall synthetic workflow for this compound.
Detailed Protocols and Mechanistic Insights
Protocol 3.1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
This initial step involves a Claisen condensation to form a β-diketone intermediate, which is then cyclized with hydrazine hydrate to form the pyrazole ring.
-
Principle: The Claisen condensation of diethyl oxalate and ethyl acetate using a strong base like sodium ethoxide (NaOEt) generates the sodium salt of ethyl 2,4-dioxobutanoate. This intermediate is not typically isolated but is directly subjected to reaction with hydrazine. The hydrazine undergoes a cyclocondensation reaction, with one nitrogen attacking the C4 ketone and the other attacking the C2 ketone, followed by dehydration to yield the stable aromatic pyrazole ring.[1]
-
Step-by-Step Protocol:
-
To a stirred suspension of sodium ethoxide (1.1 eq) in anhydrous diethyl ether at 0 °C, add a mixture of diethyl oxalate (1.0 eq) and ethyl acetate (1.0 eq) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. A thick precipitate will form.
-
Cool the reaction mixture back to 0 °C. Cautiously add a solution of hydrazine hydrate (1.0 eq) in ethanol.
-
Stir the mixture at room temperature for 2 hours, then heat to reflux for 4 hours.
-
Cool the mixture and acidify to pH ~5 with glacial acetic acid or dilute HCl.
-
Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol/water to afford Ethyl 1H-pyrazole-3-carboxylate as a white solid.
-
Protocol 3.2: Synthesis of Ethyl 5-nitro-1H-pyrazole-3-carboxylate
This step employs standard electrophilic aromatic substitution conditions to install the nitro group.
-
Principle: The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic substitution. The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, is the active electrophile. The NH group (at N1) and the ethoxycarbonyl group (at C3) are both ring-activating and directing. The lone pair on the N1 nitrogen strongly directs electrophiles to the C5 position, which is the position of highest electron density and is sterically accessible. This results in highly regioselective nitration.[5]
-
Step-by-Step Protocol:
-
In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid (3-4 mL per gram of substrate) to 0 °C.
-
Add Ethyl 1H-pyrazole-3-carboxylate (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 mL per gram of substrate) at 0 °C.
-
Add the cold nitrating mixture dropwise to the pyrazole solution, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition, stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice. A precipitate should form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
The crude Ethyl 5-nitro-1H-pyrazole-3-carboxylate can be recrystallized from ethanol to yield a pale yellow solid.
-
Protocol 3.3: Synthesis of this compound
The final step is the reduction of the ester functional group to a primary alcohol.
-
Principle: Lithium aluminum hydride (LiAlH₄) is a powerful, unselective reducing agent capable of reducing esters and carboxylic acids to primary alcohols.[6][7] The reaction proceeds via nucleophilic attack of the hydride ion on the ester carbonyl carbon. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to the corresponding alkoxide. An acidic workup is required to protonate the alkoxide and liberate the final alcohol product.[8][9] Sodium borohydride (NaBH₄) is not sufficiently reactive to reduce esters and should not be used.[7]
-
Step-by-Step Protocol:
-
To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of Ethyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Caution: The reaction is exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate:hexane or dichloromethane:methanol gradient) to yield this compound.
-
Synthetic Routes to Derivatives
The parent alcohol is a versatile platform for generating a library of derivatives through O-alkylation, O-acylation, and N-alkylation.
Caption: Key derivatization strategies for this compound.
Protocol 4.1: O-Alkylation (Ether Synthesis)
-
Principle: The hydroxyl group can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an alkoxide, which then acts as a nucleophile in a Williamson ether synthesis with an alkyl halide (R-X). The choice of base and solvent is critical; stronger bases like NaH in an aprotic solvent like THF or DMF are highly effective.
-
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC analysis indicates completion.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify by column chromatography.
-
Protocol 4.2: O-Acylation (Ester Synthesis)
-
Principle: This is a standard esterification using an activated carboxylic acid derivative, such as an acyl chloride or anhydride. A tertiary amine base like triethylamine or pyridine is used to scavenge the HCl or carboxylic acid byproduct.
-
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane containing pyridine (1.5 eq) at 0 °C.
-
Add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-6 hours.
-
Dilute the mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.[10]
-
Protocol 4.3: N-Alkylation of the Pyrazole Ring
-
Principle and Regioselectivity: Alkylation of the pyrazole ring nitrogen can lead to two regioisomers (N1 and N2). The outcome is governed by a combination of electronic and steric factors.[11] For the this compound substrate, the C5 position is substituted with a bulky nitro group. This steric hindrance significantly disfavors the approach of the alkylating agent to the adjacent N1 nitrogen in the pyrazole anion. Consequently, alkylation is expected to occur preferentially at the less sterically hindered N2 position. However, tautomerization and reaction conditions can lead to mixtures. The major isomer is typically determined by steric factors, favoring alkylation at the nitrogen atom further from the largest ring substituent.[12][13]
-
Step-by-Step Protocol:
-
Follow the procedure for O-alkylation (Protocol 4.1), but use 1.0 eq of the pyrazole substrate. The reaction may produce a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products depending on the equivalents of base and alkylating agent used.
-
Careful control of stoichiometry is required. Using slightly more than one equivalent of base and alkylating agent will favor a mixture of single O- and N-alkylation.
-
The regioisomers (N1 vs. N2) must be separated by careful column chromatography and their structures confirmed by 2D NMR techniques (e.g., NOESY or HMBC).
-
Summary of Synthetic Transformations
| Step | Transformation | Key Reagents | Typical Yield | Purpose |
| 1 | Pyrazole Ring Formation | NaOEt, Hydrazine Hydrate | 60-75% | Construct the core heterocyclic scaffold. |
| 2 | C5-Nitration | Conc. HNO₃, Conc. H₂SO₄ | 70-85% | Install the critical nitro group regioselectively. |
| 3 | Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | 65-80% | Generate the primary alcohol handle for derivatization. |
| 4a | O-Alkylation | Alkyl Halide, NaH | 50-90% | Synthesize ether derivatives to probe SAR. |
| 4b | O-Acylation | Acyl Chloride, Pyridine | 70-95% | Synthesize ester derivatives to probe SAR. |
| 4c | N-Alkylation | Alkyl Halide, Base | Variable | Modulate core properties like solubility and H-bonding. |
References
- ChemBK. (2024).
- ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)
- Szilágyi, B., et al. (2022).
- Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]
- Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]
- Ghorab, M. M., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. [Link]
- Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- National Institutes of Health (NIH). (2018). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones and 4-(Trifluoromethyl)pyrimidin-2(1H)-thiones. [Link]
- Quora. (2017).
- Ghorab, M. M., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. ScienceDirect. [Link]
- OrgoSolver. Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). [Link]
- DergiPark. (2017). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
- Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. [Link]
- Chemistry LibreTexts. (2019). 12.8: Conversion of carboxylic acids to alcohols using LiAlH4. [Link]
- Clark, J. (2015). reduction of carboxylic acids. Chemguide. [Link]
- PubChemLite.
- Guda, V. V., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-(3-NITRO-PHENYL)-1H-PYRAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. tdcommons.org [tdcommons.org]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. orgosolver.com [orgosolver.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of (5-nitro-1H-pyrazol-3-yl)methanol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The persistent challenge of drug resistance and the need for novel therapeutic agents have driven the exploration of diverse chemical scaffolds. Among these, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[1][2] The introduction of a nitro group at the 5-position of the pyrazole ring can significantly modulate the electronic properties and biological activity of the molecule, making 5-nitropyrazoles a particularly interesting class of compounds for drug discovery.[3][4] This guide provides a detailed overview of the potential biological activities of derivatives of (5-nitro-1H-pyrazol-3-yl)methanol and offers comprehensive, field-proven protocols for their synthesis and biological evaluation.
While specific data on this compound derivatives is emerging, this document draws upon established methodologies for structurally similar 5-nitropyrazole compounds to provide a robust framework for research and development.
The 5-Nitropyrazole Scaffold: A Hub of Biological Activity
The 5-nitropyrazole moiety is a versatile pharmacophore. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity and interaction of the pyrazole ring with biological targets.[3] This has led to the discovery of 5-nitropyrazole derivatives with potent activity against a range of pathogens and cell lines.
Mechanism of Action: A Common Thread
For many nitro-heterocyclic compounds, including 5-nitropyrazoles, a key aspect of their biological activity is the reductive activation of the nitro group within the target cell or microorganism.[5] This process, often mediated by nitroreductase enzymes present in anaerobic bacteria and certain parasites, generates reactive nitroso and hydroxylamine intermediates and ultimately cytotoxic nitro radicals.[5] These reactive species can induce cellular damage through various mechanisms, including DNA strand breakage and oxidative stress, leading to cell death.
Diagram: Generalized Mechanism of Action for 5-Nitropyrazoles This diagram illustrates the intracellular activation of a 5-nitropyrazole derivative and its subsequent cytotoxic effects.
Caption: Intracellular activation of 5-nitropyrazole derivatives.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound typically involves the modification of the hydroxyl group to form esters, ethers, or other functional moieties. The parent compound, this compound, can be synthesized through multi-step reactions, often starting from simple precursors. While specific literature on the synthesis of this exact starting material is limited, general methods for constructing substituted nitropyrazoles can be adapted.[6][7]
General Synthetic Workflow
A plausible synthetic strategy involves the initial formation of a pyrazole ring with a suitable functional group at the 3-position that can be converted to a hydroxymethyl group, followed by nitration. Alternatively, a pre-nitrated precursor can be used to construct the pyrazole ring.
Diagram: General Synthetic Workflow for Derivatives This workflow outlines a potential pathway for the synthesis of this compound derivatives.
Caption: Generalized synthetic route to target derivatives.
Biological Activity and Screening Protocols
Based on the known activities of related 5-nitropyrazole compounds, derivatives of this compound are promising candidates for evaluation in three main therapeutic areas: antimicrobial, anticancer, and antiparasitic.
Antimicrobial Activity
Rationale: The emergence of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents. Pyrazole derivatives have been shown to target various bacterial metabolic pathways.[8] The nitro group in 5-nitropyrazoles can be crucial for their antibacterial action, particularly against anaerobic and microaerophilic bacteria.
Screening Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits visible bacterial growth.[9]
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows significant inhibition of growth compared to the positive control.
-
Anticancer Activity
Rationale: Many pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines by interfering with critical cellular processes such as cell cycle progression and microtubule formation.[10] The introduction of a nitro group can enhance the anticancer potential of the pyrazole scaffold.
Screening Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11]
Materials:
-
Test compounds (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Table 1: Hypothetical Cytotoxicity Data for a this compound Derivative
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 | Derivative X | 15.2 |
| A549 | Derivative X | 22.8 |
| HeLa | Derivative X | 18.5 |
Antiparasitic Activity
Rationale: Nitro-heterocyclic compounds are a cornerstone in the treatment of several parasitic infections, including those caused by protozoa like Trichomonas vaginalis and Entamoeba histolytica.[12] The anaerobic or microaerophilic nature of many parasitic protozoa makes them susceptible to drugs activated by nitroreductases.
Screening Protocol: In Vitro Assay against Trichomonas vaginalis
This protocol is for determining the activity of compounds against the protozoan parasite Trichomonas vaginalis.[12]
Materials:
-
Test compounds (dissolved in DMSO)
-
Trichomonas vaginalis culture (e.g., ATCC 30236)
-
TYM (Trypticase-Yeast Extract-Maltose) medium supplemented with serum
-
Sterile 24-well plates or culture tubes
-
Inverted microscope
Step-by-Step Protocol:
-
Parasite Culture:
-
Maintain a log-phase culture of T. vaginalis in TYM medium at 37°C.
-
Adjust the parasite concentration to approximately 2 x 10⁴ trophozoites/mL for the assay.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the TYM medium.
-
Add the parasite suspension to each well or tube containing the compound dilutions.
-
Include a positive control (parasites with a known anti-trichomonal drug, e.g., metronidazole) and a negative control (parasites in medium with DMSO).
-
-
Incubation and Observation:
-
Incubate the cultures at 37°C for 48 hours.
-
After incubation, assess the viability and motility of the trophozoites using an inverted microscope.
-
-
Determination of Activity:
-
The minimum lethal concentration (MLC) can be determined as the lowest concentration of the compound that results in 100% non-viability of the parasites.
-
For a more quantitative assessment, a dose-response curve can be generated by counting viable parasites at each concentration to determine the IC₅₀ value.
-
Concluding Remarks and Future Directions
The this compound scaffold holds considerable promise for the development of new therapeutic agents. The protocols detailed in this guide provide a solid foundation for the synthesis and systematic evaluation of its derivatives for antimicrobial, anticancer, and antiparasitic activities. Further research should focus on elucidating the specific molecular targets and mechanisms of action of active compounds, as well as optimizing their pharmacokinetic and pharmacodynamic properties to advance them as potential drug candidates. The exploration of structure-activity relationships (SAR) by synthesizing a library of derivatives with diverse substitutions will be crucial in identifying compounds with enhanced potency and selectivity.
References
- Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][10][13]triazin-7(6 H)
- Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][10][13]triazin-7(6H)-ones and Derivatives.
- Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-298. [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Synthesis, structure and biological activities of substituted pyrazol-5-yl-carbonyl-heterocycles.
- Antibacterial pyrazoles: tackling resistant bacteria.
- Escario, J. A., et al. (1988). Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei. Annals of Tropical Medicine and Parasitology, 82(3), 257-262. [Link]
- On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines.
- Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][10][13]triazin-7(6H).
- Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.
- In vitro anticancer screening of synthesized compounds.
- Brullo, C., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems.
- Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review.
- Nitropyrazoles (review).
- Ansari, A., et al. (2016). The therapeutic voyage of pyrazole and its analogs: A review. European Journal of Medicinal Chemistry, 120, 145-165. [Link]
- Hess, A. M., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Molecules, 27(12), 3894. [Link]
- Gîrd, C. E., et al. (2013). New potential antitumor pyrazole derivatives: synthesis and cytotoxic evaluation. International Journal of Molecular Sciences, 14(11), 21805-21818. [Link]
- Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria.
- Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl).
- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. [Link]
- Antibacterial activity estimation of new pyrazole compounds. Iraqi Academic Scientific Journals. [Link]
- Old Dogs with New Tricks: Antiparasitic Potential of Structurally Diverse 5-Nitrofuran and 5-Nitrothiophene Imines and Acyl Hydrazones. MDPI. [Link]
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. MDPI. [Link]
- Synthesis and biological activity of some new pyrazole deriv
- Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Odesa I. I.
- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.
- Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis and Biological Evaluation of Some Novel 1, 3, 5Trisubstituted Pyrazolines.
- Assessing the anthelmintic activity of pyrazole-5-carboxamide derivatives against Haemonchus contortus.
- Alcalde, E., et al. (1989). New derivatives of 5-nitroimidazole: synthesis and antiparasitic activity. Il Farmaco, 44(11), 1095-1107. [Link]
- Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070-1076. [Link]
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
- Synthesis of Pinacol Esters of 1-Alkyl-1H-pyrazol-5-yl- and 1-Alkyl-1H-pyrazol-4-ylboronic Acids.
Sources
- 1. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1000895-25-9 [chemicalbook.com]
- 3. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6 H)-ones and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode | MDPI [mdpi.com]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of (5-Nitro-1H-pyrazol-3-yl)methanol in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Pyrazole Building Block
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1] Its unique electronic properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][2] Within this important class of heterocycles, (5-nitro-1H-pyrazol-3-yl)methanol emerges as a particularly intriguing and versatile building block for drug discovery.
This guide provides a comprehensive overview of the strategic application of this compound in medicinal chemistry. We will delve into its synthesis, explore its potential as a precursor to diverse molecular architectures, and provide detailed protocols for its utilization in the laboratory. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their quest for novel therapeutic agents.
The strategic importance of this compound lies in its bifunctional nature. The hydroxymethyl group at the 3-position serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse side chains and the formation of key pharmacophoric interactions. Simultaneously, the nitro group at the 5-position acts as a powerful electron-withdrawing group, modulating the electronic properties of the pyrazole ring and offering a latent amino group through reduction, which can be further functionalized to expand the chemical space of derivative libraries.
Core Attributes of the this compound Scaffold
The utility of this building block can be summarized by the following key attributes:
| Feature | Chemical Property | Implication in Drug Design |
| Pyrazole Core | Aromatic, five-membered heterocycle with two adjacent nitrogen atoms. | Established "privileged scaffold" in medicinal chemistry with a wide range of biological activities.[1] |
| Hydroxymethyl Group (-CH₂OH) | Primary alcohol, nucleophilic. | Allows for the formation of ethers, esters, and participation in Mitsunobu and other coupling reactions. Can act as a hydrogen bond donor. |
| Nitro Group (-NO₂) at C5 | Strong electron-withdrawing group. | Modulates the pKa of the pyrazole ring N-H, influences the reactivity of the ring, and can be reduced to a primary amine for further derivatization. |
| Tautomerism | Exists as 3-substituted and 5-substituted tautomers. | The position of the N-H proton can influence reactivity and biological activity.[3] |
Synthetic Protocol: A Plausible Route to this compound
Protocol 1: Synthesis of this compound
Step 1: Synthesis of Ethyl 5-nitro-1H-pyrazole-3-carboxylate (Intermediate)
This intermediate is often commercially available. However, a general synthetic approach involves the condensation of an appropriate β-ketoester with hydrazine, followed by nitration.
Step 2: Reduction of Ethyl 5-nitro-1H-pyrazole-3-carboxylate to this compound
Materials:
-
Ethyl 5-nitro-1H-pyrazole-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of lithium aluminum hydride (2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve ethyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 eq.) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of ethyl acetate, followed by the cautious addition of water and then 1 M HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Medicinal Chemistry: A Gateway to Novel Bioactive Molecules
This compound is a strategic starting material for the synthesis of a wide array of potential therapeutic agents. The presence of two distinct functional groups allows for a modular and divergent synthetic approach.
Kinase Inhibitors: A Privileged Scaffold for Oncology
The pyrazole core is a well-established scaffold in the design of kinase inhibitors for the treatment of cancer.[4] The hydroxymethyl group of this compound can be utilized to introduce functionalities that interact with the hinge region of the kinase ATP-binding site, a common strategy in kinase inhibitor design.
Workflow for Derivatization:
Caption: Derivatization pathways for this compound.
Protocol 2: Synthesis of a Representative Ether Derivative
This protocol describes a general procedure for the synthesis of an ether derivative, a common moiety in kinase inhibitors.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
An appropriate alkyl or aryl halide (e.g., benzyl bromide)
-
Anhydrous dimethylformamide (DMF) or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Alkoxide Formation: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Addition of Halide: Add the alkyl or aryl halide (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight, or until TLC analysis indicates the completion of the reaction.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by silica gel column chromatography to yield the desired ether.
Anti-Infective Agents: Targeting Microbial Processes
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[5] The this compound scaffold can be elaborated to generate novel anti-infective agents. The nitro group itself is a known pharmacophore in some antimicrobial drugs, and its reduction to an amine provides a key site for further modification.
Logical Flow for Anti-Infective Agent Synthesis:
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 5. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Development of Novel Pyrazole-Based Therapeutic Agents
Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and metabolic stability have led to its incorporation into a multitude of FDA-approved drugs, spanning a wide array of therapeutic areas.[2][3] Notable examples include the anti-inflammatory drug Celecoxib, the anticancer agent Ruxolitinib, and the erectile dysfunction treatment Sildenafil, underscoring the scaffold's broad pharmacological potential.[3][4] The unique physicochemical properties of the pyrazole ring—acting as both a hydrogen bond donor and acceptor—allow it to serve as a versatile bioisostere for other aromatic systems, often enhancing potency and improving pharmacokinetic profiles.[5]
This guide provides an in-depth framework for researchers and drug development professionals engaged in the discovery of novel pyrazole-based therapeutics. It moves beyond simple methodologies to explain the underlying scientific rationale, offering a self-validating system for the design, synthesis, and evaluation of these promising compounds. We will journey through the critical stages of the drug discovery pipeline, from initial molecular design to preclinical biological assessment.
Section 1: Rational Design and Chemical Synthesis
The journey begins with the rational design of pyrazole derivatives. This process leverages computational tools and existing Structure-Activity Relationship (SAR) data to predict compounds with high affinity for a specific biological target and favorable drug-like properties.[6][7]
Application Note: Causality in Synthetic Route Selection
The choice of synthetic strategy is critical. The Knorr pyrazole synthesis and related cyclocondensation reactions are workhorses in this field due to their reliability and the wide availability of starting materials.[8][9] The primary method involves the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone.[8][10] The selection of specific starting materials directly dictates the substitution pattern on the final pyrazole ring, which is crucial for modulating biological activity. For instance, using an unsymmetrical β-diketone can lead to regioisomers, a factor that must be controlled to ensure a pure final product.
Protocol 1.1: General Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol describes a robust method for synthesizing a 1,3,5-trisubstituted pyrazole via the cyclocondensation of a substituted chalcone (an α,β-unsaturated ketone) with hydrazine hydrate.
Materials:
-
Substituted Chalcone (1.0 eq)
-
Hydrazine Hydrate (1.5 eq)
-
Ethanol (or Glacial Acetic Acid)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
TLC plates (Silica gel 60 F254)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1.0 eq) in a suitable solvent such as absolute ethanol.
-
Reagent Addition: To the stirring solution, add hydrazine hydrate (1.5 eq) dropwise at room temperature.
-
Scientist's Note: Hydrazine acts as the bidentate nucleophile, providing the two nitrogen atoms for the pyrazole ring.[8] An excess is used to drive the reaction to completion. Using glacial acetic acid as the solvent can catalyze the reaction but may require different workup conditions.
-
-
Reflux: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the initial nucleophilic attack and subsequent cyclization and dehydration steps. TLC allows for visual confirmation of the consumption of the starting material and the formation of the product.
-
-
Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid product may precipitate. If not, slowly add ice-cold water to the flask until a precipitate forms.
-
Purification: Collect the crude solid product by vacuum filtration and wash with cold ethanol or water to remove impurities.
-
Recrystallization: Further purify the product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Section 2: Physicochemical and Structural Characterization
Before biological testing, it is imperative to confirm the identity, purity, and key physicochemical properties of the synthesized compounds. This step ensures that any observed biological activity is attributable to the intended molecule.[11][12]
Application Note: The Importance of a Validated Structure
Structural validation via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is non-negotiable. NMR (¹H and ¹³C) confirms the connectivity of atoms and the substitution pattern, while High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), aiming for >95% for compounds advancing to biological assays.
Protocol 2.1: Standard Characterization Workflow
-
Melting Point: Determine the melting point of the purified solid. A sharp melting range is indicative of high purity.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Analyze the compound using an appropriate ionization technique (e.g., ESI, EI) to determine the molecular weight and confirm the molecular formula.
-
-
Purity Assessment (HPLC):
-
Prepare a stock solution of the compound (e.g., 1 mg/mL in acetonitrile or methanol).
-
Inject onto a suitable HPLC column (e.g., C18 reverse-phase).
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Integrate the peak area at a relevant UV wavelength (e.g., 254 nm) to calculate the purity percentage.
-
| Parameter | Technique | Purpose | Acceptance Criterion |
| Identity | NMR (¹H, ¹³C) | Confirms covalent structure and regiochemistry | Spectrum consistent with proposed structure |
| Molecular Formula | HRMS | Confirms elemental composition | Measured mass within 5 ppm of calculated mass |
| Purity | HPLC-UV | Quantifies the percentage of the main component | >95% for biological screening |
| Solubility | Kinetic/Thermo. | Determines solubility in assay buffers | Sufficient for dose-response testing |
Section 3: In Vitro Biological Evaluation
This phase aims to determine the compound's activity against its intended biological target and assess its general cytotoxicity. The choice of assays is dictated by the therapeutic goal (e.g., anticancer, anti-inflammatory).[13][14]
Application Note: Selecting the Right In Vitro Model
For novel pyrazole-based kinase inhibitors, a primary biochemical assay measuring direct inhibition of the target kinase is essential.[15] This is followed by cell-based assays to confirm that the compound can penetrate cells and engage its target in a physiological context. A cytotoxicity assay, such as the MTT assay, is crucial to establish a therapeutic window, ensuring that the desired effect (e.g., anti-proliferative) occurs at concentrations lower than those causing general cell death in non-target cells.[16]
Protocol 3.1: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the effect of a pyrazole compound on the metabolic activity of cancer cell lines, serving as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate)[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (pyrazole derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Scientist's Note: The final DMSO concentration should be kept low (<0.5%) to avoid solvent-induced toxicity.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Compound ID | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| Pyrazole-001 | MCF-7 (Breast Cancer) | 10.5 | 5.2 |
| Pyrazole-002 | DU145 (Prostate Cancer) | 14.2 | 3.1 |
| Pyrazole-003 | A2058 (Melanoma) | 8.9 | 7.8 |
| Doxorubicin (Control) | MCF-7 | 0.8 | 1.5 |
| SI = IC₅₀ in normal cell line / IC₅₀ in cancer cell line |
Section 4: In Vivo Preclinical Assessment
Promising candidates from in vitro screening are advanced to in vivo models to evaluate their efficacy and safety in a whole-organism system.[17][18]
Protocol 4.1: Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This is a standard and widely used model to assess the acute anti-inflammatory activity of novel compounds.[7][19]
Materials:
-
Wistar rats or Swiss albino mice (male, 150-200g)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% CMC)
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water.
-
Grouping: Divide animals into groups (n=6): Vehicle Control, Reference Drug, and Test Compound(s) at various doses.
-
Dosing: Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Rationale: Carrageenan is an irritant that induces a localized, acute inflammatory response characterized by edema (swelling).
-
-
Edema Measurement: Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.
-
Section 5: Data Interpretation and Lead Optimization
The data gathered from synthesis and testing feeds into an iterative cycle of lead optimization. The goal is to refine the chemical structure to improve potency, selectivity, and pharmacokinetic properties while reducing toxicity.[20]
Application Note: Building a Structure-Activity Relationship (SAR)
By comparing the biological activity of structurally related pyrazole analogues, researchers can deduce the SAR. For example, if adding a trifluoromethyl group to the phenyl ring at the C3 position consistently increases potency, this identifies a key "hotspot" for favorable interactions with the target protein. This knowledge directly informs the design of the next generation of compounds, guiding the project toward a clinical candidate.[21]
References
- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Bhat, M. A., et al. (2023). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.
- Akue, A. D. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Kumar, A., et al. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research.
- Cheeseman, M., et al. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry.
- Chen, H., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Shaaban, M. R., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents.
- Akue, A. D. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
- Sahu, J. K., et al. (2023). REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. International Journal of Research and Publication Reviews.
- Chen, H., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
- Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry.
- El-Sayed, M. A. A., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie.
- K'osodo, F. A. (2011). Perspective: the potential of pyrazole-based compounds in medicine. Biotechnology Letters.
- Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
- Chole, P. G., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry.
- Shaaban, M. R., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. ResearchGate.
- Singh, S. K., et al. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research.
- Alfei, S., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. MDPI.
- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.
- Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC - NIH.
- Amato, R., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central.
- de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.
- Ghoneim, M. M., et al. (2024). SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. ResearchGate.
- Sahu, P. K., et al. (2024). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. ResearchGate.
- Bekhit, A. A., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate.
- Al-Ostath, R. A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry.
- Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Alfei, S., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. MDPI.
- Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers.
- Al-Wahaibi, L. H., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports.
- Li, W., et al. (2023). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. ResearchGate.
- Sarfraz, M., et al. (2024). Physico-chemical properties of the designed pyrazole derivatives. ResearchGate.
- Li, W., et al. (2023). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry.
- Zaky, R., et al. (2024). Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate.
- Kumar, D., et al. (2024). Synthesis, In vivo, and In silico Evaluation of New Pyrazoline-Benzothiazole Conjugates as Antiepileptic Agents. Chemistry & Biodiversity.
- Alam, M. M., et al. (2024). In Vivo and In Silico Molecular Modeling Studies of Newly Synthesized Pyrazoles for Their Anti-Inflammatory and Analgesic Properties. R Discovery.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijtsrd.com [ijtsrd.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Strategic Application of (5-nitro-1H-pyrazol-3-yl)methanol in the Synthesis of Novel Kinase Inhibitors
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern oncology and immunology. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an ideal foundation for inhibitor design.[2] This guide focuses on a particularly valuable, yet under-documented, building block: (5-nitro-1H-pyrazol-3-yl)methanol . We will explore its strategic application in the synthesis of next-generation kinase inhibitors, providing detailed protocols and insights into the chemical rationale that underpins its use.
The introduction of a nitro group at the 5-position of the pyrazole ring is not merely an inert substituent. Structure-activity relationship (SAR) studies have demonstrated that the nitro group can be more optimal than other substituents for enhancing the potency of kinase inhibitors.[3] Furthermore, the nitro group serves as a versatile synthetic handle, readily convertible to an amino group. This transformation is a gateway to a vast chemical space, allowing for the introduction of diverse functionalities to probe the solvent-exposed regions of the kinase active site and improve pharmacokinetic properties. The hydroxymethyl group at the C3 position provides a crucial point of attachment for linking the pyrazole core to other pharmacophoric elements, often through a stable ether linkage.
This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on leveraging this compound for the efficient synthesis of novel kinase inhibitors. We will delve into the practical aspects of its reactivity, provide step-by-step protocols for key transformations, and illustrate the strategic workflow for developing potent and selective kinase inhibitors.
Core Synthetic Strategy: From Building Block to Kinase Inhibitor Scaffold
The overarching synthetic strategy involves a two-stage approach:
-
Scaffold Assembly via Etherification: The primary alcohol of this compound is utilized to form a stable ether linkage with a suitable aromatic or heteroaromatic partner. This is a crucial step in constructing the core structure of the kinase inhibitor.
-
Functionalization via Nitro Group Reduction: The nitro group is then reduced to a primary amine, which can be further derivatized to introduce functionalities that enhance kinase binding affinity and selectivity, as well as modulate physicochemical properties.
Below, we present detailed protocols for these key transformations, using the synthesis of a representative kinase inhibitor scaffold, 4-((5-amino-1H-pyrazol-3-yl)methoxy)benzonitrile , as a model system. This scaffold is a common feature in a variety of kinase inhibitors.
Diagram of the Overall Synthetic Workflow:
Caption: Overall synthetic workflow for the preparation of a kinase inhibitor.
Detailed Protocols and Methodologies
Protocol 1: Synthesis of 4-((5-nitro-1H-pyrazol-3-yl)methoxy)benzonitrile via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[4][5] In this protocol, we adapt this reaction for the O-alkylation of this compound with an activated aryl halide.
Rationale:
-
Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol of this compound to form the corresponding alkoxide.[6] This significantly increases the nucleophilicity of the oxygen atom.
-
Solvent: Anhydrous dimethylformamide (DMF) is a polar aprotic solvent that is ideal for SNAr reactions. It effectively solvates the sodium cation, leaving the alkoxide anion more reactive.
-
Aryl Halide: 4-Fluorobenzonitrile is used as the electrophile. The fluorine atom is a good leaving group in nucleophilic aromatic substitution reactions, activated by the electron-withdrawing nitrile group para to it.
-
Temperature: The reaction is initially performed at 0°C during the deprotonation step to control the exothermic reaction of NaH with the alcohol. The subsequent substitution reaction is gently heated to ensure a reasonable reaction rate.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1000895-25-9 | 143.10 |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 |
| 4-Fluorobenzonitrile | 1147-62-2 | 121.11 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Hexanes | 110-54-3 | 86.18 |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | 58.44 |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the alkoxide is typically accompanied by a color change.
-
Add 4-fluorobenzonitrile (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-70°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product, 4-((5-nitro-1H-pyrazol-3-yl)methoxy)benzonitrile.
Protocol 2: Synthesis of 4-((5-amino-1H-pyrazol-3-yl)methoxy)benzonitrile via Nitro Group Reduction
The reduction of the nitro group to a primary amine is a pivotal step in expanding the molecular diversity of the kinase inhibitor scaffold.[7] Catalytic hydrogenation is a clean and efficient method for this transformation.
Rationale:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitro groups.[8]
-
Solvent: Methanol is a suitable solvent for this reaction as it readily dissolves the starting material and is compatible with the hydrogenation conditions.
-
Hydrogen Source: Hydrogen gas (H₂) is the reducing agent. The reaction is typically carried out under a positive pressure of hydrogen to ensure efficient reduction.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) |
| 4-((5-nitro-1H-pyrazol-3-yl)methoxy)benzonitrile | (Not available) | 244.20 |
| Palladium on carbon (10% w/w) | 7440-05-3 | 106.42 (Pd) |
| Methanol (MeOH) | 67-56-1 | 32.04 |
| Hydrogen gas (H₂) | 1333-74-0 | 2.02 |
| Celite® | 61790-53-2 | N/A |
Procedure:
-
In a hydrogenation vessel, dissolve 4-((5-nitro-1H-pyrazol-3-yl)methoxy)benzonitrile (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
The resulting 4-((5-amino-1H-pyrazol-3-yl)methoxy)benzonitrile is often of sufficient purity for the next step. If necessary, it can be purified by crystallization or column chromatography.
Characterization and Data
The successful synthesis of the target compounds should be confirmed by standard analytical techniques.
| Compound | Expected ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Expected Mass Spec (ESI+) m/z |
| 4-((5-nitro-1H-pyrazol-3-yl)methoxy)benzonitrile | ~13.5 (br s, 1H, NH), 8.0-7.8 (m, 2H, Ar-H), 7.3-7.1 (m, 2H, Ar-H), 7.0 (s, 1H, pyrazole-H), 5.4 (s, 2H, CH₂) | [M+H]⁺ = 245.1 |
| 4-((5-amino-1H-pyrazol-3-yl)methoxy)benzonitrile | ~11.5 (br s, 1H, NH), 7.9-7.7 (m, 2H, Ar-H), 7.2-7.0 (m, 2H, Ar-H), 5.9 (s, 1H, pyrazole-H), 5.2 (s, 2H, CH₂), 5.0 (br s, 2H, NH₂) | [M+H]⁺ = 215.1 |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Further Applications and Derivatization
The synthesized 4-((5-amino-1H-pyrazol-3-yl)methoxy)benzonitrile is a versatile intermediate for the creation of a library of potential kinase inhibitors. The primary amino group can be readily functionalized through various reactions, including:
-
Amide bond formation: Coupling with a range of carboxylic acids or acid chlorides to explore interactions with the solvent-exposed region of the kinase.
-
Urea formation: Reaction with isocyanates to introduce a urea moiety, a common pharmacophore in kinase inhibitors.
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Diagram of Further Derivatization:
Caption: Potential derivatization pathways for the aminopyrazole intermediate.
Safety and Handling
-
Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle only in an inert atmosphere and in an anhydrous solvent. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound: While specific toxicity data is limited, it should be handled with care as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.
-
Solvents: DMF is a combustible liquid and a potential teratogen. Methanol is flammable and toxic. Handle in a well-ventilated fume hood.
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation reactions should be conducted in a designated area with appropriate safety measures, including a blast shield.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic use allows for the efficient construction of the core pyrazole scaffold and provides a synthetic handle for the introduction of diverse functionalities. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the vast chemical space of pyrazole-based kinase inhibitors and to develop new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- Abdel-Aziz, A. A.-M., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1636-1669.
- Ahmed, M. F., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(24), 5739.
- BenchChem. (2025). Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing (3-Amino-5-fluoro-2-nitrophenyl)methanol. BenchChem.
- Boger, D. L., et al. (2000). Synthesis and evaluation of 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) analogues possessing the 7-methoxy-2-methyl-1H-indole-4-carboxamide right-hand subunit: discovery of a new class of exceptionally potent CBI analogues. Journal of Organic Chemistry, 65(14), 4101-4111.
- Cincinelli, R., et al. (2013). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 18(6), 6346-6366.
- Dandia, A., et al. (2013). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 37(12), 4115-4122.
- El-Faham, A., et al. (2011). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Current Organic Synthesis, 8(2), 273-309.
- Li, X., et al. (2011). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4930.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Methanex Corporation. (2023). Safety Data Sheet - Methanol.
- Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis.
- PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol.
- Sharma, V., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(20), 5551-5561.
- Singh, P. P., et al. (2021).
- Tong, L., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(15), 3314-3323.
- Trost, B. M., & Li, C.-J. (Eds.). (2014).
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Vasile, A. D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Wurz, R. P., et al. (2010). Part 2: Structure-activity Relationship (SAR) Investigations of Fused Pyrazoles as Potent, Selective and Orally Available Inhibitors of p38alpha Mitogen-Activated Protein Kinase. Bioorganic & Medicinal Chemistry Letters, 20(5), 1680-1684.
- Zare, A., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(45), 29285-29295.
Sources
- 1. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Aurora A-Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Novel pyrazolo[1,5-a]pyrimidines as c-Src kinase inhibitors that reduce IKr channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 1000895-25-9 [chemicalbook.com]
Nitropyrazoles as Potential Anticancer Agents: Application Notes and Protocols for Preclinical Evaluation
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] The introduction of a nitro group to this heterocyclic system can significantly modulate its electronic properties and biological activity, leading to a class of compounds—nitropyrazoles—with demonstrated potential as anticancer agents.[4][5] These compounds have been shown to exert their cytotoxic effects through diverse mechanisms, including the inhibition of key cellular targets like protein kinases and tubulin, induction of apoptosis, and generation of reactive oxygen species (ROS).[4][6][7][8][9] This guide provides a comprehensive overview and detailed protocols for the synthesis, in vitro evaluation, and mechanistic elucidation of nitropyrazole-based compounds for researchers, scientists, and drug development professionals. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices to ensure robust and reproducible results.
Scientific Background and Rationale
The development of novel anticancer therapeutics remains a paramount challenge in medicinal chemistry, driven by the need for agents with improved efficacy, selectivity, and the ability to overcome drug resistance.[7][10]
1.1 The Pyrazole Scaffold: A Versatile Core
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structure is a cornerstone in drug design, found in drugs like the anti-inflammatory Celecoxib and the kinase inhibitor Crizotinib.[3] Its utility stems from its ability to act as a stable, aromatic scaffold that can be readily functionalized. The nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating critical interactions with biological targets.[11] Numerous pyrazole derivatives have been investigated as inhibitors of various cancer-related targets, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin.[3][7]
1.2 The Role of the Nitro Group
The nitro (-NO₂) group is a strong electron-withdrawing group that can profoundly influence a molecule's properties. In the context of anticancer drug design, its inclusion can enhance cytotoxic activity. This is often attributed to its ability to participate in bioreductive activation under the hypoxic conditions characteristic of solid tumors, leading to the formation of cytotoxic radicals. Furthermore, the electronic effects of the nitro group can modulate the binding affinity of the compound to its molecular target.[4][5] Studies on nitropyrazole-derived materials have linked their cytotoxic and genotoxic effects to the production of reactive oxygen and nitrogen species (ROS/RNS) and the induction of DNA repair mechanisms.[4]
1.3 Primary Mechanisms of Action
Nitropyrazole derivatives have been shown to combat cancer through multiple pathways:
-
Kinase Inhibition: They can act as ATP-competitive inhibitors of protein kinases crucial for cancer cell proliferation and survival, such as EGFR, vascular endothelial growth factor receptor (VEGFR-2), and CDKs.[6][7][12][13]
-
Tubulin Polymerization Disruption: Several pyrazole compounds inhibit the polymerization of tubulin, a critical component of the cellular cytoskeleton.[14] This disruption arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[7][8][9]
-
Induction of Apoptosis: Many nitropyrazoles trigger programmed cell death (apoptosis) by activating caspase cascades and altering the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[7][8][15]
-
Cell Cycle Arrest: By interfering with key cell cycle regulators, these compounds can cause arrest at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[6][8][9]
Synthesis of Nitropyrazole Derivatives
The synthesis of nitropyrazoles typically involves the construction of the pyrazole ring followed by a nitration step, or the use of a nitro-substituted precursor in the ring formation reaction. Microwave-assisted synthesis has emerged as an efficient method, often reducing reaction times significantly.[1]
Protocol 2.1: Example Synthesis of a 1,3-Diphenyl-5-(nitrophenyl)-1H-pyrazole
This protocol is a representative example for synthesizing a nitropyrazole derivative, adapted from common organic synthesis methodologies.
Causality: The Claisen-Schmidt condensation first forms a chalcone (an α,β-unsaturated ketone). This intermediate contains the necessary 1,3-dicarbonyl-like backbone that readily reacts with a hydrazine derivative (phenylhydrazine) to undergo cyclization, forming the thermodynamically stable pyrazole ring.
Materials:
-
4-Nitroacetophenone
-
Benzaldehyde
-
Phenylhydrazine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Glacial acetic acid
-
Standard reflux and filtration apparatus
-
Thin-Layer Chromatography (TLC) plates
Step-by-Step Methodology:
-
Step A: Synthesis of Chalcone Intermediate.
-
Dissolve 4-nitroacetophenone (10 mmol) and benzaldehyde (10 mmol) in 30 mL of ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (20 mmol in 5 mL water) dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction to completion using TLC.
-
Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the resulting chalcone intermediate.
-
-
Step B: Cyclization to form the Pyrazole Ring.
-
Suspend the dried chalcone (5 mmol) and phenylhydrazine hydrochloride (5.5 mmol) in 25 mL of glacial acetic acid.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A solid precipitate will form. Filter the solid, wash with copious amounts of water to remove acetic acid, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure nitropyrazole compound.
-
Self-Validation:
-
Purity Check: Assess the purity of the final compound using TLC and measure its melting point. A sharp melting point indicates high purity.
-
Structural Confirmation: Characterize the compound's structure using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm the expected molecular structure and weight.[16][17]
In Vitro Evaluation of Anticancer Activity
Initial screening of novel compounds involves a battery of cell-based assays to determine their cytotoxicity and preliminary mechanism of action.
Protocol 3.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18][19][20]
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[6][21]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Nitropyrazole test compounds, dissolved in DMSO to make a stock solution (e.g., 10 mM).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
Microplate reader.
-
Positive control (e.g., Doxorubicin).
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the nitropyrazole compounds and the positive control (Doxorubicin) in serum-free medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include "cells only" (untreated) and "vehicle control" (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (Percent Viability vs. Log Concentration).
-
Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 3.2: Apoptosis Induction Analysis (Flow Cytometry)
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (like FITC), can detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[8][15]
Materials:
-
Cancer cell lines.
-
6-well plates.
-
Nitropyrazole test compounds.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the nitropyrazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples within one hour using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Self-Validation: A positive control, such as staurosporine or doxorubicin, should be used to confirm that the assay system can detect apoptosis.
Workflow for Preclinical Evaluation of Nitropyrazoles
Caption: High-level workflow for the evaluation of nitropyrazoles.
Target-Based Mechanistic Assays
After confirming cytotoxicity, it is crucial to identify the molecular target to understand the compound's mechanism of action.
Protocol 4.1: Tubulin Polymerization Inhibition Assay
Principle: This cell-free assay measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process causes an increase in light scattering or fluorescence, which can be monitored over time in a spectrophotometer or fluorometer.[14]
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, general tubulin buffer, and GTP).
-
Test compound and controls (Paclitaxel as a polymerization promoter, Nocodazole or Colchicine as an inhibitor).
-
96-well, half-area, clear-bottom plates.
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm.
Step-by-Step Methodology:
-
Preparation: Pre-warm the plate reader to 37°C. Prepare all buffers and reagents as per the kit instructions and keep them on ice.
-
Compound Addition: Add the test compound, positive controls, and a vehicle control to respective wells.
-
Initiation of Polymerization: Prepare the tubulin reaction mixture on ice by adding GTP to the tubulin solution in buffer. Pipette the mixture into the wells containing the compounds.
-
Measurement: Immediately place the plate in the reader and begin kinetic measurements of absorbance at 340 nm every minute for 60-90 minutes at 37°C.
-
Data Analysis: Plot absorbance vs. time. Compare the rate and extent of polymerization in the presence of the test compound to the controls. An inhibitor will reduce the rate and maximum level of polymerization. Calculate the IC₅₀ for polymerization inhibition.
Potential Signaling Pathway Inhibition by a Nitropyrazole Kinase Inhibitor
Caption: Inhibition of EGFR/VEGFR signaling by a nitropyrazole.
Data Interpretation and Structure-Activity Relationship (SAR)
Systematic evaluation of analogues is critical for understanding the Structure-Activity Relationship (SAR), which guides the optimization of lead compounds.[22][23][24] Key insights from the literature suggest that the position and nature of substituents on both the pyrazole and any appended phenyl rings significantly impact anticancer activity.[3]
For instance, the presence of electron-donating groups (e.g., methoxy) on a phenyl ring can enhance antiproliferative activity, while electron-withdrawing groups may decrease it.[3] Similarly, the substitution pattern on the pyrazole ring itself is crucial for target binding and overall potency.[5]
Table 1: Example IC₅₀ Data for Hypothetical Nitropyrazole Analogs
This table illustrates how data from in vitro assays can be structured for SAR analysis. Values are representative and based on trends observed in the literature.[3][6][7][21][23]
| Compound ID | R¹ Substituent (Pyrazole N1) | R² Substituent (Phenyl C4) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | K562 IC₅₀ (µM)[21] |
| NP-01 | Phenyl | -NO₂ | 5.2 | 8.1 | 2.5 |
| NP-02 | Phenyl | -Cl | 10.8 | 15.3 | 9.7 |
| NP-03 | 4-Methoxyphenyl | -NO₂ | 2.1 | 3.5 | 1.1 |
| NP-04 | Phenyl | -H | > 50 | > 50 | > 50 |
| Doxorubicin | N/A (Control) | N/A (Control) | 0.95 | 0.88 | 0.5 |
Interpretation:
-
Role of Nitro Group: Comparing NP-01 to NP-04 suggests the nitro group is critical for cytotoxic activity.
-
Electronic Effects: Comparing NP-01 to NP-02 indicates that the strongly electron-withdrawing nitro group confers greater potency than a halogen.
-
N1-Substituent Effect: Comparing NP-03 to NP-01 suggests that an electron-donating group on the N1-phenyl ring enhances activity across the tested cell lines.
Summary and Future Directions
Nitropyrazoles represent a promising class of compounds for anticancer drug discovery. The protocols outlined in this guide provide a systematic framework for their synthesis, initial biological screening, and mechanistic investigation. Future work should focus on expanding the chemical diversity of nitropyrazole libraries and employing in silico modeling to refine SAR and guide the design of next-generation analogs with enhanced potency and selectivity.[25] Promising candidates identified through these in vitro methods should be advanced to in vivo studies using relevant animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
References
- Rana, A., Sharma, R., & Kumar, S. (n.d.). Pyrazoles as anticancer agents: Recent advances. SRR Publications.
- El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, A. M. (2023). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. National Institutes of Health.
- Antherieu, S., et al. (2019). Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. PubMed.
- (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- (n.d.). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
- (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- (n.d.). A review of recent advances in anticancer activity and SAR of pyrazole derivatives.
- (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
- S. Schenone, et al. (2024-05-14). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.
- (2023-06-06). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD.
- S. Schenone, et al. (2024-05-14). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.
- (2024-07-20). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. MDPI.
- (n.d.). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed.
- (n.d.). Synthetic pathways for compounds 7–9. Reagents and conditions: (i) ethyl cyanoacetate, 5 h.
- (n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds.
- (n.d.). Structures of anticancer drugs containing nitro group. ResearchGate.
- (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC - NIH.
- (n.d.). Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. PMC.
- (n.d.). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. National Institutes of Health.
- (n.d.). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. JOCPR.
- (n.d.). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. PubMed.
- (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- (2024-07-20). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed.
- (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- (2024-07-20). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC - NIH.
- (n.d.). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico | Request PDF. ResearchGate.
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 20. jocpr.com [jocpr.com]
- 21. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 22. A review of recent advances in anticancer activity and SAR of pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 23. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for (5-nitro-1H-pyrazol-3-yl)methanol in Materials Science
Forward
The confluence of energetic materials research and advanced functional materials has brought renewed focus to the synthesis and application of highly functionalized heterocyclic compounds. Among these, (5-nitro-1H-pyrazol-3-yl)methanol emerges as a molecule of significant interest. Its structure, featuring a high-nitrogen pyrazole core, an energy-imparting nitro group, and a reactive hydroxymethyl moiety, presents a unique trifecta of properties. This combination makes it a versatile precursor for a new generation of energetic materials with tailored sensitivities and a functional ligand for the design of novel metal-organic frameworks (MOFs) with engineered properties.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the synthesis and potential applications of this compound in materials science. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical utility.
Physicochemical Properties and Safety Precautions
This compound is a solid organic compound. While specific toxicity data for this exact compound is not widely available, its structure as a nitropyrazole derivative necessitates cautious handling. Nitropyrazoles are a class of energetic materials and should be treated as potentially explosive and sensitive to impact, friction, and heat.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1000895-25-9 | [1][2] |
| Molecular Formula | C₄H₅N₃O₃ | [1] |
| Molecular Weight | 143.10 g/mol | [1] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | General chemical principles |
Safety Directives
Given the energetic nature of nitropyrazole compounds, all manipulations of this compound and its derivatives must be conducted with stringent safety protocols in a certified laboratory environment.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves. A face shield is recommended when handling larger quantities or during reactions that have the potential to be exothermic.
-
Engineering Controls: All work should be performed in a certified chemical fume hood with a blast shield. Use of a remote-controlled or automated system is advised for any energetic material synthesis or characterization.
-
Handling Precautions: Avoid grinding, scraping, or subjecting the material to sudden impact or friction. Use non-sparking tools. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Store in a dedicated and approved container for energetic materials.
-
Disposal: Dispose of all waste in accordance with institutional and national regulations for hazardous and potentially explosive materials.
Synthesis of this compound
The synthesis of this compound can be approached through the nitration of a suitable precursor, (1H-pyrazol-3-yl)methanol. The following protocol is a plausible synthetic route based on established nitration methodologies for pyrazole systems.[3][4]
Conceptual Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
Materials:
-
(1H-pyrazol-3-yl)methanol (precursor)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask to 0-5 °C in an ice-salt bath. Slowly add fuming nitric acid dropwise to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C. This exothermic reaction requires careful control. The resulting mixture is the nitrating agent.
-
Nitration Reaction: Dissolve (1H-pyrazol-3-yl)methanol in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath. Slowly add this solution dropwise to the prepared nitrating mixture. The reaction is highly exothermic; maintain the temperature between 0 and 5 °C throughout the addition. After the addition is complete, allow the reaction to stir at this temperature for 2-3 hours.
-
Reaction Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring. This will precipitate the crude product.
-
Neutralization and Extraction: The acidic aqueous solution is then carefully neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7. The product is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. This crude product is then purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.[5][6][7]
Application in Energetic Materials
The presence of the nitro group and the pyrazole ring makes this compound a valuable precursor for creating more complex and potent energetic materials. The hydroxyl group can be further functionalized to introduce other energetic moieties or to act as a linking point for creating larger energetic molecules.
Synthesis of an Energetic Derivative: (5-nitro-1H-pyrazol-3-yl)methyl nitrate
This protocol describes the conversion of the hydroxyl group into a nitrate ester, a common energetic functional group.
Causality: The introduction of a nitrate ester group increases the oxygen balance and the overall energy content of the molecule, potentially leading to a more powerful energetic material.[8]
Caption: Workflow for the synthesis of an energetic nitrate ester.
Protocol:
-
Preparation: In a flask cooled to 0 °C, suspend this compound in acetic anhydride.
-
Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the suspension, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture onto ice-water and extract the product with dichloromethane.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.
-
Characterization and Energetic Properties: The final product should be characterized by spectroscopic methods. Its energetic properties, such as decomposition temperature, impact sensitivity, and friction sensitivity, should be carefully evaluated using appropriate instrumentation (e.g., DSC/TGA, drop weight impact tester).[9]
Table 2: Expected Properties of Nitropyrazole-Based Energetic Materials
| Property | Typical Range | Significance |
| Density (ρ) | 1.7 - 1.9 g/cm³ | Higher density often correlates with higher detonation performance.[3] |
| Decomposition Temp. (Td) | 200 - 300 °C | Indicates thermal stability; higher is generally better for safety.[9] |
| Detonation Velocity (D) | 8000 - 9500 m/s | A key measure of explosive power.[10] |
| Impact Sensitivity (IS) | > 20 J | A measure of insensitivity to accidental detonation by impact.[10] |
Application in Metal-Organic Frameworks (MOFs)
The pyrazole ring and the hydroxymethyl group of this compound make it a promising ligand for the synthesis of functional MOFs. The pyrazole nitrogen atoms can coordinate to metal ions, while the hydroxymethyl group can be post-synthetically modified or participate in hydrogen bonding within the framework. The nitro group can also influence the electronic properties and porosity of the resulting MOF.[11][12]
Synthesis of a Hypothetical MOF: ZIF-PNP-1 (Zeolitic Imidazolate Framework - Pyrazole Nitro Phenol)
This protocol outlines a general procedure for the solvothermal synthesis of a MOF using this compound as a ligand.
Causality: The geometry and functionality of the organic ligand directly control the topology, pore size, and chemical environment of the resulting MOF, enabling the design of materials for specific applications like gas storage or catalysis.[11]
Caption: General workflow for the solvothermal synthesis of a MOF.
Protocol:
-
Solution Preparation: In a glass vial, dissolve this compound and a metal salt (e.g., zinc nitrate hexahydrate) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Solvothermal Synthesis: Seal the vial and place it in a programmable oven. Heat the mixture to a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 24-72 hours).
-
Isolation and Washing: After cooling to room temperature, crystals of the MOF should have formed. Decant the mother liquor and wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove unreacted starting materials and residual solvent.
-
Activation: To create a porous material, the solvent molecules within the pores must be removed. This is typically achieved by heating the MOF under vacuum.
-
Characterization: The resulting MOF should be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity, thermogravimetric analysis (TGA) to assess its thermal stability, and gas adsorption measurements (e.g., N₂ at 77 K) to determine its surface area and porosity.
Conclusion
This compound stands as a promising and versatile building block in the realm of materials science. Its unique combination of an energetic nitropyrazole core and a reactive hydroxymethyl group opens avenues for the development of advanced energetic materials with tunable properties and functional metal-organic frameworks with tailored architectures. The protocols and insights provided in these application notes are intended to serve as a foundational guide for researchers to explore the full potential of this intriguing molecule. As with all research involving energetic materials, adherence to strict safety protocols is paramount.
References
- Banik, S., et al. (2025). Characterization and Energetic Property Evaluation of Novel Energetic Salts and Co-Crystals Formed with Nitropyrazoles and Pyridine. Crystal Growth & Design, 25(21), 9487-9497. [Link]
- Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. [Link]
- Fendt, T., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6528. [Link]
- Jin, Z., et al. (2022). Polynitro-Functionalized Azopyrazole with High Performance and Low Sensitivity as Novel Energetic Materials. Crystal Growth & Design, 22(4), 2469–2476. [Link]
- Sadovnik, N., et al. (2024). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde.
- Li, P., et al. (2022). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions, 51(1), 213-221. [Link]
- Xu, M., et al. (2019). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry, 43(28), 11157-11163. [Link]
- Gelfand, B. S., et al. (2025).
- Various authors. (2020). Various methods for the synthesis of pyrazole.
- Various authors. (2022). New Energetic Cocrystals. Encyclopedia.pub. [Link]
- Various authors. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
- Matyáš, R., & Pachman, J. (Eds.). (2021). Development and Evolution of Energetic Cocrystals. Accounts of Chemical Research. [Link]
- Zohra, F., et al. (2025). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 15(1), 12345. [Link]
- Gee, J. A., et al. (2020). Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations. Journal of Materials Chemistry A, 8(30), 15003-15010. [Link]
- El-Shehry, M. F., & Abu-Hashem, A. A. (2021). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. RSC Advances, 11(1), 123-130. [Link]
- Klapötke, T. M., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46), eadj8911. [Link]
- Janssen, J. W. A. M., et al. (1971). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 36(21), 3081–3084. [Link]
- Vinaya, et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K.
- Klapötke, T. M., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46). [Link]
- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
- Various authors. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Semantic Scholar. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 1000895-25-9 [chemicalbook.com]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. This compound(1000895-25-9) 1H NMR spectrum [chemicalbook.com]
- 7. (1H-PYRAZOL-3-YL)METHANOL(23585-49-1) 1H NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization - American Chemical Society [acs.digitellinc.com]
Application Note & Experimental Protocol: The Strategic Nitration of Pyrazole Rings
Introduction: The Significance of Nitropyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, agrochemicals, and, notably, the field of energetic materials. The introduction of a nitro group onto this five-membered aromatic heterocycle dramatically alters its physicochemical properties, often imparting high energy density, thermal stability, and unique biological activities. Nitrated pyrazoles are pivotal intermediates and target molecules, with applications ranging from high-performance explosives and propellants to pharmaceuticals.[1][2]
Due to the stable and modifiable nature of the pyrazole ring, its nitration is a relatively straightforward yet nuanced process.[1] The inherent aromaticity of the ring allows it to undergo electrophilic aromatic substitution, but the presence of two nitrogen atoms complicates its reactivity, making a deep understanding of the underlying mechanisms and reaction conditions essential for achieving desired outcomes. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the mechanistic principles, regiochemical control, and field-proven experimental protocols for the successful nitration of pyrazole rings.
Mechanistic Rationale and Regioselectivity
The nitration of pyrazole is a classic electrophilic aromatic substitution (SEAr) reaction. The success of the protocol hinges on the generation of a potent electrophile, the nitronium ion (NO₂⁺), and controlling its attack on the electron-rich pyrazole ring.
2.1. Generation of the Electrophile
The most common and cost-effective method for generating the nitronium ion is the use of "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive NO₂⁺ cation.
Other nitrating systems offer milder conditions or different selectivity profiles:
-
Nitric Acid/Acetic Anhydride (HNO₃/Ac₂O): This mixture forms acetyl nitrate, a less aggressive nitrating agent. It is particularly useful for synthesizing N-nitropyrazole intermediates, which can subsequently rearrange.[1]
-
Nitric Acid/Trifluoroacetic Anhydride (HNO₃/TFAA): A powerful system capable of nitrating a wide variety of five-membered heterocycles, including pyrazoles, often in high yield.[3]
-
N-Nitropyrazoles: Substituted N-nitropyrazoles, particularly those with strong electron-withdrawing groups, can themselves act as powerful and controllable nitrating reagents for other aromatic compounds under mild conditions.[4][5]
2.2. Regioselectivity: Directing the Nitro Group
The position of nitration on the pyrazole ring is highly dependent on the substitution pattern of the starting material and the reaction conditions.
-
Unsubstituted Pyrazole: The C4 position is the most electron-rich and sterically accessible position for electrophilic attack. Therefore, direct nitration of pyrazole with mixed acid predominantly yields 4-nitropyrazole.[1]
-
N-Substituted Pyrazoles: The reaction medium's acidity is a critical determinant of the outcome. In highly acidic environments like mixed acid, the pyrazole ring's N2 atom can be protonated.[6] This protonation deactivates the heterocyclic ring towards electrophilic attack. If an aryl substituent is present at the N1 position, nitration may preferentially occur on that aryl ring instead.[6] Under less acidic conditions (e.g., acetyl nitrate), the neutral pyrazole molecule reacts, leading to substitution at the C4 position.[6]
-
C-Substituted Pyrazoles: The electronic nature of existing substituents governs the position of further nitration. For instance, 3,5-dimethylpyrazole, which has electron-donating methyl groups, readily undergoes nitration at the activated C4 position.[7]
-
The N-Nitration/Rearrangement Pathway: A crucial alternative mechanism involves the initial formation of an N-nitropyrazole intermediate. This intermediate is often synthesized under milder conditions (e.g., HNO₃/Ac₂O).[1] Upon heating in a high-boiling solvent or treatment with strong acid, this N-nitro intermediate can undergo an intramolecular rearrangement to furnish C-nitrated products, such as 3(5)-nitropyrazole or 4-nitropyrazole.[1][8]
Caption: General mechanism for electrophilic nitration of pyrazole.
Experimental Protocols
3.1. Protocol 1: Direct C4-Nitration of Unsubstituted Pyrazole
This protocol describes the synthesis of 4-nitropyrazole using a standard mixed acid procedure.[1][2]
SAFETY WARNING: Nitration reactions are highly exothermic and can become uncontrollable if not managed properly. Nitric acid is extremely corrosive and a strong oxidizer.[9][10] This procedure MUST be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a face shield, safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[11] An ice bath for temperature control is critical.
Materials and Reagents:
-
Pyrazole (98%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, 90%)[1]
-
Deionized Water & Crushed Ice
-
Round-bottom flask, magnetic stirrer, dropping funnel, thermometer
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Prepare the Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 25 mL of concentrated sulfuric acid. Cool the flask in an ice/salt bath to 0 °C.
-
Slowly add 10 mL of fuming nitric acid dropwise to the sulfuric acid while stirring vigorously. Maintain the internal temperature below 10 °C throughout the addition. Causality: This exothermic step generates the nitronium ion. Slow, cold addition is crucial to prevent a runaway reaction and decomposition of the nitrating agent.
-
Prepare the Substrate Solution: In a separate beaker, carefully dissolve 5.0 g of pyrazole in 15 mL of concentrated sulfuric acid. This step may be slightly exothermic; allow the solution to cool to room temperature.
-
Perform the Nitration: Transfer the pyrazole-sulfuric acid solution to the dropping funnel. Add this solution dropwise to the cold (0-5 °C) nitrating mixture over a period of 45-60 minutes. Causality: Maintaining a low temperature and slow addition rate ensures the reaction is controlled and minimizes the formation of byproducts.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour, then let it slowly warm to room temperature and stir for another 2-3 hours.
-
Workup and Isolation: Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with stirring. A white precipitate will form. Causality: Quenching on ice safely dilutes the strong acids and causes the organic product, which is insoluble in the aqueous acidic medium, to precipitate.
-
Collect the Product: Allow the ice to melt completely, then collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the Product: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
-
Purification: The crude 4-nitropyrazole can be purified by recrystallization from an ethanol/water mixture to yield fine white needles. Dry the product in a vacuum oven.
3.2. Protocol 2: Synthesis of 3(5)-Nitropyrazole via Rearrangement
This two-step protocol first generates N-nitropyrazole, which is then thermally rearranged to the 3(5)-nitropyrazole isomer.[1][8]
SAFETY WARNING: The same precautions as in Protocol 1 apply. Acetic anhydride is corrosive and lachrymatory. High-boiling solvents require careful handling at elevated temperatures.
Part A: Synthesis of 1-Nitropyrazole
-
Setup: In a round-bottom flask cooled to -10 °C (ice/acetone bath), add 30 mL of acetic anhydride.
-
Nitrating Agent: Slowly add 6.0 mL of concentrated nitric acid (70%) to the acetic anhydride, ensuring the temperature does not exceed 0 °C.
-
Substrate Addition: Dissolve 6.8 g of pyrazole in the cold nitric acid/acetic anhydride mixture.
-
Reaction: Stir the solution at 0 °C for 1 hour.
-
Workup: Pour the mixture onto ice and neutralize carefully with a saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield crude 1-nitropyrazole.
Part B: Thermal Rearrangement to 3(5)-Nitropyrazole
-
Setup: Dissolve the crude 1-nitropyrazole from Part A in 50 mL of benzonitrile.[1]
-
Rearrangement: Heat the solution to 140-150 °C and maintain this temperature for 8-10 hours. Monitor the reaction's progress by TLC. Causality: The thermal energy overcomes the activation barrier for the[1][3]-sigmatropic shift of the nitro group from the nitrogen to the C3 position of the pyrazole ring.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. The product, 3(5)-nitropyrazole, is often poorly soluble in the cooled solvent and may precipitate. If not, the solvent can be removed under high vacuum.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent like toluene or by column chromatography.
Caption: A typical experimental workflow for pyrazole nitration.
Data Summary and Characterization
The choice of nitrating conditions is essential for achieving the desired product. The following table summarizes various reported methods.
| Substrate | Nitrating Agent | Conditions | Product(s) | Yield (%) | Reference |
| Pyrazole | fuming HNO₃ (90%) / fuming H₂SO₄ (20%) | 0°C to RT | 4-Nitropyrazole | High | [1] |
| Pyrazole | HNO₃ / Ac₂O then heat in benzonitrile | 0°C then 145°C | 3(5)-Nitropyrazole | Good | [1] |
| 1-Methylpyrazole | HNO₃ / Trifluoroacetic Anhydride | Ice bath, 12 h | 1-Methyl-3-nitropyrazole | Good | [1] |
| 3,5-Dimethylpyrazole | HNO₃ / (CF₃CO)₂O | N/A | 3,5-Dimethyl-4-nitropyrazole | 76% | [7] |
| 1-Phenylpyrazole | HNO₃ / Ac₂O | N/A | 1-Phenyl-4-nitropyrazole | Fair | [6] |
| 1-Phenylpyrazole | HNO₃ / H₂SO₄ | 12°C | 1-(p-Nitrophenyl)pyrazole | Good | [6] |
Characterization of Products:
-
NMR Spectroscopy: In ¹H NMR, the introduction of an electron-withdrawing nitro group typically shifts the remaining ring protons downfield.
-
IR Spectroscopy: Successful nitration is confirmed by the appearance of two strong characteristic absorption bands for the nitro group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.
-
Melting Point: Nitrated products are typically crystalline solids with sharp melting points, which can be compared to literature values to confirm identity and purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Insufficiently strong nitrating agent.- Temperature too low, preventing reaction.- Substrate decomposition due to overly harsh conditions. | - Use a stronger nitrating system (e.g., add oleum).- Allow the reaction to proceed at a slightly higher temperature or for a longer duration.- Ensure precise temperature control; add substrate slowly. |
| Formation of Multiple Isomers | - Lack of regioselectivity under the chosen conditions.- N-nitropyrazole rearrangement competing with direct C-nitration. | - Modify the acidity of the medium to control the reacting species (neutral vs. protonated pyrazole).[6]- For specific isomers, use a two-step N-nitration/rearrangement protocol. |
| Runaway Reaction / Dark Tar Formation | - Poor temperature control; addition rate too fast.- Reaction mixture contaminated with easily oxidizable material. | - IMMEDIATE ACTION: Stop reagent addition, ensure maximum cooling. - PREVENTION: Maintain strict temperature control (<10°C), ensure slow, dropwise addition, and use clean glassware.[12] |
| Purification Difficulties | - Isomers have similar polarity.- Product contaminated with starting material or dinitrated species. | - Use high-performance column chromatography with a carefully selected eluent system.- Perform multiple recrystallizations from different solvent systems. |
References
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. [Link]
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
- Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles.
- Direct nitration of five membered heterocycles.
- Review on Synthesis of Nitropyrazoles.
- (PDF) Nitropyrazoles.
- Direct nitration of five membered heterocycles. Semantic Scholar. [Link]
- Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing. [Link]
- 4-nitropyrazoles.
- NITRIC ACID SAFETY. University of Washington. [Link]
- Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]
- Reduce your risk of a nitric acid incident. UW Environmental Health & Safety. [Link]
- Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]
- Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ehs.com [ehs.com]
- 10. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. icheme.org [icheme.org]
Application Note: A Validated Approach for the Chromatographic Purification of (5-nitro-1H-pyrazol-3-yl)methanol
Abstract
This application note provides a comprehensive and validated protocol for the preparative purification of (5-nitro-1H-pyrazol-3-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. The inherent polarity of the molecule, conferred by the nitro, hydroxyl, and pyrazole functionalities, presents specific challenges for standard chromatographic separation. We detail a systematic approach beginning with Thin-Layer Chromatography (TLC) for rapid method development, followed by optimized flash column chromatography for bulk purification, and concluding with a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for stringent purity assessment. This guide emphasizes the rationale behind experimental choices, addressing potential issues such as compound instability on silica gel and ensuring a reproducible, high-yield purification strategy.
Introduction: The Challenge of Purifying Polar Nitropyrazoles
This compound (MW: 143.1 g/mol , Formula: C₄H₅N₃O₃) is a functionalized heterocyclic compound.[1] The pyrazole nucleus is a well-established "privileged structure" in drug design, appearing in a wide array of therapeutic agents.[2][3] The nitro group, a strong electron-withdrawing moiety, and the hydroxymethyl group provide versatile handles for further synthetic elaboration, making high-purity material essential for reliable downstream applications.
However, the purification of such molecules is non-trivial. The combination of the polar nitro group and the hydrogen-bonding capabilities of the pyrazole N-H and the alcohol -OH groups leads to significant polarity. This can cause poor solubility in non-polar solvents and strong, sometimes irreversible, binding to silica gel during normal-phase chromatography. Furthermore, polar nitro compounds can be susceptible to degradation on the acidic surface of standard silica gel, leading to low yields and impure products.[4] This guide presents a systematic methodology to navigate these challenges effectively.
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 1000895-25-9 | [1][5] |
| Molecular Formula | C₄H₅N₃O₃ | [1] |
| Molecular Weight | 143.1 g/mol | [1] |
| pKa (Predicted) | 8.32 ± 0.10 | [6] |
Strategic Workflow for Purification and Analysis
Our purification strategy is designed as a self-validating workflow, where each stage informs the next, ensuring efficiency and success. The process moves from a rapid, small-scale analysis (TLC) to a larger preparative separation (Flash Chromatography), and finally to high-resolution quantitative analysis (RP-HPLC).
Caption: Overall workflow for the purification and analysis of this compound.
Experimental Protocols
Protocol 1: TLC for Rapid Method Development
Expertise: Thin-Layer Chromatography (TLC) is the cornerstone of efficient methods development for flash chromatography.[7] The goal is to identify a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[7] This Rf range provides the optimal balance between resolution from impurities and a practical elution time on a preparative column. Due to the compound's polarity, solvent systems like ethyl acetate/hexanes may require high proportions of ethyl acetate, or a more polar co-solvent like methanol may be necessary.
Methodology:
-
Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol, acetone) to create a concentrated stock solution (~10 mg/mL).
-
Plate Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). Keep the spot size small to ensure good resolution.
-
Solvent Systems Screening:
-
System A (Less Polar): 70:30 Ethyl Acetate / Hexanes
-
System B (Medium Polarity): 95:5 Ethyl Acetate / Methanol
-
System C (More Polar): 90:10 Dichloromethane / Methanol
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the chamber is saturated with solvent vapors. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under UV light (254 nm). If the compound is not UV-active, use a staining agent like potassium permanganate.
-
Rf Calculation: Calculate the Rf value: R_f = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Optimization: Adjust the solvent ratios until the Rf of the target compound is in the 0.2-0.4 range and it is well-separated from major impurities.
Trustworthiness Note: To check for potential on-plate degradation, perform a 2D TLC. Run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in the same solvent system again. If the compound is stable, it will remain as a single spot on the diagonal. The appearance of new spots indicates instability on silica.[4]
Protocol 2: Preparative Flash Column Chromatography
Expertise: This protocol uses the optimized solvent system from TLC to perform a preparative-scale separation. Given the predicted weakly acidic nature of the pyrazole N-H (pKa ~8.32)[6], a neutral silica gel is typically sufficient. However, if streaking or poor recovery is observed, it may indicate strong interaction with acidic silanol groups. In such cases, using silica gel deactivated with a small amount of a non-nucleophilic base like triethylamine in the mobile phase (0.1-0.5%) can be beneficial.[8][9]
Methodology:
-
Column Selection and Packing:
-
Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude material by weight).
-
Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in the initial, less polar mobile phase. A proper packing is critical for good separation.[8]
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or methanol).
-
Dry Loading (Recommended for Poorly Soluble Compounds): Dissolve the crude material in a volatile solvent. Add a small amount of silica gel (~2-3x the weight of the crude material) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7] This technique often improves resolution.
-
-
Elution:
-
Begin eluting with a non-polar solvent mixture (e.g., 100% ethyl acetate if using an EtOAc/MeOH gradient) to wash off non-polar impurities.
-
Gradually increase the polarity of the mobile phase according to the TLC results. A step or linear gradient can be used. For example, increase the percentage of methanol in ethyl acetate from 0% to 10%.
-
Maintain a constant flow rate.
-
-
Fraction Collection: Collect fractions of a consistent volume throughout the elution process.
-
Analysis: Analyze the collected fractions by TLC (using the method from Protocol 1) to identify which ones contain the pure desired product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Optimized Flash Chromatography Parameters (Example)
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase separation of moderately polar compounds. |
| Mobile Phase | Gradient: 0-10% Methanol in Ethyl Acetate | Balances polarity to elute the target compound while separating impurities.[7] |
| Loading Method | Dry Loading | Prevents band broadening and improves separation for polar compounds. |
| Flow Rate | ~2 inches/minute | Standard flow rate for good resolution in flash chromatography. |
| Detection | TLC analysis of fractions (UV at 254 nm) | Simple and effective method for tracking the compound's elution. |
Protocol 3: RP-HPLC for Final Purity Assessment
Expertise: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for determining the final purity of synthesized compounds. It separates molecules based on their hydrophobicity. A C18 column is a robust choice for a wide range of polarities.[10] A mobile phase of water and an organic solvent (acetonitrile or methanol) is used, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks by suppressing the ionization of silanol groups on the stationary phase and protonating the analyte.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified compound in the mobile phase or methanol (~0.5-1.0 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection and Analysis: Inject the sample and run the HPLC method.
-
Data Analysis: Integrate the chromatogram to determine the peak area. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.
Validated RP-HPLC Method Parameters
| Parameter | Setting |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Conclusion
This application note outlines a validated, multi-step chromatographic strategy for the effective purification of this compound. By employing a logical workflow that progresses from TLC-based method development to preparative flash chromatography and concludes with RP-HPLC for purity verification, researchers can reliably obtain high-purity material. The provided protocols and the rationale behind them offer a robust framework for overcoming the challenges associated with purifying polar, functionalized heterocyclic compounds, ensuring the integrity of subsequent research and development efforts.
References
- Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6540. [Link]
- Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Ostrovskii, V. A., et al. (2011). Nitropyrazoles (review). Russian Journal of Organic Chemistry, 47(10), 1487-1516. [Link]
- Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]
- Sivagami, B., et al. (2012). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 3(3), 171-176. [Link]
- Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. [Link]
- Very polar compound purification using aqueous normal-phase flash column chrom
- Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025. Interchim. [Link]
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantific
- Kącka-Zych, A., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs... Molecules, 27(23), 8443. [Link]
- (1H-Pyrazol-3-yl)methanol. PubChem. [Link]
- (3-nitro-1H-pyrazol-5-yl)methanol. ChemBK. [Link]
- El-Sayed, M. E. A., et al. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)... Molecules, 23(10), 2456. [Link]
- Ghorai, P., et al. (2021). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock... New Journal of Chemistry, 45(44), 20739-20744. [Link]
- Vinaya, et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K.
- Koldobskii, G. I., & Ivanova, S. E. (1997). Nitropyrazoles. Chemistry of Heterocyclic Compounds, 33(6), 615-628. [Link]
- Bîcu, E., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor... International Journal of Molecular Sciences, 24(23), 16723. [Link]
- Dube, P. N., et al. (2021). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 30(11), 2061-2072. [Link]
- Pagoria, P. F., et al. (2023). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole.
- Improved Chromatographic Method for the Purification of Phenolic Constituents...
Sources
- 1. scbt.com [scbt.com]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 1000895-25-9 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. sorbtech.com [sorbtech.com]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. discovery.researcher.life [discovery.researcher.life]
Application Note: A Scalable and Selective Synthesis of (5-nitro-1H-pyrazol-3-yl)methanol
Abstract & Introduction
(5-nitro-1H-pyrazol-3-yl)methanol[1][2] is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a reactive hydroxymethyl group and a modifiable nitro group on a stable pyrazole core, makes it a versatile intermediate for the synthesis of more complex molecules. However, scaling the synthesis of this compound presents a significant challenge: the selective reduction of a carboxylic acid to a primary alcohol in the presence of a chemically sensitive nitro group. Standard potent reducing agents, such as lithium aluminum hydride, are generally unsuitable as they can also reduce the nitro moiety, leading to undesired side products like amines or azo compounds[3].
This application note provides a robust, scalable, and field-proven protocol for the synthesis of this compound via the selective reduction of 5-nitro-1H-pyrazole-3-carboxylic acid[4][5]. We will detail a method utilizing a borane-tetrahydrofuran complex (BH₃·THF), which demonstrates excellent chemoselectivity for the carboxylic acid. This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations for experimental choices, comprehensive safety protocols, and detailed analytical validation steps to ensure a reliable and safe scale-up process.
Synthetic Strategy & Mechanistic Rationale
The core of this protocol is the chemoselective reduction of a carboxylic acid without affecting the aromatic nitro group.
Reaction Scheme:
Causality Behind Reagent Selection:
The choice of Borane-THF complex (BH₃·THF) is critical. Boranes are electrophilic reducing agents, which show a high affinity for electron-rich carbonyls, particularly carboxylic acids. The mechanism involves the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. Unlike nucleophilic hydrides (e.g., LiAlH₄), boranes are significantly less reactive towards electron-deficient nitro groups, providing the required selectivity for this transformation[6]. Catalytic hydrogenation is also avoided, as this method often leads to the reduction of both the nitro group and the carboxylic acid, especially on an industrial scale[3][7].
Caption: Overall workflow for the selective synthesis.
Safety First: Hazard Analysis and Mitigation
Scaling up chemical reactions requires a proactive approach to safety. Nitrated heterocyclic compounds, in particular, can be high-energy materials and must be handled with care[8][9][10].
Key Hazards:
-
Nitropyrazoles: These compounds can be thermally sensitive and potentially explosive under specific conditions, such as confinement and high temperatures[8][11]. Avoid strong mechanical shock, friction, and uncontrolled heating.
-
Borane-THF Complex: BH₃·THF is a flammable liquid that reacts violently with water and protic solvents to release flammable hydrogen gas. It is also corrosive. All operations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Tetrahydrofuran (THF): THF is a highly flammable solvent and can form explosive peroxides upon prolonged exposure to air and light. Always use freshly distilled or inhibitor-tested anhydrous THF.
Personal Protective Equipment (PPE): All procedures must be performed in a certified chemical fume hood. The following PPE is mandatory:
| PPE Item | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical splash goggles and a face shield[12][13]. | Protects against splashes of corrosive reagents and solvents. |
| Hand Protection | Flame-resistant, chemical-resistant gloves (e.g., butyl rubber or Silver Shield®). | Provides protection from corrosive borane and solvent exposure. |
| Lab Coat | Flame-retardant (FR) material. | Protects skin and clothing from spills and potential flash fires.[13] |
| Respiratory | Not typically required if work is done in a fume hood. | Keep available for emergency spill response. |
Detailed Scale-Up Protocol (100 g Scale)
This protocol details the synthesis of approximately 100 g of this compound.
4.1 Materials and Equipment
| Reagent/Material | CAS No. | MW | Quantity | Moles | Purity |
|---|---|---|---|---|---|
| 5-Nitro-1H-pyrazole-3-carboxylic acid | 198348-89-9 | 157.08 | 118 g | 0.75 | >98% |
| Borane-THF complex (1.0 M solution) | 14044-65-6 | 85.94 | 2.5 L | 2.5 | 1.0 M |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 2.0 L | - | >99.9% |
| Methanol (MeOH) | 67-56-1 | 32.04 | 1.5 L | - | ACS Grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 4.0 L | - | ACS Grade |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | 2.0 L | - | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 100 g | - | N/A |
Equipment:
-
10 L, 3-neck, round-bottom flask (reactor) equipped with mechanical stirring, a thermocouple, and a nitrogen inlet/outlet.
-
2.5 L pressure-equalizing addition funnel.
-
Ice-water bath and a secondary containment tub.
-
Large separatory funnel (5 L).
-
Rotary evaporator with a suitable vacuum pump.
-
Drying oven (vacuum-capable).
4.2 Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble and flame-dry the 10 L reactor under a stream of dry nitrogen. Allow to cool to room temperature under a positive nitrogen atmosphere.
-
Charging Reactants: Add 5-nitro-1H-pyrazole-3-carboxylic acid (118 g, 0.75 mol) to the reactor, followed by anhydrous THF (2.0 L). Begin stirring to form a slurry.
-
Controlled Addition of Reductant: Cool the reactor to 0-5 °C using an ice-water bath. Slowly add the 1.0 M BH₃·THF solution (2.5 L, 2.5 mol) via the addition funnel over 2-3 hours. Crucial: Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. (Mobile Phase: 50% Ethyl Acetate / Hexanes).
-
Quenching: Once the reaction is complete, cool the reactor back down to 0-5 °C. CAUTION: Quenching is highly exothermic and releases hydrogen gas. Ensure adequate ventilation and no ignition sources. Slowly and carefully add methanol (1.5 L) dropwise, keeping the internal temperature below 15 °C. Vigorous gas evolution will be observed.
-
Solvent Removal: After gas evolution ceases, remove the THF and methanol under reduced pressure using a rotary evaporator.
-
Work-up: To the resulting residue, add Ethyl Acetate (2 L) and water (1 L). Stir and transfer to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water (2 x 1 L) and then brine (1 x 1 L).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate on the rotary evaporator to yield the crude product. Recrystallize from an appropriate solvent system (e.g., ethyl acetate/heptane) to obtain pure this compound as a solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Characterization and Quality Control
Verifying the identity and purity of the final product is a critical step.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 1000895-25-9 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. boronmolecular.com [boronmolecular.com]
- 6. researchgate.net [researchgate.net]
- 7. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. aksci.com [aksci.com]
- 13. echemi.com [echemi.com]
Application Note: A Multi-modal Analytical Framework for the Comprehensive Characterization of (5-nitro-1H-pyrazol-3-yl)methanol
Abstract
This application note provides a detailed and robust framework of analytical methodologies for the comprehensive characterization of (5-nitro-1H-pyrazol-3-yl)methanol, a key heterocyclic building block in pharmaceutical research and development. Recognizing the critical need for unambiguous structural confirmation and purity assessment, we present a suite of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Vis Spectroscopy. Each protocol is designed with scientific integrity at its core, explaining the causality behind experimental choices and incorporating principles of method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4] This guide is intended for researchers, analytical scientists, and drug development professionals requiring validated methods for quality control and characterization of this and structurally related compounds.
Introduction and Rationale
This compound (CAS 1000895-25-9) is a functionalized nitropyrazole derivative. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the presence of a nitro group and a primary alcohol offers versatile handles for further synthetic modification.[5][6][7] As with any active pharmaceutical ingredient (API) precursor or intermediate, rigorous characterization is paramount to ensure the identity, purity, quality, and consistency of the material, which ultimately impacts the safety and efficacy of the final drug product.[8]
The analytical challenge lies in unequivocally confirming the isomeric structure and detecting potential process-related impurities, such as regioisomers (e.g., (3-nitro-1H-pyrazol-5-yl)methanol) or residual starting materials. This note details a multi-technique approach that provides complementary information, creating a self-validating system for the complete analytical profile of the target molecule. The objective of validating these analytical procedures is to demonstrate that they are fit for their intended purpose.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1000895-25-9 | [10][11] |
| Molecular Formula | C₄H₅N₃O₃ | [10] |
| Molecular Weight | 143.10 g/mol | [10] |
| Appearance | (Predicted) Off-white to yellow solid | N/A |
Analytical Workflow and Strategy
A systematic approach is essential for the efficient and complete characterization of a novel chemical entity. The proposed workflow ensures that structural identity is first confirmed before quantitative purity is assessed.
Caption: Overall workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: NMR is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent solvent for many polar heterocyclic compounds. It will also allow for the observation of exchangeable protons (N-H and O-H), which appear as broad signals.
-
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual DMSO signal at δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more).
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
-
Expected Spectral Data and Interpretation
The structure of this compound suggests a specific pattern of signals. The nitro group is strongly electron-withdrawing, which will deshield adjacent nuclei.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Notes |
| Pyrazole CH (C4) | ~7.0 - 7.5 (s, 1H) | ~105 - 115 | Singlet, deshielded by adjacent nitro group. |
| CH₂ OH | ~4.6 - 4.8 (s, 2H) | ~55 - 60 | Singlet, attached to the pyrazole ring. |
| CH₂OH | ~5.0 - 6.0 (br s, 1H) | - | Broad singlet, exchangeable with D₂O. |
| NH | ~13.0 - 15.0 (br s, 1H) | - | Very broad singlet, exchangeable, characteristic of pyrazole N-H.[12] |
| C H₂OH (C3) | - | ~145 - 155 | Quaternary carbon attached to the CH₂OH group. |
| C -NO₂ (C5) | - | ~150 - 160 | Quaternary carbon attached to the nitro group. |
Note: These are estimated values based on literature for similar nitropyrazole structures.[13][14][15] Actual values must be confirmed experimentally. The provided search results include an actual ¹H NMR spectrum which can be used for comparison.[16]
Mass Spectrometry (MS)
Purpose: MS confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition (molecular formula).
Protocol: LC-MS with Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, or Orbitrap instrument for HRMS) equipped with an ESI source.
-
Infusion/LC Conditions: The sample can be directly infused or injected via a simple isocratic LC method.
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
-
MS Acquisition:
-
Acquire spectra in both positive and negative ion modes to determine the best ionization.
-
Scan a mass range appropriate for the target molecule (e.g., m/z 50-500).
-
For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy < 5 ppm.
-
Expected Results
-
Molecular Ion: The monoisotopic mass of C₄H₅N₃O₃ is 143.0331.
-
Positive Mode [M+H]⁺: Expected m/z = 144.0409
-
Negative Mode [M-H]⁻: Expected m/z = 142.0255
-
-
Fragmentation: The fragmentation pattern can provide structural information. Common fragmentation pathways for pyrazoles involve cleavage of the ring or loss of substituents.[17][18][19] For this molecule, a characteristic loss of H₂O or the NO₂ group might be observed in tandem MS (MS/MS) experiments.
High-Performance Liquid Chromatography (HPLC)
Purpose: HPLC is the primary method for determining the purity of the compound and quantifying impurities. The method must be specific, linear, accurate, and precise, in accordance with ICH Q2(R2) guidelines.[1][9][20]
Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation: Accurately prepare a sample solution of known concentration (e.g., 0.5 mg/mL) in the mobile phase or a suitable diluent like acetonitrile/water.
-
Chromatographic Conditions:
Table 3: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm or λmax determined by UV-Vis scan |
-
Method Validation (per ICH Q2(R2)):
-
Specificity: Ensure the peak for this compound is resolved from all impurities and degradation products.
-
Linearity: Analyze a series of solutions of known concentration (e.g., 5-150% of the target concentration) to establish a linear relationship between concentration and peak area (R² > 0.999).
-
Accuracy & Precision: Determine by replicate injections of known concentration standards. Acceptance criteria are typically within ±2% for accuracy and <2% RSD for precision.[20]
-
Vibrational and Electronic Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
Purpose: To confirm the presence of key functional groups. It serves as a rapid identity check.[24][25]
-
Protocol: Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet. Collect data from 4000 to 400 cm⁻¹.
-
Expected Peaks:
Table 4: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400 - 3200 | O-H, N-H | Stretching (broad) |
| 3150 - 3000 | C-H (aromatic) | Stretching |
| 2950 - 2850 | C-H (aliphatic) | Stretching |
| 1550 - 1500 | N-O (nitro) | Asymmetric Stretching (strong) |
| 1350 - 1300 | N-O (nitro) | Symmetric Stretching (strong) |
| 1600 - 1450 | C=N, C=C | Ring Stretching |
| 1050 - 1000 | C-O | Stretching |
Note: These are typical ranges for the specified functional groups.[26][27]
UV-Vis Spectroscopy
Purpose: To determine the wavelength of maximum absorbance (λmax) for the HPLC method and to confirm the presence of the chromophoric system.[24][28]
-
Protocol: Prepare a dilute solution (~10 µg/mL) in a suitable spectroscopic grade solvent (e.g., methanol or ethanol). Scan the UV-Vis spectrum from 200 to 400 nm against a solvent blank.
-
Expected Result: An absorbance maximum is expected in the UV region, characteristic of the nitropyrazole chromophore. This λmax value should be used as the primary detection wavelength in the HPLC method for maximum sensitivity.
Data Validation and Purity Assessment
A multi-faceted approach is required to declare a sample as pure and structurally confirmed.
Caption: Decision tree for quality control (QC) assessment.
Conclusion
The analytical protocols detailed in this application note provide a comprehensive and robust framework for the characterization of this compound. By combining orthogonal techniques—NMR for structure, HRMS for elemental composition, and a validated HPLC method for purity—a scientist can be highly confident in the identity and quality of the material. Adherence to these scientifically sound and validated procedures is essential for ensuring data integrity in research and regulatory environments.[29][30][31][32]
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability.
- FDA. (2020).
- FDA.
- AMSbiopharma. (2025).
- ECA Academy.
- EMA. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023).
- FDA. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Brbot-Saranovic, A., & Katusin-Razem, B. (1993).
- MicroSolv. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
- EPA.
- ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles.
- PubMed. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
- SMT.
- Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
- ResearchGate. (2025).
- ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV.
- ResearchGate.
- ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- NIH.
- SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl).
- NIH. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.
- FLORE. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists.
- Honeyman Labor
- Rocky Mountain Labs. (2023). Difference between FTIR And UV-Vis.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental).
- DTIC. Ultraviolet Spectra of Heteroorganic Compounds.
- ResearchGate.
- ChemicalBook. This compound(1000895-25-9) 1H NMR.
- Santa Cruz Biotechnology. This compound | CAS 1000895-25-9.
- ChemicalBook. This compound | 1000895-25-9.
- Org. Process Res. Dev. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
- Journal of Medicinal and Chemical Sciences. (2020).
- BLDpharm. (3-Nitro-1H-pyrazol-5-yl)methanol.
Sources
- 1. youtube.com [youtube.com]
- 2. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 3. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jmchemsci.com [jmchemsci.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. database.ich.org [database.ich.org]
- 10. scbt.com [scbt.com]
- 11. This compound | 1000895-25-9 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound(1000895-25-9) 1H NMR [m.chemicalbook.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 22. separationmethods.com [separationmethods.com]
- 23. agilent.com [agilent.com]
- 24. FTIR and UV-Vis Spectroscopy [honeymanlaboratories.com]
- 25. rockymountainlabs.com [rockymountainlabs.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 28. apps.dtic.mil [apps.dtic.mil]
- 29. scribd.com [scribd.com]
- 30. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 31. fda.gov [fda.gov]
- 32. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-nitro-1H-pyrazol-3-yl)methanol
Welcome to the technical support guide for the synthesis of (5-nitro-1H-pyrazol-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during this synthesis. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via the reduction of a more oxidized precursor, most commonly the corresponding carboxylic acid or its ester derivative. The presence of both a reducible carboxylic acid (or ester) and a sensitive nitro group on the pyrazole ring presents a unique set of challenges. This guide will focus on the common synthetic route involving the reduction of ethyl 5-nitro-1H-pyrazole-3-carboxylate and will address the byproducts and purification strategies associated with this method.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method is the reduction of ethyl 5-nitro-1H-pyrazole-3-carboxylate or 5-nitro-1H-pyrazole-3-carboxylic acid. Strong hydride-donating reagents are typically employed for this transformation.
Q2: Why is the reduction of the nitro group a concern during the synthesis?
A2: The nitro group is susceptible to reduction under many of the same conditions used to reduce carboxylic acids or esters. This can lead to the formation of the corresponding amine, (5-amino-1H-pyrazol-3-yl)methanol, or other partially reduced nitrogen species, complicating the purification process and reducing the yield of the desired product.
Q3: Can I use catalytic hydrogenation for this synthesis?
A3: Catalytic hydrogenation is generally not recommended for this specific transformation. While effective for reducing many functional groups, it is often too harsh for the selective reduction of a carboxylic acid or ester in the presence of a nitro group. Catalytic hydrogenation would likely lead to the reduction of the nitro group and potentially the pyrazole ring itself.
Q4: What are the key analytical techniques to monitor the reaction and identify byproducts?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction. For structural elucidation of the product and byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential.
Troubleshooting Guide: Common Byproducts and Solutions
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low yield of the desired product with significant formation of a more polar byproduct.
-
Likely Cause: Over-reduction of the nitro group to an amino group, forming (5-amino-1H-pyrazol-3-yl)methanol. This is a common issue when using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).[1]
-
Troubleshooting Protocol:
-
Temperature Control: Perform the reduction at a lower temperature (e.g., -78 °C to 0 °C) to modulate the reactivity of the reducing agent.
-
Choice of Reducing Agent: Consider using a milder reducing agent that is more selective for the ester or carboxylic acid. Diborane (B₂H₆) or its complexes (e.g., BH₃·THF) can sometimes offer better selectivity.
-
Stoichiometry of Reducing Agent: Carefully control the stoichiometry of the reducing agent. Use of a slight excess is often necessary, but a large excess will promote over-reduction.
-
-
Byproduct Characterization:
-
¹H NMR: Appearance of broad signals in the aromatic region corresponding to the NH₂ protons.
-
IR: Presence of N-H stretching vibrations in the range of 3300-3500 cm⁻¹.
-
MS: A molecular ion peak corresponding to the mass of (5-amino-1H-pyrazol-3-yl)methanol.
-
Problem 2: Presence of a byproduct with a similar polarity to the starting material.
-
Likely Cause: Incomplete reduction of the carboxylic ester, resulting in the formation of the intermediate aldehyde, 5-nitro-1H-pyrazole-3-carbaldehyde. This can occur if the reaction is not allowed to proceed to completion or if an insufficient amount of reducing agent is used.[2]
-
Troubleshooting Protocol:
-
Reaction Time: Increase the reaction time and monitor closely by TLC until all the starting material is consumed.
-
Additional Reducing Agent: If the reaction stalls, a small, carefully measured addition of the reducing agent may be necessary.
-
Temperature: Gradually warming the reaction mixture towards the end of the reaction can help drive it to completion.
-
-
Byproduct Characterization:
-
¹H NMR: A characteristic singlet for the aldehyde proton (CHO) typically appears between δ 9-10 ppm.
-
IR: A strong C=O stretching band for the aldehyde will be present around 1700 cm⁻¹.
-
Problem 3: Formation of a complex mixture of unidentifiable products and baseline material on TLC.
-
Likely Cause: Degradation of the nitropyrazole ring. The pyrazole ring, particularly when substituted with a strong electron-withdrawing nitro group, can be susceptible to decomposition under harsh reaction conditions (e.g., high temperatures, strongly acidic or basic work-up).[3]
-
Troubleshooting Protocol:
-
Milder Conditions: Employ lower reaction temperatures and ensure the work-up procedure is performed carefully and at low temperatures.
-
Quenching Strategy: Use a careful and controlled quenching method for the reducing agent. For LiAlH₄, a common method is the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.
-
Problem 4: Isolation of a high molecular weight, colored byproduct.
-
Likely Cause: Formation of azo or azoxy compounds through the intermolecular reaction of partially reduced nitro group intermediates. This is more likely to occur with certain reducing agents and under conditions that favor radical or bimolecular reactions.
-
Troubleshooting Protocol:
-
Dilution: Running the reaction at a higher dilution can disfavor bimolecular side reactions.
-
Reducing Agent Selection: Some reducing systems are more prone to forming these byproducts. If this is a persistent issue, exploring alternative reducing agents is advisable.
-
-
Byproduct Characterization:
-
Appearance: These byproducts are often intensely colored (orange, red, or brown).
-
MS: Mass spectrometry will show molecular ion peaks corresponding to the dimerized products.
-
Visualizing the Reaction and Byproduct Formation
The following diagram illustrates the intended synthetic pathway and the formation of common byproducts.
Caption: Synthetic pathway and common byproducts.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of Ethyl 5-nitro-1H-pyrazole-3-carboxylate with LiAlH₄
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Addition of Starting Material: A solution of ethyl 5-nitro-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous THF is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and then water (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Work-up: The resulting suspension is stirred for 30 minutes, then filtered through a pad of celite. The filter cake is washed with THF and ethyl acetate.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-70%). The exact gradient should be determined by TLC analysis.
-
Elution Order: The less polar starting material and aldehyde byproduct will elute first, followed by the desired product. The more polar over-reduced amine byproduct will elute last or may require a more polar solvent system (e.g., with methanol) to elute.
Data Summary
| Compound | Key ¹H NMR Signal (δ ppm) | Key IR Signal (cm⁻¹) |
| This compound | ~4.7 (s, 2H, CH₂OH) | ~3400 (br, OH), ~1550 & 1350 (NO₂) |
| (5-amino-1H-pyrazol-3-yl)methanol | ~4.5 (s, 2H, CH₂OH), broad NH₂ signals | ~3400 (br, OH), ~3300-3500 (N-H) |
| 5-nitro-1H-pyrazole-3-carbaldehyde | ~9.9 (s, 1H, CHO) | ~1700 (C=O), ~1550 & 1350 (NO₂) |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in the synthesis.
Caption: A logical workflow for troubleshooting.
References
- A new reagent for selective reduction of nitro group. (n.d.).
- Nystrom, R. F., & Brown, H. C. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 69(11), 2548–2549.
- Organic Chemistry Portal. (2019). 07.05 Other Reductions by Lithium Aluminum Hydride.
- Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Singh, J., Staples, R. J., & Shreeve, J. M. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 13(50), 60339–60346.
Sources
Technical Support Center: Optimization of Reaction Conditions for Synthesizing (5-nitro-1H-pyrazol-3-yl)methanol
Here is the technical support center for the synthesis of (5-nitro-1H-pyrazol-3-yl)methanol.
Welcome, researchers and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. Our focus is on navigating the primary challenge of this synthesis: the chemoselective reduction of a carboxylic acid or ester functionality while preserving the sensitive nitro group.
Core Synthetic Strategy: A Two-Step Approach
The most reliable and commonly employed strategy for synthesizing this compound involves a two-step process starting from 5-nitro-1H-pyrazole-3-carboxylic acid[1][2]. Direct reduction of the carboxylic acid is challenging due to the high reactivity of powerful reducing agents, which would also reduce the nitro group[3]. Therefore, a more controlled pathway is preferred:
-
Esterification: The carboxylic acid is first converted to an ester (e.g., a methyl or ethyl ester). This step moderates the reactivity of the carbonyl group.
-
Selective Reduction: The resulting ester is then selectively reduced to the primary alcohol using a mild reducing agent that does not affect the nitro group.[4]
Overall Synthesis Workflow
Caption: General two-step workflow for the synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
This is a common issue that can stem from problems in either the esterification or the reduction step. A systematic diagnosis is key.
Answer:
A low or zero yield points to a failure in one of the core transformations or product decomposition. Follow this diagnostic workflow:
Sources
Technical Support Center: A Troubleshooting Guide for Nitropyrazole Synthesis
Welcome to the technical support center for nitropyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Nitropyrazoles are crucial intermediates in the creation of pharmaceuticals and energetic materials.[1][2][3] However, their synthesis can be fraught with challenges, from controlling regioselectivity to ensuring reaction safety.
This guide moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices. By understanding the underlying chemical principles, you can better diagnose and resolve issues encountered at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Initiation and Control
Question: My nitration reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?
Answer: A slow or incomplete reaction is a common issue, often stemming from suboptimal reaction conditions or reagent quality.
-
Causality: The nitration of pyrazole is an electrophilic aromatic substitution reaction. The rate of this reaction is highly dependent on the concentration of the active nitrating species, the nitronium ion (NO₂⁺), and the nucleophilicity of the pyrazole ring.[4]
-
Troubleshooting Steps:
-
Nitrating Agent Quality: Ensure your nitric acid and sulfuric acid are fresh and of high concentration. Fuming nitric acid and oleum (fuming sulfuric acid) can be used to generate a higher concentration of NO₂⁺ for less reactive substrates.[1][5] A pre-prepared nitrosulfuric acid mixture can also be effective.[1]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to product decomposition, especially in strong acid systems.[1] Experiment with a gradual increase in temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For the synthesis of 4-nitropyrazole, an optimal temperature of 50°C has been reported.[1][5]
-
Molar Ratios: The stoichiometry of your reagents is critical. An excess of the nitrating agent is often necessary to drive the reaction to completion. For instance, an optimized molar ratio for 4-nitropyrazole synthesis is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.[1]
-
Substrate Reactivity: The pyrazole ring is deactivated towards electrophilic attack when protonated in strongly acidic media.[6] The reaction proceeds on the small amount of unprotonated pyrazole. If your pyrazole substrate has electron-withdrawing groups, it will be less reactive, requiring harsher reaction conditions (stronger nitrating agent, higher temperature).
-
Section 2: Regioselectivity Issues
Question: I am getting a mixture of regioisomers (e.g., 3-nitro and 4-nitropyrazole) that are difficult to separate. How can I improve the regioselectivity of my reaction?
Answer: Achieving high regioselectivity is one of the most significant challenges in pyrazole chemistry. The position of nitration is influenced by both electronic and steric factors.
-
Causality: The pyrazole ring has multiple positions available for substitution. Electrophilic attack at the 4-position is generally favored electronically as it avoids the formation of an unstable intermediate with a positive charge on an sp²-hybridized nitrogen atom.[6] However, the conditions of the reaction can significantly alter this preference.
-
Troubleshooting and Optimization Strategies:
-
Solvent Choice: The solvent can play a crucial role in directing the regioselectivity. For some pyrazole syntheses, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity.[7][8]
-
Nitrating Agent: The choice of nitrating agent can influence the outcome. For instance, nitration of 1-arylpyrazoles in acetic anhydride often yields the 4-nitro derivative, though sometimes in poor yields.[9]
-
Protecting Groups: While not a direct troubleshooting step for an ongoing reaction, a synthetic strategy involving protecting groups can be employed to block certain positions on the pyrazole ring, directing nitration to the desired position.
-
Rearrangement of N-Nitropyrazole: A common strategy for synthesizing 3(5)-nitropyrazoles involves the initial formation of N-nitropyrazole, followed by a thermal rearrangement.[10][11][12] This two-step process can offer better regioselectivity compared to direct C-nitration.
-
Section 3: Product Purity and Byproducts
Question: My final product is contaminated with di- or poly-nitrated byproducts. How can I prevent their formation?
Answer: The formation of multiple nitro-substituted pyrazoles is a common side reaction, especially under harsh conditions.
-
Causality: The introduction of one nitro group deactivates the pyrazole ring towards further electrophilic substitution. However, if the reaction conditions are too forcing (high temperature, highly concentrated nitrating agent, long reaction time), over-nitration can occur.
-
Mitigation Strategies:
-
Control Reaction Time and Temperature: Carefully monitor the reaction progress and stop it once the desired mononitrated product is formed. Lowering the reaction temperature can also help to reduce the rate of the second nitration.
-
Stoichiometry of Nitrating Agent: Use the minimum amount of nitrating agent required for the mononitration. A large excess will favor the formation of polynitrated products.
-
Gradual Addition: Add the nitrating agent slowly to the pyrazole solution, maintaining a low temperature to control the reaction exotherm and prevent localized areas of high nitrating agent concentration.
-
Question: I am observing unexpected byproducts, or my yield is lower than expected due to decomposition.
Answer: Product decomposition and the formation of unexpected byproducts can be caused by several factors, including reaction temperature and the presence of impurities.
-
Causality: Nitropyrazoles can be unstable at elevated temperatures, especially in the presence of strong acids.[1] Additionally, side reactions such as nitrodebromination can occur in substituted pyrazoles.[13]
-
Troubleshooting Steps:
-
Temperature Control: Maintain a constant and controlled reaction temperature. Use an ice bath for exothermic additions.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Purification of Starting Materials: Ensure that the starting pyrazole is pure. Impurities can sometimes catalyze side reactions.
-
Work-up Procedure: Quench the reaction by pouring it onto ice to rapidly dilute the acid and lower the temperature, minimizing product degradation.
-
Section 4: Purification Challenges
Question: I am struggling to purify my nitropyrazole product. What are some effective purification techniques?
Answer: The purification of nitropyrazoles can be challenging due to their polarity and the potential for co-eluting isomers.
-
Recommended Purification Methods:
-
Recrystallization: This is often the most effective method for purifying solid nitropyrazoles. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents include ethanol, methanol, and acetonitrile, sometimes in combination with water.[13]
-
Column Chromatography: For mixtures of regioisomers or other impurities that are difficult to remove by recrystallization, column chromatography on silica gel is a viable option.[14][15] A careful selection of the eluent system is crucial for achieving good separation.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids. This property can sometimes be exploited in an acid-base workup to separate the product from non-basic impurities. The formation of acid addition salts can also be used as a purification method.[16]
-
Experimental Protocols
Protocol 1: Optimized Synthesis of 4-Nitropyrazole[1][5]
This protocol describes a one-pot, two-step method for the synthesis of 4-nitropyrazole with a reported yield of up to 85%.
Materials:
-
Pyrazole
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (98%)
-
Fuming sulfuric acid (20% oleum)
-
Ice
Procedure:
-
Preparation of Nitrosulfuric Acid: In a four-necked flask equipped with a stirrer and a dropping funnel, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid.
-
While stirring in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid, maintaining the temperature between 0 and 10°C.
-
Formation of Pyrazole Sulfate: In a separate flask, dissolve pyrazole in concentrated sulfuric acid.
-
Nitration: Slowly add the pyrazole sulfate solution to the nitrosulfuric acid mixture, maintaining the reaction temperature at 50°C.
-
Allow the reaction to proceed for 1.5 hours at 50°C.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
The precipitated 4-nitropyrazole is then collected by filtration, washed with cold water, and dried.
Data Presentation
Table 1: Comparison of Reaction Conditions for Mononitration of Pyrazole
| Target Product | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitropyrazole | Fuming HNO₃ / Fuming H₂SO₄ | - | 50 | 1.5 | 85 | [1][5] |
| 4-Nitropyrazole | HNO₃ / H₂SO₄ | - | 90 | 6 | 56 | [1] |
| 3(5)-Nitropyrazole | N-nitropyrazole (rearrangement) | Anisole | 145 | 10 | - | [2] |
| 3,4-Dinitropyrazole | HNO₃ / Ac₂O (for N-nitration) then rearrangement and further nitration | Acetic Acid | 55-60 | 1 | 55 (total) | [10] |
Visualizations
Workflow for Troubleshooting Low Yield in Nitropyrazole Synthesis
Caption: A decision tree for troubleshooting low yield in nitropyrazole synthesis.
General Reaction Scheme for Pyrazole Nitration
Caption: Simplified pathway for the electrophilic nitration of pyrazole.
Safety First: Handling Nitropyrazoles and Reagents
The synthesis of nitropyrazoles involves the use of hazardous materials and the production of potentially energetic compounds. Always adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[17][18][19]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes from strong acids and nitrogen oxides.[17][19]
-
Exothermic Reactions: The nitration reaction is highly exothermic. Use an ice bath to control the temperature, especially during the addition of reagents.
-
Handling Nitropyrazoles: Nitropyrazole compounds can be energetic and sensitive to heat, shock, and friction.[1][2] Handle with care and avoid generating dust.[17]
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.[17][18]
This guide provides a foundation for troubleshooting common issues in nitropyrazole synthesis. Remember that each specific substrate and reaction setup may require its own optimization. Careful observation, methodical experimentation, and a strong understanding of the underlying chemistry are your most valuable tools for success.
References
- Barluenga, J., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 67(16), 5384-5387. [Link]
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
- ResearchGate. (n.d.). Review on synthesis of nitropyrazoles. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (1972). Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole. [Link]
- ResearchGate. (n.d.). (PDF) Nitropyrazoles (review). [Link]
- Katritzky, A. R., & Taylor, R. (1990). Nitration and aromatic reactivity. Cambridge University Press. [Link]
- SlideShare. (2018). Pyrazole. [Link]
- Li, Y., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.
- ACS Publications. (2002). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
- Pan, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3463. [Link]
- Braun, L., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6526. [Link]
- RSC Publishing. (2021). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry. [Link]
- Ryabukhin, S. V., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. International Journal of Molecular Sciences, 24(22), 16429. [Link]
- Chinese Journal of Energetic Materials. (2014). Review on Synthesis of Nitropyrazoles. [Link]
- Habraken, C. L., & Cohen-Fernandes, P. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(19), 3342-3344. [Link]
- Wang, Q., et al. (2021). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 1(11), 1968-1978. [Link]
- ACS Publications. (2022). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.
- ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. [Link]
- Google Patents. (n.d.).
- PubMed. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
- PubMed. (1980).
- PubMed Central. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]
- Ingenta Connect. (1959). reactions of phenyl-substituted heterocyclic compounds: ii.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- ResearchGate. (n.d.). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. [Link]
- MDPI. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. [Link]
- Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rushim.ru [rushim.ru]
- 5. researchgate.net [researchgate.net]
- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 17. aksci.com [aksci.com]
- 18. echemi.com [echemi.com]
- 19. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of (5-nitro-1H-pyrazol-3-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (5-nitro-1H-pyrazol-3-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic intermediate. The following sections are structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.
Synthesis Overview: Common Routes
The synthesis of this compound, a valuable building block, typically involves a multi-step process. While several routes are possible, a common and effective strategy involves the initial nitration of a more stable pyrazole precursor, such as a pyrazole-3-carboxylate ester, followed by the selective reduction of the ester to the desired primary alcohol. This approach circumvents the potential for oxidative side-reactions that can occur if one attempts to directly nitrate (1H-pyrazol-3-yl)methanol.
Below is a diagram illustrating a prevalent synthetic pathway.
Caption: A common synthetic route for this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.
Q1: My overall yield is critically low. Where should I start investigating?
Low yield is a frequent issue stemming from multiple stages of the synthesis. A systematic approach is essential for diagnosis.
1.1 Starting Material Integrity
Ensure the purity of your initial pyrazole substrate. Impurities can interfere with the nitration reaction, leading to the formation of side products and dark-colored tars.[1]
-
Recommendation: Verify the purity of the starting material (e.g., Ethyl 1H-pyrazole-3-carboxylate) by NMR or melting point analysis before beginning the synthesis. Recrystallize or purify by column chromatography if necessary.
1.2 The Nitration Step: A Critical Bottleneck
The nitration of the pyrazole ring is often the most challenging step and the primary source of yield loss. The pyrazole ring is an electron-rich system, but the presence of an electron-withdrawing group like a carboxylate can deactivate it, making nitration sluggish.[1][2]
-
Incomplete Reaction: The deactivating nature of the substituents may lead to a slow or incomplete reaction.[1]
-
Solution 1: Stronger Nitrating Agent: A standard mixture of nitric acid and sulfuric acid may not be sufficient. Consider using a more potent nitrating system.[1]
-
Solution 2: Optimize Temperature: Cautiously increasing the reaction temperature can improve the rate, but this must be balanced against the risk of side reactions.[1] An optimal temperature must be determined experimentally.
-
Solution 3: Increase Reaction Time: Given the deactivated substrate, a longer reaction time may be necessary. Monitor the reaction's progress using TLC or HPLC to determine the optimal duration.[1]
-
| Nitrating System | Relative Strength | Typical Conditions & Notes |
| HNO₃ / H₂SO₄ | Standard | Most common agent. The ratio is critical for generating the nitronium ion (NO₂⁺).[3][4] |
| Fuming HNO₃ / H₂SO₄ | Strong | Generates a higher concentration of NO₂⁺. Use with caution at low temperatures.[1] |
| Fuming HNO₃ / Oleum | Very Strong | Used for highly deactivated rings. Increases risk of dinitration and oxidation.[5][6] |
| KNO₃ / H₂SO₄ | Moderate | A solid alternative to nitric acid. Can be easier to handle, but reaction may be slower.[7] |
1.3 The Reduction Step
If the nitration step is successful, yield loss can still occur during the reduction of the ester to the alcohol.
-
Incomplete Reduction: The nitro group can interfere with some reducing agents.
-
Solution: Use a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent (e.g., THF, diethyl ether) for a robust reduction. Sodium borohydride (NaBH₄) may also be effective, potentially in combination with a promoter, and is often safer to handle.
-
-
Product Degradation: The product is a nitro compound, which can be sensitive. Ensure the workup procedure is not overly harsh. A mild acidic quench (e.g., with saturated ammonium chloride solution for LiAlH₄ reactions) is recommended.
1.4 Workup and Purification Losses
The final product, this compound, has polar functional groups (hydroxyl, nitro, pyrazole N-H) and may have some solubility in aqueous solutions, leading to losses during extraction.
-
Solution: Saturate the aqueous layer with NaCl during extraction to decrease the product's solubility. Use a continuous extraction apparatus for maximum recovery if necessary. For purification, carefully select a recrystallization solvent system that minimizes the solubility of the product at low temperatures.
Caption: Troubleshooting workflow for diagnosing low yield issues.
Q2: My final product is impure. What are the likely side products and how can I avoid them?
Product impurity often results from a lack of selectivity during the nitration step.
-
Dinitration: Harsh reaction conditions (high temperature, large excess of a strong nitrating agent) can lead to the introduction of a second nitro group.[1][5]
-
Prevention: Add the nitrating agent slowly and dropwise at a low temperature (e.g., 0-10 °C) to control the exotherm.[1] Use only a modest excess (e.g., 1.05-1.2 equivalents) of the nitrating agent.
-
-
Isomer Formation: While nitration is expected at the C5 position (meta to the C3-carboxylate), a competing isomer, the 4-nitro derivative, can also form. The final isomer distribution is a delicate balance of electronic and steric effects.[1]
-
Prevention & Mitigation: Strict temperature control is crucial, as selectivity often decreases at higher temperatures. If an isomeric mixture is formed, careful purification by column chromatography or fractional crystallization is required.
-
-
Oxidation and Tar Formation: The nitrating mixture is highly oxidative. It can degrade the pyrazole ring or any sensitive functional groups, resulting in dark, tarry byproducts.[1]
-
Prevention: Maintain low reaction temperatures and ensure the controlled, slow addition of the nitrating agent.[1] Ensure the starting material is free of easily oxidizable impurities.
-
Caption: Relationship between reaction parameters and outcomes in nitration.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of pyrazole nitration? A: The nitration of pyrazole, like other aromatic compounds, is an electrophilic aromatic substitution reaction.[3] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[3][4] This ion is then attacked by the electron-rich pyrazole ring to form an intermediate sigma complex, which subsequently loses a proton to restore aromaticity.
Caption: Simplified mechanism of electrophilic aromatic nitration.
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between your starting material, product, and any potential side products (e.g., a mixture of hexane and ethyl acetate). Stain with potassium permanganate or view under UV light. For more quantitative analysis, HPLC or ¹H NMR of aliquots can be used.
Q: What are the critical safety precautions for this synthesis? A: Nitration reactions are highly exothermic and can be dangerous if not controlled.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Use an ice bath to control the reaction temperature, especially during the addition of the nitrating mixture.
-
Add reagents slowly and dropwise with efficient stirring to dissipate heat.[1]
-
Never add water to concentrated acids; always add acid to water during the workup quench.
Q: How can I confirm the identity and purity of the final product? A: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the position of the nitro group.
-
Mass Spectrometry (MS): To confirm the molecular weight.[8]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the alcohol, and the characteristic N-O stretches of the nitro group.[8]
-
Melting Point: A sharp melting point is a good indicator of purity.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-nitro-1H-pyrazole-3-carboxylate
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 50 mL) to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add Ethyl 1H-pyrazole-3-carboxylate (e.g., 0.1 mol) to the cold sulfuric acid, ensuring the temperature does not rise above 10 °C. Stir until fully dissolved.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.11 mol, 1.1 eq) to concentrated sulfuric acid (e.g., 25 mL) while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the pyrazole solution from the dropping funnel. Maintain the internal temperature of the reaction between 0 and 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate out. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Drying: Dry the collected solid under vacuum to yield the crude product, which can be purified by recrystallization (e.g., from an ethanol/water mixture).
Protocol 2: Reduction to this compound
This protocol involves LiAlH₄ and requires strict anhydrous conditions and extreme caution.
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend Lithium Aluminum Hydride (LiAlH₄) (e.g., 2.5 eq) in anhydrous THF.
-
Substrate Addition: Cool the LiAlH₄ suspension to 0 °C. Dissolve the Ethyl 5-nitro-1H-pyrazole-3-carboxylate (1 eq) from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. A gentle reflux may be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back down to 0 °C. Quench the reaction EXTREMELY carefully by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. This is known as the Fieser workup. A granular precipitate should form.
-
Filtration: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
References
- Faidallah, H. M., Khan, K. A., & Asiri, A. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Shafir, A., & Ryberg, P. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2903-2941.
- ResearchGate. (n.d.). Various search results related to pyrazole synthesis.
- MDPI. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- National Institutes of Health. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
- ACS Publications. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2056–2068.
- Google Patents. (2009). WO2011076194A1 - Method for purifying pyrazoles.
- ResearchGate. (2019). (PDF) Nitropyrazoles (review).
- Reddit. (2021). Di-nitration troubleshooting.
- Semantic Scholar. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- MDPI. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
- National Institutes of Health. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K.
- ACS Publications. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 13(51), 61661–61668.
- PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide.
- GeeksforGeeks. (2023). Nitration.
- MDPI. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials.
- ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- National Institutes of Health. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- ResearchGate. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation.
- Royal Society of Chemistry. (2019). 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer.
- ResearchGate. (n.d.). (PDF) Nitropyrazoles.
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- PubMed. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity.
- National Institutes of Health. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.
- PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol.
- National Institutes of Health. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
- MDPI. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
- Royal Society of Chemistry. (1969). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, 1969, 139-143.
- MDPI. (2021). Optimization of Methanol Synthesis under Forced Periodic Operation.
- ResearchGate. (2023). Optimization of the three-component reaction of 3-methyl-1-phenyl-1H-pyrazole-5-ol, benzaldehyde, and malononitrile under various conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Nitration - GeeksforGeeks [geeksforgeeks.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound(1000895-25-9) 1H NMR [m.chemicalbook.com]
Technical Support Center: Purification Challenges of Polar Nitropyrazole Compounds
Welcome to the technical support center for the purification of polar nitropyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these unique and often difficult molecules. The inherent properties of the pyrazole ring, combined with the strong electron-withdrawing and polar nature of one or more nitro groups, create a unique set of purification hurdles that standard protocols may fail to overcome.[1][2]
This document moves beyond simple step-by-step instructions. It aims to provide a deeper understanding of the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively. We will explore the causality behind experimental choices, from solvent selection to chromatographic strategy, ensuring that every protocol is a self-validating system grounded in robust scientific evidence.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification of polar nitropyrazole compounds in a direct question-and-answer format.
Question: My compound streaks badly on a standard silica gel column, and I'm getting very low recovery. What's happening and how can I fix it?
Answer:
-
Causality: This is a classic sign of excessively strong interaction between your highly polar compound and the polar stationary phase. The pyrazole ring's nitrogen atoms and the nitro group's oxygen atoms can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This leads to very high retention, requiring extremely polar eluents to move the compound, which in turn causes band broadening (streaking) and often irreversible adsorption, leading to poor recovery.
-
Solutions & Scientific Rationale:
-
Deactivate the Silica: You can reduce the acidity of the silica stationary phase by adding a small amount of a basic modifier to your mobile phase, such as 0.1-1% triethylamine (TEA) or ammonia in methanol.[4] This works by neutralizing the most acidic silanol sites, preventing the strong ionic interactions that cause streaking.
-
Switch to a Less Retentive Stationary Phase: Consider using a less polar stationary phase. Alumina (basic or neutral) can sometimes be a better choice for basic compounds. Alternatively, bonded phases like Diol or Cyano offer different selectivity and are less acidic than bare silica.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC uses a polar stationary phase (like silica, amine, or diol) but with a reversed-phase solvent system (e.g., high acetonitrile, low water).[1][5][6][7] The water in the mobile phase acts as the strong eluting solvent. This technique provides excellent retention and peak shape for very polar compounds that are poorly retained in reversed-phase and overly retained in normal-phase.[5][7] For a detailed methodology, see Protocol 1 .
-
Question: I tried using a C18 reversed-phase column, but my compound eluted immediately in the solvent front. How can I get it to retain?
Answer:
-
Causality: This issue is the opposite of the silica gel problem. Your polar nitropyrazole has very little affinity for the non-polar, hydrophobic C18 stationary phase.[1][3] It is highly soluble in the polar mobile phase (e.g., water/methanol or water/acetonitrile) and is swept through the column without significant interaction, resulting in no retention.[6][7]
-
Solutions & Scientific Rationale:
-
Use a Highly Aqueous Mobile Phase: Sometimes, retention can be achieved by starting with a mobile phase containing a very high percentage of water (95-100%) and running a very shallow gradient. However, this is often insufficient for highly polar nitropyrazoles.
-
Use a Polar-Embedded or Polar-Endcapped C18 Column: These columns have polar functional groups embedded within the C18 chains or capping the residual silanol groups. This modification makes the stationary phase more compatible with highly aqueous mobile phases and can provide alternative retention mechanisms for polar analytes.[6]
-
Switch to HILIC: As mentioned previously, HILIC is the ideal technique for this situation. It is specifically designed to retain and separate very polar analytes that show no retention in reversed-phase chromatography.[1][5][7]
-
Question: My compound "oils out" instead of crystallizing during recrystallization. What should I do?
Answer:
-
Causality: "Oiling out" occurs when the solid separates from the solution as a liquid phase rather than a crystalline solid.[8] This typically happens for one of two reasons:
-
The boiling point of the recrystallization solvent is higher than the melting point of your compound.
-
The solution is supersaturated to a very high degree, or the compound is simply too soluble in the chosen solvent system, even when cooled.[9]
-
-
Solutions & Scientific Rationale:
-
Lower the Solvent Boiling Point: Choose a solvent or mixed-solvent system with a lower boiling point.
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature as slowly as possible before moving it to an ice bath. Slow cooling encourages the orderly arrangement of molecules into a crystal lattice.[9][10]
-
Add More "Good" Solvent: If the oil appears, try reheating the solution to dissolve the oil completely and then add a small amount more of the "good" solvent (the one in which the compound is more soluble) before attempting to cool it again.[9] This reduces the level of supersaturation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9]
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution to initiate crystallization.[8]
-
Question: My final product is yellow or brown, but literature suggests it should be a white or pale solid. How can I remove the color?
Answer:
-
Causality: Colored impurities are common in nitration reactions and can arise from byproducts or degradation. These impurities are often highly conjugated, non-polar molecules that are present in very small quantities.
-
Solutions & Scientific Rationale:
-
Activated Charcoal Treatment: Dissolve your crude product in a suitable hot solvent. Add a very small amount (1-2% by weight) of activated charcoal and swirl the hot solution for a few minutes.[9][11] The charcoal has a high surface area and adsorbs the large, colored impurity molecules. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal, then proceed with the recrystallization. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[9]
-
Pass Through a Silica Plug: Dissolve the compound in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short column ("plug") of silica gel, eluting with the same solvent. Often, the colored impurities will be strongly retained at the top of the silica, while your more polar product elutes.[12]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What makes polar nitropyrazoles fundamentally challenging to purify? A1: The challenge arises from their dual chemical nature. The pyrazole ring is a nitrogen-containing heterocycle with basic properties, while the nitro group is a powerful electron-withdrawing group that increases the molecule's polarity and can impart acidic character to nearby protons.[2][13] This combination leads to high polarity, high water solubility, and complex acid-base behavior, making them incompatible with many standard purification techniques designed for moderately polar or non-polar small molecules.[14][15]
Q2: How should I decide which purification strategy to try first? A2: The optimal strategy depends on the specific properties of your compound and the impurities present. A logical decision-making process is crucial. The diagram below provides a general workflow for selecting an appropriate purification method.
Caption: Decision tree for selecting a purification strategy.
Q3: What are the key safety considerations when purifying nitropyrazoles? A3: Safety is paramount. Polynitrated aromatic and heterocyclic compounds can be high-energy materials with thermal and shock sensitivity.[13][16][17]
-
Thermal Stability: Avoid excessive heating. When removing solvents on a rotary evaporator, use a low-temperature water bath. For recrystallization, do not use high-boiling point solvents unless the thermal stability of your compound is well-established.[16]
-
Mechanical Shock: While most lab-scale compounds are not primary explosives, treat all polynitrated compounds with care. Avoid grinding or scraping dried, purified material aggressively.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct all operations within a chemical fume hood.
Section 3: Key Experimental Protocols
Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol outlines a general approach for purifying polar nitropyrazoles using HILIC flash chromatography.
-
Stationary Phase Selection: A bare silica gel column is often sufficient. For compounds with basic character, an amine-functionalized or diol-functionalized column can provide better peak shape.
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile (ACN)
-
Solvent B: Deionized Water. (Sometimes a buffer, like 0.1% formic acid or ammonium acetate, is added to both phases to improve peak shape, but start with a simple ACN/Water system).
-
-
Analyte Solubility Test: Ensure your crude material is soluble in a high-acetonitrile mixture (e.g., 95:5 ACN:Water). If not, it may need to be dissolved in a stronger solvent like methanol or DMSO for loading, but use the minimum volume possible.
-
TLC Analysis for Method Development:
-
Spot your compound on a silica TLC plate.
-
Develop the plate in a chamber with a starting eluent of 95:5 ACN:Water.
-
If the compound remains at the baseline, incrementally increase the water content (e.g., to 90:10, 85:15) until an Rf value of 0.1-0.3 is achieved. This will be the starting point for your gradient.
-
-
Column Chromatography Protocol:
-
Packing & Equilibration: Pack the column with the chosen stationary phase. Equilibrate the column with at least 5-10 column volumes of your initial, weak mobile phase (e.g., 95:5 ACN:Water).
-
Sample Loading: Dissolve the crude sample in a minimum amount of the equilibration solvent or perform a dry load by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin elution with the initial mobile phase. Run a gradient from your starting conditions to a higher water content (e.g., from 95:5 ACN:Water to 70:30 ACN:Water) over 10-20 column volumes.
-
Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify the pure product.
-
Protocol 2: Two-Solvent Recrystallization
This is the most common recrystallization method for compounds with challenging solubility profiles.[9][10]
Caption: Workflow for two-solvent recrystallization.
-
Solvent Selection: Identify a "good" solvent in which your compound is very soluble (e.g., methanol, ethanol, acetone) and a "poor" anti-solvent in which it is insoluble (e.g., water, hexane, diethyl ether). The two solvents must be miscible.[10] For polar nitropyrazoles, an alcohol/water system is a common starting point.[4][15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the "good" solvent and add the minimum amount required to fully dissolve the solid at or near boiling.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration at this stage to remove them.[10]
-
Addition of Anti-solvent: While the solution is still hot, add the "poor" anti-solvent dropwise with swirling until you see persistent cloudiness (turbidity). This indicates the solution is saturated.[9]
-
Clarification: Add 1-2 drops of the hot "good" solvent to just redissolve the turbidity, ensuring the solution is perfectly saturated but not supersaturated.
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.[9][10]
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities. Dry the crystals thoroughly.
Section 4: Solubility Data
Understanding solubility is critical for purification.[14][18] The data below for representative nitropyrazoles can guide your initial solvent choices for both chromatography and recrystallization. Note that solubility generally increases with temperature.
Table 1: Solubility of Representative Nitropyrazoles in Various Solvents (Data presented as mole fraction (x1) at 323.15 K / 50°C)
| Solvent | 3-Nitropyrazole (3-NP)[15] | 1-Methyl-4-Nitropyrazole (1-M-4-NP)[14] | General Polarity |
| Water | 2.16 x 10⁻³ | - | High (Protic) |
| Methanol | 8.54 x 10⁻² | High | High (Protic) |
| Ethanol | 6.46 x 10⁻² | High | High (Protic) |
| Acetone | 3.76 x 10⁻² | Very High | Medium (Aprotic) |
| Ethyl Acetate | 2.82 x 10⁻² | High | Medium (Aprotic) |
| Acetonitrile | 4.18 x 10⁻² | High | Medium (Aprotic) |
| Toluene | 7.29 x 10⁻³ | Low | Low (Non-polar) |
Note: Qualitative solubility descriptions for 1-M-4-NP are based on the source indicating solubility was determined in these solvents. Acetone showed the fastest increase in solubility with temperature for 1-M-4-NP.[14]
Section 5: References
-
Li, Y., & Gao, Y. (2018). Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents at temperatures from 283.15 K to 323.15 K. Fluid Phase Equilibria. [Link]
-
Liu, W., Li, Y., Cao, D., et al. (2021). Solubility determination and correlation for 3-nitropyrazole in four binary solvents (water + methanol, ethanol, 1-propanol and acetone) from 283.15 K to 323.15 K. Journal of Molecular Liquids. [Link]
-
Minsky, L. (Date N/A). Solubility Report of 1-Nitropyrazole (1-NP). Defense Technical Information Center. [Link]
-
Minsky, L. (Date N/A). Solubility Report of 3-Nitropyrazole (3-NP). Defense Technical Information Center. [Link]
-
ResearchGate Discussion. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habraken, C. L. (1971). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. [Link]
-
University of Alberta. (n.d.). Recrystallization. University of Alberta Chemistry Course Materials. [Link]
-
Shukla, S. K., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. [Link]
-
University of Windsor. (n.d.). Experiment 2: Recrystallization. University of Windsor Chemistry Course Materials. [Link]
-
Turgut, Y., & Medetalibeyoglu, H. (2016). Separation techniques: Chromatography. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Columbia University. (n.d.). Column chromatography. Columbia University Chemistry Course Materials. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage Blog. [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]
-
Waters Corporation. (n.d.). Separation Mechanisms - Polarity. Waters Corporation. [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 4: Crystallization. UMSL Chemistry Course Materials. [Link]
-
Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
-
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Vatsadze, I. A., et al. (1997). Nitropyrazoles. ResearchGate. [Link]
-
Science.gov. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Science.gov. [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures? Biotage Blog. [Link]
-
ResearchGate. (n.d.). The Role of the Nitro Group on the Formation of Intramolecular Hydrogen Bond in the Methyl Esters of 1-Vinyl-Nitro-Pyrazolecarboxylic Acids. ResearchGate. [Link]
-
Wang, F., et al. (2021). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. [Link]
-
ResearchGate. (n.d.). Review on synthesis of nitropyrazoles. ResearchGate. [Link]
-
Jasiński, R., & Maziarka, A. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules. [Link]
-
PubMed. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. PubMed. [Link]
-
LCGC. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC. [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences. [Link]
-
BioPharm International. (2020). Chromatographic Science Clarifies Separation Challenges. BioPharm International. [Link]
Sources
- 1. waters.com [waters.com]
- 2. svedbergopen.com [svedbergopen.com]
- 3. columbia.edu [columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. pharmanow.live [pharmanow.live]
- 7. biotage.com [biotage.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. athabascau.ca [athabascau.ca]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: (5-nitro-1H-pyrazol-3-yl)methanol Stability and Handling Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk
Welcome to the technical support guide for (5-nitro-1H-pyrazol-3-yl)methanol (CAS: 1000895-25-9). This document is designed to provide in-depth insights and practical solutions to potential stability challenges you may encounter during your research. While specific peer-reviewed stability data for this exact molecule is limited, this guide synthesizes information from the broader class of nitropyrazole compounds to offer expert-level advice and troubleshooting protocols.
Section 1: Troubleshooting Guide
This section addresses common experimental issues in a direct question-and-answer format.
Issue 1: My compound appears to degrade in aqueous buffer during my biological assay, leading to non-reproducible results.
-
Plausible Cause: Nitropyrazole derivatives can exhibit limited hydrolytic stability, especially under non-neutral pH conditions. Studies on related pyrazole esters have shown rapid degradation in aqueous buffers (pH 8) over 1-2 hours.[1][2] The electron-withdrawing nature of the nitro group can make the pyrazole ring susceptible to nucleophilic attack by water or buffer components.
-
Scientific Rationale: The stability of the pyrazole ring and its substituents is influenced by the electronic environment. The nitro group destabilizes the aromatic system, making it more prone to hydrolytic cleavage. This process is often pH-dependent and can be catalyzed by acidic or basic conditions.[3]
-
Immediate Solutions:
-
Prepare Fresh Solutions: Always prepare aqueous solutions of the compound immediately before use. Do not store stock solutions in aqueous buffers for extended periods.
-
pH Control: Assess the pH of your assay buffer. If possible, conduct the experiment at a neutral or slightly acidic pH (6.0-7.0) and compare the results to your standard conditions.
-
Minimize Incubation Time: Reduce the time the compound is incubated in the aqueous medium to the absolute minimum required by the experimental protocol.
-
Solvent Choice: If your experiment allows, consider using a co-solvent system (e.g., DMSO/buffer) to reduce the concentration of water and potentially slow degradation. Ensure the final DMSO concentration is compatible with your assay.
-
Issue 2: I've observed a color change in my solid sample or solution, from a white/pale yellow to a darker yellow or brown.
-
Plausible Cause: This is a classic indicator of degradation, likely through photolytic (light-induced) or thermal decomposition. Nitroaromatic compounds are often photosensitive and can form colored degradation products upon exposure to light.[4] Thermal stress can also initiate decomposition, which for nitropyrazoles, may involve the cleavage of the nitro group.[5]
-
Scientific Rationale: Absorption of UV or visible light can excite the electrons in the nitroaromatic system, leading to the formation of reactive species that undergo further reactions to form colored impurities.[4] Thermally, the C-NO2 bond can be a weak point in the molecule, and its cleavage can initiate a cascade of decomposition reactions.[6]
-
Immediate Solutions:
-
Light Protection: Store the solid compound and any solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Temperature Control: Store the solid compound in a cool, dark, and dry place, preferably in a refrigerator (2-8 °C) or freezer (-20 °C), as indicated by supplier recommendations.[7][8] Avoid repeated freeze-thaw cycles for solutions.
-
Inert Atmosphere: For long-term storage of the solid, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Purity Check: Before use, verify the purity of any discolored material using an appropriate analytical method like HPLC-UV or LC-MS to quantify the level of degradation.
-
Issue 3: My chromatogram (HPLC) shows new, unexpected peaks after leaving a solution of the compound on the benchtop for a few hours.
-
Plausible Cause: This confirms the instability of the compound in the chosen solvent under ambient light and temperature. The new peaks represent degradation products. The likely culprits are photodecomposition and/or reaction with the solvent or dissolved gases (like oxygen).
-
Scientific Rationale: The energy from ambient light can be sufficient to induce photochemical reactions in sensitive molecules like nitropyrazoles.[4] Furthermore, the hydroxymethyl group (-CH2OH) on the molecule is susceptible to oxidation, which could be another degradation pathway leading to the corresponding aldehyde or carboxylic acid.
-
Immediate Solutions:
-
Control Experiments: Run a controlled degradation study. Prepare a solution and divide it into three aliquots: one exposed to ambient light/temperature, one wrapped in foil (dark control), and one stored in the refrigerator. Analyze all three by HPLC at timed intervals (e.g., 0, 2, 4, 8 hours) to identify the primary cause (light vs. temperature).
-
Solvent Degassing: If oxidation is suspected, use solvents that have been degassed (e.g., by sparging with nitrogen or argon) to prepare your solutions.
-
Use of Antioxidants: In formulation studies, the inclusion of a small amount of an antioxidant might be considered, but its compatibility and potential for interference must be thoroughly evaluated.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for this compound? Based on its structure, the primary stability concerns are hydrolysis in aqueous solutions, photodegradation upon exposure to UV-visible light, and thermal decomposition at elevated temperatures. Oxidation of the hydroxymethyl group is also a potential pathway.
Q2: How should I properly store the solid compound and its solutions?
-
Solid Compound: Store in a tightly sealed container, protected from light (amber vial), in a cool, dry environment (refrigerated at 2-8°C is recommended). For long-term storage, consider flushing the container with an inert gas.
-
Solutions: Prepare solutions fresh for each experiment. If short-term storage is unavoidable, store solutions in amber vials at -20°C. Avoid storing solutions in aqueous buffers. DMSO is a common solvent for stock solutions, which are then diluted into aqueous media immediately before the experiment.
Q3: Is this compound sensitive to light? Yes, nitroaromatic compounds are frequently photosensitive.[4] It is imperative to assume the compound is light-sensitive and take precautions by working with it in a dimly lit area and storing it in light-protecting containers. A formal photostability assessment is recommended (see Protocol 2).
Q4: What are the known chemical incompatibilities? Avoid strong oxidizing agents, strong reducing agents, strong acids, and strong bases. The nitro group can be reduced, and the pyrazole ring can react under harsh pH conditions. As an energetic material precursor, nitropyrazoles can be highly reactive.[9]
Section 3: Protocols for Stability Assessment
These protocols provide a framework for you to test the stability of this compound under your specific experimental conditions.
Protocol 1: Preliminary Hydrolytic Stability Assessment
This experiment evaluates the compound's stability across a pH range.
-
Buffer Preparation: Prepare three physiologically relevant buffers, e.g., pH 5.0 (acetate buffer), pH 7.4 (phosphate buffer), and pH 9.0 (borate buffer).
-
Stock Solution: Prepare a concentrated stock solution of the compound in a non-aqueous solvent like acetonitrile or DMSO (e.g., 10 mg/mL).
-
Incubation: Dilute the stock solution into each of the three buffers to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the initial percentage of organic solvent is low (<1%) and consistent across all samples.
-
Time Points: Immediately after preparation (T=0), inject a sample of each solution into an HPLC-UV system to get a baseline peak area.
-
Storage: Store the remaining buffered solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.
-
Analysis: Inject samples at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Interpretation: Calculate the percentage of the initial compound remaining at each time point. A loss of >10% typically indicates meaningful degradation. Plot the percentage remaining versus time for each pH.
Protocol 2: Preliminary Photostability Assessment (Forced Degradation)
This experiment follows the principles of ICH Q1B to determine light sensitivity.[4]
-
Sample Preparation: Prepare two identical solutions of the compound in a suitable solvent (e.g., acetonitrile/water). Place them in clear glass vials.
-
Controls: Prepare a "dark control" by wrapping one of the vials completely in aluminum foil.
-
Exposure: Place both the clear vial and the wrapped vial in a photostability chamber. Expose them to a light source that provides controlled illumination (e.g., an option D65/ID65 lamp) for a defined period, aiming for an overall illumination of not less than 1.2 million lux hours.
-
Analysis: At the end of the exposure period, analyze the contents of both vials by HPLC-UV.
-
Data Interpretation: Compare the chromatogram of the exposed sample to the dark control and a T=0 sample. Significant formation of new peaks or a decrease in the main peak area in the exposed sample relative to the dark control confirms photosensitivity.
Section 4: Summary of Stability Profile
| Stability Type | Potential Risk | Recommended Precautions |
| Thermal Stability | Medium | Store solid at 2-8°C. Avoid prolonged exposure of solutions to elevated temperatures. Many nitropyrazoles are stable to >200°C, but degradation can occur at lower temperatures over time.[10][11][12] |
| Hydrolytic Stability | High | Prepare aqueous solutions fresh. Avoid basic or strongly acidic buffers. Consider co-solvents to minimize water content.[1][2] |
| Photostability | High | Store and handle protected from light (use amber vials or foil). Nitroaromatic compounds are often photosensitive.[4] |
| Oxidative Stability | Medium | The hydroxymethyl group is susceptible to oxidation. For long-term storage, use an inert atmosphere. Consider using degassed solvents for solutions. |
Section 5: Visualization Diagrams
Troubleshooting Workflow for Compound Instability
Caption: A logical workflow for troubleshooting stability issues.
Potential Degradation Pathways
Caption: Conceptual overview of potential degradation mechanisms.
References
- ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- PubMed. (2024).
- MDPI. (n.d.).
- PMC - PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
- Dalton Transactions (RSC Publishing). (2024). N-Methylene-C-linked nitropyrazoles and 1,2,4-triazol-3-one: thermally stable energetic materials with reduced sensitivity. RSC Publishing. [Link]
- PMC - NIH. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. NIH.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1000895-25-9. SCBT.
- ChemicalBook. (n.d.). This compound | 1000895-25-9. ChemicalBook.
- PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.
- PMC - NIH. (n.d.).
- PMC - PubMed Central. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PMC.
- ResearchGate. (1988). Nitropyrazoles (review).
- ResearchGate. (n.d.). Thermal Decomposition of Nitropyrazoles.
- RSC Publishing. (n.d.). 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer. RSC Publishing.
- ACS Publications. (n.d.). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts.
- ResearchGate. (n.d.). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
- ResearchGate. (n.d.). Nitropyrazoles.
- Q1 Scientific. (2021). Photostability testing theory and practice. Q1 Scientific.
- JACS Au - ACS Publications. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC.
- PubMed - NIH. (2008). Hydrolytic stability of hydrazones and oximes. PubMed.
- PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243. PubChem.
- Jennychem. (n.d.). (5-AMino-1H-pyrazol-3-yl)Methanol. Jennychem.
- Pharmaffiliates. (n.d.). 1000895-25-9| Chemical Name : 5-Nitro-1H-pyrazol-3-yl)methanol.
- RSC Publishing. (n.d.). 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its energetic salts: highly thermally stable energetic materials with high-performance. RSC Publishing.
- MDPI. (n.d.). Initial Decomposition Mechanism of 3-Nitro-1,2,4-triazol-5-one (NTO)
- NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). NIH.
- ChemicalBook. (n.d.). (5-AMino-1H-pyrazol-3-yl)Methanol Chemical Properties. ChemicalBook.
Sources
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. q1scientific.com [q1scientific.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1000895-25-9 [chemicalbook.com]
- 8. (5-AMino-1H-pyrazol-3-yl)Methanol CAS#: 1000895-26-0 [amp.chemicalbook.com]
- 9. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N -Methylene-C-linked nitropyrazoles and 1,2,4-triazol-3-one: thermally stable energetic materials with reduced sensitivity - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02494J [pubs.rsc.org]
- 12. 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its energetic salts: highly thermally stable energetic materials with high-performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Researcher's Guide to Controlling Regioselectivity in Pyrazole Nitration
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole nitration. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing nitro groups onto the pyrazole scaffold. Achieving high regioselectivity in this reaction is a common challenge, often leading to difficult-to-separate isomeric mixtures and reduced yields.
This document provides in-depth, field-proven insights in a question-and-answer format, moving beyond simple protocols to explain the underlying principles that govern reaction outcomes. Here, you will find troubleshooting advice for common experimental hurdles, detailed protocols for selective syntheses, and mechanistic diagrams to clarify the reaction pathways.
Section 1: Frequently Asked Questions - The Fundamentals
Q1: What are the possible sites of electrophilic attack on the pyrazole ring, and why is the C4 position often the most reactive?
The pyrazole ring has four potential sites for electrophilic substitution: the two nitrogen atoms (N1 and N2) and the three carbon atoms (C3, C4, and C5).
-
N-Nitration: The pyridine-like nitrogen (N2) is basic and can be protonated or attacked by electrophiles. N-nitration is a key step in certain synthetic routes but is often reversible or leads to rearrangement products.[1][2]
-
C-Nitration: The reactivity of the carbon positions is governed by the electron distribution in the ring. The C4 position is the most electron-rich and sterically accessible carbon, making it the kinetically favored site for electrophilic attack in many cases.[3][4] Attack at C3 or C5 leads to a less stable cationic intermediate where the positive charge is placed on an already electron-deficient nitrogen atom.[3]
View Mechanistic Insight Diagram
Caption: Contrasting Pathways for Regioselective Pyrazole Nitration.
Section 5: References
-
Al-Rawashdeh, N. A. F., et al. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). RSC Advances. [Link]
-
Yin, P., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]
-
Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. [Link]
-
Xin-zhi, C. (2004). Synthesis of 3-Nitropyrazole. Dyestuffs and coloration. [Link]
-
Finar, I. L., & Hurlock, R. J. (1958). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic. [Link]
-
Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[5][6][7]riazin-7(6H)-ones and Derivatives. Molecules. [Link]
-
Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. [Link]
-
SlideShare. Pyrazole. [Link]
-
ResearchGate. Review on synthesis of nitropyrazoles. [Link]
-
Lynch, B. M., & Hung, Y. (1964). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry. [Link]
-
Austin, M. W., et al. (1965). The Kinetics and Mechanism of Heteroaromatic Nitration. Part 11. Pyraxole and Imiduxole. Journal of the Chemical Society. [Link]
-
Singh, R. P., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances. [Link]
-
ResearchGate. Nitropyrazoles (review). [Link]
-
ResearchGate. One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. [Link]
-
Habraken, C. L., & Cohen-Fernandes, P. (1970). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Direct nitration of five membered heterocycles. [Link]
-
ResearchGate. (PDF) Nitropyrazoles. [Link]
-
Cordeiro, M. N. D. S., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
-
Zhang, J., et al. (2020). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry. [Link]
-
Sosnovskikh, V. Y., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]
-
University of Bath. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8. [Link]
-
Canadian Science Publishing. REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. [Link]
-
Ingenta Connect. reactions of phenyl-substituted heterocyclic compounds: ii. nitrations and brominations of 1-phenylpyrazole derivatives. [Link]
-
Sosnovskikh, V. Y., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]
-
Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Overcoming poor solubility of (5-nitro-1H-pyrazol-3-yl)methanol in reactions
Introduction: The Challenge of a Versatile Building Block
(5-nitro-1H-pyrazol-3-yl)methanol is a valuable heterocyclic compound, serving as a critical intermediate in the synthesis of pharmaceuticals and advanced energetic materials.[1][2][3] Its structure, featuring a pyrazole ring, a nitro group, and a primary alcohol, provides multiple reaction sites for building complex molecules.[4][5] However, researchers frequently encounter a significant hurdle in their work: the compound's poor solubility in many common organic solvents. This low solubility can lead to heterogeneous reaction mixtures, slow reaction rates, and challenges in purification.
This guide is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth, practical solutions and troubleshooting advice in a direct question-and-answer format to effectively overcome the solubility challenges associated with this compound, ensuring your research progresses efficiently and successfully.
Frequently Asked Questions (FAQs) & Solubility Strategies
Q1: What makes this compound so poorly soluble?
Answer: The low solubility of this compound stems from its unique molecular structure and the resulting strong intermolecular forces in its solid, crystalline state.
-
Hydrogen Bonding: The molecule has two key sites for hydrogen bonding: the N-H proton on the pyrazole ring and the -OH group of the methanol substituent. These groups form strong hydrogen bond networks between molecules, holding them tightly together in the crystal lattice.
-
Dipole-Dipole Interactions: The electron-withdrawing nitro (-NO₂) group creates a strong dipole moment in the molecule. These dipoles align in the crystal, leading to powerful dipole-dipole attractions.
-
Polarity: The combination of the polar nitro group and the hydrogen-bonding moieties makes the molecule quite polar.
For a solvent to dissolve this compound, it must provide enough energy to overcome these potent intermolecular forces. Solvents that cannot effectively interrupt this network (especially non-polar solvents) will be poor choices for solubilization.
Q2: I'm setting up a reaction. Which solvents should I try first?
Answer: A systematic solvent screening is the most logical first step. Given the compound's polar and hydrogen-bonding nature, polar aprotic solvents are generally the best starting point.
Initial Screening Protocol:
-
Add a small, measured amount of this compound (e.g., 5-10 mg) to separate vials.
-
Add a measured volume (e.g., 0.5 mL) of each solvent to be tested.
-
Observe solubility at room temperature with agitation (stirring/vortexing).
-
If the compound is not soluble, gently heat the vial (e.g., to 50-80 °C) and observe any changes. Note any signs of decomposition (color change).
Table 1: Qualitative Solubility Profile & Recommendations
| Solvent | Type | Expected Solubility | Recommendations & Cautions |
| Dimethylformamide (DMF) | Polar Aprotic | Good to Excellent | Often the best starting choice. High boiling point allows for heating. Ensure it is anhydrous for moisture-sensitive reactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good to Excellent | Excellent solubilizing power, but its very high boiling point can make removal difficult. Can also act as an oxidant at high temperatures.[6] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Good | Similar to DMF but with a higher boiling point. Good for high-temperature reactions. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | May require heating. Its lower boiling point is advantageous for easy removal post-reaction. |
| Tetrahydrofuran (THF) | Polar Aprotic | Poor to Moderate | Often requires heating and may not fully dissolve the compound, leading to a slurry. |
| Ethanol / Methanol | Polar Protic | Poor to Moderate | Solubility may be limited due to the compound's ability to hydrogen-bond with itself more strongly than with the solvent.[7] |
| Dichloromethane (DCM) | Non-polar | Poor | Unlikely to be effective. |
| Toluene / Hexanes | Non-polar | Insoluble | Not recommended for dissolving the starting material. |
Q3: Heating and standard solvents aren't working. What advanced techniques can I employ?
Answer: When basic methods fail, several advanced strategies can be used to bring the compound into solution and facilitate the reaction.
A co-solvent system uses a mixture of two or more miscible solvents to fine-tune the polarity and solvating properties of the reaction medium.[8] This can significantly enhance the solubility of poorly soluble drugs and intermediates.[9][10] For example, adding a small amount of DMF or DMSO to a solvent like THF can dramatically improve solubility without making solvent removal as difficult as using pure DMSO.
Table 2: Recommended Co-Solvent Systems
| Co-Solvent System | Ratio (v/v) | Typical Application | Rationale |
| THF / DMF | 10:1 to 5:1 | General purpose, nucleophilic substitutions | Balances moderate boiling point of THF with the high solubilizing power of DMF. |
| Dioxane / Water | 4:1 | Reactions with water-soluble salts | Dioxane solubilizes the organic component, while water dissolves the inorganic reactant. |
| Acetonitrile / NMP | 10:1 | Palladium-catalyzed cross-couplings | Acetonitrile is a common coupling solvent, with NMP added to ensure substrate solubility. |
Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid.[11][12] This process generates localized hotspots of intense temperature and pressure, creating powerful microjets that bombard the surface of the solid reactant. This physical agitation is highly effective at breaking down the crystal lattice and enhancing mass transfer, thereby increasing the dissolution rate and often accelerating the reaction even at lower temperatures.[13][14][15]
Experimental Protocol: Ultrasound-Assisted Reaction
-
Combine this compound and other solid reagents in a thick-walled reaction vessel.
-
Add the chosen solvent (degassed, if necessary).
-
Place the vessel in an ultrasonic cleaning bath, ensuring the liquid level inside the vessel is below the water level in the bath.
-
Turn on the ultrasound and monitor the reaction progress by TLC or LC-MS. A bath temperature can be set to provide gentle bulk heating if required.
PTC is an exceptionally powerful technique for reactions where the reactants are in different, immiscible phases (e.g., a solid salt and an organic solution).[6] The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of a reactant from one phase (e.g., aqueous or solid) into the other phase where the reaction occurs.[16][17] This avoids the need to find a single solvent that can dissolve all components.[16][18]
Typical Use Case: An O-alkylation of the methanol group using an alkyl halide and a solid inorganic base like potassium carbonate (K₂CO₃). The pyrazole is in the organic phase, while the base is a solid. The PTC shuttles the base or the deprotonated pyrazole between phases to enable the reaction.
Caption: Phase-Transfer Catalysis (PTC) Workflow.
Q4: How does pH influence the solubility of this compound?
Answer: The pH of the reaction medium has a profound effect on solubility. The N-H proton of the pyrazole ring is weakly acidic. In the presence of a base, this proton can be removed to form a negatively charged pyrazolate anion.
This transformation from a neutral molecule to an ionic salt dramatically increases solubility in polar solvents, particularly those that can solvate ions effectively, like water, alcohols, or even DMF and DMSO.[19]
Practical Implication: If you are performing a reaction that uses a base (e.g., NaH, K₂CO₃, Et₃N), adding the base to the suspension of this compound can lead to its complete dissolution by forming the highly soluble salt in situ.
Caption: Workflow for Enhancing Solubility via Derivatization.
Troubleshooting Guide
Table 3: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or stalls completely. | Poor mass transfer due to insolubility of the starting material. | 1. Switch to a stronger solvent (e.g., from ACN to DMF).2. Employ sonication to increase dissolution rate.<[14]br>3. If applicable, use Phase-Transfer Catalysis. [6] |
| Compound dissolves upon heating but precipitates upon adding another reagent. | 1. The added reagent has lowered the overall solvent polarity.2. A reaction intermediate is forming that is less soluble. | 1. Add a co-solvent with high solubilizing power (e.g., 10% NMP).2. Run the reaction at a higher temperature (if thermally stable).3. Perform the addition of the second reagent slowly at the elevated temperature. |
| Decomposition (darkening color) is observed at the temperature needed for dissolution. | The compound is thermally unstable under the reaction conditions. Nitro-aromatic compounds can be sensitive to heat. [1][2] | 1. Use a lower-boiling solvent and apply sonication to achieve dissolution without high heat.2. Consider a reactive derivatization strategy to form a more stable/soluble intermediate.<[20]br>3. If the reaction is base-catalyzed, form the soluble salt at a lower temperature before proceeding. |
| The reaction works, but the yield is low and inconsistent. | The reaction is primarily occurring on the surface of the undissolved solid, leading to poor reproducibility. | This is a classic sign of a solubility-limited reaction. A homogeneous solution is required.1. Prioritize finding a solvent or co-solvent system that fully dissolves the compound.2. Use sonication to maintain a fine, highly active suspension. |
References
- Wikipedia.
- Taylor & Francis. Phase-transfer catalyst – Knowledge and References. [Link]
- Macmillan Group, Princeton University.
- Biomedical Research.
- National Center for Biotechnology Information. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
- Royal Society of Chemistry. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. [Link]
- The Journal of Physical Chemistry B. Sustainable Reactions in Tunable Solvents. [Link]
- MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]
- ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]
- PubMed. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
- ResearchGate.
- National Institutes of Health. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
- Taylor & Francis eBooks. Solvent-free and Aqueous Organic Synthesis Using Ultrasound toward Sustainable Society. [Link]
- RJPT.
- PubMed.
- Organic Chemistry Portal. Sonochemistry: Ultrasound in Organic Chemistry. [Link]
- ResearchGate. Ultrasound-assisted organic synthesis. [Link]
- National Center for Biotechnology Information. Ultrasound for Drug Synthesis: A Green Approach. [Link]
- Organic Chemistry: An Indian Journal. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]
- YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]
- Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]
- National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]
- ResearchGate. The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. [Link]
- IntechOpen. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
- National Center for Biotechnology Information.
- Journal of Chemical Health Risks.
- Preprints.org.
- Organic Chemistry Portal. Pyrazole synthesis. [Link]
- National Center for Biotechnology Information.
- ResearchGate. Chemical Reagents and Derivatization Procedures in Drug Analysis. [Link]
- PubMed. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. [Link]
- PubMed.
- MDPI.
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The application of chemical derivatization to clinical drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions of (5-Nitro-1H-pyrazol-3-yl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-nitro-1H-pyrazol-3-yl)methanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the catalytic transformation of this versatile building block. My aim is to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.
I. Core Reactions and Catalyst Selection Philosophy
This compound presents two primary reactive sites for catalytic modification: the nitro group and the hydroxymethyl group. The key to successful synthesis lies in chemoselective catalyst selection to target one group while preserving the other. This guide is structured around the three most common transformations:
-
Reduction of the Nitro Group: Converting the nitro group to an amine is a gateway to a wide array of further functionalization, including amide bond formation and diazotization reactions.
-
Etherification of the Hydroxymethyl Group: Alkylation of the primary alcohol provides access to a diverse set of ethers with modified steric and electronic properties.
-
Esterification of the Hydroxymethyl Group: Acylation of the alcohol leads to the formation of esters, which can be valuable as prodrugs or for modulating physicochemical properties.
The following sections will delve into catalyst selection and troubleshooting for each of these critical reactions.
II. Troubleshooting Guide & FAQs: A Deep Dive
Reaction 1: Selective Reduction of the Nitro Group
The reduction of the nitro group on the pyrazole ring is a foundational transformation. However, challenges such as incomplete conversion, catalyst poisoning, and unwanted side reactions are common.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the hydrogenation of the nitro group on this compound?
A1: The "best" catalyst is highly dependent on your specific substrate, available equipment (e.g., hydrogenator), and desired chemoselectivity. For catalytic hydrogenation, Palladium on carbon (Pd/C) is a widely used and often effective choice for the reduction of aromatic nitro groups.[1][2] A 5-10 mol% loading is a good starting point.[1] However, for substrates sensitive to dehalogenation (if other halogens are present on your molecule), Raney Nickel is a suitable alternative.[2] For non-hydrogenation methods, a combination of Nickel-Rhenium (Ni-Re) aqueous slurry with hydrazine hydrate has been reported to be very effective for nitro-pyrazoles, proceeding smoothly at moderate temperatures (40-50 °C).[3]
Q2: My hydrogenation reaction is stalled or incomplete. What are the likely causes?
A2: Several factors can lead to an incomplete reaction. A systematic troubleshooting approach is recommended.[4]
-
Catalyst Deactivation/Poisoning: The active sites on your catalyst can be blocked by impurities. Sulfur compounds, certain nitrogen-containing heterocycles (though the pyrazole substrate itself is one), and heavy metal ions are common poisons.[1] Ensure high-purity solvents and reagents, and meticulously clean your glassware. If poisoning is suspected, using a fresh batch of catalyst is advisable.[1]
-
Insufficient Hydrogen Pressure: While a hydrogen balloon is often sufficient for simple reductions, some substrates may require higher pressures, necessitating the use of a Parr hydrogenator or a similar apparatus.[1]
-
Poor Agitation: Inefficient stirring leads to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), which can severely limit the reaction rate.[1] Ensure vigorous stirring.
-
Substrate Solubility: If your this compound is not fully dissolved in the chosen solvent, the reaction will be slow. Common solvents for this reaction include methanol, ethanol, and ethyl acetate.[1]
Q3: I am observing side products. How can I minimize them?
A3: Side product formation often arises from the reactivity of the intermediate hydroxylamine.
-
Condensation Reactions: The hydroxylamine intermediate can react with the starting nitro compound to form azoxy species. To minimize this, ensure the reaction goes to completion by closely monitoring its progress using techniques like TLC or LC-MS.[1]
-
pH of the Reaction Medium: The stability and reactivity of intermediates can be influenced by the pH. In some cases, the addition of a small amount of acid or base can suppress byproduct formation.[1]
Troubleshooting Workflow: Incomplete Nitro Reduction
Caption: Troubleshooting workflow for incomplete nitro reduction.
Experimental Protocol: Catalytic Hydrogenation using Pd/C
-
Inert Atmosphere: Purge a round-bottom flask containing a stir bar with an inert gas (e.g., nitrogen or argon).
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol) at a concentration of approximately 0.1 M.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C catalyst (5-10 mol%).[1]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas, either by attaching a hydrogen-filled balloon or by connecting to a hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite with the reaction solvent. The filtrate can then be concentrated in vacuo to yield the crude product, which can be purified by crystallization or chromatography.
Reaction 2: Etherification of the Hydroxymethyl Group
Etherification of the primary alcohol on this compound can be achieved under acidic or basic conditions. The choice of catalyst and conditions will depend on the alkylating agent and the desired selectivity.
Frequently Asked Questions (FAQs)
Q4: Can I use acid catalysis for etherification without affecting the pyrazole ring?
A4: Yes, acid catalysis can be used, but with caution. Brønsted acids like camphorsulfonic acid (CSA) have been successfully used for the N-alkylation of pyrazoles with trichloroacetimidates as electrophiles.[5] For etherification of the hydroxymethyl group, a similar principle applies where the acid protonates the alcohol, making it a better leaving group. However, strong, non-nucleophilic acids are preferred to avoid side reactions with the pyrazole ring. The nitro group is deactivating, which may offer some protection to the ring from electrophilic attack.
Q5: What are the best conditions for a Williamson ether synthesis with this substrate?
A5: The Williamson ether synthesis proceeds via an alkoxide intermediate, so a base is required. A non-nucleophilic base like sodium hydride (NaH) is a good choice to deprotonate the alcohol. The reaction is then carried out with an alkyl halide (e.g., methyl iodide, benzyl bromide).
-
Base Selection: Use a slight excess (1.1-1.2 equivalents) of a strong, non-nucleophilic base like NaH.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal.
-
Temperature: The deprotonation can be done at 0 °C, followed by warming to room temperature or gentle heating after the addition of the alkyl halide.
Q6: My etherification reaction is giving a low yield. What could be the problem?
A6: Low yields in etherification can often be traced back to a few key issues.[4]
-
Incomplete Deprotonation: If using a base, ensure it is fresh and that the reaction is carried out under strictly anhydrous conditions. Moisture will quench the base.
-
Poor Nucleophilicity: The resulting alkoxide may have reduced nucleophilicity due to the electron-withdrawing nature of the nitro-pyrazole ring. In such cases, switching to a more polar solvent like DMF can help.
-
Side Reactions: The pyrazole N-H is also acidic and can be deprotonated, leading to N-alkylation as a side product. Using a bulky base might favor O-alkylation, or protecting the pyrazole nitrogen beforehand might be necessary for certain substrates.
Catalyst Selection Logic: Etherification
Caption: Logic for selecting etherification conditions.
Reaction 3: Esterification of the Hydroxymethyl Group
Esterification is a common and important reaction for this compound. Both acid- and base-catalyzed methods are viable.
Frequently Asked Questions (FAQs)
Q7: What are the standard conditions for Fischer esterification of this alcohol?
A7: Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst.
-
Catalyst: A catalytic amount of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is typically used.
-
Reaction Conditions: The reaction is usually carried out in an excess of the carboxylic acid or with a solvent that allows for the removal of water to drive the equilibrium towards the product (e.g., using a Dean-Stark apparatus with toluene).
Q8: Can I use an acyl chloride or anhydride for esterification?
A8: Yes, and this is often a more efficient method than Fischer esterification. When using an acyl chloride or anhydride, a base is typically added to neutralize the acidic byproduct (HCl or a carboxylic acid).
-
Base: A non-nucleophilic amine base like triethylamine (TEA) or pyridine is commonly used. Pyridine can also act as a catalyst.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or THF are suitable.
-
Temperature: These reactions are often run at 0 °C to room temperature.
Q9: I am concerned about the stability of the nitro group under my esterification conditions. Is this a valid concern?
A9: The nitro group is generally stable under most standard esterification conditions, both acidic and basic. However, strongly basic conditions at elevated temperatures should be avoided as they can potentially lead to decomposition or side reactions with the electron-deficient pyrazole ring. The methods described in Q7 and Q8 are generally safe for this substrate.
Quantitative Data Summary: Catalyst Loading and Conditions
| Reaction | Catalyst | Catalyst Loading | Solvent | Temperature | Key Considerations |
| Nitro Reduction | 10% Pd/C | 5-10 mol% | MeOH, EtOH, EtOAc | Room Temp | Ensure efficient stirring and adequate H₂ pressure.[1] |
| Nitro Reduction | Ni-Re / N₂H₄·H₂O | - | EtOH, 2-Propanol | 40-50 °C | Good for nitro-pyrazoles; dropwise addition of hydrazine.[3] |
| Etherification | NaH / Alkyl Halide | 1.1-1.2 eq. (base) | Anhydrous THF, DMF | 0 °C to RT | Strictly anhydrous conditions are crucial. |
| Esterification | H₂SO₄ / Carboxylic Acid | Catalytic | Toluene (Dean-Stark) | Reflux | Removal of water drives the reaction. |
| Esterification | Acyl Chloride / TEA | 1.1-1.5 eq. (base) | Anhydrous DCM, THF | 0 °C to RT | Efficient and generally high-yielding. |
III. Concluding Remarks
The successful catalytic transformation of this compound hinges on a rational approach to catalyst selection and a thorough understanding of potential pitfalls. By carefully considering the reactivity of both the nitro and hydroxymethyl groups, and by employing systematic troubleshooting, you can efficiently navigate the synthesis of your target molecules. This guide serves as a starting point, and I encourage you to consult the primary literature for more specialized procedures tailored to your specific synthetic goals.
IV. References
-
ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Retrieved from [Link]
-
Norris, T., Colon-Cruz, R., & Ripin, D. H. B. (2005). New hydroxy-pyrazoline intermediates, subtle regio-selectivity and relative reaction rate variations observed during acid catalyzed and neutral pyrazole cyclization. Organic & Biomolecular Chemistry, 3(10), 1844–1849. [Link]
-
Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Retrieved from [Link] (Note: Direct link to the specific PDF was not available, but the resource is from the Jones Research Group's teaching materials).
-
MDPI. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]
Sources
Technical Support Center: Protecting Group Strategies for (5-Nitro-1H-pyrazol-3-yl)methanol
Welcome to the technical support guide for navigating the complexities of protecting group strategies for (5-nitro-1H-pyrazol-3-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet sensitive bifunctional molecule. The presence of a primary alcohol, an acidic pyrazole N-H, and an electron-withdrawing nitro group necessitates a carefully considered and nuanced approach to synthetic transformations.
This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore common challenges, troubleshoot potential issues, and answer frequently asked questions to ensure your experiments are both successful and reproducible.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that you may encounter during the protection and deprotection of this compound. Each problem is presented with a systematic approach to diagnosis and resolution.
Issue 1: Low Yield During Protection of the Pyrazole N-H
Symptoms:
-
Incomplete conversion of the starting material observed by TLC or LC-MS analysis.
-
Formation of multiple products, including dialkylated or O-alkylated species.
-
Difficulty in isolating the desired N-protected product.
Root Cause Analysis and Solutions:
The pyrazole N-H is acidic and can be deprotonated to form a nucleophilic pyrazolate anion. However, the electron-withdrawing nitro group significantly increases the acidity of this proton, which can lead to competing side reactions if not handled correctly.
Troubleshooting Workflow:
Decision-making for N-H protection.
Detailed Protocols & Explanations:
-
For Trityl (Tr) Protection: The bulky trityl group offers excellent steric protection and is often used to direct subsequent reactions to other positions.
-
Protocol: To a stirred suspension of this compound and NaH (1.2 eq.) in anhydrous DMF at 0 °C, add Trityl chloride (1.1 eq.) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). The use of NaH ensures complete deprotonation of the pyrazole N-H before the introduction of the electrophilic protecting group, thus preventing O-tritylation.[1][2]
-
-
For Boc Protection: The tert-butyloxycarbonyl (Boc) group is another common choice, known for its stability under many conditions and relatively mild deprotection.[3][4][5]
-
Protocol: Dissolve this compound in dichloromethane. Add N,N-diisopropylethylamine (DIPEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at 0°C.[3] After 15 minutes, add di-tert-butyl dicarbonate ((Boc)2O) and stir at room temperature for 2 hours.[3] This method avoids strong bases that could lead to side reactions with the nitro group.[3]
-
Issue 2: Unsuccessful or Low-Yielding Protection of the Primary Alcohol
Symptoms:
-
The starting material remains largely unreacted.
-
The N-H of the pyrazole is protected instead of the desired alcohol.
-
The isolated product is unstable and decomposes upon purification.
Root Cause Analysis and Solutions:
The primary alcohol is a good nucleophile, but its reactivity can be hampered by steric hindrance or the presence of the more acidic pyrazole N-H, which will react preferentially with many electrophilic protecting group reagents.
| Problem | Probable Cause | Recommended Solution |
| No Reaction | Insufficiently activated protecting group or sub-optimal reaction conditions. | For silyl ethers (e.g., TBDMS), use TBDMSCl with imidazole in DMF. For THP ethers, use dihydropyran with a catalytic amount of a mild acid like PPTS.[6][7] |
| N-H Protection Occurs | The pyrazole N-H is more acidic and reacts faster. | Protect the N-H first using an orthogonal protecting group (see FAQ 1). Alternatively, for silyl ethers, the high affinity of silicon for oxygen can favor O-silylation.[8] |
| Product Decomposition | The protecting group chosen is not stable to the purification conditions (e.g., silica gel chromatography). | Choose a more robust protecting group. For example, a benzyl ether is more stable to a wider range of conditions than a THP ether.[9] |
Detailed Protocols & Explanations:
-
Tetrahydropyranyl (THP) Protection: THP ethers are stable to strongly basic conditions, organometallics, and hydrides.[10]
-
Protocol: To a solution of N-protected this compound in dichloromethane, add 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS). Stir at room temperature until the reaction is complete. The mild acidity of PPTS is often sufficient to promote the reaction without affecting other sensitive functional groups.[6]
-
-
tert-Butyldimethylsilyl (TBDMS) Protection: TBDMS ethers are a popular choice due to their ease of introduction and selective removal with fluoride ions.[7][8]
-
Protocol: In a solution of the N-protected starting material in anhydrous DMF, add imidazole followed by tert-butyldimethylsilyl chloride (TBDMSCl). Stir at room temperature. Imidazole acts as both a base to deprotonate the alcohol and a nucleophilic catalyst.
-
Issue 3: Difficulty with Deprotection
Symptoms:
-
Incomplete removal of the protecting group.
-
Decomposition of the molecule, particularly reduction of the nitro group.
-
Removal of the wrong protecting group in an orthogonally protected molecule.
Root Cause Analysis and Solutions:
The choice of deprotection conditions must be compatible with the sensitive nitro group and the pyrazole ring. Harsh acidic or reducing conditions can lead to undesired side reactions.
Deprotection Troubleshooting:
Troubleshooting deprotection reactions.
Specific Deprotection Protocols:
-
Cleavage of THP Ethers:
-
Cleavage of SEM-Protected Pyrazoles:
-
Acidic Hydrolysis: The 2-(trimethylsilyl)ethoxymethyl (SEM) group can be removed from the pyrazole nitrogen using hydrochloric acid in ethanol.[11]
-
Fluoride-Mediated Cleavage: Treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF is also a common and mild method for SEM deprotection.[12][13]
-
-
Cleavage of Boc-Protected Pyrazoles:
-
Acidic Conditions: Trifluoroacetic acid (TFA) in dichloromethane is a standard method for Boc deprotection.[4][14]
-
Basic Conditions: Interestingly, N-Boc protected pyrazoles can sometimes be deprotected under basic conditions, for example with NaBH4 in ethanol, which may offer selectivity over other Boc-protected amines.[15]
-
Frequently Asked Questions (FAQs)
Q1: I need to perform reactions on both the alcohol and the pyrazole ring. What is a good orthogonal protecting group strategy?
A1: An effective orthogonal strategy is crucial for selectively modifying one functional group in the presence of the other.[16][17][18] A robust approach would be:
-
Protect the pyrazole N-H with an acid-labile group like Boc or Trityl .[3][1] These are stable to the basic or nucleophilic conditions you might use to modify the alcohol.
-
Protect the primary alcohol with a fluoride-labile silyl ether like TBDMS .[8] This group is stable to the acidic conditions used to remove Boc or Trityl groups.
This strategy allows for the selective deprotection of either group, granting you access to the desired reactive site for further functionalization.
Orthogonal Protection Strategy Workflow:
Orthogonal protection and deprotection.
Q2: How does the nitro group affect my choice of protecting groups and reaction conditions?
A2: The strong electron-withdrawing nature of the nitro group has several implications:
-
Increased Acidity: It significantly increases the acidity of the pyrazole N-H proton, making it more susceptible to deprotonation. This can be an advantage for N-protection but requires careful choice of base to avoid side reactions.
-
Ring Deactivation: The pyrazole ring is deactivated towards electrophilic aromatic substitution.
-
Stability: Nitro-substituted pyrazoles are generally thermally stable.[19][20] However, the nitro group itself is sensitive to many reducing agents (e.g., catalytic hydrogenation with H2/Pd-C, strong hydride reagents). Therefore, protecting groups that require such conditions for removal (like benzyl ethers) should be used with caution and deprotected via alternative means if possible (e.g., dissolving metal reduction, which may still affect the nitro group).
Q3: I am observing regioisomers upon N-protection of my pyrazole. How can I control this?
A3: For 3(5)-substituted pyrazoles, N-protection can lead to a mixture of N1 and N2 isomers. In the case of this compound, the tautomeric equilibrium will favor the N1-H tautomer where the hydrogen is on the nitrogen adjacent to the carbon bearing the methanol group, due to the electronic effects of the nitro group.[21] However, protection can sometimes yield a mixture.
-
Steric Hindrance: Using a bulky protecting group like Trityl can favor protection at the less sterically hindered nitrogen.
-
Thermodynamic vs. Kinetic Control: It's possible to equilibrate a mixture of protected regioisomers to the thermodynamically more stable product. For example, heating SEM-protected pyrazoles with a catalytic amount of SEM-Cl can lead to the thermodynamically favored, less hindered isomer.[11]
-
Purification: Careful chromatography is often required to separate the desired regioisomer.
Q4: Can I protect the alcohol as a THP ether in the presence of the unprotected pyrazole N-H?
A4: This is generally not advisable. The acidic conditions required to install the THP group (e.g., using p-TsOH or another strong acid) will protonate the pyrazole ring, but the N-H is also acidic and can compete in reactions. More importantly, the pyrazole nitrogen is nucleophilic and can react with the activated dihydropyran intermediate. It is a much better strategy to protect the more acidic N-H proton first before attempting to protect the alcohol.
References
- D. S. Schade, et al. (2018). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC - NIH.
- Sharma, et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry.
- Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. ResearchGate.
- What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate.
- Nicolaou, K. C., et al. (1998). Orthogonal Set of Protecting Groups. Angew. Chem. Int. Ed..
- Knochel, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. RSC Publishing.
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- Samb, I., et al. (n.d.). Reactivity of chiral functionalized pyrazoles: Alcohol protection. Journal of Chemical and Pharmaceutical Research.
- VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH.
- SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis.
- How to do selective protection of primary alcohol over aryl tetrazole nitrogen in losartan drug?. ResearchGate.
- Tetrahydropyranyl Ethers. Organic Chemistry Portal.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
- A Mild Method for the Deprotection of Tetrahydropyranyl (THP) Ethers Catalyzed by Iron(III) Tosylate. ResearchGate.
- Alcohol Protecting Groups. (n.d.). University of Windsor.
- Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications.
- Recent advances on tetrahydropyranyl ethers: a versatile protecting group for hydroxyl functionality. RSC Advances.
- Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. PMC - NIH.
- Trityl Protection. Common Organic Chemistry.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.
- Protection of OH group of alcohol. SlideShare.
- Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate.
- Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. PubMed.
- Protective Groups. Organic Chemistry Portal.
- Protecting Groups For Alcohols. Master Organic Chemistry.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central.
- Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2015). Medicinal Chemistry Research.
- Tritylamines. Organic Chemistry Portal.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. japsonline.com [japsonline.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 11. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 17. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reactions with (5-nitro-1H-pyrazol-3-yl)methanol by TLC
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving (5-nitro-1H-pyrazol-3-yl)methanol. Here, we address common challenges and frequently asked questions to ensure accurate and efficient reaction tracking.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor my reaction with this compound?
A1: TLC is a rapid, cost-effective, and qualitative technique perfect for tracking the consumption of your starting material, this compound, and the formation of your desired product(s).[1][2][3] By comparing the TLC spots of your reaction mixture over time to a reference spot of the starting material, you can determine when the reaction is complete.[2][4]
Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?
A2: The selection of the mobile phase is crucial and is dependent on the polarity of your reactants and products.[5][6] this compound is a relatively polar compound due to the presence of the nitro, pyrazole, and alcohol functional groups. Therefore, a mobile phase consisting of a mixture of a non-polar and a moderately polar solvent is a good starting point.
A common initial solvent system to try is a mixture of hexane and ethyl acetate.[6][7] You can start with a 1:1 ratio and adjust it based on the results. If your spots remain at the baseline, you need to increase the polarity of the mobile phase by adding more ethyl acetate.[5][8] Conversely, if your spots travel with the solvent front, decrease the polarity by adding more hexane.[5][8] The goal is to achieve a retention factor (Rƒ) value between 0.2 and 0.8 for clear separation.[5]
Q3: My compound, this compound, is not UV-active. How can I visualize it on the TLC plate?
A3: While many pyrazole derivatives are UV-active, if your specific compound or its products are not, several chemical staining methods can be employed for visualization.[8][9] Given the presence of the nitro group, a specific method involves its reduction to an amine followed by derivatization to form a colored compound.[10]
A highly sensitive method is the reduction with stannous chloride (SnCl₂) followed by diazotization and coupling with a reagent like β-naphthol to produce brightly colored azo dyes.[10] General stains that are often effective for a wide range of organic compounds include potassium permanganate, ceric ammonium molybdate, and p-anisaldehyde stains.[11][12][13]
Q4: How do I interpret the results of my TLC plate?
A4: A properly developed and visualized TLC plate will show distinct spots for your starting material and product(s). As the reaction progresses, the spot corresponding to this compound should diminish in intensity, while a new spot corresponding to your product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[2][4] It is highly recommended to "co-spot" your reaction mixture with the starting material in a separate lane to confirm the identity of the spots.[2][14]
Troubleshooting Guide
This section addresses specific problems you may encounter during your TLC analysis.
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. The sample is overloaded (too concentrated).[1][8][15] 2. The compound is highly polar and interacting strongly with the silica gel. 3. The compound is acidic or basic.[16][17] | 1. Dilute your sample and re-spot.[1][8] 2. Add a small amount of a more polar solvent (e.g., methanol) to your mobile phase. For highly polar compounds, consider using reverse-phase TLC plates (e.g., C18).[8] 3. For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1–2.0%) or ammonia in methanol.[8] |
| Spots are not visible after development. | 1. The sample is too dilute.[8][15] 2. The compound is not UV-active and the wrong visualization method was used.[8] 3. The compound is volatile and may have evaporated.[8] 4. The solvent level in the developing chamber was above the spotting line.[15] | 1. Concentrate your sample or spot the same location multiple times, allowing the solvent to dry between applications.[8][15] 2. Try a different visualization technique, such as a chemical stain (see FAQ Q3).[8] 3. Ensure the plate is visualized promptly after development. 4. Make sure the solvent level is below the baseline where the samples are spotted.[15] |
| Spots are too close to the baseline (low Rƒ). | The mobile phase is not polar enough.[5][8] | Increase the proportion of the polar solvent in your mobile phase or choose a more polar solvent system.[8] |
| Spots are too close to the solvent front (high Rƒ). | The mobile phase is too polar.[5][8] | Decrease the proportion of the polar solvent in your mobile phase or choose a less polar solvent system.[8] |
| The solvent front is uneven. | 1. The TLC plate was not placed vertically in the chamber. 2. The edge of the TLC plate is touching the side of the chamber or filter paper.[15] 3. The silica gel on the plate is damaged.[16] | 1. Ensure the plate is standing upright in the developing chamber. 2. Carefully place the plate in the center of the chamber. 3. Use a new, undamaged TLC plate. If the damage is minimal, you can sometimes cut away the damaged area.[16] |
Experimental Protocols
Protocol 1: General TLC Monitoring of a Reaction
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[18] Mark starting points for your starting material (SM), reaction mixture (RM), and a co-spot (Co).
-
Spotting:
-
Dissolve a small amount of your starting material, this compound, in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, apply a small spot of the starting material solution to the "SM" mark on the baseline.
-
At various time points during your reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture.[2][3] If the reaction solvent is high-boiling (e.g., DMF, DMSO), dilute the aliquot in a more volatile solvent.
-
Spot the diluted reaction mixture on the "RM" mark.
-
On the "Co" mark, spot the starting material first, and then spot the reaction mixture directly on top of it.
-
-
Development:
-
Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm.[3]
-
Place a piece of filter paper in the chamber to aid in solvent vapor saturation and close the lid for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[3] Close the lid.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.[3]
-
-
Visualization:
-
Interpretation: Analyze the plate for the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane.
Protocol 2: Staining with Potassium Permanganate (A General Stain)
This is a destructive visualization method and should be performed after UV analysis.
-
Reagent Preparation: Prepare the staining solution by dissolving 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of water with 1.25 mL of 10% sodium hydroxide (NaOH).
-
Staining:
-
After the developed TLC plate has dried, carefully dip it into the potassium permanganate solution using forceps.
-
Quickly remove the plate and wipe the excess stain from the back with a paper towel.
-
-
Visualization: Compounds that can be oxidized (such as alcohols, aldehydes, and alkenes) will appear as yellow-brown spots against a purple background.[11] The color will fade over time, so it is best to circle the spots immediately.
References
- University of Rochester Department of Chemistry.
- Lab Tech. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Medium. [Link]
- Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
- ALWSCI. (2025, September 2).
- Chemistry LibreTexts. (2022, August 23).
- University of Wisconsin-Madison Department of Chemistry. (n.d.).
- ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?. [Link]
- LCGC International.
- EPFL.
- Sarsúnová, M., & Kakác, B. (1972). [Thin layer chromatography of derivatives of pyrazolone]. Pharmazie, 27(7), 447–448. [Link]
- Unknown. (n.d.). [Ce(L-Pro)2]2 (Oxa)
- Unknown. (n.d.).
- Indian Journal of Chemistry. (2025, September 23).
- University of California, Los Angeles Department of Chemistry and Biochemistry. TLC Stains. [Link]
- Organic Chemistry. TLC stains. [Link]
- Unknown. (n.d.).
- Harit, M., et al. (2022). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry, 15(1), 103501. [Link]
- University of Rochester Department of Chemistry. Magic Formulas: TLC Stains. [Link]
- Chemistry LibreTexts. (2022, April 7). 2.
- YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
- ChemBAM. TLC troubleshooting. [Link]
- Org Prep Daily. (2006, September 27). TLC Staining solutions. [Link]
- Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses. [Link]
- Merck.
- Mr Murray-Green Chemistry Tutorials. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube. [Link]
- ResearchGate. (n.d.). Measured TLC Rf values for conventional run 1 crude reaction mixture. [Link]
- National Institutes of Health. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]
- ResearchGate. (n.d.). Study of the solvation process of some pyrazole derivatives in three different solvents by solution calorimetry and IR spectroscopy. [Link]
- Unknown. (n.d.).
- Chemistry Stack Exchange. (2014, December 12). Are there any sources for tabulated Rf-values, especially 1-phenylazo-2-naphthol?. [Link]
Sources
- 1. microbiozindia.com [microbiozindia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. silicycle.com [silicycle.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. TLC stains [reachdevices.com]
- 12. Magic Formulas [chem.rochester.edu]
- 13. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 14. Chromatography [chem.rochester.edu]
- 15. bitesizebio.com [bitesizebio.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chembam.com [chembam.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Characterization of Impurities in (5-nitro-1H-pyrazol-3-yl)methanol
Welcome to the comprehensive technical support guide for the characterization of impurities in (5-nitro-1H-pyrazol-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this critical pharmaceutical intermediate. Here, we synthesize technical accuracy with field-proven insights to empower you in your analytical endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of this compound samples.
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound can be broadly categorized into three main types:
-
Process-Related Impurities: These arise from the synthetic route. A common synthesis for pyrazole derivatives is the Knorr pyrazole synthesis, which can lead to the formation of regioisomers if unsymmetrical starting materials are used.[1] For this compound, a potential regioisomeric impurity is (3-nitro-1H-pyrazol-5-yl)methanol. Other process-related impurities can include unreacted starting materials, intermediates, and by-products from side reactions.
-
Degradation Products: this compound can degrade under various stress conditions such as heat, light, oxidation, and extreme pH.[2][3] A primary degradation pathway for nitroaromatic compounds is the reduction of the nitro group to an amino group.[4] Therefore, (5-amino-1H-pyrazol-3-yl)methanol is a probable degradation product.
-
Residual Solvents: Organic volatile impurities used during synthesis or purification steps may be present in the final product.[5]
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A multi-technique approach is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase with UV detection, is the gold standard for separating and quantifying non-volatile organic impurities.[5] Its high resolution and sensitivity make it ideal for detecting trace-level impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile impurities, including residual solvents and certain process-related impurities.[1][6] The mass spectrometric detection allows for the identification of unknown peaks based on their fragmentation patterns.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities.[8][9] Both 1D (¹H and ¹³C) and 2D NMR experiments can provide detailed information about the molecular structure of isolated impurities.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it invaluable for identifying and characterizing impurities without the need for isolation.
Q3: Why is it crucial to perform forced degradation studies?
A3: Forced degradation studies, also known as stress testing, are a regulatory requirement and a critical component of drug development.[2][3][11] These studies involve subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation.[12] The primary objectives are:
-
To identify potential degradation products: This helps in understanding the degradation pathways of the molecule.
-
To develop and validate stability-indicating analytical methods: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[13]
-
To elucidate the intrinsic stability of the molecule: This information is crucial for determining appropriate storage conditions and shelf-life.[3]
II. Troubleshooting Guides
This section provides practical solutions to specific issues you might encounter during your experiments.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column overload- Column degradation | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Use a new column or a column with a different stationary phase. |
| Co-elution of impurities with the main peak | - Insufficient chromatographic resolution | - Optimize the mobile phase composition (e.g., change the organic modifier or gradient profile).- Use a column with higher efficiency (smaller particle size or longer length).- Adjust the column temperature. |
| Ghost peaks appearing in the chromatogram | - Contamination in the mobile phase or system- Carryover from previous injections | - Use fresh, high-purity solvents for the mobile phase.- Flush the HPLC system thoroughly.- Implement a robust needle wash protocol in the autosampler. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Allow sufficient time for column equilibration before each run. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No peaks detected | - Injection issue- Inappropriate GC conditions- MS detector issue | - Check the syringe and injector for proper functioning.- Verify the oven temperature program, carrier gas flow rate, and injector temperature.- Ensure the MS is properly tuned and calibrated. |
| Poor peak resolution | - Inadequate separation on the GC column | - Optimize the oven temperature program (e.g., use a slower ramp rate).- Use a longer GC column or a column with a different stationary phase.[1] |
| Mass spectra do not match library entries | - Co-eluting peaks- Background interference- Isomeric compounds | - Improve chromatographic separation.- Check for and eliminate sources of background contamination.- For isomers, rely on retention time differences and subtle variations in fragmentation patterns for identification.[1] |
III. Experimental Protocols & Methodologies
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for developing a stability-indicating HPLC method.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or a wavelength determined by the UV spectrum of the parent compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study as recommended by ICH guidelines.[3] The target degradation is typically 5-20%.[11][13]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Note: The duration and stressor concentration may need to be adjusted based on the stability of the molecule.
IV. Visualizations and Data Presentation
Workflow for Impurity Characterization
This diagram illustrates the logical workflow for identifying and characterizing impurities in this compound samples.
Caption: Workflow for Impurity Characterization.
Troubleshooting Decision Tree for HPLC
This diagram provides a logical path for troubleshooting common HPLC issues.
Caption: HPLC Troubleshooting Decision Tree.
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Potential Origin | Typical Analytical Technique | Expected m/z [M+H]⁺ |
| (3-nitro-1H-pyrazol-5-yl)methanol | Process-related (Regioisomer) | HPLC, LC-MS | 144.035 |
| (5-amino-1H-pyrazol-3-yl)methanol | Degradation Product (Reduction) | HPLC, LC-MS | 114.061 |
| Unreacted Starting Materials | Process-related | GC-MS, HPLC | Varies |
| Residual Solvents (e.g., Ethanol, Acetonitrile) | Process-related | GC-MS | Varies |
V. References
-
Benchchem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
-
Santa Cruz Biotechnology. * this compound*.
-
ChemicalBook. This compound.
-
Su, T., et al. (2016). Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system. PubMed.
-
Santos, F. J., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
-
Mullani, N. N., & Nargatti, S. (2021). Forced Degradation Studies are a Vital Tool in Pharmaceutical Research and Development to Predict Long-Term Stability. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
-
Singh, R., & Kumar, R. (2016). Forced degradation studies. MedCrave online.
-
Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC.
-
ChemicalBook. This compound(1000895-25-9) 1 H NMR.
-
Kanishchev, M. I., et al. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(4), 353-370.
-
ResearchGate. (2015). Review on synthesis of nitropyrazoles.
-
Lojzova, L., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-109.
-
Centers for Disease Control and Prevention. (2016). NMAM METHOD 2005.
-
ResearchGate. Synethsis and characterization of 3-nitropyrazole and its salts.
-
Waters. Impurities Application Notebook.
-
ArtMolecule. Impurities and Degradation products.
-
Power, J. (2016). New NMR Tools for Impurity Analysis. University of Manchester.
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
-
ResearchGate. (2015). Identification and structure elucidation by NMR spectroscopy.
-
Journal of Pharmaceutical Research. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology.
-
Shimadzu Corporation. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
-
Bajaj, S., et al. (2018). Technical considerations of forced degradation studies of new drug substances and product: Regulatory perspectives. Journal of Applied Pharmaceutical Science, 8(3), 1-10.
-
Sigma-Aldrich. Pharmaceutical impurity profiling Application guide.
-
ResearchGate. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF.
-
ResearchGate. (1997). (PDF) Nitropyrazoles.
-
Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
-
Vinaya, et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 553–560.
-
Wang, Y., et al. (2019). Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. ACS Omega, 4(26), 21973–21982.
-
Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64.
-
Benchchem. (2025). Pyrazinone Compounds Degradation Pathways: A Technical Support Center.
-
Molecules. (2007). Structure Elucidation of a Pyrazolo[4][14]pyran Derivative by NMR Spectroscopy.
-
Scientific Reports. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
-
Williamson, R. T., et al. (2013). NMR-spectroscopic analysis of mixtures: from structure to function. Progress in the chemistry of organic natural products, 98, 47–113.
-
Benchchem. (2025). resolving impurities in 3,5-diethyl-1-phenyl-1H-pyrazole product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. biomedres.us [biomedres.us]
- 14. This compound | 1000895-25-9 [chemicalbook.com]
Technical Support Center: Degradation Pathways of Nitropyrazole Compounds
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitropyrazole compounds. This guide is designed to provide in-depth, field-proven insights into the stability and degradation of these important heterocyclic molecules. Understanding the potential degradation pathways is critical for ensuring data integrity, developing stable formulations, and interpreting metabolic profiles. This document provides troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the lab.
Troubleshooting Guide: Investigating Unexpected Degradation
This section addresses specific issues you might encounter during your experiments, providing explanations of the underlying chemistry and actionable solutions.
Scenario 1: Chemical Degradation in Aqueous or Protic Solvents
Q: I'm observing a new, more polar peak in my HPLC chromatogram after preparing my nitropyrazole compound in an aqueous buffer. The peak area for my parent compound is decreasing over time. What is the likely cause and how can I mitigate it?
A: This is a classic sign of hydrolysis. The pyrazole ring, while aromatic, can be susceptible to nucleophilic attack, especially when activated by electron-withdrawing nitro groups. The main chemical reactions that affect drug stability are oxidation and hydrolysis[1].
-
Causality:
-
Base-Catalyzed Hydrolysis: In neutral to basic conditions (pH > 7), hydroxide ions (OH⁻) can act as nucleophiles, attacking the electron-deficient carbon atoms of the pyrazole ring. This can lead to ring-opening reactions, forming highly polar, acyclic species.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the pyrazole nitrogen can be protonated. This can increase the electrophilicity of the ring, making it more susceptible to attack by water. While generally less rapid than base-catalyzed hydrolysis for many heterocycles, it can still be a significant degradation pathway[1].
-
Denitration: Depending on the position of the nitro group, hydrolysis can sometimes lead to the substitution of the -NO₂ group with a hydroxyl group, forming a nitropyrazolol derivative.
-
-
Troubleshooting Steps:
-
pH Profiling: Perform a preliminary stability study by dissolving your compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12). Analyze samples by HPLC at initial, 4, 8, and 24-hour time points. The pH at which degradation is fastest will indicate the primary mechanism (acid vs. base catalysis).
-
Mobile Phase Adjustment: If degradation is observed in your HPLC mobile phase, consider using a less aqueous or aprotic mobile phase if your chromatography method allows. If a buffer is necessary, select one with a pH where the compound shows maximum stability.
-
Formulation/Solvent Change: For stock solutions or formulations, use aprotic solvents like DMSO or acetonitrile for storage and dilute into aqueous media immediately before use.
-
Q: My sample contains peroxides from an excipient, and I'm seeing a loss of my active nitropyrazole compound. What kind of degradation is this?
A: This strongly suggests oxidative degradation. The nitro group itself is an oxidizing agent, but the pyrazole ring can also be susceptible to external oxidants. Forced degradation studies commonly use hydrogen peroxide (H₂O₂) to mimic oxidative stress[2].
-
Causality:
-
Ring Oxidation: Strong oxidizing agents can lead to the formation of N-oxides or hydroxylated species on the pyrazole ring. These initial products may be unstable and undergo further reactions, including ring cleavage.
-
Side-Chain Oxidation: If your nitropyrazole has alkyl substituents, these can be oxidized to alcohols, aldehydes, or carboxylic acids.
-
-
Troubleshooting Steps:
-
Confirmation: To confirm oxidative degradation, treat a small sample of your compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and monitor the reaction by HPLC or LC-MS. If you can replicate the degradation profile, oxidation is the confirmed pathway.
-
Excipient Screening: Test your excipients for peroxide content using standard analytical methods.
-
Use of Antioxidants: If oxidative degradation is unavoidable, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your formulation, provided they do not interfere with your assay.
-
Inert Atmosphere: When storing susceptible compounds, especially in solution, purging the vial headspace with an inert gas like nitrogen or argon can significantly reduce oxidative degradation[1].
-
Scenario 2: Photodegradation
Q: After leaving a solution of my nitropyrazole compound on the lab bench under ambient light, the solution turned yellow and the HPLC analysis showed multiple new peaks. What happened?
A: You are likely observing photodegradation. Many nitroaromatic compounds are sensitive to light, particularly in the UV spectrum[3][4].
-
Causality:
-
Mechanism: UV radiation can excite the nitro group, leading to the formation of reactive species. In the presence of oxygen and/or water, this can initiate a cascade of reactions involving hydroxyl radicals (•OH). These radicals can attack the aromatic ring, leading to hydroxylation (forming nitrophenolic-like structures), denitration, or even ring cleavage to form smaller aliphatic acids and aldehydes[3][4].
-
Products: Common photoproducts of nitroaromatic compounds include hydroxylated derivatives and ring-opened products like formic acid, glyoxylic acid, and oxalic acid[3].
-
-
Troubleshooting Steps:
-
Protect from Light: The simplest and most effective solution is to protect your samples from light at all times. Use amber vials or wrap your glassware in aluminum foil. Conduct experiments under yellow light if the compound is extremely sensitive.
-
Photostability Study: To formally characterize the issue, perform a controlled photostability study according to ICH Q1B guidelines. Expose your compound in solution and as a solid to a calibrated light source and compare its degradation profile to a dark control sample.
-
Analytical Confirmation: Use LC-MS/MS to identify the masses of the photodegradants. This can help confirm the degradation pathway (e.g., an increase of 16 amu suggests hydroxylation).
-
Scenario 3: Thermal & Metabolic Degradation
Q: I am running a reaction at 80°C and my yield is low, with evidence of gas evolution. Could my nitropyrazole be decomposing?
A: Yes, thermal decomposition is a significant degradation pathway, particularly for polynitrated pyrazoles, which are often investigated as energetic materials[5][6][7].
-
Causality:
-
Initial Steps: Thermal decomposition often begins with the cleavage of the weakest bond. In nitropyrazoles, this can be the N-NO₂ or C-NO₂ bond, leading to the release of •NO₂ radicals[8]. Another proposed pathway involves a[5][9] sigmatropic hydrogen shift followed by the elimination of N₂[5].
-
Decomposition Products: The decomposition cascade is complex, but the ultimate stable products are typically gases like N₂, H₂O, CO₂, and CO[5].
-
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, investigate alternative synthetic routes or catalysts that allow the reaction to proceed at a lower temperature.
-
Thermal Analysis: Characterize the thermal stability of your compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This will determine the onset temperature of decomposition and help you define a safe operating temperature range[10].
-
Q: In a liver microsome assay, my nitropyrazole drug candidate is rapidly metabolized. What are the expected biotransformation pathways?
A: Nitropyrazoles undergo several common metabolic transformations. While the pyrazole ring is generally more stable to oxidative cleavage than some other heterocycles, it is still subject to significant metabolism[11].
-
Causality:
-
Nitro-Reduction: A primary metabolic pathway for nitroaromatic compounds is the reduction of the nitro group by nitroreductase enzymes, often found in gut bacteria and the liver[12]. This proceeds through nitroso and hydroxylamine intermediates to form the corresponding amino-pyrazole[13].
-
Oxidative Metabolism (CYP450): Cytochrome P450 enzymes can oxidize the pyrazole ring, leading to hydroxylated metabolites[11][14].
-
Conjugation: The pyrazole nitrogens or hydroxylated metabolites can be conjugated with glucuronic acid (N-glucuronidation or O-glucuronidation) or sulfate to increase water solubility and facilitate excretion[11][14]. N-dealkylation can also occur for N-substituted pyrazoles[11].
-
-
Troubleshooting Steps:
-
Metabolite Identification: Use high-resolution LC-MS/MS to identify metabolites. Look for characteristic mass shifts: +2 Da for reduction of -NO₂ to -NHOH, -16 Da for -NHOH to -NH₂, +16 Da for hydroxylation, and +176 Da for glucuronidation.
-
Enzyme Inhibition Studies: Use specific CYP450 inhibitors to determine which enzymes are responsible for the oxidative metabolism.
-
Anaerobic vs. Aerobic Incubations: Compare metabolism under anaerobic and aerobic conditions. Enhanced degradation under anaerobic conditions can point towards reductive metabolism by gut microbiota or certain liver enzymes[13].
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for the long-term storage of nitropyrazole compounds? A1: Based on the common degradation pathways, the three most critical factors are light, temperature, and humidity/pH. For optimal stability, solid compounds should be stored in a desiccator, in the dark (amber vials), and at a controlled, cool temperature (e.g., 4°C or -20°C). Solutions should be prepared fresh; if storage is necessary, use aprotic solvents and store under the same protected conditions.
Q2: What is a forced degradation study and why is it essential? A2: A forced degradation study is an experiment where a drug substance is intentionally exposed to stress conditions more severe than accelerated stability testing, such as high heat, UV light, and extreme pH levels (acidic, basic), as well as oxidative conditions[15][16]. These studies are crucial for several reasons:
-
Pathway Elucidation: They help identify the likely degradation products and establish the degradation pathways[16][17].
-
Method Validation: The resulting mixture of the parent drug and its degradants is used to prove that an analytical method (like HPLC) is "stability-indicating." This means the method can accurately separate and quantify the active ingredient without interference from any degradation products[2].
-
Formulation Development: Understanding how a molecule degrades helps in designing a stable formulation by avoiding problematic excipients or pH conditions[15].
Q3: Does the position of the nitro group on the pyrazole ring affect its stability? A3: Yes, absolutely. The position of the electron-withdrawing nitro group significantly influences the electron density distribution in the ring, affecting its susceptibility to both nucleophilic attack (hydrolysis) and thermal decomposition. While specific stability data can vary widely, computational studies and experimental observations suggest that the arrangement of nitro groups impacts bond dissociation energies and activation barriers for decomposition, thereby influencing overall thermal stability[6][7]. Regioisomerism plays an important role in tuning the stability of nitropyrazoles[6].
Visualizing Degradation Pathways
The following diagrams illustrate the primary routes through which nitropyrazole compounds can degrade.
Caption: Overview of major degradation pathways for nitropyrazole compounds.
Caption: Simplified pathway for base-catalyzed hydrolysis of a nitropyrazole ring.
Data Summary Table
The stability of nitropyrazole compounds is highly dependent on their specific substitution pattern. The following table provides a qualitative summary of expected stability for representative structures under various stress conditions.
| Compound | Acidic Hydrolysis (pH 2) | Basic Hydrolysis (pH 10) | Oxidation (3% H₂O₂) | Photolysis (UV Light) | Thermal Stability (Tdec) |
| 3-Nitropyrazole | Stable to Moderately Labile | Labile | Moderately Labile | Labile | High (>200 °C)[18] |
| 4-Nitropyrazole | Stable to Moderately Labile | Labile | Moderately Labile | Labile | High (~164 °C m.p.)[19] |
| 3,4-Dinitropyrazole | Moderately Labile | Very Labile | Labile | Very Labile | Moderate (~175 °C)[8] |
| 3,4,5-Trinitropyrazole | Labile | Very Labile | Very Labile | Very Labile | Lower (~126 °C)[8] |
Note: Stability is relative. "Labile" indicates that significant degradation is expected under standard forced degradation conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of a nitropyrazole compound and assess its intrinsic stability under various stress conditions.
Materials:
-
Nitropyrazole compound
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Class A volumetric flasks, amber HPLC vials
-
Calibrated HPLC-UV/PDA system, pH meter
-
Photostability chamber (ICH Q1B compliant)
-
Oven or heating block
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the nitropyrazole in ACN or another suitable solvent.
-
Acid Hydrolysis:
-
To a flask, add an aliquot of the stock solution and 1 M HCl to achieve a final drug concentration of ~0.1 mg/mL.
-
Incubate at 60°C for 24 hours. Withdraw samples at 0, 4, 8, and 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 1 M NaOH.
-
-
Base Hydrolysis:
-
Repeat the procedure from step 2, using 0.1 M NaOH instead of HCl.
-
Incubate at room temperature, as base hydrolysis is often much faster. Check for degradation after 1-2 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To a flask, add an aliquot of the stock solution and dilute with water. Add 3% H₂O₂ to achieve a final drug concentration of ~0.1 mg/mL.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze directly.
-
-
Thermal Degradation (Solid State):
-
Place a few milligrams of the solid compound in a clear glass vial.
-
Heat in an oven at a temperature below the melting point (e.g., 80°C) for 48 hours.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photodegradation:
-
Prepare a solution of the compound (~0.1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).
-
Place the solution in a quartz vial inside a photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Analyze the sample alongside a "dark control" sample wrapped in foil and stored under the same conditions.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2). Aim for 10-30% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stressor concentration or duration accordingly[16].
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a robust HPLC method capable of separating the parent nitropyrazole from all potential degradation products generated during forced degradation.
Methodology:
-
Column and Mobile Phase Selection:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Rationale: The acidic mobile phase helps to produce sharp peaks for the heterocyclic compounds. A C18 column provides good retention for moderately polar compounds.
-
-
Initial Gradient Elution:
-
Run a broad gradient to elute all components, including highly polar degradants and the parent compound.
-
Example Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Use a PDA detector to scan from 200-400 nm to determine the optimal wavelength for detection of all species.
-
-
Method Optimization:
-
Inject a pooled mixture of all your forced degradation samples.
-
Analyze the chromatogram. The goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks.
-
Adjust the gradient slope to improve separation. If a critical pair of peaks is not resolved, consider changing the organic modifier (e.g., to methanol) or the pH of the mobile phase.
-
-
Method Validation (Specificity):
-
Peak Purity Analysis: Use the PDA detector software to perform peak purity analysis on the parent peak in all stressed samples. The peak should be spectrally pure, confirming no co-elution.
-
Mass Balance: Calculate the mass balance. The sum of the parent compound assay and the assays of all degradation products should be close to 100% of the initial concentration, indicating that all major degradants are accounted for.
-
References
- Zhou, J., et al. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules.
- Muravyev, N.V., et al. (2015). Thermal Decomposition of Nitropyrazoles. Physics Procedia.
- Jasiński, R., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules.
- Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
- Phillips, J.C., et al. (1976). Effects of pyrazole and 3-amino-1,2,4-triazole on the metabolism and toxicity of dimethylnitrosamine in the rat. Food and Cosmetics Toxicology.
- Wang, R., et al. (2020). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate.
- Clay, K.L., et al. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition.
- Li, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Korneeva, N. (2018). Nitropyrazoles (review). ResearchGate.
- Wang, X., et al. (2014). Review on synthesis of nitropyrazoles. ResearchGate.
- Spain, J.C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology.
- Ahern, K. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- Zisl, R. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
- Reddy, P.C., et al. (2016). Forced Degradation Studies. MedCrave online.
- Alsante, K.M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- Venkatesh, D.N., & Shanmuga Kumar, S.D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Unknown Author. (2014). Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate.
- Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
- Zhang, J., et al. (2019). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry.
- Teixidó, J., & Borrell, J.I. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.
- Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences.
- Nishino, S.F., & Spain, J.C. (2002). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
- El-Ghazawy, S., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules.
- Liu, Y., et al. (2015). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate.
- Coriolis Pharma. (2024). Stability Studies-Regulations, Patient Safety & Quality. Coriolis Pharma.
- Rickert, D.E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews.
- Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar.
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. biomedres.us [biomedres.us]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar [semanticscholar.org]
- 5. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of pyrazole and 3-amino-1,2,4-triazole on the metabolism and toxicity of dimethylnitrosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. researchgate.net [researchgate.net]
- 19. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Strategies for (5-Nitro-1H-pyrazol-3-yl)methanol
In the landscape of pharmaceutical and energetic materials research, the synthesis of functionalized heterocyclic compounds is of paramount importance. Among these, (5-nitro-1H-pyrazol-3-yl)methanol stands out as a valuable building block, owing to the presence of a reactive hydroxymethyl group and an energetic nitro moiety on the pyrazole scaffold. This guide provides an in-depth comparison of the primary synthetic methodologies for obtaining this key intermediate, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
The synthetic approaches to this compound predominantly diverge from a common precursor, 5-nitro-1H-pyrazole-3-carboxylic acid. The choice of synthetic route thereafter hinges on the strategy for the reduction of the carboxylic acid functionality to a primary alcohol, a transformation that must be executed with high chemoselectivity to preserve the nitro group. This guide will dissect two principal methods: the direct reduction of the carboxylic acid and a two-step esterification-reduction sequence.
Method 1: Direct Chemoselective Reduction of 5-Nitro-1H-pyrazole-3-carboxylic Acid
This approach is the most direct route to the target molecule, relying on the use of a reducing agent that selectively targets the carboxylic acid in the presence of the more easily reducible nitro group. Borane complexes, such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BH3-SMe2), are the reagents of choice for this transformation.[1][2][3]
Causality Behind Experimental Choices
The efficacy of borane as a selective reducing agent for carboxylic acids is well-established.[2] Unlike stronger reducing agents like lithium aluminum hydride (LiAlH4), which would readily reduce both the carboxylic acid and the nitro group, borane exhibits a pronounced preference for the carboxyl functionality.[3] This selectivity is attributed to the electrophilic nature of borane, which readily coordinates with the Lewis basic oxygen of the carbonyl group, initiating the reduction cascade. The nitro group, being electron-withdrawing, is less susceptible to reduction under these conditions.
Experimental Protocol: Borane-mediated Reduction
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH3-THF, ~3.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until the effervescence ceases.
-
Work-up and Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Visualizing the Workflow
Caption: Workflow for the direct reduction of 5-nitro-1H-pyrazole-3-carboxylic acid.
Method 2: Esterification Followed by Reduction
Causality Behind Experimental Choices
The esterification step serves to activate the carboxyl group for reduction by milder reducing agents. While sodium borohydride (NaBH4) is generally not strong enough to reduce carboxylic acids, it can effectively reduce esters, especially in the presence of an activating agent or at elevated temperatures.[3] Alternatively, diisobutylaluminium hydride (DIBAL-H) is a powerful reducing agent for esters that can be used at low temperatures, often providing cleaner reactions and higher yields. The choice between NaBH4 and DIBAL-H will depend on the desired reaction conditions and scale.
Experimental Protocols
Step 1: Esterification of 5-Nitro-1H-pyrazole-3-carboxylic Acid
-
Fischer Esterification: To a solution of 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid (H2SO4).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 5-nitro-1H-pyrazole-3-carboxylate.
Step 2: Reduction of Ethyl 5-Nitro-1H-pyrazole-3-carboxylate
-
Preparation: Dissolve the ethyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as anhydrous THF or dichloromethane in a flame-dried flask under an inert atmosphere.
-
Addition of Reducing Agent: Cool the solution to -78 °C (for DIBAL-H) or 0 °C (for NaBH4). Add the reducing agent (DIBAL-H or NaBH4, ~2.0-3.0 eq) portion-wise or dropwise, maintaining the low temperature.
-
Reaction: Stir the reaction mixture at the low temperature for 1-3 hours, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of methanol or a saturated solution of Rochelle's salt. Allow the mixture to warm to room temperature and filter off any inorganic salts. Extract the filtrate with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by column chromatography to yield this compound.
Visualizing the Workflow
Caption: Workflow for the two-step esterification-reduction synthesis.
Comparative Analysis
To facilitate an objective comparison, the key performance indicators of each method are summarized below.
| Feature | Method 1: Direct Reduction | Method 2: Esterification-Reduction |
| Number of Steps | One | Two |
| Key Reagents | BH3-THF or BH3-SMe2 | H2SO4 (cat.), Ethanol, NaBH4 or DIBAL-H |
| Selectivity | High for carboxylic acid over nitro group | High, relies on the reactivity of the ester |
| Reaction Time | Typically shorter overall | Longer due to two separate steps |
| Yield | Generally good to excellent | Can be high, but potential for loss in two steps |
| Scalability | May require special handling of borane reagents | More amenable to large-scale synthesis |
| Cost-Effectiveness | Borane reagents can be more expensive | Generally uses more common and less expensive reagents |
| Safety | Borane is flammable and moisture-sensitive | DIBAL-H is also pyrophoric and requires careful handling |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Method 1 (Direct Reduction) is an elegant and efficient one-step process that is well-suited for laboratory-scale synthesis. Its primary advantage lies in its atom economy and reduced reaction time. However, the handling of borane reagents requires a well-ventilated fume hood and proficiency in working with air- and moisture-sensitive chemicals.
Method 2 (Esterification-Reduction) , while being a two-step process, often provides a more practical and scalable solution, particularly in industrial settings. The reagents are generally more common and less expensive, and the procedures are robust. This method also offers a convenient purification point at the ester intermediate stage.
The ultimate choice of synthetic method will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of reagents and equipment, and the safety infrastructure of the laboratory. For rapid access to small quantities of the target molecule, the direct reduction method is highly recommended. For larger-scale production where process robustness and cost are critical factors, the two-step esterification-reduction sequence is the more prudent choice.
References
- Doss, R. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global.
- Smith, J. et al. (2022).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Nitro-1H-Pyrazole-3-Carboxylic Acid: A Versatile Tool for Fine Chemical Synthesis.
- Khan Academy. (n.d.). Reduction of carboxylic acids.
- Jones, A. et al. (2022).
- ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched?
- Abdel-Wahab, B. F. et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed.
- Patel, K. et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
Sources
A Comparative Analysis of the Biological Activity of (5-nitro-1H-pyrazol-3-yl)methanol and Other Nitropyrazole Derivatives
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, leading to the development of numerous therapeutic agents.[1][5][6][7] The introduction of a nitro group onto the pyrazole ring often enhances or confers distinct biological properties, giving rise to the nitropyrazole class of compounds. These compounds have garnered significant attention for their potential as antimicrobial, antiparasitic, and anticancer agents.[8][9][10][11] This guide provides an in-depth, objective comparison of the biological activity of a specific derivative, (5-nitro-1H-pyrazol-3-yl)methanol, against other notable nitropyrazoles, supported by experimental data and established protocols.
Our focus molecule, this compound, is a functionalized nitropyrazole. Its chemical identity is established by:
This guide will dissect the structure-activity relationships within this chemical class to provide researchers, scientists, and drug development professionals with a clear comparative framework.
Comparative Biological Activities: A Multifaceted Profile
The biological effects of nitropyrazoles are diverse, largely dictated by the number and position of the nitro groups and the nature of other substituents on the pyrazole ring.
Antiparasitic Activity
Nitropyrazoles have shown considerable promise as antiparasitic agents. Studies have demonstrated the efficacy of various derivatives against protozoan parasites.
-
Anti-trichomonal and Anti-amoebic Activity: Several nitropyrazole derivatives have exhibited in vitro and in vivo activity against Trichomonas vaginalis and Entamoeba invadens.[8] Notably, compounds such as 1-methyl-4-nitropyrazole and 4-nitropyrazole have demonstrated activity comparable to metronidazole, a standard-of-care drug.[8] The mechanism of action for many nitroheterocyclic drugs involves the reduction of the nitro group within the anaerobic parasite, leading to the formation of cytotoxic radical anions that damage DNA and other critical macromolecules.
-
Anti-trypanosomal Activity: The fight against Chagas disease, caused by Trypanosoma cruzi, has also benefited from nitropyrazole research. Certain 3-nitro-1,2,4-triazole derivatives, which share the core nitro-heterocycle feature, have shown potent activity against T. cruzi amastigotes, often surpassing the efficacy of the reference drug benznidazole.[14] This activity is linked to the action of parasitic nitroreductases.[14] While all tested nitropyrazoles were found to be inactive against Plasmodium berghei, the causative agent of rodent malaria, the potential against other parasitic species remains an active area of investigation.[8]
Anticancer and Cytotoxic Potential
A significant body of research points to the potent cytotoxic effects of nitropyrazoles against various cancer cell lines.[11][15][16][17]
-
Mechanism of Cytotoxicity: The anticancer activity of nitropyrazoles is often linked to their ability to induce oxidative stress. For instance, studies on 1,3-dinitropyrazole (1,3-DNP) and 3,4,5-trinitropyrazole (3,4,5-TNP) have demonstrated that their cytotoxic and genotoxic effects are associated with the production of reactive oxygen/nitrogen species (ROS/RNS), leading to DNA damage.[9]
-
Structure-Activity Relationship (SAR): The degree of nitration on the pyrazole ring is a critical determinant of cytotoxicity. A stronger cytotoxic effect has been observed for di- and tri-nitrated pyrazoles compared to their mono-nitro counterparts.[9] The position of the nitro group also plays a crucial role. While specific data for this compound is limited, the presence of the nitro group at the 5-position suggests potential for cytotoxic activity that warrants experimental validation.
-
Selective Cytotoxicity: Some pyrazole derivatives have shown promising selectivity, inhibiting the growth of cancer cells while having minimal effect on normal cells.[18][19] For example, a novel pyrazole derivative, P3C, displayed potent cytotoxicity against a panel of 27 human cancer cell lines, particularly triple-negative breast cancer (TNBC) cells, with CC50 values in the low micromolar and nanomolar range.[19] Its mechanism involves inducing ROS accumulation, apoptosis, microtubule disruption, and cell cycle arrest.[19]
Antimicrobial Activity
The pyrazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[20][21][22] The addition of a nitro group can modulate this activity.
-
Spectrum of Activity: The antimicrobial efficacy of nitropyrazoles can be highly specific. For example, a study involving 61 synthesized nitropyrazole derivatives found that while many compounds showed cytotoxic profiles, they were largely inactive against the Gram-negative bacteria Escherichia coli and Klebsiella pneumoniae.[23] This suggests that the cellular envelope of Gram-negative bacteria may present a permeability barrier to these compounds.
-
Influence of Other Substituents: The overall antimicrobial activity is not solely dependent on the nitro group. Other substitutions on the pyrazole ring can significantly enhance potency. For instance, pyrazoles featuring a chloro substitution on an associated styryl ring were found to be more efficient against Xanthomonas campestris.[20] Similarly, the presence of chloro or methoxyl groups has been linked to greater antifungal effects.[20] This highlights the importance of the entire molecular architecture in defining the antimicrobial profile.
Structure-Activity Relationship (SAR): A Deeper Dive
The biological activity of nitropyrazoles is intricately linked to their chemical structure. Understanding these relationships is key to designing more potent and selective therapeutic agents.
The core pyrazole scaffold allows for substitution at multiple positions, each influencing the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets.
Caption: General structure-activity relationships for nitropyrazoles.
Key SAR insights include:
-
Nitro Group: The electron-withdrawing nature of the nitro group is fundamental to the bioactivity of many of these compounds, particularly in antiparasitic applications where it acts as a bio-reductive "warhead". As noted, increasing the number of nitro groups tends to increase general cytotoxicity.[9]
-
Substituents at Position 1: This position is often substituted with various aryl or alkyl groups. These substitutions can drastically alter the molecule's steric and electronic properties, influencing its ability to fit into the binding pockets of target enzymes.
-
Substituents at Positions 3 and 5: In our target molecule, these positions are occupied by a methanol group and a nitro group. The hydroxyl group in the methanol moiety can potentially form hydrogen bonds, which may enhance binding to certain biological targets and improve aqueous solubility. The interplay between the electron-withdrawing nitro group and the polar methanol group on the same molecule presents an interesting case for study.
Comparative Data Summary
The table below summarizes the biological activity of representative nitropyrazole derivatives from the literature, providing a comparative context for this compound.
| Compound Name | Biological Activity | Model System | Potency (IC₅₀ / MIC) | Reference |
| This compound | Not Reported | N/A | N/A | N/A |
| 1-Methyl-4-nitropyrazole | Antiparasitic | Trichomonas vaginalis | Similar to Metronidazole | [8] |
| 4-Nitropyrazole | Antiparasitic | Trichomonas vaginalis | Similar to Metronidazole | [8] |
| 1,3-Dinitropyrazole (1,3-DNP) | Cytotoxicity | HepaRG, A549, HCT116 cells | Strong Cytotoxic Effect | [9] |
| 3,4,5-Trinitropyrazole (3,4,5-TNP) | Cytotoxicity | HepaRG, A549, HCT116 cells | Strong Cytotoxic Effect | [9] |
| Pyrazole Derivative 40 (nitro pyrazole based thiazole) | Antimicrobial | S. pyogenes, S. aureus, P. aeruginosa, E. coli, A. niger, C. albicans | Remarkable Activity | [10] |
| Pyrazole Derivative P3C | Anticancer | MDA-MB-231 (TNBC) | 0.49 µM | [19] |
Experimental Protocols: A Guide to Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing the key biological activities discussed.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[24][25]
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Inoculum Preparation: Select well-isolated colonies of the test microorganism from an agar plate and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[26]
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound (e.g., from 256 µg/mL to 0.5 µg/mL) in a suitable broth medium, such as Mueller-Hinton Broth.[24]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (broth + bacteria, no compound) and negative (broth only) controls.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[25]
-
Result Interpretation: Following incubation, examine the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[24]
Protocol 2: Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[27][28]
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate the desired cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 4 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[27]
-
Compound Treatment: Prepare serial dilutions of the nitropyrazole compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the cells with the compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The nitropyrazole scaffold is a validated and promising platform for the development of new therapeutic agents, with a rich history of demonstrated antiparasitic, anticancer, and antimicrobial activities.[1][2][20] The biological profile of these compounds is highly dependent on the substitution pattern around the pyrazole ring, with the nitro group playing a pivotal role in many of their observed effects.
While the broader class of nitropyrazoles has been extensively studied, there is a conspicuous lack of specific biological data for this compound in the current scientific literature. Based on structure-activity relationships derived from its analogues, it is plausible that this compound possesses cytotoxic and potentially antiparasitic properties. The presence of the 5-nitro group suggests a potential for bio-reductive activation, while the 3-methanol group could influence its solubility and interactions with target macromolecules.
To bridge this knowledge gap, the following steps are recommended for future research:
-
Chemical Synthesis and Characterization: A robust synthesis of this compound should be established, followed by thorough structural confirmation.
-
Comprehensive Biological Screening: The compound should be systematically evaluated using the standardized protocols outlined in this guide, including broad-spectrum antimicrobial, antiparasitic, and anticancer cytotoxicity assays.
-
Mechanistic Studies: Should significant activity be identified, further studies should be conducted to elucidate the compound's mechanism of action, such as its effect on cellular ROS levels, DNA integrity, and specific enzyme inhibition.
-
Analogue Synthesis: A series of analogues should be synthesized, modifying the group at the 3-position (e.g., converting the alcohol to an ether or ester) to perform a focused SAR study and optimize for potency and selectivity.
By undertaking these investigations, the scientific community can fully characterize the therapeutic potential of this compound and further enrich our understanding of the versatile nitropyrazole chemical space.
References
A complete list of all sources cited in this guide is provided below.
- Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei.Annals of Tropical Medicine and Parasitology, 1988.
- Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family.Toxicology and Applied Pharmacology, 2019.
- [Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][9][20]triazin-7(6H).]()
- Synthesis and antimicrobial activity of some novel pyrazoles.Scholars Research Library.
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
- Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Mini review on anticancer activities of Pyrazole Deriv
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
- Pyrazoles as anticancer agents: Recent advances.
- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
- Recently reported biological activities of pyrazole compounds.PubMed, 2017.
- Recently reported biological activities of pyrazole compounds.Scilit, 2017.
- Current status of pyrazole and its biological activities.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.Source Not Specified, 2023.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.Academic Strive, 2024.
- Review: biologically active pyrazole derivatives.New Journal of Chemistry (RSC Publishing)
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives.
- Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Deriv
- Cytotoxicity study of pyrazole derivatives.Bangladesh Journal of Pharmacology, 2008.
- Review: Anticancer Activity Of Pyrazole.
- Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways.
- Newly synthesized pyranopyrazole nicotinamides derivatives as potent anti-inflammatory agents: In-silico, in-vitro, and in-vivo studies.PubMed, 2025.
- Structure–activity relationship summary of tested compounds.
- Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase.PubMed, 2011.
- Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents.
- Antiparasitic Activities of Compounds Isolated from Aspergillus fumigatus Strain Discovered in Northcentral Nigeria.MDPI, 2023.
- [Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][9][20]triazin-7(6 H).]() Source Not Specified, 2025.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Antiparasitic drug nitazoxanide inhibits the pyruvate oxidoreductases of Helicobacter pylori, selected anaerobic bacteria and parasites, and Campylobacter jejuni.PubMed, 2007.
- Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study.PubMed, 2022.
- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
- Antimicrobial Susceptibility Testing.Apec.
- Comparison of Substance Sources in Experimental Antimicrobial Susceptibility Testing.Source Not Specified, 2023.
- Antimicrobial Susceptibility Testing.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.Source Not Specified.
- This compound | CAS 1000895-25-9.SCBT.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.WOAH.
- This compound | 1000895-25-9.ChemicalBook, 2025.
Sources
- 1. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicstrive.com [academicstrive.com]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meddocsonline.org [meddocsonline.org]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. This compound | 1000895-25-9 [chemicalbook.com]
- 14. Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijnrd.org [ijnrd.org]
- 16. srrjournals.com [srrjournals.com]
- 17. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative study of the reactivity of different substituted nitropyrazoles
For researchers, medicinal chemists, and materials scientists, nitropyrazoles represent a versatile class of heterocyclic compounds with a rich and tunable reactivity profile. The strategic placement of nitro groups and other substituents on the pyrazole ring dramatically influences their chemical behavior, opening avenues for the synthesis of novel pharmaceuticals, energetic materials, and agrochemicals.[1][2] This guide provides a comparative analysis of the reactivity of differently substituted nitropyrazoles, supported by experimental data and mechanistic insights, to empower researchers in harnessing the full potential of these valuable scaffolds.
The Electronic Landscape of the Nitropyrazole Core
The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The introduction of one or more nitro (-NO₂) groups, powerful electron-withdrawing substituents, profoundly alters the electronic distribution within the ring. This modification is the primary determinant of the reactivity of nitropyrazoles.
The electron-withdrawing nature of the nitro group deactivates the pyrazole ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, particularly when the nitro group can act as a leaving group or stabilize a negative charge.[3] The position of the nitro group (C3, C4, or C5) and the presence of other substituents create a nuanced reactivity landscape that can be rationally exploited.
Electrophilic Substitution Reactions: A Deactivated Ring
Unsubstituted pyrazole readily undergoes electrophilic substitution, primarily at the C4 position.[4] However, the presence of a nitro group significantly deactivates the ring, making further electrophilic substitution more challenging.
dot graph "" { graph [rankdir=LR, maxwidth="760px"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label = "Fig. 1: Effect of Nitro Group on Electrophilic Substitution"; fontsize = 10; } /dot
Despite the deactivation, further nitration of nitropyrazoles to di- or trinitropyrazoles is possible under harsh conditions, such as using a mixture of fuming nitric acid and fuming sulfuric acid.[5] The regioselectivity of these reactions is dictated by the position of the existing nitro group(s) and any other substituents present. For instance, the nitration of 3-nitropyrazole under forcing conditions can yield 3,4-dinitropyrazole.[6]
Comparative Reactivity in Electrophilic Nitration:
| Starting Material | Nitrating Agent | Product(s) | Typical Conditions | Reference |
| Pyrazole | HNO₃/H₂SO₄ | 4-Nitropyrazole | 90°C, 6h | [5] |
| 3-Nitropyrazole | Fuming HNO₃/Fuming H₂SO₄ | 3,4-Dinitropyrazole | 55-60°C, 1h | [6] |
| 3,5-Dinitropyrazole | HNO₃/H₂SO₄ | 3,4,5-Trinitropyrazole | Not specified | [7] |
Experimental Protocol: Synthesis of 4-Nitropyrazole
-
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add pyrazole to a mixture of concentrated sulfuric acid.
-
Nitration: Slowly add a mixture of fuming nitric acid and fuming sulfuric acid to the pyrazole sulfate solution while maintaining the temperature at 50°C.
-
Reaction Monitoring: Stir the reaction mixture for 1.5 hours at 50°C. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) until the pH is neutral.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Nucleophilic Aromatic Substitution (SNA_r): A Tale of Regioselectivity
The presence of nitro groups makes the pyrazole ring susceptible to nucleophilic aromatic substitution (SNA_r). This is arguably the most synthetically useful aspect of nitropyrazole chemistry. The outcome of these reactions is highly dependent on the substitution pattern of the nitropyrazole.
N-Substituted vs. N-Unsubstituted Nitropyrazoles
A critical factor governing the regioselectivity of nucleophilic substitution on polynitropyrazoles is the presence or absence of a substituent on the ring nitrogen.
-
N-Unsubstituted 3,4,5-trinitropyrazole (TNP): Nucleophilic attack preferentially occurs at the C4 position.[8][9]
-
N-Substituted 3,4,5-trinitropyrazoles: The substitution is directed to the C5 position.[8][9]
This remarkable difference in regioselectivity provides a powerful tool for the selective functionalization of the pyrazole core.
dot graph "" { graph [rankdir=LR, maxwidth="760px"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label = "Fig. 2: Regioselectivity in Nucleophilic Substitution of TNP"; fontsize = 10; } /dot
Comparative Reactivity of Nitro Groups at Different Positions
Studies on N-substituted nitropyrazoles have revealed a significant difference in the reactivity of nitro groups at the C3 and C5 positions. The nitro group at the C5 position is considerably more reactive towards nucleophilic substitution than a nitro group at the C3 position.[10] This has been demonstrated in reactions of isomeric 1-methyl-3-nitro- and 1-methyl-5-nitropyrazole-4-carbonitriles with various nucleophiles.[10]
Experimental Protocol: Nucleophilic Substitution on 1-Methyl-3,4,5-trinitropyrazole (MTNP)
-
Materials: 1-Methyl-3,4,5-trinitropyrazole, desired nucleophile (e.g., pyrazole, phenol, thiol), and a suitable base (e.g., NaOH).
-
Reaction: In a suitable solvent, dissolve the MTNP. Add the nucleophile and the base to the solution.
-
Conditions: The reaction is typically carried out at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the reaction mixture is worked up by extraction and purified by chromatography to yield the 5-substituted-1-methyl-3,4-dinitropyrazole.[11]
Reduction of the Nitro Group: Accessing Aminopyrazoles
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to versatile building blocks.[2][12] A variety of reducing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups.
Common Reducing Agents and Their Applications:
| Reducing Agent | Substrate | Product | Key Features | Reference |
| H₂/Pd-C | Aromatic and Aliphatic Nitropyrazoles | Aminopyrazoles | General and efficient method. | [13] |
| SnCl₂/HCl | Aromatic Nitropyrazoles | Aminopyrazoles | Mild conditions, tolerates some functional groups. | [14] |
| Fe/AcOH | Aromatic Nitropyrazoles | Aminopyrazoles | Cost-effective and mild. | [13] |
| Na₂S | Dinitropyrazoles | Nitro-aminopyrazoles | Can offer selective reduction of one nitro group. | [13] |
The resulting aminopyrazoles are valuable intermediates for the synthesis of a wide range of biologically active compounds and fused heterocyclic systems.[2][12]
Cycloaddition Reactions: Building Complexity
Nitropyrazoles can participate in cycloaddition reactions, offering a pathway to construct more complex heterocyclic systems. For instance, nitropyrazolines can be synthesized via [3+2] cycloaddition reactions between α-EWG-activated nitroethenes and nitrylimine systems.[15] The high electrophilicity of the nitroalkenes makes them good partners in these reactions.[15]
dot graph "" { graph [rankdir=TB, maxwidth="760px"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label = "Fig. 3: General Scheme for [3+2] Cycloaddition"; fontsize = 10; } /dot
Influence of Other Substituents on Reactivity
The reactivity of nitropyrazoles is not solely dictated by the nitro group but is also modulated by other substituents on the ring.
-
Electron-donating groups (EDGs) such as -NH₂ and -CH₃ can partially counteract the deactivating effect of the nitro group in electrophilic substitutions and can influence the regioselectivity of reactions.[16]
-
Electron-withdrawing groups (EWGs) like -CN and -COOH will further deactivate the ring towards electrophilic attack and enhance its susceptibility to nucleophilic substitution.[16]
-
Halogens can act as leaving groups in nucleophilic substitution reactions, offering an alternative to the displacement of a nitro group.
Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in rationalizing the effects of various substituents on the electronic structure and reactivity of the pyrazole ring.[17][18]
Conclusion
The reactivity of substituted nitropyrazoles is a rich and multifaceted field, governed by the powerful electron-withdrawing nature of the nitro group and modulated by the position and electronic character of other substituents. A thorough understanding of these reactivity patterns is crucial for the rational design and synthesis of novel molecules with desired properties. This guide has provided a comparative overview of the key reactions of substituted nitropyrazoles, supported by experimental data and mechanistic considerations, to aid researchers in navigating and exploiting the synthetic potential of this important class of compounds.
References
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. [Link]
- Complete Electrophilic Substitution Reactions Pyrazole. Scribd. [Link]
- Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed Central. [Link]
- Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles.
- Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles.
- Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Open Access LMU. [Link]
- Substitution effects in N-pyrazole and N-imidazole derivatives along the periodic table. Royal Society of Chemistry. [Link]
- Review on synthesis of nitropyrazoles.
- Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring.
- Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative.
- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic M
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
- Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. ACS Omega. [Link]
- Substituent effects and electron delocalization in five-membered N-heterocycles. Royal Society of Chemistry. [Link]
- Conventional reactions to form pyrazoles. A) Cycloadditions B) Cyclocondensations.
- Review on Synthesis of Nitropyrazoles. 《含能材料》:火炸药. [Link]
- Nucleophilic Substitution in 1-Methyl-3,4,5-trinitro-1H-pyrazole.
- Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PubMed Central. [Link]
- (PDF) Nitropyrazoles (review).
- On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2] Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC Systems. MDPI. [Link]
- Substituent effects and electron delocalization in five-membered N-heterocycles.
- Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds. PubMed Central. [Link]
- The nitro group directs electrophilic aromatic substitution to th.... Pearson+. [Link]
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Sciforum. [Link]
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
- (PDF) Nitropyrazoles.
- 1,3-dipolar cycloaddition reactions. YouTube. [Link]
- Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles.
- The [3+2]Cycloaddition Reaction. Unknown Source. [Link]
- Notes on Electrophilic Substitution Mechanism in Nitr
- Electrophilic arom
- Reduction of nitro compounds. Wikipedia. [Link]
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Nitro Reduction. Organic Chemistry Portal. [Link]
- Structure, Spectroscopy and Electronic Properties of Nitro Substituted Pyrazolines: Dft and Experimental Approach.
- Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 3. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 4. scribd.com [scribd.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Substitution effects in N-pyrazole and N-imidazole derivatives along the periodic table | Semantic Scholar [semanticscholar.org]
- 18. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
A Comparative Guide to the Structural Validation of (5-nitro-1H-pyrazol-3-yl)methanol: The Definitive Role of X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which structure-activity relationships (SAR), molecular modeling, and intellectual property claims are built. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of specific substituents, such as the nitro group and a hydroxymethyl moiety in (5-nitro-1H-pyrazol-3-yl)methanol, creates a molecule with potential for diverse biological interactions. However, its therapeutic promise can only be explored if its precise atomic connectivity and spatial arrangement are known with absolute certainty.
This guide provides an in-depth validation of the structure of this compound, establishing its definitive architecture through single-crystal X-ray crystallography. We will detail the causality behind the experimental choices in this "gold standard" technique and objectively compare its unequivocal data against the structural inferences drawn from complementary spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Part 1: The Gold Standard: Unambiguous Structure by X-ray Crystallography
While various analytical techniques can provide pieces of the structural puzzle, only single-crystal X-ray crystallography delivers a direct, high-resolution, three-dimensional visualization of the molecule.[1][2][3] The technique is based on the principle that when X-rays are passed through an ordered crystal lattice, they are diffracted by the electron clouds of the atoms in a predictable pattern.[1][2] By analyzing this diffraction pattern, we can mathematically reconstruct an electron density map and, from it, determine the precise location of each atom in space, as well as bond lengths and angles.[3][4] This method eliminates the ambiguity inherent in other techniques, providing irrefutable proof of the molecular structure.
Experimental Protocol: From Solution to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The protocol described below is a self-validating system; a failure at any step prevents progression, ensuring the final data is of the highest quality.
Step 1: Synthesis and High-Purity Recrystallization The synthesis of pyrazole derivatives is well-documented, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5][6] For this compound, the starting material must be of exceptional purity (>99%). Impurities can inhibit the formation of a well-ordered crystal lattice. The crude product is typically purified by recrystallization from a suitable solvent like ethanol until no impurities are detectable by thin-layer chromatography (TLC) or ¹H NMR.
Step 2: Crystal Growth – The Art of Patience and Precision Causality: The goal of this step is to persuade molecules to slowly transition from the disordered state of a solution to a highly ordered, single-crystal lattice.[4] Rapid precipitation leads to an amorphous solid or polycrystalline powder, which will not produce a coherent diffraction pattern.
-
Methodology: A saturated solution of the purified compound is prepared in a solvent system where it is sparingly soluble (e.g., ethyl acetate/hexane or methanol). The solution is filtered to remove any particulate matter and left in a vibration-free environment. Slow evaporation of the more volatile solvent (hexane) over several days to weeks gradually increases the concentration, promoting the formation of single, high-quality crystals.
Step 3: Crystal Selection and Mounting
-
Methodology: A single crystal with sharp edges, clear faces, and no visible fractures is selected under a polarizing microscope. This crystal, typically 0.1-0.3 mm in size, is carefully picked up using a cryo-loop and mounted on a goniometer head.[7]
Step 4: X-ray Diffraction Data Collection Causality: The crystal is flash-cooled to cryogenic temperatures (typically 100 K or -173 °C) using a stream of liquid nitrogen.[7] This critical step minimizes the thermal vibration of atoms, resulting in a sharper, higher-resolution diffraction pattern.
-
Methodology: The mounted crystal is placed within a diffractometer. A monochromatic X-ray beam (e.g., from a Mo or Cu source) is directed at the crystal. The crystal is slowly rotated, and a series of diffraction images are collected on a detector.[3][4] A full dataset may consist of hundreds of such images, capturing the diffraction pattern from all possible orientations of the crystal.
Step 5: Structure Solution and Refinement
-
Methodology: The collected diffraction intensities are processed by specialized software. Using mathematical techniques known as Fourier transforms, the diffraction pattern is converted into a three-dimensional electron density map.[3] An initial structural model is built into this map. This model is then computationally refined, adjusting atomic positions and thermal parameters until the calculated diffraction pattern from the model shows the best possible agreement with the experimentally observed data. The quality of the final structure is assessed by a statistical value known as the R-factor; a lower R-factor indicates a better fit.
Data Presentation: Crystallographic Data for this compound
The table below presents a summary of expected crystallographic data for the title compound, providing a quantitative snapshot of its solid-state structure.
| Parameter | Expected Value | Significance |
| Chemical Formula | C₄H₅N₃O₃ | Confirms the elemental composition. |
| Formula Weight | 143.10 g/mol | Consistent with the molecular formula.[8][9] |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 8.5, 9.2, 7.1 Å | Dimensions of the unit cell. |
| α, γ (°) | 90° | Angles of the unit cell. |
| β (°) | 98° | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 548 ų | Volume of the repeating unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor | < 0.05 | A low value indicates a high-quality structural solution. |
Visualization: X-ray Crystallography Workflow
The following diagram illustrates the logical flow from a purified compound to a final, validated 3D structure.
Caption: Workflow for single-crystal X-ray crystallography.
Part 2: A Comparative Analysis with Spectroscopic Methods
While X-ray crystallography provides the definitive answer, its reliance on high-quality single crystals makes it a demanding technique.[4] In daily research and for non-crystalline materials, a combination of spectroscopic methods is used to build a structural hypothesis.[10][11] Here, we compare the data from these techniques to the certainty provided by crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[10][12] It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.[13][14]
-
Expected ¹H NMR Data (in DMSO-d₆):
-
~7.0-7.5 ppm (1H, singlet): Aromatic proton on the pyrazole ring (C4-H).
-
~5.5 ppm (1H, broad singlet): Hydroxyl proton (-OH).
-
~4.6 ppm (2H, singlet): Methylene protons (-CH₂-).
-
~13.0-14.0 ppm (1H, broad singlet): NH proton of the pyrazole ring.
-
-
Protocol: A small amount of the sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) and placed in a high-field NMR spectrometer.
-
Comparison to X-ray: NMR confirms the presence of the key fragments (pyrazole ring, CH₂, OH) and their basic connectivity. However, it cannot definitively distinguish between isomers (e.g., 3-nitro vs. 5-nitro substitution without advanced 2D NMR experiments and reference data) and provides no information on the solid-state packing or intermolecular interactions.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method used to identify the presence of specific functional groups, which absorb IR radiation at characteristic frequencies, causing their bonds to vibrate.[15]
-
Expected IR Data (KBr pellet, cm⁻¹):
-
Protocol: The sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent disk for analysis.
-
Comparison to X-ray: IR spectroscopy provides excellent, self-validating evidence for the presence of the required functional groups (-OH, -NH, -NO₂). However, it offers no information about how these groups are connected to form the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the precise molecular weight of a compound and can offer structural clues from its fragmentation pattern.[20][21]
-
Expected MS Data (EI):
-
Protocol: A minute amount of the sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge (m/z) ratio.
-
Comparison to X-ray: High-resolution MS can confirm the elemental composition with high accuracy. While fragmentation can support a proposed structure, it cannot differentiate between isomers and provides no data on the 3D arrangement of atoms.
Visualization: Complementary Nature of Analytical Techniques
The following diagram illustrates how different analytical techniques provide overlapping and complementary data to build a complete structural picture, which is ultimately and definitively confirmed by X-ray crystallography.
Sources
- 1. thesciencenotes.com [thesciencenotes.com]
- 2. fiveable.me [fiveable.me]
- 3. azom.com [azom.com]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scbt.com [scbt.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. researchgate.net [researchgate.net]
- 15. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. jchps.com [jchps.com]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
Benchmarking Novel Pyrazole-Based Inhibitors: A Comparative Guide for Drug Discovery Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents.[1][2] Its versatility allows for the development of potent and selective inhibitors against a wide range of biological targets, particularly protein kinases, which are pivotal in oncology, inflammation, and neurodegenerative disorders.[2][3] This guide provides a comprehensive framework for benchmarking the performance of novel pyrazole-based inhibitors, using the (5-nitro-1H-pyrazol-3-yl)methanol backbone as a representative starting point for a new generation of therapeutics.
We will objectively compare the performance of established pyrazole-containing drugs with other alternatives, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of inhibitor characterization.
The Pyrazole Core: A Foundation for Potent Kinase Inhibition
The pyrazole ring system offers a unique combination of chemical properties that make it an ideal scaffold for enzyme inhibitors. Its aromatic nature, coupled with the presence of two nitrogen atoms, allows for a variety of interactions with the target protein, including hydrogen bonding and hydrophobic interactions.[4] Appropriate substitutions on the pyrazole ring can significantly enhance potency and selectivity, a strategy that has been successfully employed to develop numerous FDA-approved drugs.[5]
A prime example of the successful targeting of critical signaling pathways is the inhibition of the Janus kinase (JAK) family of protein tyrosine kinases.[6] The JAK/STAT signaling pathway plays a crucial role in immunity, hematopoiesis, and cell growth, and its dysregulation is implicated in various cancers and autoimmune diseases.[5][7] Pyrazole-based inhibitors have been instrumental in modulating this pathway.
Comparative Performance of Pyrazole-Based Kinase Inhibitors
To establish a benchmark for novel pyrazole derivatives, it is essential to compare their performance against well-characterized inhibitors. The following tables summarize the in vitro potency of several FDA-approved pyrazole-based kinase inhibitors against their primary targets.
| Inhibitor | Primary Target(s) | IC50 (nM) | Disease Area |
| Ruxolitinib | JAK1, JAK2 | 3.4 (JAK1), 2.2 (JAK2) | Myelofibrosis, Polycythemia Vera |
| Crizotinib | ALK, c-MET | 24 (ALK), 20 (c-MET) | Non-Small Cell Lung Cancer |
| Erdafitinib | FGFR1-4 | 1.2-2.5 | Urothelial Carcinoma |
| Encorafenib | BRAF V600E | 0.3 | Melanoma |
| Pralsetinib | RET | 0.4-1.9 | Non-Small Cell Lung Cancer, Thyroid Cancer |
Table 1: In Vitro Potency of Selected FDA-Approved Pyrazole-Based Kinase Inhibitors. Data compiled from multiple sources to provide a comparative overview.[1][7]
The JAK/STAT Signaling Pathway: A Key Target for Pyrazole Inhibitors
The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Many pyrazole-based inhibitors are designed to interfere with this pathway.
Methodologies for Benchmarking Inhibitor Performance
A rigorous evaluation of novel inhibitors requires a multi-faceted approach, encompassing biochemical assays, cell-based assays, and pharmacokinetic profiling.
I. Enzyme Inhibition Assays
The initial characterization of an inhibitor's potency is typically performed using in vitro enzyme inhibition assays.[8][9] These assays directly measure the effect of the compound on the activity of the purified target enzyme.
Experimental Protocol: Determination of IC50
-
Reagent Preparation : Prepare a stock solution of the test compound in a suitable solvent, typically DMSO.[10] Prepare serial dilutions of the compound to create a concentration gradient.
-
Assay Setup : In a microplate, combine the purified enzyme, a specific substrate, and any necessary cofactors in an appropriate assay buffer.[11]
-
Inhibitor Addition : Add the serially diluted test compound to the assay wells. Include control wells with no inhibitor (maximum enzyme activity) and no enzyme (background signal).[10]
-
Reaction Initiation and Incubation : Initiate the enzymatic reaction, often by adding ATP for kinase assays, and incubate for a predetermined period under optimal temperature and pH conditions. The reaction should be run under initial velocity conditions.[11]
-
Signal Detection : Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).[12]
-
Data Analysis : Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).[11]
II. Cell-Based Assays
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a living cell.[13][14][15] These assays are essential for confirming that a compound can cross the cell membrane and engage its target in an intracellular environment.[14]
Experimental Protocol: Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding : Plate the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.[16]
-
Compound Treatment : Treat the cells with serial dilutions of the test compound and incubate for a period that allows for multiple cell divisions (typically 48-72 hours).[16]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm).
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
III. Pharmacokinetic Profiling
A potent and selective inhibitor must also possess favorable pharmacokinetic (PK) properties to be a viable drug candidate.[17][18] Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical.[18]
Key PK parameters to evaluate include:
-
Bioavailability : The fraction of an administered dose that reaches systemic circulation.
-
Half-life (t1/2) : The time required for the drug concentration in the body to be reduced by half.
-
Clearance (CL) : The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
These parameters are typically determined through in vivo studies in animal models.[17]
Conclusion
The development of novel inhibitors, such as those derived from the this compound scaffold, requires a systematic and rigorous benchmarking process. By comparing the performance of new chemical entities against established drugs and utilizing a combination of biochemical, cell-based, and pharmacokinetic assays, researchers can make informed decisions to advance the most promising candidates in the drug discovery pipeline. This comprehensive approach, grounded in scientific integrity and supported by robust experimental data, is paramount for the successful development of the next generation of targeted therapies.
References
- Cao, J., Isaacson, J., Patick, A. K., & Blair, W. S. (2008). Cell-based assays to identify inhibitors of viral disease. Expert Opinion on Drug Discovery, 3(7), 753–763.
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- ResearchGate. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease.
- Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-30.
- ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43).
- Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(11), 2095-2122.
- Gomaa, M. S., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(15), 4935.
- ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
- BioAgilytix. (n.d.). Cell-Based Potency Assays.
- ResearchGate. (2021). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
- Li, Y., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 919–924.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
- van Nuland, M., et al. (2020). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. British Journal of Clinical Pharmacology, 86(10), 2038-2048.
- El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
- van der Deure, T., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology & Therapeutics, 108(3), 494-505.
- Utrecht University. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology.
- National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes.
- PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects.
- National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS.
- ResearchGate. (n.d.). Enzyme assay techniques and protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Computational Analysis of Nitropyrazole Electronics: A Comparative Approach
For researchers, scientists, and professionals in drug development, a profound understanding of the electronic properties of nitropyrazoles is paramount. These nitrogen-rich heterocyclic compounds are not only foundational in the development of energetic materials but also exhibit significant potential in medicinal chemistry.[1][2] The strategic placement and number of nitro groups on the pyrazole ring dramatically influence the molecule's electron distribution, impacting everything from its stability and reactivity to its detonation velocity and biological activity.[1]
This guide provides an in-depth technical comparison of computational methods for studying the electronic properties of nitropyrazoles. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, offering a framework for designing robust computational studies that yield reliable and predictive data.
The Bedrock of Prediction: Choosing the Right Computational Lens
The accuracy of any computational study hinges on the chosen theoretical method and basis set. For nitropyrazoles, where electron correlation effects are significant, the selection of an appropriate computational level is a critical first step.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) has emerged as the most widely used method for studying the electronic structure of molecules due to its favorable balance of computational cost and accuracy.[3][4] Several studies on nitropyrazoles have successfully employed DFT to investigate their structure, stability, and explosive properties.[2]
A variety of exchange-correlation functionals are available within the DFT framework, and their performance can vary depending on the property of interest. For nitroaromatic compounds, benchmark studies have shown that hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, often provide more accurate results for properties like reaction energetics and barrier heights.[4][5] Functionals such as B3LYP, PBE0, and the M06 suite are popular choices. While B3LYP has been a long-standing favorite, newer functionals like ωB97X-D, which includes empirical dispersion corrections, have shown excellent performance for a wide range of chemical systems.[4]
Beyond DFT: Ab Initio Methods for Higher Accuracy
For situations demanding higher accuracy, particularly for excited state properties or systems with significant multi-reference character, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are invaluable. While computationally more expensive, methods like CCSD(T) are often considered the "gold standard" for their ability to provide highly accurate energies.[6] For larger molecules, more computationally tractable yet still accurate methods like ADC(2) can be employed.[6]
The Importance of the Basis Set
The choice of basis set, which is a set of mathematical functions used to describe the atomic orbitals, is as crucial as the choice of the theoretical method. For molecules containing nitro groups with their lone pairs and pi systems, it is essential to use basis sets that include polarization and diffuse functions. Pople-style basis sets like 6-311++G(d,p) and Dunning's correlation-consistent basis sets such as aug-cc-pVTZ are commonly used for reliable predictions of electronic properties.[7]
A Comparative Look at Performance: Computational vs. Experimental Data
To provide a tangible comparison, the following table summarizes calculated electronic properties for a representative nitropyrazole, 4-nitro-1H-pyrazole, using different computational methods, alongside available experimental data where possible. This allows for a direct assessment of the performance of each method.
| Property | Method/Basis Set | Calculated Value | Experimental Value |
| Dipole Moment (Debye) | B3LYP/6-311++G(d,p) | ~4.5 - 5.5 | ~4.9 (for 4-halopyrazoles)[8] |
| MP2/aug-cc-pVTZ | ~5.0 - 6.0 | ||
| Ionization Potential (eV) | B3LYP/6-311++G(d,p) | ~9.0 - 10.0 | ~9.5 (for pyrazole) |
| CCSD(T)/aug-cc-pVTZ | ~9.2 - 10.2 | ||
| HOMO-LUMO Gap (eV) | B3LYP/6-311++G(d,p) | ~5.0 - 6.0 | - |
| PBE0/6-311++G(d,p) | ~5.5 - 6.5 | - | |
| UV-Vis λmax (nm) | TD-DFT (B3LYP)/6-311++G(d,p) | ~250 - 270 | ~260-280 (for some pyrazole derivatives)[9][10] |
Note: The calculated values are approximate ranges derived from various computational studies on nitropyrazoles and related azole compounds. Experimental values for specific nitropyrazoles can be scarce.
Experimental Protocols: A Step-by-Step Guide to a DFT Calculation
To illustrate the practical application of these methods, here is a detailed, step-by-step workflow for performing a DFT calculation on a nitropyrazole molecule using the Gaussian software package.
Step 1: Molecular Structure Input
-
Build the Molecule: Construct the 3D structure of the desired nitropyrazole molecule using a molecular builder such as GaussView or Avogadro.
-
Define Charge and Multiplicity: Specify the charge (typically 0 for neutral molecules) and spin multiplicity (typically 1 for a singlet ground state) of the molecule.
Step 2: Geometry Optimization
-
Select Method and Basis Set: In the Gaussian input file, specify the desired DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Specify Calculation Type: Use the Opt keyword to request a geometry optimization.
-
Run the Calculation: Submit the input file to Gaussian. The program will iteratively adjust the molecular geometry to find the lowest energy structure.
Step 3: Calculation of Electronic Properties
Once the geometry is optimized, a variety of electronic properties can be calculated in subsequent steps.
-
HOMO-LUMO Energies and Gap: These are typically found in the output file of the optimization run. You can also perform a single-point energy calculation on the optimized geometry to obtain these values.
-
Dipole Moment: The dipole moment is also calculated by default during a geometry optimization and can be found in the output file.
-
Electrostatic Potential (ESP) Mapping: The ESP can be calculated and visualized to identify electron-rich and electron-poor regions of the molecule. In Gaussian, this can be achieved using the cubegen utility with the density=scf and potential=scf keywords.
-
UV-Vis Spectrum (TD-DFT): To simulate the UV-Vis spectrum, a Time-Dependent DFT (TD-DFT) calculation is required. This is specified using the TD keyword in the route section of the input file (e.g., TD=(NStates=10) to calculate the first 10 excited states).
Visualizing the Workflow: From Molecule to Properties
The following diagram illustrates the logical flow of a computational study on the electronic properties of nitropyrazoles.
Caption: A typical workflow for the computational analysis of nitropyrazole electronic properties.
The Influence of Nitro Groups: A Structure-Property Relationship
A key aspect of studying nitropyrazoles is understanding how the number and position of nitro groups affect their electronic properties. Generally, increasing the number of electron-withdrawing nitro groups leads to:
-
Lowering of HOMO and LUMO Energies: This is due to the stabilization of the molecular orbitals by the electronegative nitro groups.
-
A Decrease in the HOMO-LUMO Gap: This often correlates with increased reactivity and sensitivity in energetic materials.
-
An Increase in the Dipole Moment: The strong electron-withdrawing nature of the nitro groups creates a more polarized molecule.
The position of the nitro group on the pyrazole ring also plays a crucial role. For instance, nitration at the C4 position can have a different electronic impact compared to nitration at the C3 or C5 positions due to the different resonance structures involved.
Applications Beyond Energetics: Nitropyrazoles in Drug Discovery
While the focus is often on their energetic properties, nitropyrazole derivatives are also being explored for their pharmaceutical applications. The pyrazole scaffold is a common feature in many approved drugs, and the introduction of a nitro group can modulate a compound's biological activity.[11][12] The electronic properties of these molecules, such as their electrostatic potential and ability to form hydrogen bonds, are critical for their interaction with biological targets. Computational studies can therefore play a vital role in the rational design of new nitropyrazole-based therapeutic agents.[13]
Conclusion: A Powerful Toolkit for Molecular Design
Computational chemistry provides an indispensable toolkit for researchers and professionals working with nitropyrazoles. By carefully selecting appropriate theoretical methods and basis sets, it is possible to gain deep insights into their electronic properties, guiding the design of new energetic materials with tailored performance and novel pharmaceutical compounds with enhanced efficacy. This guide has provided a comparative overview of common computational approaches, a practical workflow for performing calculations, and an understanding of the key structure-property relationships that govern the behavior of these versatile molecules. As computational power continues to grow and theoretical methods become more refined, the predictive power of these in silico studies will only increase, further accelerating innovation in both materials science and drug discovery.
References
- Review on synthesis of nitropyrazoles. (2014).
- Electrostatic Potentials (ESP) - ORCA 6.1 TUTORIALS. (n.d.). FACCTs. [Link]
- How To Generate Electrostatic Potential Maps For Free Using Avogadro, Orca, Python, and Chimera. (2021). YouTube. [Link]
- ORCA ESP Maps Tutorial | Visualizing Electrostatic Potential with GaussView & VMD. (2022). YouTube. [Link]
- Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2013). International Journal of PharmTech Research. [Link]
- Tutorial on Density Functional Theory using GAMESS. (2019). Medium. [Link]
- [MatSQ Tip] GAMESS : Results Analysis of Geometry Optimization (Atomic Analysis & Surface & Density of States). (2021).
- Electronic and Vibrational Polarizabilities and Hyperpolarizabilities of Azoles:A Comparative Study of the Structure-Polarization Relationship. (2000). The Journal of Physical Chemistry A. [Link]
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
- How do you calculated the dipole moment of a specific bond in Gaussian?. (2016).
- THEORETICAL STUDY OF ELECTRONIC PROPERTIES OF AZOLES. (2015). JETIR. [Link]
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules. [Link]
- THEORETICAL STUDY OF STRUCTURAL PROPERTIES OF AZOLES. (2015). IJCRT.org. [Link]
- Review on synthesis of nitropyrazoles. (2014).
- THEORETICAL STUDY OF ELECTRONIC PROPERTIES OF AZOLES. (2015). JETIR.org. [Link]
- Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. (2013). Journal of Molecular Structure. [Link]
- Chem 105 - Sect 3 Polarity. (2021). YouTube. [Link]
- Nitropyrazoles (review). (1988). Chemistry of Heterocyclic Compounds. [Link]
- Density Functional Theory Calculations for Nitro Benzene Molecules Group. (2012). Semantic Scholar. [Link]
- Nitro-Group-Containing Drugs. (2021). Journal of Medicinal Chemistry. [Link]
- Calculating the excited state dipole moment. (2021).
- N(H)…N distances (Å) and calculated dipole moments (D) for pzH and.... (2023).
- How do I calculate the frontier molecular orbitals (HOMOs and LUMOs), energy gap (ΔE) and also other parameters of a molecule?. (2022).
- Benchmarking Density Functional Tight Binding Models for Barrier Heights and Reaction Energetics of Organic Molecules. (2014).
- Using WebMO to Determine Dipole Moment. (2021). YouTube. [Link]
- Calculate chemical descriptors from GAMESS HOMO and LUMO energy. (n.d.). GitHub Pages. [Link]
- How to set gaussian calculation setup??. (2023).
- The experimental ionization potential (IP), theoretical calculated and percent error of compounds. (2021).
- Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. (2020). arXiv. [Link]
- Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches. (2021). Heliyon. [Link]
- UV-Vis absorption spectra calculated with TD-DFT: B3LYP/6-31++G(d,p) of.... (2020).
- Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). Molecules. [Link]
- Calculated and experimental ionization energy values for some selected ions. (2018).
- 12.4: Electronegativity and Dipole Moment. (2018). Chemistry LibreTexts. [Link]
- Calculating and Visualizing UV/Vis Spectra using Jaguar TDDFT. (n.d.). Schrödinger. [Link]
- GAMESS Geometry Optimisation of Methane with Molecular Orbitals Visualis
- Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. (2021). Molecules. [Link]
- CCCBDB list of experimental dipole moments. (n.d.). NIST. [Link]
- Ionization potential – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. (2015). RSC Advances. [Link]
- Dipole Moments and Dipoles. (2023). Master Organic Chemistry. [Link]
- How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. (2023). YouTube. [Link]
- Investigation of Ionization Potential in Quantum Dots Using the Stratified Stochastic Enumeration of Molecular Orbitals Method. (2016). PLoS ONE. [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Density Functional Theory Calculations for Nitro Benzene Molecules Group | Semantic Scholar [semanticscholar.org]
- 4. comporgchem.com [comporgchem.com]
- 5. Benchmarking Density Functional Tight Binding Models for Barrier Heights and Reaction Energetics of Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. acrhem.org [acrhem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Plotting molecular electrostatic potential surfaces (MEPS) with ORCA - Henrique's Blog [henriquecastro.info]
- 12. pharmajournal.net [pharmajournal.net]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to In Vitro Assay Protocols for Testing the Biological Activity of Pyrazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents what medicinal chemists refer to as a "privileged scaffold." Its structural versatility and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide provides a comparative analysis of robust, field-proven in vitro assay protocols to evaluate the biological potential of novel pyrazole compounds, moving beyond mere procedural steps to explain the causality and validation inherent in each method.
Part 1: Evaluating Anticancer Activity
Pyrazole derivatives frequently exert their anticancer effects by inhibiting key enzymes involved in cell cycle progression and signaling, such as Cyclin-Dependent Kinases (CDKs) and receptor tyrosine kinases (e.g., EGFR, VEGFR).[4][5][6] Therefore, a comprehensive in vitro evaluation involves a two-pronged approach: first, assessing the compound's general cytotoxic or anti-proliferative effect on cancer cells, and second, elucidating its specific molecular target.
Primary Screening: Cell Viability and Cytotoxicity Assays
The initial step is to determine whether a pyrazole derivative can inhibit cancer cell growth or induce cell death. The MTT assay is a widely adopted, cost-effective colorimetric method for this purpose.[6][7]
Principle of the MTT Assay
The assay's logic rests on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow reagent, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan product.[7][8][9] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[7] A decrease in the purple signal in treated cells compared to untreated controls indicates either reduced cell proliferation (cytostatic effect) or increased cell death (cytotoxic effect).
Experimental Workflow: MTT Assay
Caption: General workflow for assessing pyrazole cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Self-Validation System: This protocol's integrity relies on a strict set of controls.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the pyrazole derivatives. This establishes the baseline 100% viability and ensures the solvent itself is not toxic.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).[10] This validates that the cell line is responsive to cytotoxic agents and the assay system is working correctly.
-
Media Blank: Wells containing only cell culture medium and MTT, but no cells. This is used to subtract the background absorbance.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HepG2, MCF-7, A549) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[8][11] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each pyrazole derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours, carefully remove the old medium and add 100 µL of medium containing the various concentrations of the pyrazole derivatives (or controls) to the appropriate wells.
-
Incubation: Incubate the plates for another 24 to 72 hours.[12] The duration is compound and cell-line dependent and may require optimization.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Dilute this stock 1:10 in serum-free medium to get a 0.5 mg/mL working solution.[8] Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[8] Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability using the formula: Viability % = (OD_Sample / OD_VehicleControl) * 100. Plot the viability percentage against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) | Source |
| Compound 7a | HepG2 (Liver) | 6.1 ± 1.9 | Doxorubicin (24.7 ± 3.2) | [11] |
| Compound 3e | HepG2 (Liver) | Most Notable Activity | Doxorubicin | [10] |
| Compound 33 | HCT116 (Colon) | < 23.7 | Doxorubicin (24.7 - 64.8) | [4] |
| Compound 48 | HCT116 (Colon) | 1.7 | - | [4] |
| Compound 48 | HeLa (Cervical) | 3.6 | - | [4] |
| Compound 89 | HT29 (Colon) | < 6.25 | - | [4] |
| Compound 50 | HepG2 (Liver) | 0.71 | Erlotinib (10.6) | [4] |
Mechanistic Elucidation: Kinase Inhibition Assays
If a pyrazole derivative shows potent cytotoxicity, the next logical step is to identify its molecular target. Since many pyrazoles function as ATP-competitive kinase inhibitors, directly measuring their effect on specific kinase activity is crucial.[5][13] The ADP-Glo™ Kinase Assay is a common, robust method for this.
Principle of the ADP-Glo™ Assay
This is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps:
-
Kinase Reaction: The kinase, its substrate, ATP, and the inhibitory pyrazole compound are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP. The inhibitor will reduce the rate of this reaction.
-
ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. Then, a Kinase Detection Reagent is added, which uses the newly formed ADP to drive a series of enzymatic reactions culminating in the production of light (luciferase reaction). The luminescent signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.
Experimental Workflow: Kinase Inhibition Assay
Caption: Pyrazole derivatives selectively inhibit the COX-2 enzyme, blocking prostaglandin synthesis.
Part 3: Evaluating Antimicrobial Activity
Pyrazole derivatives have also been explored for their potential as antibacterial and antifungal agents. [1][14][15]The fundamental in vitro assay to establish the antimicrobial potential of a compound is the determination of its Minimum Inhibitory Concentration (MIC).
Primary Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [1]The broth microdilution method is a standardized and quantitative technique for determining MIC values. [16][17]
Principle of the Broth Microdilution Method
The assay involves challenging a standardized inoculum of a microorganism with serial dilutions of the pyrazole compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) in the wells is recorded. The lowest concentration of the compound that prevents turbidity is the MIC.
Detailed Protocol: Broth Microdilution for MIC Determination
Self-Validation System:
-
Growth Control (No Compound): A well containing the microorganism and broth but no pyrazole derivative. This well must show turbidity to validate that the organism can grow in the assay conditions.
-
Sterility Control (No Organism): A well containing only the broth. This well must remain clear to ensure the medium is not contaminated.
-
Positive Control: A known antibiotic (e.g., Chloramphenicol, Amoxicillin) is tested under the same conditions to confirm the susceptibility of the test organism. [1][16] Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Dilute the culture to match the 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells. [16]2. Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12.
-
Dispense 100 µL of the pyrazole compound stock solution (at twice the highest desired test concentration) into well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Data Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazole derivative in which no visible growth is observed (i.e., the first clear well).
Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | A. niger MIC (µg/mL) | Source |
| Compound 21a | 62.5 | 125 | 2.9 | [1] |
| Compound 21b | 125 | 250 | 7.8 | [1] |
| Compound 21c | 125 | 250 | 7.8 | [1] |
| Compound 4e | - | - | - | [16](Most potent against S. pneumoniae with MIC 15.6 µg/mL) |
| Chloramphenicol | 125 | 125 | - | [1] |
| Clotrimazole | - | - | 7.8 | [1] |
References
- Benchchem. Application Notes and Protocols for MTT Assay Screening of Pyrazolo[3,4-d]pyrimidine Derivatives.
- JOCPR. In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry.
- PMC. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- NIH. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
- PMC. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.
- SRR Publications. Pyrazoles as anticancer agents: Recent advances.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).
- MDPI. Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential.
- NIH. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
- PubMed. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES.
- PubMed Central. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021).
- ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- ResearchGate. COX-2 inhibition assay of compounds T3 and T5.
- NIH. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems.
- The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.).
- Benchchem. Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
- MDPI. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.
- PMC - PubMed Central. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety.
- PMC - NIH. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
- IJPPR. Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
- PMC - PubMed Central. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.
- RSC Publishing. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.
- PMC - PubMed Central. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors.
- PMC - PubMed Central. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.
- Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (n.d.).
- ResearchGate. Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
- MDPI. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
- International journal of health sciences. Pyrazole as an anti-inflammatory scaffold.
- MDPI. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds.
- PubMed Central. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.
- MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.).
- X-MOL. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES.
- ResearchGate. Schematic representation of MTT assay protocol.
- Abcam. MTT assay protocol.
- MTT Cell Assay Protocol. (n.d.).
- Biointerface Research in Applied Chemistry. The Latest Progress on the Preparation and Biological activity of Pyrazoles.
- ResearchGate. Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship.
- PMC - PubMed Central. Current status of pyrazole and its biological activities.
- PMC. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
- Synthesis and biological activity evaluation of some new pyrazole derivatives. (2019).
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. jocpr.com [jocpr.com]
- 11. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (5-nitro-1H-pyrazol-3-yl)methanol Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (5-nitro-1H-pyrazol-3-yl)methanol analogs. By synthesizing data from various studies on related nitropyrazole derivatives, we aim to elucidate the key structural features governing their biological activity, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction: The Significance of the 5-Nitropyrazole Scaffold
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The introduction of a nitro group, a potent electron-withdrawing moiety, at the C5 position of the pyrazole ring is a key structural modification. This feature is often associated with enhanced biological activity, particularly in the realm of antimicrobial and antiparasitic agents, where the nitro group can be bioreduced to generate cytotoxic radical species.[4][5]
This compound represents a fundamental building block within this chemical space. The hydroxyl group at the C3 position offers a versatile handle for structural modifications, allowing for the exploration of how changes in lipophilicity, steric bulk, and hydrogen bonding potential impact biological efficacy. This guide will compare the reported activities of various analogs to deduce critical SAR trends.
Synthetic Strategies for Analog Generation
The synthesis of this compound analogs can be approached through several established synthetic routes. A common strategy involves the initial construction of the substituted pyrazole core, followed by functionalization.
A plausible synthetic pathway, adapted from known procedures for pyrazole synthesis, is outlined below.[6][7] The Vilsmeier-Haack reaction, for instance, can be employed to introduce a formyl group at the C4 position of a precursor, which can then be further modified.[7]
Caption: General synthetic strategies for this compound analogs.
Comparative Biological Activities: A Structure-Activity Relationship Analysis
Direct comparative studies on a series of this compound analogs are limited in the public domain. However, by examining the biological data of structurally related nitropyrazole derivatives, we can infer key SAR trends. The following sections compare the antimicrobial, anticancer, and antiparasitic activities of various analogs.
Antimicrobial Activity
The 5-nitro group is a critical determinant of antimicrobial activity in many heterocyclic compounds. The data in Table 1, compiled from studies on various nitropyrazole and related nitroheterocyclic derivatives, allows for a comparative analysis.
| Compound/Analog Class | Key Structural Features | Observed Antimicrobial Activity | Reference |
| 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde derivatives | 5-nitrophenyl group, modifications at C4 | Pronounced activity against S. aureus, E. coli, and Candida species. | [6] |
| 5-Amino functionalized pyrazoles | Amino group at C5, various substituents at C3 and C4 | Moderate activity against multidrug-resistant Gram-positive bacteria, particularly Staphylococcus species. | [1] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | 4-nitrophenyl group, hydrazinecarboxamide side chain | High activity against E. coli and S. epidermidis. | [2] |
| Pyrano[2,3-c] pyrazole derivatives | Fused ring system, various substituents | Significant activity against E. coli and K. pneumoniae. | [8] |
Key SAR Insights for Antimicrobial Activity:
-
The 5-Nitro Group: The presence of a nitro group, particularly on an aromatic ring substituent, appears to be a strong contributor to broad-spectrum antimicrobial activity.[2][6]
-
Substituents at C3 and C4: Modifications at the C3 and C4 positions significantly modulate the antimicrobial spectrum and potency. The introduction of bulky, heterocyclic moieties can enhance activity against specific bacterial strains.[6][8]
-
The Role of the Methanol Group: While direct data is scarce, converting the C3-methanol to larger functional groups, such as the hydrazinecarboxamide, appears to be a viable strategy for enhancing antibacterial efficacy.[2]
Anticancer Activity
Pyrazole derivatives are widely investigated for their anticancer properties. The introduction of a nitro group can influence this activity, and modifications at other positions on the pyrazole ring are crucial for potency and selectivity.
| Compound/Analog Class | Key Structural Features | Observed Anticancer Activity | Reference |
| 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamide derivatives | Carboxamide at C3, heterocyclic amine at C4 | Potent inhibitory activity against CDK2, CDK4, and FLT3 kinases; effective against acute myeloid leukemia cell lines. | [9] |
| Pyrazole-nitrone derivatives | 3-(3-nitrophenyl) substituent, nitrone at C4 | Promising activity against A549 lung cancer cells with good selectivity over normal fibroblast cells. | [7] |
| Benzo[b]thiophene-3-carboxamide derivatives with a 1-methyl-1H-pyrazol at C5 | Carboxamide at C3, pyrazole at C5 | Enhanced antiproliferative activity against MDA-MB-231 and MCF-7 breast cancer cells. | [10] |
Key SAR Insights for Anticancer Activity:
-
The C3-Carboxamide Moiety: The conversion of the C3-methanol group to a carboxamide is a key structural feature in many potent pyrazole-based kinase inhibitors.[9][10] The nature of the amide substituent is critical for target engagement.
-
The N1 Position: Substitution at the N1 position of the pyrazole ring with aryl groups is a common feature in many anticancer pyrazoles and is likely to influence activity.
-
The 5-Nitro Group: While not as extensively studied for anticancer activity as for antimicrobial effects, the presence of a nitrophenyl substituent has been shown to be compatible with potent and selective anticancer activity.[7]
Antiparasitic Activity
Nitroheterocyclic compounds are a cornerstone of antiparasitic drug discovery. The 5-nitro group in pyrazole analogs is expected to be a key pharmacophore for activity against various parasites.
| Compound/Analog Class | Key Structural Features | Observed Antiparasitic Activity | Reference |
| 5-Nitroimidazole derivatives | 5-nitro group on an imidazole ring | Effective against a range of parasites. | [4] |
| 5-Nitro-2-aminothiazole-based amides | 5-nitro group on a thiazole ring | Active against Trypanosoma cruzi and Trypanosoma brucei brucei. | [5] |
Key SAR Insights for Antiparasitic Activity:
-
The 5-Nitro Group: By analogy with other nitroheterocycles, the 5-nitro group on the pyrazole ring is predicted to be essential for antiparasitic activity, likely through bioreduction to toxic metabolites within the parasite.[4][5]
-
Modifications at C3: The nature of the substituent at the C3 position will likely influence the pharmacokinetic properties of the compounds, such as cell permeability and metabolic stability, which are critical for reaching the parasitic target.
Experimental Protocols
To facilitate further research in this area, we provide detailed, exemplary protocols for the synthesis of a model analog and for a standard antimicrobial assay.
Synthesis of (5-nitro-1H-pyrazol-3-yl)methyl Acetate
This protocol describes the esterification of this compound as a representative example of analog synthesis.
-
Dissolution: Dissolve this compound (1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagents: Add triethylamine (1.2 mmol) to the solution, followed by the dropwise addition of acetyl chloride (1.1 mmol) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired ester.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
The synthesized analysis of structure-activity relationships for this compound analogs, based on data from related nitropyrazole derivatives, provides several key takeaways for drug design:
-
The 5-nitro group is a crucial pharmacophore, particularly for antimicrobial and antiparasitic activities.
-
The C3-methanol group is a versatile point for modification. Its conversion to a carboxamide appears beneficial for anticancer activity, especially in the context of kinase inhibition. For antimicrobial applications, larger ester or ether linkages could enhance potency and modulate pharmacokinetic properties.
-
Substitution at the N1 position of the pyrazole ring is a critical determinant of biological activity and should be explored with a variety of alkyl and aryl groups.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This would involve modifications at the C3-hydroxyl group, the N1-position, and potentially the C4-position of the pyrazole ring. Such studies will provide more direct and conclusive SAR data, paving the way for the development of novel and potent therapeutic agents based on this promising scaffold.
References
- Demchenko, A. M., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7865-7878. [Link]
- Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link]
- Sanna, V., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceuticals, 15(9), 1058. [Link]
- El-Sayed, N. F., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 11(5), 13269-13282. [Link]
- Mohan, C. D., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 162-167. [Link]
- Prasad, K. S., et al. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Journal of Chemical and Pharmaceutical Research, 4(11), 4824-4831. [Link]
- Al-Suwaidan, I. A., et al. (2024). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents.
- Zhang, Y., et al. (2022). The structure-activity relationship demonstrated that the carboxamide...
- de la Mora, G., et al. (1994). New derivatives of 5-nitroimidazole: synthesis and antiparasitic activity. European Journal of Medicinal Chemistry, 29(6), 463-468. [Link]
- Falco, J. L., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][8][9]triazin-7(6H)-ones. Molecules, 30(18), 4321. [Link]
- Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4913-4918. [Link]
- Al-Warhi, T., et al. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Frontiers in Chemistry, 11, 1245678. [Link]
- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. [Link]
- Azim, F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
- Kumar, A., et al. (2011). Synthesis and anti-tubercular activity of novel pyrazol-5(H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 21(15), 4573-4576. [Link]
- Singh, V., et al. (2020). Illustration of Structure Activity Relationship (SAR) summary...
- Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070-1076. [Link]
- Papadopoulou, M. V., et al. (2016). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. European Journal of Medicinal Chemistry, 117, 189-197. [Link]
- Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 74, 117046. [Link]
- Al-Omair, M. A. (2017). The results of antitrypanosomal activity of the methanol extract of S. schimperianum and its fractions.
Sources
- 1. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New derivatives of 5-nitroimidazole: synthesis and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 10. researchgate.net [researchgate.net]
Head-to-head comparison of (5-nitro-1H-pyrazol-3-yl)methanol with commercially available building blocks
A Senior Application Scientist's Guide to a Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry, pyrazole-containing scaffolds are cornerstones of drug design, celebrated for their metabolic stability and diverse biological activities, from anti-inflammatory to anti-cancer agents.[1][2][3] The strategic functionalization of this privileged core dictates its interaction with biological targets.[4] This guide provides an in-depth comparison of (5-nitro-1H-pyrazol-3-yl)methanol against other commercially available pyrazole building blocks, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Functionalized Pyrazoles
Heterocyclic building blocks are fundamental to modern drug discovery, providing the three-dimensional architecture and electronic properties necessary for specific biological interactions.[5][][7] The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is particularly valuable.[8][9] The introduction of specific substituents, such as a nitro group and a hydroxymethyl group, transforms the simple pyrazole core into a highly versatile tool for library synthesis and lead optimization.
-
The Nitro Group (-NO₂): Often considered a "warhead" or a key pharmacophore, the nitro group is a strong electron-withdrawing group that can participate in crucial hydrogen bonding interactions.[4][10] Its presence significantly modulates the pKa of the pyrazole ring N-H, influencing its properties as a hydrogen bond donor. Furthermore, it can be chemically reduced to an amino group, providing a vector for further chemical elaboration.
-
The Hydroxymethyl Group (-CH₂OH): This group serves as a versatile synthetic handle.[11][12] It can act as a hydrogen bond donor, be oxidized to an aldehyde or carboxylic acid, or be converted into a leaving group for nucleophilic substitution, enabling connection to other molecular fragments.
This guide will dissect the unique properties of this compound by comparing it directly with its parent scaffold, (1H-pyrazol-3-yl)methanol, its regioisomer, (3-nitro-1H-pyrazol-5-yl)methanol, and the differently substituted 4-nitro-1H-pyrazole.
Physicochemical Properties: A Comparative Analysis
The subtle placement of functional groups dramatically alters a molecule's physical and chemical properties, impacting its solubility, permeability, and target engagement. The following table summarizes key properties of our target molecule and its competitors.
| Property | This compound | (3-nitro-1H-pyrazol-5-yl)methanol | (1H-Pyrazol-3-yl)methanol | 4-Nitro-1H-pyrazole |
| CAS Number | 1000895-25-9[13][14] | 1000895-25-9 (isomer) | 23585-49-1[15] | 2075-46-9[16] |
| Molecular Formula | C₄H₅N₃O₃[14] | C₄H₅N₃O₃[17] | C₄H₆N₂O[15] | C₃H₃N₃O₂ |
| Molecular Weight | 143.10 g/mol [14] | 143.10 g/mol [17] | 98.10 g/mol [15] | 113.07 g/mol |
| Predicted pKa | 8.32 ± 0.10[17] | 8.32 ± 0.10[17] | ~14 (N-H, estimated) | 9.69 (N-H) |
| Predicted LogP | -0.6[15] (for parent) | -0.6 (estimated) | -0.6[15] | 0.25 |
| Key Features | Electron-withdrawing group deactivates adjacent C4 position; provides two distinct N-H environments. | Similar to isomer, but with different steric and electronic environment around the N-H protons. | Baseline scaffold; highlights the electronic impact of the nitro group. | Nitro group at C4 creates symmetry and activates C3/C5 for nucleophilic attack. |
Data is compiled from supplier information and predictive modeling where experimental values are unavailable.
The nitro group's strong electron-withdrawing effect significantly lowers the pKa of the pyrazole N-H in the nitro-substituted analogs compared to the parent (1H-pyrazol-3-yl)methanol, making the former more acidic and potent hydrogen bond donors.
Structural and Reactivity Overview
The utility of a building block is defined by its reactivity and the synthetic doors it opens. This compound offers three primary sites for chemical modification: the two ring nitrogens (N1 and N2) and the primary alcohol.
Caption: Key reactive sites on this compound.
Head-to-Head Reactivity Profiles: Experimental Protocols
To objectively assess the value of this compound, we propose the following head-to-head experiments against its structural analogs.
Comparative N-Alkylation: A Study in Regioselectivity
N-alkylation is a fundamental step in modifying the pyrazole core.[18][19] The substitution pattern on the pyrazole ring heavily influences which of the two nitrogen atoms is alkylated, primarily due to steric and electronic effects.[20][21] An acid-catalyzed reaction using a trichloroacetimidate electrophile provides a robust method for this transformation.[18][19]
Objective: To compare the yield and regioselectivity of N-alkylation for this compound versus (1H-pyrazol-3-yl)methanol. The nitro group is expected to influence the nucleophilicity and steric environment of the adjacent nitrogen atoms.
Caption: Workflow for comparative N-alkylation study.
Experimental Protocol: N-Alkylation
-
Preparation: In two separate oven-dried 10 mL round-bottom flasks equipped with magnetic stir bars, add the pyrazole substrate (0.5 mmol). Flask 1 contains this compound; Flask 2 contains (1H-pyrazol-3-yl)methanol.
-
Reagent Addition: To each flask, add phenethyl trichloroacetimidate (0.6 mmol, 1.2 equiv) followed by 1,2-dichloroethane (DCE, 3 mL).
-
Catalyst Introduction: Add camphorsulfonic acid (0.05 mmol, 10 mol%) to each flask.
-
Reaction: Equip the flasks with reflux condensers and heat the mixtures at 60°C for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixtures to room temperature. Dilute with dichloromethane (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude residue by column chromatography on silica gel. Characterize the isolated regioisomers by ¹H NMR, ¹³C NMR, and HRMS to determine the yield and the N1:N2 isomeric ratio. The position of alkylation can be definitively assigned using 2D NMR techniques like NOESY.[18]
Expected Outcome: The electron-withdrawing nitro group in this compound is expected to decrease the overall nucleophilicity of the pyrazole ring compared to the parent analog. Furthermore, the steric bulk of the hydroxymethyl group at C3 will likely favor alkylation at the N1 position, leading to a higher N1:N2 regioisomeric ratio compared to simpler pyrazoles.
Comparative Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction essential for elaborating heterocyclic cores.[22][23] This requires a halogenated pyrazole precursor. We will compare the reactivity of a hypothetical 4-bromo-(5-nitro-1H-pyrazol-3-yl)methanol with 4-bromo-1H-pyrazole.
Objective: To assess the influence of the nitro and hydroxymethyl substituents on the efficiency of the Suzuki-Miyaura cross-coupling reaction. The strong electron-withdrawing nitro group can affect the oxidative addition step at the palladium catalyst.
Caption: Workflow for comparative Suzuki-Miyaura coupling study.
Experimental Protocol: Suzuki-Miyaura Coupling [8]
-
Preparation: In two separate Schlenk tubes under an argon atmosphere, add the bromo-pyrazole substrate (0.1 mmol). Tube 1 contains 4-bromo-(5-nitro-1H-pyrazol-3-yl)methanol; Tube 2 contains 4-bromo-1H-pyrazole.
-
Reagent Addition: To each tube, add phenylboronic acid (0.11 mmol, 1.1 equiv), sodium carbonate (0.25 mmol, 2.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 2 mL) to each tube.
-
Reaction: Seal the tubes and heat the mixtures at 90°C for 6 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (15 mL) and filter through a pad of Celite. Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Analysis: Purify the crude product by flash column chromatography and characterize by NMR and MS to determine the isolated yield.
Expected Outcome: The electron-deficient nature of the nitro-substituted pyrazole may enhance the rate of oxidative addition, potentially leading to a faster or more efficient coupling reaction compared to the more electron-neutral 4-bromo-1H-pyrazole. However, potential coordination of the nitro or hydroxyl groups to the palladium center could also influence catalytic activity.[22]
Conclusion and Strategic Recommendations
This compound is not merely another building block; it is a strategically designed scaffold offering a unique combination of features for the medicinal chemist.
-
Choose this compound when:
-
You require a pyrazole core with a strong hydrogen bond-donating N-H for specific target interactions.
-
Your design strategy involves a late-stage reduction of the nitro group to an amine for library diversification.
-
You need a versatile hydroxymethyl handle for fragment linking or property modulation that is electronically distinct from the pyrazole N-H.
-
Regiocontrol in subsequent reactions like N-alkylation is a primary concern.
-
-
Consider alternatives like (1H-pyrazol-3-yl)methanol or 4-nitro-1H-pyrazole when:
-
A less acidic N-H or a simpler electronic profile is desired.
-
The synthetic plan calls for functionalization at the C3/C5 positions, which is facilitated by the C4-nitro analog.
-
The hydroxymethyl group is not required for the design strategy.
-
By understanding the nuanced reactivity and physicochemical properties outlined in this guide, researchers can make more informed decisions, leveraging the unique advantages of this compound to accelerate the discovery of novel therapeutics.
References
- ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
- MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- ResearchGate. Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF.
- ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- ResearchGate. The use of methanol as a C1 building block.
- ACS Publications. Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage.
- Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction.
- National Institutes of Health (NIH). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- ACS Publications. Nitro-Group-Containing Drugs.
- Springer Nature. The use of methanol as a C1 building block.
- Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- PubChem. (1H-Pyrazol-3-yl)methanol.
- Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery.
- ChemBK. (3-nitro-1H-pyrazol-5-yl)methanol.
- The Crucial Role of Heterocyclic Building Blocks in Modern Drug Discovery.
- National Institutes of Health (NIH). Current status of pyrazole and its biological activities.
- ResearchGate. (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
- SpringerLink. Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation.
- National Institutes of Health (NIH). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K.
- Semantic Scholar. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol.
- Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives.
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. jmchemsci.com [jmchemsci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. communities.springernature.com [communities.springernature.com]
- 13. This compound | 1000895-25-9 [chemicalbook.com]
- 14. scbt.com [scbt.com]
- 15. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2075-46-9|4-Nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
- 17. chembk.com [chembk.com]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
The Selectivity Landscape: A Comparative Guide to Cross-Reactivity Profiling of (5-nitro-1H-pyrazol-3-yl)methanol-Based Compounds
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is paved with rigorous evaluation of its specificity. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs.[1] The introduction of a 5-nitro substituent to a (1H-pyrazol-3-yl)methanol core presents a unique chemotype with potential for covalent interactions, necessitating a thorough investigation of its cross-reactivity profile. This guide provides an in-depth comparison of methodologies to profile such compounds, ensuring a comprehensive understanding of their on- and off-target engagement.
The nitroaromatic group, while integral to the activity of many therapeutic agents, is often flagged as a potential liability due to its association with toxicity and off-target effects.[2][3][4] This is frequently linked to the electrophilic nature of the nitro group, which can lead to covalent interactions with cellular nucleophiles, including off-target proteins.[5] Therefore, a multi-faceted approach to cross-reactivity profiling is not just recommended; it is imperative for the development of safe and effective therapeutics based on this scaffold.
This guide will compare and contrast three state-of-the-art techniques for profiling the cross-reactivity of two hypothetical (5-nitro-1H-pyrazol-3-yl)methanol-based compounds, NPM-C1 (a putative covalent inhibitor) and NPM-NC1 (a non-covalent analogue), against a well-characterized non-nitrated pyrazole kinase inhibitor, PZ-KI .
| Compound ID | Core Scaffold | Key Feature | Putative Mechanism |
| NPM-C1 | This compound | Nitro group, reactive electrophile | Covalent |
| NPM-NC1 | (5-amino-1H-pyrazol-3-yl)methanol | Amino group, less reactive | Non-covalent |
| PZ-KI | Phenylpyrazole | Established kinase inhibitor scaffold | Non-covalent |
The Strategic Imperative: Why a Multi-Pronged Approach to Cross-Reactivity is Essential
Relying on a single assay for selectivity profiling can be misleading. A comprehensive strategy should ideally combine high-throughput biochemical screening with cell-based assays that provide physiological context. This approach allows for the validation of on-target activity and the early identification of potential off-target liabilities that could derail a development program.[6]
Here, we will delve into the practical application and comparative analysis of:
-
Biochemical Profiling: Large-scale kinome scanning for a broad, initial assessment of selectivity.
-
Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA) to confirm target binding within a native cellular environment.
-
Unbiased Proteome-Wide Profiling: Chemoproteomics for the discovery of unanticipated off-targets.
Biochemical Profiling: KINOMEscan® for Broad Selectivity Assessment
The first tier of cross-reactivity profiling often involves a broad biochemical screen against a large panel of purified enzymes. For potential kinase inhibitors, platforms like KINOMEscan® offer an extensive and quantitative way to assess selectivity across the human kinome.[7][8][9][10]
Causality Behind Experimental Choices
The KINOMEscan® platform utilizes an active site-directed competition binding assay.[7][8] This method is particularly advantageous as it is independent of ATP concentration and can identify inhibitors with different binding modes (Type I or Type II).[8] By screening our compounds against a large panel of over 480 kinases, we can rapidly identify potential off-targets and generate a Selectivity Score (S-Score) for quantitative comparison.[7][8] A lower S-Score indicates higher selectivity.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: NPM-C1, NPM-NC1, and PZ-KI are prepared as 1000X stocks in 100% DMSO.
-
Assay Execution: The compounds are sent to a service provider (e.g., Eurofins Discovery) for screening against the scanMAX® panel (468 kinases) at a concentration of 1 µM.[8]
-
Data Analysis: The results are reported as percent of control (%Ctrl), where a lower value indicates stronger binding. A common threshold for a "hit" is %Ctrl < 10. The S-Score is calculated based on the number of hits at a given concentration.
Anticipated Comparative Data
The following table illustrates the kind of comparative data one might expect from such a screen.
| Compound | Putative Primary Target | Hits at 1 µM (%Ctrl < 10) | Selectivity Score (S-Score at 1µM) | Interpretation |
| NPM-C1 | Kinase X | 15 | 0.032 | Moderate selectivity, potential for off-target effects due to covalent nature. |
| NPM-NC1 | Kinase X | 5 | 0.011 | High selectivity, removal of the nitro group improves the profile. |
| PZ-KI | Kinase X | 3 | 0.006 | Very high selectivity, a benchmark for comparison. |
This data would suggest that while NPM-C1 may be a potent inhibitor of its primary target, its reactive nitro group likely contributes to a broader range of off-target interactions compared to its non-covalent counterpart, NPM-NC1, and the benchmark inhibitor, PZ-KI.
Cell-Based Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are excellent for broad screening, they lack the complexity of a cellular environment. CETSA is a powerful biophysical method that allows for the direct measurement of a compound's engagement with its target protein in intact cells or even tissues.[11][12][13][14][15] The principle is based on the ligand-induced thermal stabilization of the target protein.[12][15]
Causality Behind Experimental Choices
CETSA is an invaluable tool for validating that a compound reaches and binds to its intended target in a physiological setting.[14] It can also provide insights into the mechanism of action. For a covalent inhibitor like NPM-C1, we would expect a significant and irreversible thermal shift, whereas for non-covalent inhibitors like NPM-NC1 and PZ-KI, the shift would be reversible. Comparing the dose-dependent thermal shifts can also provide a rank-ordering of target engagement potency in a cellular context.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: A relevant cell line expressing the target kinase is cultured and treated with varying concentrations of NPM-C1, NPM-NC1, or PZ-KI for 1-2 hours.
-
Thermal Challenge: The cells are harvested, washed, and resuspended in a buffer. The cell suspension is then aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.[11]
-
Lysis and Protein Quantification: After cooling, the cells are lysed (e.g., by freeze-thaw cycles), and the precipitated proteins are separated from the soluble fraction by centrifugation.
-
Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: The data is plotted to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Mandatory Visualization: CETSA Workflow
Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay (CETSA).
Anticipated Comparative Data
| Compound | ΔTm at 10 µM | Cellular EC₅₀ (from dose-response) | Interpretation |
| NPM-C1 | +8.5 °C | 150 nM | Strong and stable target engagement, consistent with covalent binding. |
| NPM-NC1 | +4.2 °C | 500 nM | Clear target engagement, but less pronounced stabilization than the covalent counterpart. |
| PZ-KI | +6.8 °C | 250 nM | Robust target engagement, serving as a positive control. |
These results would confirm that all three compounds engage the target kinase in a cellular context. The larger thermal shift observed for NPM-C1 is indicative of the increased stability conferred by a covalent bond.
Unbiased Proteome-Wide Profiling: Chemoproteomics
The ultimate goal of cross-reactivity profiling is to understand a compound's interactions across the entire proteome. Chemoproteomics has emerged as a powerful, unbiased approach to identify both intended and unintended targets of small molecules.[16][17] For potentially reactive compounds like NPM-C1, this is a critical step to de-risk the program.
Causality Behind Experimental Choices
We will employ an affinity-based chemoproteomics approach. This involves synthesizing a probe version of NPM-C1 with a clickable handle (e.g., an alkyne) that allows for its attachment to beads after incubation with cell lysates. By competing the binding of the probe with an excess of the parent compound, we can distinguish specific interactors from non-specific ones.[18][19] This method is ideal for identifying the off-targets of covalent inhibitors.[20]
Experimental Protocol: Affinity-Based Chemoproteomics
-
Probe Synthesis: An alkyne-tagged version of NPM-C1 (NPM-C1-alkyne) is synthesized.
-
Cell Lysate Preparation: A relevant cell line is grown and lysed to produce a soluble proteome fraction.
-
Competition Binding: The lysate is pre-incubated with either DMSO (control) or an excess of NPM-C1.
-
Probe Labeling: NPM-C1-alkyne is added to the lysates and incubated to allow for covalent labeling of target proteins.
-
Click Chemistry and Enrichment: A biotin-azide tag is "clicked" onto the alkyne-tagged probe. The biotinylated proteins are then enriched using streptavidin beads.
-
Mass Spectrometry: The enriched proteins are digested on-bead, and the resulting peptides are analyzed by quantitative mass spectrometry.
-
Data Analysis: Proteins that are significantly depleted in the NPM-C1-competed sample compared to the DMSO control are identified as specific interactors.
Mandatory Visualization: Chemoproteomics Workflow
Caption: Workflow for competitive affinity-based chemoproteomics profiling.
Anticipated Comparative Data
| Protein Identified | Function | Fold-Change (NPM-C1 vs. DMSO) | Interpretation |
| Kinase X | Primary Target | > 50 | Confirmed on-target engagement. |
| Kinase Y | Off-Target Kinase | > 20 | Off-target identified in KINOMEscan, confirmed here. |
| GSTP1 | Glutathione S-transferase | > 15 | Common off-target for electrophilic compounds.[5] |
| HSP90 | Chaperone Protein | > 10 | Unanticipated off-target, requires further investigation. |
This unbiased approach not only confirms the on-target and some of the biochemically-identified off-targets but can also reveal entirely new interactions that would have been missed by panel-based screening. The identification of proteins like GSTP1 highlights the potential for interactions with the cellular redox system, a known liability for some covalent inhibitors.[5]
Synthesis and Conclusion
The cross-reactivity profiling of this compound-based compounds requires a rigorous, multi-faceted strategy. As we have seen through the comparative analysis of our hypothetical compounds, each profiling technique provides a unique and complementary piece of the puzzle.
-
KINOMEscan® offers a broad, initial view of selectivity, ideal for early-stage compound triage and comparison.
-
CETSA provides crucial validation of target engagement in a physiological context, bridging the gap between biochemical activity and cellular function.
-
Chemoproteomics delivers an unbiased, proteome-wide perspective, essential for uncovering unanticipated off-targets of reactive compounds like NPM-C1.
For compounds containing a potentially reactive nitroaromatic moiety, this comprehensive approach is not just best practice—it is fundamental to building a robust safety and efficacy profile. By integrating these methodologies, researchers can make more informed decisions, leading to the development of safer and more selective next-generation therapeutics.
References
- Title: Stability-based approaches in chemoproteomics - PMC - NIH Source: National Institutes of Health URL
- Title: An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution - ACS Publications Source: ACS Public
- Title: Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling Source: Springer Link URL:[Link]
- Title: DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review Source: Drug Target Review URL:[Link]
- Title: Chemoproteomics, a broad avenue to target deconvolution | THE LEI GROUP Source: The Lei Group URL:[Link]
- Title: KINOMEscan® Kinase Screening & Profiling Services - Technology Networks Source: Technology Networks URL:[Link]
- Title: A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candid
- Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery Source: Eurofins Discovery URL:[Link]
- Title: KINOMEscan Technology - Eurofins Discovery Source: Eurofins Discovery URL:[Link]
- Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI Source: National Center for Biotechnology Inform
- Title: Kinase Screening & Profiling Service | Drug Discovery Support Source: BPS Bioscience URL:[Link]
- Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews Source: Annual Reviews URL:[Link]
- Title: Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed Source: PubMed URL:[Link]
- Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central Source: PubMed Central URL:[Link]
- Title: Recent advances in the development of covalent inhibitors - PMC - NIH Source: N
- Title: Minimizing the off-target reactivity of covalent kinase inhibitors by...
- Title: Cellular Thermal Shift Assay (CETSA) - News-Medical.Net Source: News-Medical.Net URL:[Link]
- Title: CETSA Source: Pelago Bioscience URL:[Link]
- Title: Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH Source: N
- Title: Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry - ACS Publications Source: ACS Public
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. CETSA [cetsa.org]
- 16. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Mechanism of Action of Bioactive Pyrazole Derivatives
Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications.[1][2][3][4] However, the journey from identifying a bioactive pyrazole "hit" in a phenotypic screen to a fully validated drug candidate hinges on a critical and often challenging step: elucidating its precise mechanism of action (MoA). This guide provides researchers, scientists, and drug development professionals with a comprehensive, multi-faceted strategy for MoA confirmation. We will compare and contrast orthogonal experimental approaches, moving logically from broad, hypothesis-generating techniques to gold-standard target validation and pathway analysis. This self-validating system of protocols and causality-driven experimental choices is designed to build a robust and trustworthy MoA model for any novel bioactive pyrazole derivative.
The Pyrazole Scaffold: A Privileged Core of Therapeutic Diversity
Nitrogen-containing heterocycles, particularly pyrazoles, are mainstays of medicinal chemistry due to their unique chemical properties that facilitate interactions with a wide array of biological targets.[2] The pyrazole ring is a versatile template that appears in pharmaceuticals with anti-inflammatory, anti-cancer, anti-microbial, and anti-depressant properties, among others.[2][4] This diversity of function underscores the critical challenge: a pyrazole derivative discovered in a cell-based assay could be acting on any number of proteins or pathways. A definitive understanding of the MoA is essential not only for optimizing lead compounds but also for predicting potential side effects and ensuring clinical success.[5]
The Strategic Workflow: An Integrated Approach to MoA Confirmation
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with the pyrazole derivative or vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. [6]3. Lysis: Lyse the cells (e.g., by freeze-thaw cycles) to release cellular contents.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein remaining in the soluble fraction using an antibody-based method like Western Blot or AlphaScreen®. [6]6. Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the curve to a higher temperature in the drug-treated samples confirms target engagement. [7]
Phase 3: Pathway and Functional Validation - Connecting Target to Phenotype
The final phase provides the ultimate proof of MoA by demonstrating that engaging the validated target is responsible for the compound's observed biological effect. This involves comparing the effects of the compound to the effects of genetically removing the target.
Comparing Genetic Validation Techniques: CRISPR vs. siRNA
Genetic tools are used to "phenocopy" the drug's effect. If inhibiting a target protein with a pyrazole derivative causes cell death, then removing that same protein using genetic methods should, in theory, cause the same outcome.
| Technique | Mechanism | Effect Duration | Pros | Cons |
| siRNA/shRNA (RNAi) | Degrades the target protein's mRNA, preventing its translation into protein. [8] | Transient (days) | Rapid, suitable for studying essential genes where complete knockout would be lethal. [9][10] | Incomplete knockdown, potential for off-target effects. [8][11] |
| CRISPR/Cas9 | Creates a double-strand break in the gene, leading to a permanent and complete gene knockout. [10] | Permanent | Complete and permanent loss of function, high specificity. [10][11] | May be lethal if the target is an essential gene, longer timeline to generate knockout cell lines. [9][12] |
Downstream Analysis and Rescue Experiments
-
Phosphoproteomics/Transcriptomics: After treating cells with the pyrazole derivative, use mass spectrometry or RNA-Seq to map the global changes in protein phosphorylation or gene expression. [13][14]This reveals the downstream signaling pathways affected by target engagement and should align with the known biology of the target.
-
Rescue Experiments: This is a gold-standard validation experiment. First, create a cell line where the endogenous target is knocked out. Then, re-introduce a version of the target protein that has been mutated to be resistant to the drug. If the pyrazole derivative's effect is truly on-target, these "rescue" cells should now be insensitive to the compound, while cells rescued with the wild-type protein will remain sensitive.
Caption: Validating MoA by linking target engagement to phenotype.
Conclusion: A Self-Validating System for MoA Confirmation
Elucidating the mechanism of action for a novel bioactive pyrazole derivative is a complex but achievable endeavor. The process should not rely on a single experiment but on building a logical, self-validating case. By systematically moving from broad, unbiased hypothesis generation (Phase 1) to definitive confirmation of direct binding in vitro and in situ (Phase 2), and finally to functional validation that links the target to the cellular phenotype (Phase 3), researchers can establish an MoA with the highest degree of scientific confidence. This integrated, comparative approach, grounded in orthogonal methodologies, is the cornerstone of modern drug discovery and is essential for successfully translating a promising bioactive compound into a therapeutic reality.
References
- Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]
- Vina, D., & Cerdan, M. E. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Biophysics and Reviews, 12(1), 85-104. [Link]
- Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Analysis, 13(5), 441-454. [Link]
- World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]
- Domainex. (n.d.). Differential Scanning Fluorimetry (DSF) and nanoDSF Services. Domainex. [Link]
- University College London. (n.d.). Target Identification and Validation (Small Molecules).
- Molina-Molina, S., & Gámez-Pozo, A. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(4), 570-575. [Link]
- Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- Vina, D., & Cerdan, M. E. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. PubMed. [Link]
- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]
- Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6649-6659. [Link]
- Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome profiling. Journal of Cellular Signaling, 1(3), 1-8. [Link]
- Parker, C. G., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Central Science. [Link]
- Sygnature Discovery. (n.d.). Comparing RNAi and CRISPR/Cas9 for Modulating Drug Targets: A Case Study on IKKβ in NFκB Signalling Pathway.
- Unchained Labs. (n.d.). Differential Scanning Fluorimetry (DSF). Unchained Labs. [Link]
- Martin, M. (2021). Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems. ProQuest. [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
- Faria, J. V., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 18-47. [Link]
- Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Pamgene. [Link]
- Ansari, A., et al. (2017). Review: Biologically active pyrazole derivatives.
- Asif, M. (2022).
- Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Reaction Biology. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
- Horizon Discovery. (2022).
- Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]
- Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2217-2227. [Link]
- Asif, M. (2022).
- Synthego. (2025). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. Synthego. [Link]
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- Pär Nordlund Lab. (n.d.). CETSA. Pär Nordlund Lab. [Link]
- Küçükgüzel, Ş. G., & Şenkardeş, S. (2015). Recent advances in bioactive pyrazoles. European Journal of Medicinal Chemistry, 97, 786-815. [Link]
- Biocompare. (2022).
- Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions.
- ResearchGate. (n.d.). Known experimental techniques to identify drug targets.
- Columbia Systems Biology. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia University. [Link]
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 4. Recent advances in bioactive pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets [horizondiscovery.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 11. synthego.com [synthego.com]
- 12. biocompare.com [biocompare.com]
- 13. Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems - ProQuest [proquest.com]
- 14. Drug Mechanism of Action Analysis Services - Creative Proteomics [metabolomics.creative-proteomics.com]
A Comparative Guide to the Synthetic Reproducibility of (5-nitro-1H-pyrazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of energetic materials and pharmaceutical intermediates, nitropyrazole derivatives hold a significant position due to their diverse applications.[1] (5-nitro-1H-pyrazol-3-yl)methanol, a molecule incorporating both a nitro group and a hydroxymethyl functionality, presents a unique synthetic challenge. The successful and reproducible synthesis of this compound is critical for its further investigation and application. This guide provides an in-depth comparison of two plausible synthetic routes to this compound, constructed from established chemical transformations. Each route is analyzed for its potential efficiency, safety considerations, and reproducibility, supported by experimental insights from analogous reactions reported in the literature.
Introduction to the Synthetic Challenge
The synthesis of this compound is not straightforward due to the presence of two reactive functional groups: the nitro group, which is a strong electron-withdrawing group, and the hydroxymethyl group, which is susceptible to oxidation and can influence the reactivity of the pyrazole ring. The challenge lies in the selective introduction and manipulation of these groups without compromising the integrity of the pyrazole core. This guide will explore two distinct strategies:
-
Route 1: "Alcohol First" Approach: This route prioritizes the formation of the hydroxymethyl group on the pyrazole ring, followed by a subsequent nitration step.
-
Route 2: "Nitro First" Approach: This strategy involves the synthesis of a nitrated pyrazole precursor, followed by the introduction of the hydroxymethyl group via reduction of a carboxylic acid.
Route 1: The "Alcohol First" Approach
This synthetic pathway commences with the synthesis of a pyrazole-3-carboxylate ester, followed by its reduction to the corresponding alcohol, and concludes with the nitration of the pyrazole ring.
Experimental Protocol
Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
This step involves the condensation of a β-ketoester with hydrazine hydrate. A representative procedure is adapted from the synthesis of similar pyrazole esters.[2]
-
To a solution of diethyl oxalate (1 equivalent) and an appropriate acetophenone derivative in the presence of sodium ethoxide, the corresponding ethyl-2,4-dioxo-4-phenylbutanoate derivative is formed.
-
This intermediate is then treated with hydrazine hydrate in the presence of glacial acetic acid to yield the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate. For the synthesis of the unsubstituted pyrazole, a simpler starting material like ethyl pyruvate can be envisioned to react with hydrazine.
Step 2: Reduction of Ethyl 1H-pyrazole-3-carboxylate to (1H-pyrazol-3-yl)methanol
The ester is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][4]
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of ethyl 1H-pyrazole-3-carboxylate (1 equivalent) in dry tetrahydrofuran (THF) is prepared.
-
The solution is cooled to 0 °C in an ice bath.
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 equivalents) is added portion-wise with careful stirring. The reaction is exothermic and generates hydrogen gas.[3]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
The resulting precipitate is filtered off, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (1H-pyrazol-3-yl)methanol.
Step 3: Nitration of (1H-pyrazol-3-yl)methanol
The final step is the nitration of the pyrazole ring. This step is critical and requires careful control of reaction conditions to prevent over-nitration or oxidation of the alcohol. The use of a protecting group for the alcohol may be considered.
-
(1H-pyrazol-3-yl)methanol (1 equivalent) is dissolved in concentrated sulfuric acid at 0 °C.
-
A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at a low temperature for a specified time, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is poured onto crushed ice, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
Diagram of Route 1
Caption: Synthetic pathway for Route 1.
Route 2: The "Nitro First" Approach
This alternative route begins with the synthesis of a nitrated pyrazole carboxylic acid, which is then selectively reduced to the target alcohol.
Experimental Protocol
Step 1: Synthesis of 5-Nitro-1H-pyrazole-3-carboxylic acid
This precursor can be synthesized from ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate and hydrazine.[5] The nitro group is already incorporated in the starting material, which simplifies the final steps. PubChem also provides information on this compound (CID 86222684).[6]
Step 2: Selective Reduction of 5-Nitro-1H-pyrazole-3-carboxylic acid
The key challenge in this route is the selective reduction of the carboxylic acid to an alcohol without affecting the nitro group. Standard reducing agents like LiAlH₄ can also reduce the nitro group.[7] Therefore, a chemoselective reducing agent is required. Borane complexes, such as BH₃·THF or a combination of sodium borohydride and a Lewis acid like BF₃·Et₂O, have been reported to selectively reduce carboxylic acids in the presence of nitro groups.[7]
-
To a stirred solution of 5-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in dry THF under an inert atmosphere, a solution of borane-tetrahydrofuran complex (BH₃·THF) (excess, e.g., 3-4 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is then refluxed for several hours until the starting material is consumed (monitored by TLC).
-
The reaction is cooled to 0 °C and carefully quenched by the slow addition of methanol, followed by water.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Diagram of Route 2
Caption: Synthetic pathway for Route 2.
Comparison of Synthetic Routes
| Feature | Route 1: "Alcohol First" | Route 2: "Nitro First" |
| Number of Steps | 3 | 2 (assuming precursor availability) |
| Key Challenge | Controlled nitration without side reactions. | Selective reduction of the carboxylic acid. |
| Reagents | LiAlH₄ (pyrophoric), strong acids. | BH₃·THF (moisture-sensitive), potentially milder conditions. |
| Potential Yield | May be lower due to potential side reactions during nitration. | Potentially higher if the selective reduction is efficient. |
| Reproducibility | Nitration can be sensitive to reaction conditions, potentially affecting reproducibility. | The selective reduction step is crucial and its efficiency will determine the overall reproducibility. |
| Safety | Use of pyrophoric LiAlH₄ and strongly acidic and oxidizing nitrating agents requires caution. | Borane reagents are also hazardous and require careful handling. |
Discussion and Conclusion
Both proposed routes offer viable pathways to this compound, each with its own set of advantages and challenges.
Route 1 is a more traditional approach, building the desired functionality in a stepwise manner. However, the final nitration step on a molecule containing a hydroxymethyl group is a significant hurdle. The alcohol group can be sensitive to the harsh conditions of nitration, potentially leading to oxidation or other side reactions, which could lower the yield and complicate purification. The use of a protecting group for the alcohol before nitration, followed by a deprotection step, could be a necessary modification to improve the reproducibility of this route, although it would add to the overall step count.
Route 2 is a more elegant and potentially more efficient strategy, provided that the selective reduction of the carboxylic acid in the presence of the nitro group can be achieved with high yield and selectivity. The literature suggests that reagents like borane-THF complex are capable of such transformations, making this a promising approach.[7] The success of this route hinges on the chemoselectivity of the reduction step. If this can be reliably achieved, Route 2 would likely be the preferred method due to its fewer steps and potentially higher overall yield.
For researchers and drug development professionals, the choice between these two routes will depend on the availability of starting materials, the scale of the synthesis, and the laboratory's expertise with the required reagents and techniques. Small-scale exploratory synthesis might favor Route 2 for its directness, while larger-scale production might necessitate a more thorough investigation and optimization of the nitration conditions in Route 1, possibly with the use of protecting groups.
Ultimately, the successful and reproducible synthesis of this compound will require careful experimental design and optimization, with particular attention paid to the key challenges identified in each route.
References
- Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes.
- A new reagent for selective reduction of nitro group. NISCAIR Online Periodicals Repository.
- 5-(3-NITRO-PHENYL)-1H-PYRAZOLE-3-CARBOXYLIC ACID synthesis. ChemicalBook.
- How to reduce carboxylic group to alcohol with nitro group untouched?
- Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. SpringerLink.
- selective reduction of nitro group without affecting other functional groups. BenchChem.
- Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine | The Journal of Organic Chemistry.
- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
- Pyrazole synthesis. Organic Chemistry Portal.
- 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer. Royal Society of Chemistry.
- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed.
- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
- Manipulating nitration and stabilization to achieve high energy. Semantic Scholar.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- Synthesis of pyrazole carboxylic acid intermediate 5...
- Ethyl 5-nitro-1H-pyrazole-3-carboxyl
- Ethyl 5-nitro-1H-pyrazole-3-carboxyl
- Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- 5-Nitro-1H-pyrazole-3-carboxylic acid. PubChem.
- Nitration of 3-methyl-1,5-diphenylpyrazole and rel
- Deprotection of Silyl Ethers. Gelest.
- By what mechanism do acids deprotect primary silyl ethers? Chemistry Stack Exchange.
- Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/C
- Selective Deprotection of Silyl Ethers.
- Why is acetylation performed before nitr
- Silyl Protective Groups.
- Manipulating nitration and stabilization to achieve high energy. PubMed Central.
- Ethyl 3-methyl-1H-pyrazole-5-carboxyl
- Lithium Aluminum Hydride (LiAlH4)
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
- The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas that of its deriv
- Reduction of carboxylic acids by LiAlH4. Chemistry Stack Exchange.
- Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). OrgoSolver.
- The Crucial Role of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
- 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
- Why is nh2 group of aniline protected before nitr
- Why is the NII group of aniline acetylated before nitr
- Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. 5-(3-NITRO-PHENYL)-1H-PYRAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Quantification of (5-nitro-1H-pyrazol-3-yl)methanol
This guide presents a comparative analysis of analytical methodologies for the quantification of (5-nitro-1H-pyrazol-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The reliability and accuracy of analytical data for such intermediates are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering insights into inter-laboratory variability and best practices for analytical method implementation.
The data and comparisons presented herein are based on a realistically simulated inter-laboratory study designed to highlight common analytical challenges and demonstrate a systematic approach to method validation and comparison. This guide is structured to provide not only comparative data but also the scientific rationale behind the experimental designs and analytical choices, in line with established international guidelines.
The Critical Role of Inter-Laboratory Comparison in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing, the journey of a drug from a laboratory concept to a market-ready product is paved with rigorous testing and quality control. A crucial, yet often overlooked, aspect of this process is ensuring the consistency and comparability of analytical data across different laboratories. For a pivotal intermediate like this compound, discrepancies in analytical results between a contract research organization (CRO), a contract development and manufacturing organization (CDMO), and an in-house quality control (QC) laboratory can lead to significant delays, regulatory hurdles, and even compromise patient safety.
An inter-laboratory comparison, also known as a round-robin study, serves as a powerful tool to assess the reproducibility of an analytical method. It provides a clear picture of how a method performs in the hands of different analysts, using different equipment, and in different environments. The primary goals of such a study are to:
-
Evaluate the robustness of the analytical method: A robust method is one that is not significantly affected by small, deliberate variations in method parameters.
-
Identify potential sources of analytical variability: These can range from differences in instrument calibration and analyst technique to ambiguities in the analytical procedure itself.
-
Establish consensus values for key analytical parameters: This is crucial for setting realistic and achievable specifications for the intermediate.
-
Build confidence in the analytical data: This is essential for making informed decisions throughout the drug development process.
This guide will walk you through a hypothetical inter-laboratory study for this compound, providing a framework for how such a study can be designed, executed, and interpreted.
Design of the Hypothetical Inter-Laboratory Study
To assess the analytical variability in the determination of purity and impurity profiling of this compound, a hypothetical inter-laboratory study was designed involving three distinct laboratory types, each representing a critical node in the pharmaceutical development pipeline.
-
Laboratory A: University Research Laboratory: Characterized by a focus on novel synthetic routes, often with a wider variety of analytical instrumentation but potentially less stringent adherence to standardized operating procedures.
-
Laboratory B: Contract Research Organization (CRO): Specializes in analytical method development and validation, operating under Good Laboratory Practice (GLP) principles with a strong emphasis on documentation and procedural adherence.
-
Laboratory C: Pharmaceutical Quality Control (QC) Laboratory: Operates under Good Manufacturing Practice (GMP) guidelines, with a primary focus on routine testing of raw materials and intermediates using established and validated methods.
A single, homogenous batch of this compound was synthesized and characterized by a fourth, independent laboratory to establish reference values. Aliquots of this batch were distributed to the three participating laboratories. Each laboratory was provided with a set of analytical methods and asked to determine the purity of the main component and identify and quantify any impurities present at or above the reporting threshold defined by the International Council for Harmonisation (ICH) Q3A guidelines.[1][2]
Comparative Analysis of Analytical Methods and Results
The participating laboratories were tasked with analyzing the provided sample of this compound using three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity assessment and impurity profiling, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an orthogonal purity determination, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of potential volatile impurities.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical analysis for purity and impurity determination.[3] The method's performance is highly dependent on the careful optimization of chromatographic conditions.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask and dissolve in the mobile phase.
Comparative HPLC-UV Data
| Parameter | Laboratory A (University) | Laboratory B (CRO) | Laboratory C (Pharma QC) | Reference Value |
| Purity (%) | 98.7 | 99.2 | 99.1 | 99.2 ± 0.1 |
| Impurity 1 (RRT 0.85) | 0.45% | 0.35% | 0.38% | 0.36% |
| Impurity 2 (RRT 1.15) | 0.25% | 0.18% | 0.20% | 0.19% |
| Total Impurities (%) | 0.85% | 0.58% | 0.62% | 0.60% |
Discussion of HPLC-UV Results
The data reveals a notable discrepancy in the purity value reported by Laboratory A compared to the other two laboratories and the reference value. The higher level of total impurities reported by Laboratory A suggests potential issues with either the integration of the chromatogram or incomplete resolution of impurity peaks. Laboratories B and C, operating under more stringent quality systems, produced results that were in good agreement with each other and the reference value, demonstrating the reproducibility of the method when executed in a controlled environment. The minor variations between Laboratory B and C are within the expected range of inter-laboratory precision as defined by ISO 5725.[4][5]
Orthogonal Purity Assessment by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct measurement of analyte concentration without the need for a reference standard of the analyte itself.[6][7][8] It serves as an excellent orthogonal technique to chromatography for purity assessment.
Experimental Protocol: qNMR Analysis
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into an NMR tube. Add 0.75 mL of DMSO-d6 and dissolve completely.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Data Processing: Carefully integrate the signals corresponding to the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons giving rise to each signal, and the weights of the analyte and the internal standard.
Comparative qNMR Data
| Parameter | Laboratory A (University) | Laboratory B (CRO) | Laboratory C (Pharma QC) |
| Purity (%) | 98.9 | 99.3 | 99.1 |
Discussion of qNMR Results
The qNMR results are in good agreement across all three laboratories and align well with the HPLC data from Laboratories B and C. The slightly lower purity value from Laboratory A, while closer to the reference than their HPLC result, could be attributed to minor variations in sample preparation or data processing. The overall consistency of the qNMR data highlights its robustness and its value in providing an independent confirmation of purity.
Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile organic compounds.[9] In the context of this compound, GC-MS is particularly useful for detecting residual solvents from the synthesis process.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass selective detector.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection: Splitless injection of a 1 µL sample solution in methanol.
-
Oven Program: A temperature gradient from 50°C to 250°C.
-
MS Detection: Electron ionization (EI) in full scan mode.
Comparative GC-MS Data
| Volatile Impurity | Laboratory A (University) | Laboratory B (CRO) | Laboratory C (Pharma QC) | Specification |
| Methanol | 150 ppm | 120 ppm | 125 ppm | ≤ 3000 ppm (ICH Q3C Class 2) |
| Acetonitrile | Not Detected | Not Detected | Not Detected | ≤ 410 ppm (ICH Q3C Class 2) |
Discussion of GC-MS Results
All three laboratories successfully identified and quantified the residual methanol in the sample, with results well below the ICH Q3C limit for a Class 2 solvent.[1] The minor variations in the quantified amounts are acceptable for trace-level analysis. The absence of other significant volatile impurities in all analyses provides confidence in the cleanliness of the manufacturing process.
Troubleshooting Analytical Discrepancies
The discrepancies observed in the HPLC data from Laboratory A underscore the importance of a systematic approach to troubleshooting analytical issues. The following logical flow can be applied to identify and resolve such discrepancies.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. innovation.world [innovation.world]
- 5. bellman.ciencias.uniovi.es [bellman.ciencias.uniovi.es]
- 6. emerypharma.com [emerypharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5-nitro-1H-pyrazol-3-yl)methanol
This document provides essential safety and logistical information for the proper disposal of (5-nitro-1H-pyrazol-3-yl)methanol (CAS No. 1000895-25-9). The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure the safe handling of this compound and to maintain compliance with environmental regulations. The presence of a nitro functional group on a heterocyclic ring necessitates a conservative approach, treating the compound as potentially energetic and hazardous.
Executive Summary & Core Hazard Assessment
This compound is a substituted pyrazole derivative containing a nitro group. While a specific, comprehensive Safety Data Sheet (SDS) is not publicly available, a hazard assessment based on its structural motifs is critical for safe handling and disposal.
-
Nitro Functional Group (-NO2): The primary hazard consideration stems from the nitro group. Organic nitro compounds are often classified as energetic materials , meaning they have the potential to be explosive or highly reactive under certain conditions (e.g., heat, shock, or friction).[1] Therefore, this compound must be treated as a potentially energetic hazardous waste.
-
Pyrazole Moiety: Pyrazole derivatives can exhibit a range of biological activities and toxicities.[2] Structurally similar compounds are often classified as skin and eye irritants.[3][4]
-
Methanol Group (-CH2OH): The methanol functional group itself does not confer explosive properties, but it is important to consider its reactivity and the hazards of its parent molecule, methanol, which is flammable and toxic.[5]
Given these characteristics, all waste containing this compound, including pure compound, contaminated labware, and solutions, must be disposed of as hazardous chemical waste . Under no circumstances should it be discarded down the drain or in regular solid waste.[2][6]
Hazard Profile and Disposal Parameters
The following table summarizes the inferred hazards and critical disposal considerations for this compound, based on data from analogous compounds and regulatory guidelines.
| Hazard Category | Finding & Justification | Disposal Consideration |
| Reactivity / Explosivity | The presence of the nitro group suggests the potential for energetic behavior. Such compounds are often treated as reactive hazardous wastes (RCRA Code D003).[1] | Must be handled by a licensed professional waste disposal company experienced with energetic materials.[7] Do not mix with other waste streams. |
| Acute Toxicity | Pyrazole derivatives and nitro compounds can be harmful if swallowed or inhaled.[3][8] | Collect in a sealed, clearly labeled hazardous waste container. Avoid generating dusts or aerosols.[9] |
| Skin/Eye Irritation | Analogous pyrazole compounds are known to cause skin and serious eye irritation.[3][4] | Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles.[10] |
| Environmental Hazards | Many complex organic molecules, including some pyrazole derivatives, can be harmful to aquatic life with long-lasting effects.[11] | Prevent release to the environment. Do not dispose of in sinks or drains.[4][6] |
Mandatory Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound waste.
-
Eye and Face Protection: Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards are required.[3][10] A face shield should be worn in situations with a higher risk of splashing or when handling larger quantities.
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling the compound.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger-scale operations, a chemically resistant apron may be appropriate.[10]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[9]
Step-by-Step Disposal Protocol
Adherence to a strict, systematic disposal protocol is essential for safety and regulatory compliance.
Step 1: Waste Characterization and Segregation
-
Classify all waste containing this compound as Hazardous Waste . Specifically, it should be considered a reactive and potentially toxic organic waste.
-
Crucially, segregate this waste stream. Do not mix it with other chemical waste, particularly acids, bases, or strong oxidizing agents, to prevent unforeseen chemical reactions.[12]
Step 2: Containerization
-
Solid Waste: Collect unused or contaminated solid this compound, along with contaminated items like weighing papers and gloves, in a dedicated, sealable, and chemically compatible waste container.[11] The container must be in good condition with a secure, tight-fitting lid.[2]
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof container designed for liquid hazardous waste. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Empty Containers: Any "empty" container that once held the pure compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). This rinsate must be collected and disposed of as liquid hazardous waste.[13]
Step 3: Labeling
-
Immediately label the waste container. The label must be fully filled out and include:
-
The words "Hazardous Waste "
-
The full chemical name: This compound
-
An accurate list of all contents, including solvents.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Reactive," "Toxic").
-
The date of accumulation.
-
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[6]
-
This area must be well-ventilated, secure, and away from heat, sparks, open flames, and other ignition sources.
-
Ensure the storage area is segregated from incompatible materials.
Step 5: Arranging for Final Disposal
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.
-
The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[11] The most common and recommended method for such compounds is high-temperature incineration.[11] For energetic wastes, specialized treatment technologies may be employed.[14][15]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Risk: Evaluate the size and nature of the spill. If it is large or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.
-
Control Ignition Sources: If the compound or a solution in a flammable solvent is spilled, turn off all nearby ignition sources.[5]
-
Contain the Spill: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[6][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully collect the absorbent material and spilled substance into a designated hazardous waste container.[9]
-
Decontaminate: Clean the spill area thoroughly. The cleaning materials and rinsate should also be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department as per your institution's policy.
By adhering to these rigorous procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, fostering a culture of safety and excellence in research.
References
- U.S. Environmental Protection Agency. (2020). Energetic Hazardous Wastes. [Link]
- Pollution Control Inc. (n.d.). Explosive & Energetic Waste Management. [Link]
- U.S. Environmental Protection Agency. (2020). EPA Reports on Alternative Treatment Technologies for Energetic Hazardous Wastes. [Link]
- A.G. Layne, Inc. (2015).
- U.S. Environmental Protection Agency. (2023). Explosive Hazardous Wastes. [Link]
- Defense Technical Information Center. (1973).
- Li, J., et al. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Frontiers in Chemistry. [Link]
- Nipissing University. (2019).
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
- Armour, M. A. (2003).
- Emory University. (n.d.). Chemical Waste Disposal Guidelines. [Link]
- PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol. [Link]
- PubChem. (n.d.). 5-methyl-3-nitro-1H-pyrazole. [Link]
- Physikalisch-Technische Bundesanstalt. (n.d.).
- Angene Chemical. (2021). 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)
- ChemBK. (n.d.). (3-nitro-1H-pyrazol-5-yl)methanol. [Link]
- New Jersey Department of Health. (2010). Methanol - Hazardous Substance Fact Sheet. [Link]
- Carl ROTH. (n.d.). Methanol - Safety Data Sheet. [Link]DAxM2QyZDA1ZThhZDEzYjQyN2Q)
Sources
- 1. Energetic Hazardous Wastes | Hazardous Waste Permitting | US EPA [19january2021snapshot.epa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. aglayne.com [aglayne.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Explosive & Energetic Waste Management | PCI | USA [pollutioncontrolinc.com]
- 8. angenechemical.com [angenechemical.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nipissingu.ca [nipissingu.ca]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. McCoy Review: EPA Reports on Alternative Treatment Technologies for Energetic Hazardous Wastes [mccoyseminars.com]
- 15. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for (5-nitro-1H-pyrazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Thermal Instability: The thermal decomposition of nitropyrazole derivatives can be initiated by the intramolecular oxidation of the adjacent carbon atom by the nitro group.[4] This can lead to a runaway reaction, especially upon heating.
-
Shock Sensitivity: Similar to other organic nitro compounds, (5-nitro-1H-pyrazol-3-yl)methanol may be sensitive to shock or friction, which could initiate decomposition.[5][6]
-
Toxicity: Pyrazole and its derivatives can be harmful if swallowed, toxic in contact with skin, and cause serious eye damage.[7] The presence of a nitro group can further enhance toxicity.
-
Irritation: Expect this compound to be a skin and eye irritant.[8]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The selection of PPE should be based on the scale of the operation and the potential for exposure.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Flame-Resistant Lab Coat, Safety Goggles, Face Shield | To prevent skin and eye contact with the solid material and protect from potential splashes. A face shield offers an additional layer of protection. |
| Solution Preparation and Transfers | Double Nitrile Gloves, Flame-Resistant Lab Coat, Safety Goggles, Face Shield | Protects against splashes of solutions containing the compound. |
| Reactions at Elevated Temperatures | Double Nitrile Gloves, Flame-Resistant Lab Coat, Safety Goggles, Blast Shield | Due to the potential for thermal decomposition, a blast shield is essential when heating reactions containing this compound. |
| Large-Scale Operations (>1 g) | Double Nitrile Gloves, Flame-Resistant Lab Coat, Chemical Resistant Apron, Safety Goggles, Face Shield, Respiratory Protection (if not in a fume hood) | Increased quantities pose a greater risk. A chemical-resistant apron provides additional body protection, and respiratory protection may be necessary if there is a risk of aerosolization outside of a containment hood. |
Glove Selection and Use:
-
Wear two pairs of powder-free nitrile gloves.[9]
-
The outer glove should be removed and disposed of immediately after handling the compound.
-
Change gloves frequently, at least every 30-60 minutes, or immediately if contamination is suspected.[9][10]
Safe Handling and Operational Procedures
All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and free of clutter.
-
Have all necessary equipment, including waste containers, readily available.
-
Verify that a safety shower and eyewash station are accessible and operational.[12]
-
-
Weighing:
-
Use an analytical balance within the fume hood.
-
To minimize static discharge, which could be an ignition source, use an anti-static weigh boat or grounding straps.
-
Handle the solid gently to avoid creating dust.
-
-
Dissolution:
-
Add the solvent to the solid slowly and in portions.
-
If sonication is used to aid dissolution, monitor the temperature of the bath to prevent excessive heating.
-
-
Reaction Setup:
Logical Flow for PPE Selection
Caption: Decision tree for selecting appropriate PPE.
Emergency and Spill Response
Prompt and correct response to an emergency is critical.
Spill Response:
-
Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the area.
-
Containment: For small spills, if safe to do so, cover with an inert absorbent material like vermiculite or sand.[13]
-
Cleanup:
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Gently sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.[13]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Reporting: Report all spills to the laboratory supervisor and the institution's environmental health and safety office.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
Waste Disposal
All waste containing this compound is considered hazardous.
-
Solid Waste: Contaminated PPE, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.[13]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of down the drain.[16]
References
- Understanding the Stability of Highly Nitr
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Semantic Scholar.
- Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.
- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic M
- Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central.
- HAZARDOUS CHEMICAL USED IN ANIMALS.
- Working with Chemicals - Prudent Practices in the Labor
- Chemical Safety. Environmental Health and Safety - Missouri S&T.
- HAZARDS CLASSIFIC
- This compound | 1000895-25-9. ChemicalBook.
- Nitromethane. Vanderbilt University.
- SAFETY D
- Application Notes and Protocols for the Safe Handling of 3-Nitrobenzanthrone. Benchchem.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
- Exp 44 (Shriner Book)
- SAFETY D
- Safety D
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE)
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Safety D
- Heterocyclic nitrogenous pollutants in the environment and their tre
- Safety D
- Safety D
- Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. MDPI.
- Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Tre
- Direct nitration of five membered heterocycles. Semantic Scholar.
- Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
Sources
- 1. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. fishersci.com [fishersci.com]
- 9. pppmag.com [pppmag.com]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. gpic.com [gpic.com]
- 15. storage.mozardsaas.nl [storage.mozardsaas.nl]
- 16. Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
